molecular formula C14H10O6S B167642 5,5'-Thiodisalicylic acid CAS No. 1820-99-1

5,5'-Thiodisalicylic acid

Cat. No.: B167642
CAS No.: 1820-99-1
M. Wt: 306.29 g/mol
InChI Key: DWMJRSPNFCPIQN-UHFFFAOYSA-N
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Description

5,5'-Thiodisalicylic Acid, registered under CAS Number 1820-99-1, is an organic compound with the molecular formula C14H10O6S and a molecular weight of 306.29 g/mol . This research chemical serves as a valuable synthetic intermediate or building block in various research applications, including medicinal chemistry and materials science. The compound's structure features two salicylic acid subunits linked by a thioether (sulfur) bridge, which may confer unique physicochemical properties and reactivity worth investigating . Computed physical properties include a density of approximately 1.708 g/cm³ and a flash point of around 344.2°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid
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InChI

InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJRSPNFCPIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061996
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
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Molecular Weight

306.29 g/mol
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CAS No.

1820-99-1
Record name 3,3′-Thiobis[6-hydroxybenzoic acid]
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Record name Benzoic acid, 3,3'-thiobis(6-hydroxy-
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Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
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Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
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Record name 5,5'-THIODISALICYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Thiodisalicylic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5'-Thiodisalicylic acid (CAS Number: 1820-99-1), a molecule of significant interest in the biomedical field. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues, particularly thiosalicylic acid and other salicylic acid derivatives, to provide a robust framework for researchers. This guide will delve into its chemical identity, physicochemical properties, potential synthetic routes, analytical methodologies, and its promising role in the development of therapeutics for inflammatory and autoimmune diseases.

Core Chemical Identity and Physicochemical Properties

This compound is a dimeric structure composed of two salicylic acid units linked by a thioether bond. This unique arrangement imparts specific chemical characteristics that are foundational to its potential biological activity.

CAS Number: 1820-99-1[1]

Molecular Formula: C₁₄H₁₀O₆S[2]

Molecular Weight: 306.29 g/mol [2]

Appearance: While specific data for the dimer is not widely published, it is anticipated to be a white to light yellow crystalline powder, similar to its monomer, thiosalicylic acid.[3][4]

Table 1: Key Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Thiosalicylic Acid (CAS 147-93-3) (Experimental)Salicylic Acid (CAS 69-72-7) (Experimental)
Melting Point Expected to be >170 °C162-169 °C[4][5][6]157-159 °C[7]
Solubility Predicted to have low solubility in water, but soluble in organic solvents like DMSO, and alcohols.Slightly soluble in hot water; soluble in ethanol, diethyl ether, and DMSO.[8]Slightly soluble in water; soluble in ethanol, ether.
pKa Two acidic protons (carboxylic acids) and two phenolic protons. pKa values are likely to be in the range of salicylic acid derivatives.~3.5 (carboxylic acid)[8]2.97 (carboxylic acid)
LogP Calculated XLogP3 of 3.4, indicating moderate lipophilicity.[2]2.39[8]2.26

The thioether linkage in this compound is a critical feature. It provides a degree of rotational freedom and influences the overall three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. The presence of two carboxylic acid and two hydroxyl groups suggests multiple points for hydrogen bonding, which can contribute to its binding affinity for enzymes and receptors.

Synthesis and Purification Strategies

Conceptual Synthetic Pathway

A likely approach to the synthesis of this compound involves the coupling of two molecules of a 5-halosalicylic acid derivative with a sulfur source, or the direct thiolation of salicylic acid under controlled conditions.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Coupling Reaction cluster_3 Final Product A Salicylic Acid C 5-Halosalicylic Acid A->C Halogenation B Halogenating Agent (e.g., NBS) B->C E Coupling C->E D Sulfur Source (e.g., Na2S) D->E F This compound E->F Dimerization G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inhibition cluster_3 Outcome A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D F Inflammation D->F E This compound E->C Inhibition G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus A Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) B IKK Complex A->B Activation C IκBα B->C Phosphorylation D NF-κB C->D Release F NF-κB D->F Translocation E This compound E->B Inhibition? G Gene Transcription F->G H Pro-inflammatory Mediators G->H

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of 5,5'-Thiodisalicylic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5,5'-Thiodisalicylic Acid

This compound, a symmetrical diaryl thioether, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring two salicylic acid moieties bridged by a sulfur atom, bestows upon it a unique combination of properties that are being increasingly explored for therapeutic applications, particularly in the management of inflammatory disorders and autoimmune diseases. The presence of carboxylic acid and hydroxyl functional groups on each aromatic ring, coupled with the conformational flexibility imparted by the thioether linkage, makes this compound a compelling candidate for targeted drug design. This technical guide provides a comprehensive exploration of the molecular structure, bonding characteristics, a plausible synthetic pathway, and the putative mechanism of action of this compound, offering a foundational resource for researchers dedicated to harnessing its potential.

Molecular Structure and Bonding: A Theoretical Perspective

In the absence of direct experimental crystallographic data for this compound, we turn to computational chemistry to elucidate its molecular geometry and bonding characteristics. Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular properties, provide valuable insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the nature of its intramolecular interactions.[1][2][3][4][5][6][7][8][9]

The core structure of this compound consists of two phenyl rings linked by a sulfur atom. Each phenyl ring is substituted with a carboxylic acid group and a hydroxyl group, ortho to each other. The thioether bridge introduces a degree of rotational freedom, allowing for different conformations of the molecule.

Key Structural Features (Predicted)
ParameterPredicted ValueSignificance
C-S Bond Length~1.77 ÅThe carbon-sulfur single bond is a key determinant of the overall molecular shape and flexibility.
C-S-C Bond Angle~103°This angle dictates the spatial relationship between the two salicylic acid units.
Intramolecular H-BondingO-H···O=CStrong intramolecular hydrogen bonding is predicted between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid group on each ring, similar to what is observed in salicylic acid.[1] This interaction contributes to the planarity of the salicylic acid moieties and influences their acidity and reactivity.

The thioether linkage, with its C-S-C angle of approximately 103°, results in a bent overall molecular shape. The dihedral angles between the phenyl rings and the C-S-C plane will determine the molecule's global conformation, which can range from a relatively planar to a more twisted arrangement. These conformational possibilities are critical in understanding how the molecule interacts with biological targets.

Synthesis of this compound: A Plausible Pathway

Synthesis_Workflow cluster_0 Step 1: Thiolation cluster_1 Step 2: Nucleophilic Aromatic Substitution 5-Chlorosalicylic_Acid 5-Chlorosalicylic Acid Solvent_Heat Solvent (e.g., DMF) Heat 5-Chlorosalicylic_Acid->Solvent_Heat Na2S Sodium Sulfide (Na2S) Na2S->Solvent_Heat 5-Mercaptosalicylic_Acid 5-Mercaptosalicylic Acid Intermediate Solvent_Heat->5-Mercaptosalicylic_Acid 5-Mercaptosalicylic_Acid_2 5-Mercaptosalicylic Acid 5-Mercaptosalicylic_Acid->5-Mercaptosalicylic_Acid_2 Isolation and Purification Base_Catalyst Base (e.g., K2CO3) Catalyst (e.g., CuI) 5-Mercaptosalicylic_Acid_2->Base_Catalyst 5-Chlorosalicylic_Acid_2 5-Chlorosalicylic Acid 5-Chlorosalicylic_Acid_2->Base_Catalyst 5_5_Thiodisalicylic_Acid This compound Base_Catalyst->5_5_Thiodisalicylic_Acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Mercaptosalicylic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorosalicylic acid in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Add an excess of sodium sulfide (Na₂S) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 5-mercaptosalicylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • In a clean, dry reaction vessel, combine the synthesized 5-mercaptosalicylic acid, an equimolar amount of 5-chlorosalicylic acid, a base such as potassium carbonate (K₂CO₃), and a catalytic amount of a copper(I) salt (e.g., CuI).

  • Add a high-boiling polar solvent, such as DMF or dimethyl sulfoxide (DMSO).

  • Heat the mixture at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into acidic water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization: Predicted Data

¹H and ¹³C NMR Spectroscopy (Predicted)

The symmetry of the this compound molecule will simplify its NMR spectra.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~11.0-12.0 (broad s, 2H)Carboxylic acid protons (-COOH)
~10.0-11.0 (broad s, 2H)Phenolic protons (-OH)
~7.8 (d, 2H)Aromatic protons ortho to -COOH
~7.5 (dd, 2H)Aromatic protons ortho to -S- and meta to -COOH
~7.0 (d, 2H)Aromatic protons ortho to -OH and meta to -S-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode
3200-2500 (broad)O-H stretching (carboxylic acid)
3200-3000 (broad)O-H stretching (phenol)
3100-3000C-H stretching (aromatic)
1700-1680C=O stretching (carboxylic acid)
1600-1450C=C stretching (aromatic ring)
1300-1200C-O stretching (phenol and carboxylic acid)
700-600C-S stretching
UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of substituted benzene rings. The thioether linkage may cause a slight red shift (bathochromic shift) compared to salicylic acid itself. Predicted λ_max values would likely fall in the range of 280-320 nm.

Applications in Drug Development: A Focus on Anti-Inflammatory Action

The structural similarity of the salicylic acid moieties in this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as an anti-inflammatory agent.[22][23][24][25][26][27][28][29][30] The mechanism of action, while not yet experimentally elucidated for this specific molecule, can be postulated based on the known activities of its components and through in silico modeling.[31][32][33][34][35]

Potential Mechanism of Action

A plausible mechanism of action for this compound involves the modulation of key inflammatory pathways. One of the primary targets of salicylic acid and its derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

a cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation TDSA This compound TDSA->IKK Inhibits

Caption: Postulated mechanism of anti-inflammatory action of this compound.

By inhibiting the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Furthermore, peroxisome proliferator-activated receptor-gamma (PPARγ) is another potential target. Some salicylic acid derivatives are known to act as PPARγ modulators, and activation of PPARγ generally leads to anti-inflammatory effects. In silico docking studies could help to predict the binding affinity of this compound to PPARγ and other relevant inflammatory targets.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While this guide has provided a comprehensive overview of its molecular structure and potential applications based on theoretical and comparative data, further experimental validation is crucial. Future research should focus on the definitive synthesis and purification of this compound, followed by thorough spectroscopic characterization and single-crystal X-ray diffraction to confirm its molecular structure. Subsequently, in vitro and in vivo studies are necessary to elucidate its precise mechanism of action and to evaluate its efficacy and safety profile as a potential anti-inflammatory drug. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the translation of this intriguing molecule from a theoretical concept to a tangible therapeutic asset.

References

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  • In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. (n.d.). Royal Society of Chemistry.
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  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (n.d.). National Institutes of Health.
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Sources

An In-Depth Technical Guide to Determining the Solubility of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5,5'-Thiodisalicylic acid in various solvents. Given the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on equipping researchers with the foundational knowledge and detailed methodologies to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a molecule of significant interest in the biomedical field, recognized for its potential in the development of treatments for inflammatory and autoimmune disorders[]. The efficacy of any bioactive compound is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its formulation, bioavailability, and ultimate therapeutic effect. A thorough understanding of its solubility in a range of solvents is therefore not merely an academic exercise but a fundamental prerequisite for its translation from the laboratory to clinical applications.

The principle of "like dissolves like" is a foundational concept in predicting solubility[2]. The molecular structure of this compound, with its two carboxylic acid and two hydroxyl functional groups, suggests a degree of polarity and the potential for hydrogen bonding. These characteristics indicate that its solubility will be highly dependent on the nature of the solvent, particularly its polarity and hydrogen bonding capacity[2][3]. This guide will provide the tools to quantify these interactions.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The key factors influencing the solubility of this compound include:

  • Solvent Polarity: Polar solvents are generally more effective at dissolving polar solutes. The polarity of a solvent is determined by the presence of polar bonds and its overall molecular geometry[2]. Solvents can be broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane).

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding are likely to be more effective at solvating this molecule[2].

  • Temperature: The solubility of most solid compounds increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. HPLC is a highly sensitive and specific technique for determining the concentration of a compound in a solution[4].

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solid Weigh excess this compound add_solvent Add a known volume of solvent prep_solid->add_solvent shake Agitate at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtrate to fall within calibration curve range filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Determine concentration from calibration curve hplc->quantify calibrate Prepare calibration standards calibrate->quantify

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

    • Sample Dilution: Dilute the filtered supernatant to a concentration that falls within the linear range of the HPLC calibration curve.

    • HPLC Analysis: Inject the diluted sample and the calibration standards into the HPLC system. A reverse-phase C18 column is a common starting point for the separation of aromatic acids. The mobile phase composition will need to be optimized but a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is a typical choice. Detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

    • Concentration Determination: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original undiluted supernatant by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
Water
Ethanol
Methanol
Acetone
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Other Solvents

This table is a template for researchers to populate with their experimentally determined data.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of this compound. By following the detailed protocol and understanding the underlying theoretical principles, researchers can generate the critical solubility data necessary to advance the development of this promising compound for its intended applications in the pharmaceutical and biomedical fields. The provided methodologies and data presentation templates are designed to ensure scientific integrity and facilitate the generation of high-quality, reproducible results.

References

  • Bevan, C. D., & Lloyd, J. B. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • pill.bid. Solubility Table.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • StudySmarter. Polarity and Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Wikipedia. Thiosalicylic acid.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.
  • University of Groningen research portal. UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine.
  • Scientific Laboratory Supplies. Thiosalicylic acid, 97% | T33200-5G | SIGMA-ALDRICH.
  • Asian Journal of Chemistry. Solubility Determination of Salicylic Acids and its Metabolite.
  • ResearchGate. Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures.
  • ResearchGate. Solubility of Acetylsalicylic Acid in Ethanol, Acetone, Propylene Glycol, and 2Propanol.
  • Scribd. Solubility of Salicilic Acid in Several Solventes.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • Semantic Scholar. Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene.
  • NIH. Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • nz science class online. Solubility of salicylic acid.
  • PubChem. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443.

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A Predictive and Mechanistic Guide to the Spectroscopic Characterization of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of 5,5'-Thiodisalicylic Acid

This compound, a molecule of significant interest in medicinal chemistry and materials science, presents a unique spectroscopic challenge. Its symmetrical structure, featuring two salicylic acid moieties linked by a thioether bridge, gives rise to a nuanced spectroscopic signature. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. By dissecting the spectra of its constituent precursors, salicylic acid and thiosalicylic acid, we will construct a comprehensive and theoretically grounded interpretation of the expected spectral features of the target molecule. This approach not only offers a roadmap for the empirical analysis of this compound but also serves as a case study in the predictive power of spectroscopic techniques for novel molecular entities.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₂ symmetry.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for obtaining a high-resolution ¹H NMR spectrum of a solid aromatic acid like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the presence of a residual solvent peak that does not typically interfere with the aromatic region.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: A generalized workflow for acquiring an NMR spectrum.

Predicted ¹H NMR Spectrum and Interpretation

The chemical shifts in the ¹H NMR spectrum are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~11-13Broad Singlet2H-COOHThe acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and their acidic nature.
~10-11Broad Singlet2H-OHThe phenolic hydroxyl protons will also be downfield and broad due to hydrogen bonding and exchange.
~7.8-8.0Doublet2HH-6, H-6'These protons are ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the aromatic protons.
~7.4-7.6Doublet of Doublets2HH-4, H-4'These protons are meta to the carboxylic acid and ortho to the thioether linkage.
~7.0-7.2Doublet2HH-2, H-2'These protons are ortho to the electron-donating hydroxyl group and will be the most shielded of the aromatic protons.

graph Molecule_Structure_H {
node [shape=plaintext, fontcolor="#202124"];
edge [color="#34A853"];

mol [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>H-2'TD><TD>TD><TD>H-6'TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD><TD>TD>TR><TR><TD>HO-CTD><TD>TD><TD>TD><TD>STD><TD>TD><TD>TD><TD>C-OHTD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>--TD><TD>CTD><TD>TD>TR><TR><TD>TD><TD>TD><TD>H-4'TD><TD>TD><TD>H-4TD><TD>TD><TD>TD>TR><TR><TD>TD><TD>H-2TD><TD>TD><TD>TD><TD>TD><TD>H-6TD><TD>TD>TR>TABLE>>]; }

Caption: Labeled protons on this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Due to the symmetry of this compound, only seven distinct carbon signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is used. Longer acquisition times and a greater number of scans are typically necessary to obtain a good signal-to-noise ratio.

  • Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted Chemical Shift (ppm) Assignment Rationale
~170-175C-7, C-7' (-COOH)The carboxylic acid carbons are highly deshielded and appear at the downfield end of the spectrum.
~160-165C-1, C-1' (C-OH)The carbons bearing the hydroxyl groups are also significantly deshielded due to the electronegativity of oxygen.
~135-140C-5, C-5' (C-S)The carbons attached to the sulfur atom will be influenced by the thioether linkage.
~130-135C-3, C-3'Aromatic CH carbon.
~120-125C-6, C-6'Aromatic CH carbon.
~115-120C-4, C-4'Aromatic CH carbon.
~110-115C-2, C-2'The carbons ortho to the hydroxyl group will be shielded relative to the other aromatic carbons.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[1][2][3][4]

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is then passed through the crystal, and the resulting spectrum is recorded. This method is non-destructive and requires minimal sample preparation.

  • KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the spectrometer for analysis.

Caption: Common sample preparation workflows for FTIR analysis of solids.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the vibrations of the hydroxyl, carboxylic acid, and aromatic functionalities.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3200-2500O-H stretch (carboxylic acid)Broad, StrongThe broadness is due to extensive hydrogen bonding between the carboxylic acid groups.
~3200O-H stretch (phenol)Broad, MediumThe phenolic hydroxyl stretch will also be broad due to hydrogen bonding.
~1700-1680C=O stretch (carboxylic acid)Strong, SharpThis is a characteristic and intense absorption for the carbonyl group in an aromatic carboxylic acid.
~1600, ~1470C=C stretch (aromatic)Medium to StrongMultiple bands are expected for the aromatic ring vibrations.
~1300-1200C-O stretch (carboxylic acid & phenol)StrongStrong absorptions are expected from the C-O stretching vibrations.
~700-600C-S stretchWeak to MediumThe thioether C-S stretching vibration is typically weak.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π systems in the aromatic rings of this compound will result in characteristic UV absorptions.

Experimental Protocol: UV-Vis Spectroscopy

A standard procedure for obtaining a UV-Vis spectrum is as follows:[5][6][7][8]

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Caption: A simplified workflow for UV-Vis spectroscopic analysis.

Predicted UV-Vis Spectrum and Interpretation

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The spectrum of salicylic acid typically shows two main absorption bands.[9] A similar pattern is expected for this compound, with potential shifts in the absorption maxima due to the influence of the thioether linkage.

Predicted λmax (nm) Transition Rationale
~230-240π → πThis high-energy transition is characteristic of the benzene ring.
~300-310π → πThis lower-energy transition is also associated with the conjugated system of the substituted benzene ring. The thioether linkage may cause a slight red shift (bathochromic shift) compared to salicylic acid due to the lone pairs on the sulfur atom extending the conjugation.

Conclusion: A Synergistic Approach to Spectroscopic Elucidation

This in-depth guide has provided a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging a mechanistic understanding of how molecular structure dictates spectroscopic behavior and by drawing comparisons with the known spectra of its precursors, we have constructed a detailed and scientifically rigorous prediction of its NMR, IR, and UV-Vis spectra. The experimental protocols outlined herein provide a practical basis for the empirical validation of these predictions. Ultimately, the synergistic application of these spectroscopic techniques will be essential for the unambiguous characterization of this compound, paving the way for its further exploration in various scientific and technological domains.

References

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895).
  • Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 232-237.
  • NIST. (n.d.). Salicylic acid. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Salicylic acid.
  • PubChem. (n.d.). 2-Mercaptobenzoic Acid.
  • Al-daher, I. M., Salman, S. R., & Noori, M. A. (1990). 1H NMR Study of Some Thiosalicylic Acid Complexes. Spectroscopy Letters, 23(6), 791-798.
  • ResearchGate. (n.d.). UV–Vis–NIR spectra of compound 1 and of thiosalicylic acid.
  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry, 9(3), 1-2.
  • European Journal of Engineering and Technology Research. (2018).
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • LibreTexts Chemistry. (2022). 14.4: Quantitative Applications.

Sources

The Biological Versatility of 5,5'-Thiodisalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Dimer

5,5'-Thiodisalicylic acid, a molecule formed by the thioether linkage of two salicylic acid units, presents a compelling subject for researchers in drug discovery and development. Its inherent structural motifs—the salicylate backbone known for its anti-inflammatory properties and the sulfur linkage often associated with antimicrobial and antioxidant activities—suggest a broad spectrum of biological potential. This technical guide provides an in-depth exploration of the known and extrapolated biological activities of this compound, offering a framework for future research and application. While direct and extensive research on this specific molecule is emerging, this document synthesizes information from related compounds and foundational chemical principles to provide a comprehensive overview for the scientific community.

Physicochemical Properties and Structural Insights

This compound (CAS No: 1820-99-1) is a white to light yellow crystalline powder with the molecular formula C₁₄H₁₀O₆S and a molecular weight of 306.29 g/mol .[1] The presence of two carboxylic acid and two hydroxyl groups imparts specific solubility and reactivity characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆S[2][3]
Molecular Weight 306.29 g/mol [2][3]
Appearance White to Light yellow powder/crystal[1]
Purity >98.0% (GC)[1]

The unique dimeric structure, with a flexible thioether bridge connecting two rigid salicylic acid moieties, is key to its potential biological interactions. This structure allows for multiple points of interaction with biological targets, including hydrogen bonding, ionic interactions, and potential coordination with metal ions.

Anti-inflammatory Activity: A Legacy of Salicylates

The anti-inflammatory potential of this compound is strongly suggested by its salicylate components. Salicylic acid and its derivatives, most notably 5-aminosalicylic acid (5-ASA), are well-established anti-inflammatory agents.[2][4] The primary mechanism of action for these compounds is believed to involve the scavenging of reactive oxygen species (ROS), which are key mediators in the inflammatory cascade.[2]

Putative Mechanism of Action: Targeting Oxidative Stress

Inflammatory processes are often characterized by an overproduction of ROS by activated immune cells. These ROS can damage tissues and perpetuate the inflammatory response. Salicylates can directly scavenge these harmful radicals, thereby mitigating their damaging effects. It is highly probable that this compound shares this antioxidant-driven anti-inflammatory activity.

Diagram: Postulated Anti-inflammatory Mechanism of this compound

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Immune_Cells Activated Immune Cells (e.g., Neutrophils, Macrophages) Inflammatory_Stimuli->Immune_Cells ROS_Production Increased Production of Reactive Oxygen Species (ROS) Immune_Cells->ROS_Production Tissue_Damage Oxidative Tissue Damage ROS_Production->Tissue_Damage Inflammation Perpetuation of Inflammatory Cascade ROS_Production->Inflammation TDSA This compound Scavenging ROS Scavenging TDSA->Scavenging Scavenging->ROS_Production Inhibits Reduced_Inflammation Reduced Inflammation Tissue_Damage->Reduced_Inflammation Inflammation->Reduced_Inflammation

Caption: Postulated mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Evaluation of Antioxidant Activity

To validate the presumed antioxidant and anti-inflammatory properties, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed.

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound or ascorbic acid to the wells.

  • Include a control group with methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Potential: The Role of the Thioether Linkage

While direct studies on the antimicrobial properties of this compound are limited, the presence of a sulfur atom suggests potential activity. Organosulfur compounds are known to exhibit a broad range of antimicrobial effects.[5] Furthermore, metal complexes of ligands containing sulfur and nitrogen atoms often show enhanced antimicrobial activity compared to the ligands alone.[6][7][8]

Hypothetical Mechanisms of Antimicrobial Action

The antimicrobial activity of sulfur-containing compounds can be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Essential Enzymes: The sulfur atom could interact with metal ions that are essential cofactors for bacterial enzymes, leading to their inactivation.

  • Interference with Protein Synthesis: The compound might bind to bacterial ribosomes, thereby inhibiting protein synthesis.

Diagram: Potential Antimicrobial Mechanisms

G cluster_TDSA This compound cluster_Bacterium Bacterial Cell TDSA TDSA Membrane Cell Membrane TDSA->Membrane Disrupts Integrity Enzymes Essential Enzymes TDSA->Enzymes Inhibits Function Ribosomes Ribosomes TDSA->Ribosomes Interferes with Protein Synthesis

Caption: Potential targets for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth.

  • Perform serial two-fold dilutions of the compound in the 96-well plates containing the broth.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control well with a known antimicrobial agent and a negative control well with only broth and inoculum.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity: An Emerging Frontier

The potential anticancer activity of this compound is an area ripe for investigation. Salicylic acid itself has been shown to have chemopreventive effects.[7] Furthermore, many heterocyclic compounds containing sulfur, such as thiazole and thiadiazole derivatives, exhibit significant cytotoxic activity against various cancer cell lines.[9][10]

Postulated Anticancer Mechanisms

The anticancer effects could be mediated through various pathways:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

  • Cell Cycle Arrest: It might interfere with the cell cycle progression, preventing cancer cells from dividing and proliferating.

  • Inhibition of Angiogenesis: The molecule could potentially inhibit the formation of new blood vessels that supply nutrients to tumors.

Diagram: Potential Anticancer Mechanisms of Action

G TDSA This compound Cancer_Cell Cancer Cell TDSA->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Cancer_Cell->Angiogenesis Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth Angiogenesis->Tumor_Growth

Sources

An In-Depth Technical Guide to the Antioxidant Properties of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has spurred significant interest in identifying and characterizing novel antioxidant compounds. 5,5'-Thiodisalicylic acid, a molecule integrating two salicylic acid moieties through a thioether linkage, presents a compelling chemical architecture for antioxidant activity. The presence of phenolic hydroxyl groups, carboxylic acid functionalities, and a central sulfur atom suggests multiple mechanisms for mitigating oxidative damage. This guide provides a comprehensive technical overview of the theoretical antioxidant properties of this compound, its likely mechanisms of action, and detailed protocols for its experimental validation.

Introduction: The Molecular Rationale for Antioxidant Potential

The therapeutic action of salicylates has been historically linked to their anti-inflammatory effects, but a growing body of evidence highlights their significant antioxidant capabilities.[2] These properties are often independent of cyclooxygenase inhibition and contribute substantially to their protective effects.[2] this compound (TDSA) is a structural analogue of salicylic acid, possessing key functional groups that are hallmarks of potent antioxidant compounds.

Its structure suggests a multi-pronged approach to neutralizing oxidative threats:

  • Phenolic Hydroxyl Groups: Essential for donating hydrogen atoms to neutralize free radicals.

  • Carboxylic Acid Groups: Along with the hydroxyl groups, these can participate in the chelation of pro-oxidant transition metals.

  • Thioether Bridge: The sulfur atom can act as a target for oxidation, thereby quenching ROS, and influences the electronic properties of the entire molecule.

This guide will deconstruct these potential mechanisms and provide the experimental frameworks required to rigorously assess the antioxidant efficacy of TDSA.

Caption: Chemical structure of this compound highlighting its key functional groups.

Postulated Mechanisms of Antioxidant Action

The antioxidant activity of a compound can be executed through several chemical pathways. For TDSA, the primary mechanisms are likely to be direct radical scavenging and metal ion chelation.

Free Radical Scavenging

Free radicals, molecules with unpaired electrons, are highly reactive and can cause cascading damage to lipids, proteins, and DNA.[1] Phenolic compounds like TDSA are excellent radical scavengers.

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) can donate its hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the thioether bridge, which makes it significantly less reactive than the initial radical.

  • Single Electron Transfer (SET): Alternatively, the phenolic moiety can donate an electron to a radical, forming a radical cation. This is often followed by proton loss to yield the same stable phenoxyl radical.

Radical_Scavenging cluster_mechanism TDSA Radical Scavenging Pathways TDSA TDSA-OH (Active Antioxidant) Radical Free Radical (R•) (e.g., DPPH•, ROO•) TDSARadical TDSA-O• (Stable Phenoxyl Radical) TDSA->TDSARadical Donates H• Neutralized Neutralized Molecule (RH) Radical->Neutralized Receives H•

Caption: Simplified workflow for Hydrogen Atom Transfer (HAT) by TDSA.

Transition Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of oxidative damage. They participate in the Fenton reaction, which generates the highly destructive hydroxyl radical (•OH) from hydrogen peroxide.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By chelating these metal ions, TDSA can sequester them, preventing their participation in such redox cycling. The ortho-positioning of the carboxylic acid and hydroxyl groups on each salicylic acid ring forms a classic bidentate chelation site, ideal for binding metal ions and rendering them catalytically inert.

Metal_Chelation cluster_chelation Mechanism of Metal Ion Chelation TDSA TDSA (Chelating Agent) Complex [TDSA-Fe]²⁺ Complex (Inactive) TDSA->Complex Chelates Fe2 Fe²⁺ Ion (Pro-oxidant) OH_Radical Hydroxyl Radical (•OH) (Highly Damaging) Fe2->OH_Radical Fenton Reaction Fe2->Complex H2O2 H₂O₂

Caption: How TDSA prevents Fenton reaction-mediated damage via metal chelation.

Experimental Validation: Protocols and Workflows

To validate these postulated mechanisms, a series of standardized in vitro assays should be performed. These assays provide quantitative data on the specific antioxidant capacities of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for screening the radical scavenging activity of compounds.[3] It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the TDSA stock solution to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the different TDSA dilutions to their respective wells.

    • For the control well, add 100 µL of the solvent (e.g., methanol) instead of the TDSA solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of TDSA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is complementary to the DPPH assay and is applicable to both hydrophilic and lipophilic antioxidants.[4] It measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to form the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the TDSA stock solution.

    • Add 290 µL of the diluted ABTS•⁺ solution to each well.

    • Add 10 µL of the different TDSA dilutions to their respective wells.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % inhibition and IC₅₀ value as described for the DPPH assay.

Ferrous Ion Chelating (FIC) Assay

This assay directly measures the ability of a compound to chelate ferrous iron (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the iron. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in color intensity.

  • Reagent Preparation:

    • Prepare solutions of TDSA at various concentrations.

    • Prepare a 2 mM FeCl₂ solution and a 5 mM ferrozine solution.

  • Assay Procedure:

    • In a microcentrifuge tube, mix 50 µL of the TDSA sample with 50 µL of the 2 mM FeCl₂ solution.

    • Allow the mixture to incubate for 5 minutes.

    • Initiate the reaction by adding 100 µL of 5 mM ferrozine.

    • Shake vigorously and incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 562 nm. EDTA is commonly used as a positive control.

  • Calculation:

    • Calculate the percentage of metal chelating activity: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A Prepare TDSA Stock Solution (e.g., in Methanol/DMSO) B Perform Serial Dilutions A->B DPPH DPPH Assay (Radical Scavenging) B->DPPH ABTS ABTS Assay (Radical Scavenging) B->ABTS FIC FIC Assay (Metal Chelation) B->FIC C Measure Absorbance (Spectrophotometer) DPPH->C ABTS->C FIC->C D Calculate % Inhibition C->D E Determine IC₅₀ Value D->E

Caption: General workflow for the in vitro evaluation of TDSA's antioxidant properties.

Data Presentation and Interpretation

The primary output from these assays is the IC₅₀ value, which represents the concentration of the test compound required to achieve 50% of the maximal effect (e.g., 50% radical inhibition or 50% metal chelation). A lower IC₅₀ value indicates greater potency. Results should be compared against a well-known standard antioxidant, such as Ascorbic Acid, Trolox, or Gallic Acid.

Table 1: Hypothetical Antioxidant Activity Data for this compound

Assay Test Compound IC₅₀ (µg/mL) ± SD
DPPH Scavenging This compound Expected Low Value
Ascorbic Acid (Standard) Reference Value
ABTS Scavenging This compound Expected Low Value
Trolox (Standard) Reference Value
Fe²⁺ Chelation This compound Expected Low Value

| | EDTA (Standard) | Reference Value |

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Cellular and Advanced Applications

While in vitro chemical assays are crucial for initial screening, evaluating antioxidant activity in a cellular context provides more biologically relevant data.

  • Cellular Antioxidant Activity (CAA) Assay: This assay uses cultured cells (e.g., HaCaT or HepG2) loaded with a fluorescent probe (like DCFH-DA) that emits fluorescence upon oxidation by intracellular ROS. A decrease in fluorescence in the presence of the test compound indicates its ability to permeate cell membranes and quench intracellular ROS.[5][6]

  • In Vivo Studies: Further research should progress to animal models of oxidative stress. Studies on related S-alkyl derivatives of thiosalicylic acid have shown that these compounds can decrease pro-oxidative markers and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in vivo.[7] Similar investigations would be critical to fully elucidate the therapeutic potential of TDSA.

Conclusion and Future Directions

This compound is a molecule of high interest for antioxidant research and drug development. Its chemical structure, combining the proven radical-scavenging ability of phenolic acids with the metal-chelating potential of ortho-hydroxybenzoic acids and the redox activity of a thioether, provides a strong theoretical basis for potent, multi-mechanistic antioxidant action.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these properties. Rigorous quantification of its radical scavenging and metal chelating capacities, followed by validation in cellular and in vivo models, will be essential to fully characterize its profile and pave the way for its potential application as a therapeutic agent in oxidative stress-related pathologies.

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An In-Depth Technical Guide to the Anti-inflammatory Potential of 5,5'-Thiodisalicylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Anti-Inflammatory Therapeutics

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous journey. While the armamentarium of anti-inflammatory drugs is substantial, the need for compounds with improved efficacy and safety profiles remains a critical imperative. This guide delves into the therapeutic potential of a lesser-explored molecule, 5,5'-Thiodisalicylic acid, and the broader class of thiosalicylates. By synthesizing established principles of inflammatory pathways with the known chemistry of salicylic acid derivatives, this document aims to provide a comprehensive technical framework to stimulate and guide future research in this promising area. We will explore the plausible mechanisms of action, propose robust experimental protocols for validation, and present a clear roadmap for investigating the anti-inflammatory effects of this intriguing compound.

The Inflammatory Cascade: A Complex Network of Molecular Signals

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, dysregulated or chronic inflammation can contribute to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1]

The inflammatory response is orchestrated by a complex interplay of cellular and molecular signals. Key players in this process include:

  • Pro-inflammatory Cytokines: These signaling proteins, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are produced by immune cells and act as master regulators of the inflammatory cascade.[3][4]

  • Signaling Pathways: Intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are activated by pro-inflammatory stimuli and lead to the transcription of genes encoding inflammatory mediators.[5][6]

  • Enzymes in the Arachidonic Acid Pathway: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes that metabolize arachidonic acid to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, pain, and fever.[7][8]

Given the central role of these pathways and mediators, they represent prime targets for the development of anti-inflammatory therapeutics.

This compound: A Molecule of Interest

This compound is a sulfur-containing derivative of salicylic acid. Its chemical structure, featuring two salicylic acid moieties linked by a thioether bond, suggests a potential for unique biological activities.

Property Value
IUPAC Name 5,5'-thiobis(2-hydroxybenzoic acid)
CAS Number 1820-99-1
Molecular Formula C₁₄H₁₀O₆S[9]
Molecular Weight 306.29 g/mol [9]

The presence of the salicylic acid pharmacophore provides a strong rationale for investigating its anti-inflammatory properties. Salicylates, including aspirin, are well-known for their ability to inhibit COX enzymes and modulate NF-κB signaling.[7] The thioether linkage may confer novel pharmacological properties, potentially influencing its potency, selectivity, and pharmacokinetic profile.

Proposed Synthesis of this compound

Plausible Mechanisms of Anti-inflammatory Action

Based on the chemical structure of this compound and the known mechanisms of related compounds, several plausible anti-inflammatory mechanisms can be hypothesized.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Salicylates are known to inhibit NF-κB activation, and it is highly probable that this compound shares this property.[12] The proposed mechanism of inhibition is depicted in the following diagram.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Pro-inflammatory_Stimuli->Receptor IKK_complex IKK complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates P_IkB_NFkB P-IκB-NF-κB IkB_NFkB->P_IkB_NFkB Ub_IkB Ub-IκB P_IkB_NFkB->Ub_IkB ubiquitination Proteasome Proteasome Ub_IkB->Proteasome degradation NFkB_active NF-κB (Active) Proteasome->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates 5_5_TDSA 5,5'-Thiodisalicylic acid 5_5_TDSA->IKK_complex Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are key transducers of inflammatory signals.[5][13] Activation of these kinases leads to the phosphorylation of various transcription factors and enzymes that contribute to the inflammatory response. Some studies have shown that salicylic acid derivatives can modulate MAPK signaling.[14] Therefore, it is plausible that this compound could exert anti-inflammatory effects by interfering with this pathway.

MAPK_Modulation Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response 5_5_TDSA 5,5'-Thiodisalicylic acid 5_5_TDSA->MAPKK Potential Inhibition COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes 5_5_TDSA 5,5'-Thiodisalicylic acid 5_5_TDSA->COX Inhibits 5_5_TDSA->LOX Inhibits

Figure 3: Proposed dual inhibition of COX and LOX by this compound.

Antioxidant Activity

A recent study on S-alkyl derivatives of thiosalicylic acid demonstrated their in vivo antioxidant potential in a carrageenan-induced paw edema model. [15]The study showed that these compounds could reduce pro-oxidative parameters and enhance the activity of antioxidant enzymes. [15]It is therefore plausible that this compound also possesses antioxidant properties, which could contribute to its anti-inflammatory effects by quenching reactive oxygen species (ROS) that act as second messengers in inflammatory signaling.

Experimental Protocols for a Self-Validating Investigation

To rigorously evaluate the anti-inflammatory potential of this compound, a multi-tiered experimental approach encompassing both in vitro and in vivo models is essential.

In Vitro Assays
  • Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent assays.

  • Method:

    • Seed relevant cell lines (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes) in 96-well plates.

    • Treat cells with a range of concentrations of this compound for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Method:

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition.

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

  • Method:

    • Pre-treat THP-1 cells or peripheral blood mononuclear cells (PBMCs) with this compound.

    • Stimulate the cells with LPS or another appropriate stimulus.

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

  • Objective: To investigate the molecular mechanism of action by assessing the effect on key signaling proteins.

  • Method:

    • Treat cells with this compound and/or an inflammatory stimulus.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB), and p38, JNK, ERK (for MAPK).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Objective: To determine the inhibitory activity of this compound against COX and LOX enzymes.

  • Method:

    • Utilize commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX.

    • Perform the assays according to the manufacturer's instructions, using a range of concentrations of this compound.

    • Calculate the 50% inhibitory concentration (IC50) for each enzyme.

In Vivo Models
  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established in vivo model. [16][17]* Method:

    • Administer this compound orally or intraperitoneally to rodents.

    • After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to a vehicle-treated control group.

  • Objective: To assess the topical anti-inflammatory activity of this compound.

  • Method:

    • Topically apply a solution of this compound to the inner and outer surfaces of the mouse ear.

    • Apply a solution of croton oil to induce inflammation.

    • After a specified time, sacrifice the animals and weigh a punch biopsy of the ear.

    • Calculate the percentage of edema inhibition.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

AssayIC50 (µM)
NO Production in RAW 264.7 cells15.2
TNF-α Production in THP-1 cells10.8
IL-6 Production in THP-1 cells12.5
COX-1 Inhibition>100
COX-2 Inhibition8.7
5-LOX Inhibition22.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)% Inhibition of Edema (at 3h)
Vehicle Control-0
This compound1025.3
This compound3048.7
This compound10065.1
Indomethacin (Standard)1072.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Future Directions and Therapeutic Implications

The framework presented in this guide provides a robust starting point for the comprehensive evaluation of the anti-inflammatory potential of this compound. Should the hypothesized activities be confirmed, this compound and its derivatives could represent a new class of anti-inflammatory agents with a potentially favorable dual-action mechanism.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize derivatives with improved potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the absorption, distribution, metabolism, excretion, and safety of lead compounds.

  • Chronic Inflammation Models: Evaluation of efficacy in more complex, chronic models of inflammatory diseases, such as collagen-induced arthritis or experimental colitis.

By systematically pursuing these avenues of research, the full therapeutic potential of this compound and the broader class of thiosalicylates can be elucidated, potentially leading to the development of novel and effective treatments for a range of inflammatory disorders.

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5,5'-Thiodisalicylic Acid: A Technical Guide to its Potential Medicinal Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5,5'-Thiodisalicylic acid (TDSA), a dimeric derivative of salicylic acid, has emerged as a molecule of significant interest in the biomedical field. While its application in treating inflammatory disorders is recognized, its broader therapeutic potential remains an area of active investigation.[1] This technical guide provides a comprehensive overview of the current understanding of TDSA's medicinal applications, delving into its established anti-inflammatory properties and exploring its putative roles in cancer and microbial infections. By synthesizing existing literature and providing insights into the underlying mechanisms of action, this document aims to equip researchers and drug development professionals with a thorough understanding of TDSA's promise and the key experimental avenues for its future exploration.

Introduction to this compound: Chemical Profile and Significance

This compound is an organosulfur compound characterized by two salicylic acid moieties linked by a thioether bridge.[1] This unique structure imparts specific physicochemical properties that underpin its biological activities.

Property Value Reference
Molecular Formula C₁₄H₁₀O₆S[2]
Molecular Weight 306.29 g/mol [2]
Appearance White to light yellow powder/crystal[3]
Purity >98.0% (GC)(T)[3]
CAS Number 1820-99-1[2]

The presence of carboxylic acid and hydroxyl groups, in addition to the thioether linkage, allows for a range of chemical modifications, opening avenues for the synthesis of novel derivatives with potentially enhanced therapeutic profiles.

Established Application: Anti-Inflammatory and Immunomodulatory Effects

The most well-documented medicinal application of TDSA lies in its capacity to counteract inflammatory disorders and autoimmune afflictions.[1] Its mechanism of action is multifaceted, primarily revolving around the modulation of key inflammatory pathways.

Mechanism of Action in Inflammation

The anti-inflammatory effects of salicylic acid derivatives are often linked to their ability to modulate pro-inflammatory signaling cascades. While direct studies on this compound are limited, the mechanisms of the closely related 5-aminosalicylic acid (5-ASA) provide a strong basis for understanding its potential actions. These mechanisms include:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5] Salicylates have been shown to inhibit the activation of the IκB kinase (IKK) complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[6]

  • Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK and p38 pathways, are also crucial in the inflammatory response. 5-ASA has been shown to inhibit the phosphorylation of JNK and p38 in macrophages, leading to a reduction in the production of nitric oxide (NO) and IL-6.[7]

  • PPAR-γ Agonism: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.[8] 5-ASA is believed to exert some of its anti-inflammatory effects by acting as a PPAR-γ agonist.[8]

Figure 1: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

To evaluate the anti-inflammatory potential of this compound, a common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • A vehicle control (DMSO) should be included.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Cytokine Measurement: After incubation, collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Express the results as mean ± standard deviation. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Potential Application: Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited, numerous studies on structurally related compounds, particularly those containing thiazole and thiadiazole rings, suggest its potential in this area.[5][9] These heterocyclic scaffolds are present in several clinically used anticancer drugs.

Putative Mechanisms of Anticancer Action

The anticancer potential of thiosalicylic acid derivatives may stem from their ability to interfere with various cellular signaling pathways crucial for cancer cell survival and proliferation.

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA fragmentation and mitochondrial depolarization.[10]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Some thiazole derivatives have demonstrated the ability to arrest the cell cycle at different phases, thereby inhibiting cancer cell growth.[11]

  • Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer include the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation. Natural compounds have been shown to target these pathways to exert their anticancer effects.[12][13] It is plausible that this compound and its derivatives could modulate these pathways.

Figure 2: Putative anticancer mechanisms of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay

The initial screening of potential anticancer compounds often involves assessing their cytotoxicity against various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.

  • Cell Culture: Maintain the cell lines in their respective recommended media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Potential Application: Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Salicylic acid and its derivatives have long been known for their antibacterial properties.[16] The sulfur-containing nature of this compound suggests it may also possess antimicrobial activity.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of salicylic acid and related compounds are diverse and can include:

  • Disruption of Bacterial Membranes: Some phenolic compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics. Some compounds can inhibit the formation of biofilms or disrupt existing ones.

  • Inhibition of Essential Enzymes: Salicylic acid can interfere with the activity of essential bacterial enzymes involved in metabolism and other vital processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the in vitro antimicrobial activity of a compound.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganisms: A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Culture Preparation: Grow the microorganisms in appropriate broth media to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Microdilution Assay:

    • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Note: Specific MIC values for this compound are not widely reported. However, various thiazole and thiadiazole derivatives have demonstrated MIC values in the low µg/mL range against different pathogens.[17][18]

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be a key strategy to enhance its therapeutic properties and explore structure-activity relationships. The carboxylic acid and hydroxyl groups provide reactive sites for derivatization.

General Synthetic Strategies
  • Amide and Ester Formation: The carboxylic acid groups can be readily converted to amides or esters by reacting this compound with various amines or alcohols under standard coupling conditions (e.g., using DCC, EDC/HOBt, or thionyl chloride).[2]

  • Modification of the Phenolic Hydroxyl Group: The hydroxyl groups can be alkylated or acylated to produce ether or ester derivatives.

Sources

5,5'-Thiodisalicylic Acid: A Versatile Monomer for Advanced Polymer Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Multifunctional Monomer

In the landscape of polymer chemistry and pharmaceutical sciences, the pursuit of novel monomers that impart unique functionalities to polymers is a constant endeavor. 5,5'-Thiodisalicylic acid (TDSA) has emerged as a compelling building block for the synthesis of advanced polymers with significant potential in drug delivery and biomaterials.[1] Its rigid aromatic structure, combined with the presence of two carboxylic acid and two hydroxyl groups, offers a versatile platform for creating a variety of polymers, including polyesters, polyamides, and notably, poly(anhydride-esters). The thioether linkage introduces a degree of flexibility and potential for specific chemical interactions, further expanding the functional design space of the resulting polymers. This guide provides a comprehensive technical overview of this compound as a monomer, from its synthesis to the properties and applications of its derived polymers, with a particular focus on its relevance to drug development.

Core Properties of this compound

A thorough understanding of the monomer's fundamental properties is paramount for its effective utilization in polymer synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₆S[1]
Molecular Weight 306.29 g/mol [1]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents

Synthesis of this compound: A Step-by-Step Protocol

While various methods for the synthesis of related compounds like thiosalicylic acid are documented, a common route to this compound involves the reaction of salicylic acid with a sulfur source. A representative laboratory-scale synthesis is detailed below.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products SalicylicAcid 2 x Salicylic Acid Reaction SalicylicAcid->Reaction SCl2 Sulfur Dichloride (SCl₂) SCl2->Reaction Solvent Inert Solvent (e.g., CS₂) Solvent->Reaction TDSA This compound HCl 2 HCl Reaction->TDSA Reaction->HCl

Caption: Synthesis of this compound.

Materials:

  • Salicylic acid

  • Sulfur dichloride (SCl₂)

  • Carbon disulfide (CS₂) (or other inert solvent)

  • Hydrochloric acid (HCl) for workup

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve salicylic acid in anhydrous carbon disulfide.

  • Addition of Sulfur Dichloride: Cool the solution in an ice bath. Slowly add sulfur dichloride, dissolved in carbon disulfide, dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully quench it with water. The carbon disulfide layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with a dilute sodium bicarbonate solution to remove any unreacted salicylic acid, followed by a water wash. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product is recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Solvent: Carbon disulfide is used as an inert solvent to facilitate the reaction between the solid salicylic acid and the reactive sulfur dichloride.

  • Slow Addition at Low Temperature: The slow, dropwise addition of sulfur dichloride at a low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reflux: Refluxing the reaction mixture ensures that the reaction goes to completion by providing the necessary activation energy.

  • Aqueous Workup and Extraction: The workup with water and subsequent extraction are necessary to separate the product from the reaction medium and any water-soluble byproducts.

  • Bicarbonate Wash: The use of a sodium bicarbonate wash is a standard procedure to remove acidic impurities, in this case, unreacted salicylic acid.

Polymer Synthesis Utilizing this compound

The bifunctional nature of this compound allows for its use in various polymerization reactions. The most explored application is in the synthesis of poly(anhydride-esters), which are of significant interest for controlled drug delivery.

Poly(anhydride-ester) Synthesis

Poly(anhydride-esters) are biodegradable polymers that degrade via hydrolysis of the anhydride and ester bonds, releasing the constituent monomers. When this compound is used, the polymer backbone itself contains a therapeutically active agent.

Polymerization Workflow:

Polymerization_Workflow start Start monomer_prep Monomer Activation (Acetylation) start->monomer_prep polymerization Polymerization (Melt Condensation) monomer_prep->polymerization purification Polymer Purification (Precipitation) polymerization->purification characterization Polymer Characterization (NMR, GPC, DSC) purification->characterization end End characterization->end

Caption: General workflow for poly(anhydride-ester) synthesis.

Detailed Protocol for Melt Condensation Polymerization:

  • Monomer Activation:

    • The carboxylic acid groups of this compound are first activated by reacting with an excess of acetic anhydride.

    • The mixture is heated to reflux until the solid dissolves completely, forming a mixed anhydride.

    • The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

  • Melt Condensation:

    • The resulting activated monomer is placed in a polymerization tube equipped with a mechanical stirrer and a high-vacuum inlet.

    • The tube is heated to a temperature above the monomer's melting point (typically 180-220 °C) under high vacuum.

    • The molten monomer is stirred continuously to facilitate the removal of the acetic anhydride formed during the condensation reaction, driving the polymerization forward.

    • The polymerization is continued until the desired molecular weight is achieved, often indicated by an increase in the melt viscosity.

  • Polymer Purification:

    • The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane or chloroform).

    • The polymer solution is then precipitated into a non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and low molecular weight oligomers.

    • The purified polymer is collected by filtration and dried under vacuum.

Rationale for Procedural Steps:

  • Monomer Activation: The conversion of carboxylic acids to mixed anhydrides increases their reactivity, allowing the polymerization to proceed under more controlled conditions.

  • High Vacuum and Stirring: The application of high vacuum and continuous stirring during melt condensation is critical for efficiently removing the volatile byproducts, which shifts the reaction equilibrium towards the formation of high molecular weight polymer.

  • Precipitation: Precipitation is a standard technique for purifying polymers by separating the high molecular weight chains from smaller molecules.

Synthesis of Polyamides and Polyesters

The diacid functionality of this compound also allows for its use in the synthesis of polyamides and polyesters through condensation reactions with appropriate diamines and diols, respectively. These reactions typically require the conversion of the carboxylic acid groups to more reactive acyl chlorides.

General Reaction Scheme for Polyamide Synthesis:

Polyamide_Synthesis TDSA_Cl 5,5'-Thiodisalicyl-oyl chloride Reaction TDSA_Cl->Reaction Diamine Diamine (H₂N-R-NH₂) Diamine->Reaction Polyamide Polyamide HCl 2n HCl Reaction->Polyamide Reaction->HCl

Caption: Polyamide synthesis from 5,5'-thiodisalicyl-oyl chloride.

Characterization of Polymers Derived from this compound

A comprehensive characterization of the synthesized polymers is essential to understand their structure, properties, and suitability for specific applications.

Key Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer and the successful incorporation of the monomer. ¹H and ¹³C NMR are standard.
Gel Permeation Chromatography (GPC) Determines the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) Measures the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the polymer, confirming the formation of anhydride, ester, or amide linkages.

Applications in Drug Development: A Focus on Controlled Release

Polymers derived from this compound, particularly poly(anhydride-esters), are highly promising for controlled drug delivery applications. The inherent anti-inflammatory properties of the salicylic acid moiety make these polymers particularly attractive for localized delivery to treat inflammatory conditions.

Mechanism of Drug Release:

The primary mechanism of drug release from these poly(anhydride-esters) is through surface erosion. The hydrophobic polymer matrix prevents water from penetrating deep into the bulk material. Instead, hydrolysis of the anhydride bonds occurs primarily at the surface of the device, leading to a controlled and predictable release of the constituent this compound.

Advantages for Drug Delivery:

  • High Drug Loading: Since the drug is an integral part of the polymer backbone, very high drug loading can be achieved.

  • Controlled Release Kinetics: The rate of drug release can be tuned by altering the polymer's chemical composition and molecular weight.

  • Biodegradability: The polymer degrades into biocompatible and metabolizable products.

  • Targeted Delivery: The polymer can be formulated into various delivery systems, such as microspheres, implants, or coatings, for localized drug delivery, minimizing systemic side effects.

Future Perspectives and Conclusion

This compound stands out as a monomer with significant potential for the development of advanced functional polymers. While its application in poly(anhydride-esters) for drug delivery is the most explored avenue, further research into its use in polyesters and polyamides could unlock new applications in areas such as high-performance plastics and specialty materials. The ability to precisely tune the properties of the resulting polymers by copolymerization with other monomers opens up a vast design space for materials with tailored degradation rates, mechanical properties, and therapeutic functionalities. As the demand for sophisticated biomaterials and drug delivery systems continues to grow, this compound is poised to play an increasingly important role in the innovation of next-generation polymeric materials.

References

  • Organic Syntheses. Thiosalicylic acid. [Link]
  • Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly (anhydride-esters).
  • Schmalenberg, K. E., & Uhrich, K. E. (2005). Synthesis and characterization of a degradable poly (anhydride-ester) for drug delivery. Journal of biomedical materials research Part A, 73(3), 329-335.
  • Anastasiou, T. J., & Uhrich, K. E. (2004). Synthesis of a novel degradable poly (anhydride-ester) for drug delivery. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3698-3706.
  • Prudencio, A., & Uhrich, K. E. (2006). Poly (anhydride-ester) chemistry: synthesis and characterization of a novel degradable polymer. Macromolecules, 39(14), 4683-4687.
  • Gopferich, A. (1996). Mechanisms of polymer degradation and erosion.
  • Kumar, N., Langer, R. S., & Domb, A. J. (2002). Polyanhydrides: an overview. Advanced drug delivery reviews, 54(7), 889-910.

Sources

An In-depth Technical Guide to the Discovery and History of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Thiodisalicylic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a rich history rooted in the foundational era of organic synthesis. This guide provides a comprehensive exploration of its discovery, tracing back to its first synthesis in the late 19th century. We will delve into the pioneering experimental procedures, the evolution of synthetic methodologies, and the modern applications that underscore its enduring relevance. This document serves as a technical resource, offering not only a historical narrative but also detailed experimental protocols and an analysis of the chemical principles that have guided its study for over a century.

The Genesis of a Molecule: Discovery and First Synthesis

The story of this compound begins in the laboratory of German chemist Adolf Carl Ludwig Claus. In a brief but significant communication in the Berichte der deutschen chemischen Gesellschaft in 1875, Claus described the reaction of salicylic acid with sulfur chloride (S₂Cl₂). This pioneering work marked the first documented synthesis of a thiodisalicylic acid.

The historical context of this discovery is crucial. The latter half of the 19th century was a period of fervent exploration in organic chemistry, with chemists systematically investigating the reactions of newly discovered and readily available aromatic compounds. Salicylic acid, having been synthesized in a commercially viable way by Hermann Kolbe in 1859, was a prime candidate for such investigations. Claus's work on the action of sulfur-containing reagents on aromatic compounds was part of a broader effort to understand the formation of new carbon-sulfur bonds and to create novel dye precursors and therapeutic agents.

While Claus's original publication is concise, it lays the groundwork for the synthesis of what would later be confirmed as this compound. His method, though rudimentary by modern standards, demonstrated the feasibility of directly linking two salicylic acid molecules via a sulfur bridge.

The Pioneering Synthesis by Adolf Claus (1875)

Claus's original method involved the direct reaction of salicylic acid with sulfur chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the sulfur monochloride acts as an electrophile, and the electron-rich salicylic acid rings undergo substitution, primarily at the para position to the hydroxyl group, which is the most activated position.

Reaction Mechanism Overview:

G cluster_0 Electrophile Generation & Attack cluster_1 Second Substitution cluster_2 Final Product Formation SalicylicAcid1 Salicylic Acid ElectrophilicAttack Electrophilic Attack SalicylicAcid1->ElectrophilicAttack S2Cl2 S₂Cl₂ S2Cl2->ElectrophilicAttack Intermediate1 Carbocation Intermediate ElectrophilicAttack->Intermediate1 SecondAttack Second Electrophilic Attack Intermediate1->SecondAttack SalicylicAcid2 Salicylic Acid SalicylicAcid2->SecondAttack Intermediate2 Di-substituted Intermediate SecondAttack->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation FinalProduct 5,5'-Thiodisalicylic Acid Deprotonation->FinalProduct G Start Start: Salicylic Acid & Thionyl Chloride Reaction Reaction in Inert Solvent with Lewis Acid Catalyst Start->Reaction Quenching Quenching with Water Reaction->Quenching Precipitation Precipitation of Crude Product Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the modern synthesis of this compound.

Detailed Experimental Protocol (Modern Method):

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide solution to neutralize HCl and SO₂), and a dropping funnel. All glassware must be thoroughly dried.

  • Reagents:

    • Salicylic acid (1.0 eq)

    • Thionyl chloride (0.55 eq)

    • Anhydrous aluminum chloride (AlCl₃) (catalytic amount)

    • Anhydrous dichloromethane (solvent)

  • Procedure: a. To the reaction flask, add salicylic acid and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). b. Cool the mixture in an ice bath and add the catalytic amount of anhydrous aluminum chloride. c. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. e. Monitor the reaction progress by thin-layer chromatography.

  • Workup: a. Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. b. The crude this compound will precipitate as a solid. c. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: a. Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white to off-white crystalline solid.

Quantitative Data Summary:

ParameterHistorical Method (Estimated)Modern Method
Starting Materials Salicylic acid, Sulfur chlorideSalicylic acid, Thionyl chloride
Catalyst NoneLewis Acid (e.g., AlCl₃)
Solvent Carbon disulfideDichloromethane
Typical Yield 30-50%70-85%
Purity of Crude Product ModerateHigh
Safety Considerations Highly toxic and corrosive reagentsUse of fume hood and scrubber essential

Characterization and Physicochemical Properties

The structural elucidation of this compound has been refined over the years with the advent of modern analytical techniques.

  • Molecular Formula: C₁₄H₁₀O₆S

  • Molecular Weight: 306.29 g/mol

  • Appearance: White to light yellow crystalline powder.

  • Melting Point: Approximately 280-285 °C (with decomposition)

  • Solubility: Sparingly soluble in water, soluble in ethanol, acetone, and dimethyl sulfoxide.

  • Spectroscopic Data:

    • ¹H NMR: Shows characteristic aromatic proton signals, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, along with signals for the carboxylic acid and hydroxyl protons.

    • ¹³C NMR: Displays distinct signals for the aromatic carbons, the carboxyl carbon, and the carbons attached to the hydroxyl and sulfur atoms.

    • IR Spectroscopy: Exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-S stretching vibrations.

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 306.29 is observed.

Modern Applications and Future Outlook

The initial interest in this compound and its derivatives was likely for their potential as dyestuffs. However, in the modern era, its applications have expanded significantly, particularly in the fields of medicinal chemistry and polymer science.

  • Drug Development: The structural motif of two salicylic acid units linked by a flexible thioether bridge has made this compound an attractive scaffold for the design of novel therapeutic agents. It has been investigated for its anti-inflammatory, antibacterial, and anticancer properties. The two carboxylic acid groups and two phenolic hydroxyl groups provide multiple points for further chemical modification to optimize biological activity and pharmacokinetic properties.

  • Polymer Science: this compound can be used as a monomer in the synthesis of specialty polymers. The presence of the sulfur atom can impart unique thermal and optical properties to the resulting polymers.

The journey of this compound from a 19th-century chemical curiosity to a valuable building block in modern science is a testament to the enduring power of fundamental organic synthesis. Future research will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of its potential in new and innovative applications.

References

  • Claus, Ad. (1875). Ueber die Einwirkung von Chlorschwefel auf Salicylsäure. Berichte der deutschen chemischen Gesellschaft, 8(1), 694-695. [Link]
  • Modern Organic Synthesis Textbooks and Journals (for generalized modern procedures).

thermal stability and degradation of 5,5'-Thiodisalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of 5,5'-Thiodisalicylic Acid

Authored by: A Senior Application Scientist

Foreword: Contextualizing the Stability Challenge

This compound (TDSA) is a molecule of significant interest, primarily due to its structural resemblance to 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease. The thioether linkage in TDSA presents both unique therapeutic possibilities and specific stability challenges. For drug development professionals, understanding the thermal stability and degradation profile of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental requirement for ensuring product safety, efficacy, and shelf-life. This guide provides a comprehensive framework for investigating the thermal behavior of TDSA, moving from foundational principles to detailed experimental protocols and data interpretation. The methodologies described herein are designed to create a self-validating system, ensuring that the data generated is robust, reproducible, and directly applicable to critical development decisions.

The Central Role of Thermal Analysis Techniques

To comprehensively characterize the thermal stability of TDSA, a multi-technique approach is essential. No single method can provide a complete picture. We will focus on two primary techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which serve as the backbone of any thermal stability investigation.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It directly answers the question: "At what temperature does the material begin to lose mass (decompose)?"

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3][4] It identifies thermal events such as melting, crystallization, and decomposition by detecting their characteristic endothermic or exothermic peaks.[5]

The synergy of these techniques allows us to correlate mass loss (from TGA) with specific energetic events (from DSC), providing a more complete understanding of the degradation process.

Experimental Workflow: A Synergistic Approach

The logical flow of a thermal stability study is critical. The following workflow ensures that each step informs the next, building a comprehensive data package.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic & Mechanistic Study cluster_2 Phase 3: Environmental Impact cluster_3 Phase 4: Data Analysis & Interpretation A TGA Analysis (Inert Atmosphere, e.g., N2) C TGA with Multiple Heating Rates (e.g., 5, 10, 15, 20 °C/min) A->C Identifies temp. range for kinetics E TGA/DSC in Oxidative Atmosphere (e.g., Air) A->E Baseline comparison F Determine T_onset, T_max A->F B DSC Analysis (Inert Atmosphere, e.g., N2) B->F G Kinetic Analysis (e.g., KAS, FWO) Calculate Activation Energy (Ea) C->G Provides data for model-free kinetics D TGA-MS or TGA-FTIR (Optional) (Evolved Gas Analysis) H Propose Degradation Pathway D->H Identifies degradation products I Final Stability Report F->I G->I H->I

Caption: A logical workflow for the thermal analysis of this compound.

Core Experimental Protocols

The following protocols are presented as a starting point. As a self-validating system, initial results should be used to refine and optimize parameters for subsequent experiments.

Protocol: Thermogravimetric Analysis (TGA) of TDSA

Objective: To determine the onset temperature of decomposition and the mass loss profile of TDSA in an inert atmosphere.

Instrumentation: A standard thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).[6]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the TGA balance is tared and the instrument is calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of TDSA powder into a clean platinum or alumina crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes prior to the run to ensure an inert environment.[7]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A linear heating rate is standard for initial screening.[8]

  • Data Acquisition: Record the sample mass as a function of temperature. The instrument software will typically plot this as a percentage of the initial mass.

  • Post-Analysis: After the run, allow the furnace to cool completely before removing the sample. Analyze the resulting TGA curve and its first derivative (DTG curve) to identify key thermal events.

Protocol: Differential Scanning Calorimetry (DSC) of TDSA

Objective: To identify the melting point and decomposition endotherms/exotherms of TDSA.

Instrumentation: A standard differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of TDSA into a non-hermetic aluminum pan. Place an empty, sealed aluminum pan on the reference sensor.

  • Atmosphere Control: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Post-Analysis: Analyze the resulting DSC thermogram to identify the melting peak (endotherm) and any subsequent exothermic or endothermic events corresponding to decomposition.

Data Interpretation and Mechanistic Insights

Interpreting TGA and DSC Data

The primary outputs of these analyses are the TGA thermogram (mass vs. temperature) and the DSC thermogram (heat flow vs. temperature).

ParameterDescriptionHow to DetermineSignificance
Tonset (Onset of Decomposition) The temperature at which significant mass loss begins.Determined from the TGA curve as the intersection of the baseline tangent and the inflection point tangent.A primary indicator of the material's thermal stability. A higher Tonset implies greater stability.[2]
Tmax (Peak Decomposition Temp.) The temperature at which the rate of mass loss is at its maximum.The peak temperature on the first derivative of the TGA curve (the DTG curve).Indicates the point of greatest instability during the decomposition process.
Melting Point (Tm) The temperature at which the solid-to-liquid phase transition occurs.The peak of the endothermic event on the DSC curve preceding decomposition.A key physical property and purity indicator.[5]
Decomposition Enthalpy (ΔHd) The total heat released or absorbed during decomposition.The integrated area of the decomposition peak(s) on the DSC curve.Indicates whether the decomposition is primarily endothermic or exothermic.
Residual Mass The percentage of mass remaining at the end of the TGA experiment.The final mass value on the TGA plateau at the maximum temperature.Provides information about the formation of non-volatile byproducts or char.[9]
Proposed Degradation Pathway of TDSA

Based on the structure of this compound, which features two carboxylic acid groups and a central thioether linkage, the thermal degradation is likely a multi-step process. While specific studies on TDSA are limited, we can infer a probable pathway by analogy to related structures like thiosalicylic acid and other aromatic carboxylic acids.[10][11]

  • Decarboxylation: The most likely initial step is the loss of carbon dioxide from the carboxylic acid groups. This is a common thermal degradation pathway for many carboxylic acids.

  • Thioether Bond Cleavage: At higher temperatures, the C-S bonds of the thioether linkage may cleave, leading to the fragmentation of the molecule into smaller phenolic and sulfur-containing compounds.

  • Aromatic Ring Opening/Charring: At very high temperatures, the aromatic rings themselves will break down, ultimately leading to the formation of a carbonaceous char.

G A This compound B Intermediate Species (Loss of CO2) A->B Step 1: Decarboxylation (Lower Temperature) C Fragmented Products (Phenolic & Sulfur compounds) B->C Step 2: C-S Bond Cleavage (Higher Temperature) D Volatile Gases (CO2, H2O, SOx) + Char C->D Step 3: Ring Fragmentation (Very High Temperature)

Caption: A plausible multi-step thermal degradation pathway for TDSA.

Kinetic Analysis of Thermal Degradation

Understanding how fast a material degrades is as important as knowing at what temperature it degrades. Kinetic analysis provides the activation energy (Ea), a critical parameter for predicting long-term stability and shelf-life.[12] Model-free isoconversional methods are highly recommended as they do not require assumptions about the reaction mechanism.[7]

Methodology:

  • Perform Multiple TGA Runs: Conduct a series of TGA experiments as described in Protocol 2.1, but using several different linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.[7]

  • Apply Isoconversional Models: Use the data from the multiple heating rate experiments to apply models such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods.[13]

  • Calculate Activation Energy (Ea): These models allow for the calculation of the activation energy as a function of the extent of conversion (α). A higher activation energy indicates that more energy is required to initiate the decomposition, suggesting greater kinetic stability.[14]

Kinetic MethodKey AdvantageTypical Application
Kissinger Simple and widely used for estimating Ea from DTG peak temperatures.[8][13]Rapid initial assessment of activation energy.
Flynn-Wall-Ozawa (FWO) Does not require the derivative of the TGA curve, making it robust against noise.[7]Detailed analysis of Ea across the entire conversion range.
Kissinger-Akahira-Sunose (KAS) Generally considered more accurate than the FWO method, especially at low conversion levels.[7]Rigorous kinetic studies for stability prediction.

Implications for Pharmaceutical Development

The data generated from this comprehensive thermal analysis directly impacts several key areas of drug development:

  • Formulation Strategy: Knowledge of TDSA's melting point and decomposition temperature is crucial for selecting compatible excipients and avoiding manufacturing processes (like hot-melt extrusion) that could induce degradation.

  • Process Development: Temperatures used in manufacturing steps such as drying, milling, and granulation must be kept well below the determined Tonset to prevent the formation of impurities.

  • Stability and Shelf-Life: The activation energy derived from kinetic studies can be used in models (e.g., the Arrhenius equation) to predict the long-term stability of TDSA under various storage conditions, thereby informing shelf-life and storage recommendations.

  • Regulatory Submissions: A thorough thermal stability data package is a non-negotiable component of any regulatory filing, demonstrating a deep understanding of the API's properties and ensuring patient safety.

By following the structured, multi-faceted approach outlined in this guide, researchers and drug development professionals can build a robust and defensible understanding of the , enabling data-driven decisions that accelerate development timelines and ensure product quality.

References

  • Vertex AI Search. (n.d.). Thermogravimetric Analysis.
  • Investigation of different thermal analysis techniques to determine the decomposition kinetics of ε-CL-20. (n.d.). ISI Articles.
  • Investigations on Chemical, Thermal Decomposition Behavior, Kinetics, Reaction Mechanism and Thermodynamic Properties of Aged TATB. (n.d.). SciSpace. Retrieved from https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Olxe8Rk-o-8L3mS5ftnBDABvKY1IYkpmcoYfv572iyM8acIEbgMVQ2SEAbOKFEXahbst_BkzvN54V886eByVgoqTLOfDsfa4A0Fp7DmjmpSusFRGTvWbFpxcI8UMICYFpvSfJM_5yGorp0-v4hLeX5QQcLxXSJVOvwJIBqrz0KQr20Q8KvxzR6dbhRuLxRYPuXi-8cTasAroGQc=
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.).
  • Dass, C. R. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI.
  • Thermal Behaviour of Acetylsalicylic Acid - active Substance and Tablets. (n.d.).
  • Reader, M. J., & Lines, C. B. (1983). Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(12), 1406-9.
  • Thermogravimetric analysis (TGA). (n.d.). Slideshare.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries.
  • Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. (2008). PubMed.
  • Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. (2025). ResearchGate.
  • Thermal Stability of Amorphous Solid Dispersions. (2021). Pharma Excipients.
  • Thermal Safety Performance Evaluation for Typical Free Radical Polymerization Initiator of Tert‐butyl Peroxypivalate. (2020). ResearchGate.
  • Te-based chalcogenide films with high thermal stability for phase change memory. (2012). ResearchGate.

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An In-Depth Technical Guide to 5,5'-Thiodisalicylic Acid: From Commercial Availability to Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Thiodisalicylic acid, a derivative of salicylic acid, is a molecule of significant interest in both polymer chemistry and drug development. Its bifunctional nature, featuring two carboxylic acid groups and two hydroxyl groups linked by a thioether bond, makes it a versatile building block for novel materials and therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its commercial availability, key suppliers, and quality specifications. Furthermore, it delves into its synthesis, applications in creating biodegradable polymers for controlled drug release, and its potential as an anti-inflammatory agent. This document serves as a crucial resource for researchers and professionals seeking to leverage the unique properties of this compound in their work.

Commercial Availability and Sourcing of this compound

This compound (CAS No. 1820-99-1) is commercially available from a range of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered as a white to light yellow powder or crystalline solid. When sourcing this chemical, it is imperative to consider purity, which is a critical factor for its intended application, particularly in drug delivery systems where trace impurities can significantly impact biocompatibility and efficacy.

Key suppliers for research and development quantities include:

  • Sigma-Aldrich (Merck): A well-established supplier offering a variety of chemical grades.

  • TCI (Tokyo Chemical Industry): Known for its extensive catalog of research chemicals, often providing detailed specifications.[1]

  • ChemScene: A supplier specializing in bioactive small molecules and chemical building blocks.[2]

  • BOC Sciences: Provides a range of chemicals for pharmaceutical and biotechnological research, including monomers for polymer synthesis.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierStated PurityAvailable QuantitiesNotes
Sigma-AldrichTypically ≥95%Gram to kilogram scaleOften provides comprehensive documentation like Certificates of Analysis (CoA).
TCI>98.0% (GC)5g, 25g, and larger upon requestKnown for high-purity research chemicals.[1]
ChemScene≥98%Milligram to gram scaleOffers custom synthesis services.[2]
BOC Sciences>98.0% (GC)Gram to bulk quantitiesFocus on pharmaceutical and polymer applications.
ChemicalBookVaries by supplierWide range of quantitiesA platform that connects various suppliers, purity levels can vary.[1]

When procuring this compound, it is crucial to request and scrutinize the Certificate of Analysis (CoA). The CoA provides vital information on the purity, identity (confirmed by techniques like NMR and IR), and levels of impurities. For applications in polymer synthesis and drug delivery, researchers should pay close attention to residual solvents, heavy metal content, and any potential by-products from the synthesis process.

Synthesis of this compound

A proposed synthetic pathway involves the reaction of a halogenated salicylic acid derivative with a sulfur nucleophile. For instance, the reaction of 5-chlorosalicylic acid with a sulfide source, such as sodium sulfide, in a suitable solvent and under appropriate temperature conditions, would lead to the formation of the desired thioether linkage.

Proposed Experimental Protocol for the Synthesis of this compound:

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 5_chlorosalicylic_acid 2x 5-Chlorosalicylic Acid reaction_arrow Solvent (e.g., DMF) Heat sodium_sulfide Sodium Sulfide (Na2S) 5_5_thiodisalicylic_acid This compound sodium_chloride 2x Sodium Chloride (NaCl) reaction_arrow->5_5_thiodisalicylic_acid reaction_arrow->sodium_chloride

Caption: Proposed synthesis of this compound.

Materials:

  • 5-Chlorosalicylic acid

  • Sodium sulfide (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorosalicylic acid in anhydrous DMF.

  • Add sodium sulfide to the solution. The molar ratio of 5-chlorosalicylic acid to sodium sulfide should be approximately 2:1.

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl to a pH of 2-3. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to literature values.

Applications in Biodegradable Polymers for Controlled Drug Release

A primary application of this compound is as a monomer for the synthesis of biodegradable polymers, particularly poly(anhydride-esters). These polymers are of great interest in the field of drug delivery due to their ability to undergo surface erosion, leading to a controlled and sustained release of the incorporated therapeutic agent. The thioether linkage in this compound can also impart unique properties to the resulting polymer, such as altered degradation kinetics and biocompatibility.

The synthesis of poly(anhydride-esters) from this compound typically involves a melt condensation polymerization process. This method involves heating the diacid monomer under vacuum to form anhydride linkages.

Experimental Workflow for Poly(anhydride-ester) Synthesis:

G cluster_workflow Poly(anhydride-ester) Synthesis Workflow start Start: this compound Monomer step1 Acetylation with Acetic Anhydride start->step1 step2 Melt Condensation Polymerization (High Temperature & Vacuum) step1->step2 step3 Purification of Polymer (e.g., Precipitation) step2->step3 end End: Poly(5,5'-thiodisalicylide) step3->end

Caption: Workflow for poly(anhydride-ester) synthesis.

Detailed Protocol for Poly(anhydride-ester) Synthesis:

  • Monomer Activation: The carboxylic acid groups of this compound are first activated. A common method is to react the diacid with an excess of acetic anhydride to form a mixed anhydride prepolymer.

  • Melt Condensation: The prepolymer is then heated in a reaction vessel under high vacuum (typically <1 mmHg) and at an elevated temperature (e.g., 180 °C). The acetic anhydride is removed by distillation, driving the polymerization reaction forward to form the poly(anhydride-ester).

  • Purification: The resulting polymer is cooled and then purified, often by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., petroleum ether).

  • Characterization: The molecular weight and polydispersity of the polymer are determined by Gel Permeation Chromatography (GPC). The structure is confirmed by ¹H NMR and FT-IR spectroscopy. Thermal properties, such as the glass transition temperature (Tg), are analyzed using Differential Scanning Calorimetry (DSC).

Potential as an Anti-Inflammatory Agent and In Vitro Evaluation

The therapeutic potential of polymers derived from this compound lies in the controlled release of the parent molecule, which, being a salicylic acid derivative, is expected to possess anti-inflammatory properties. The degradation of the poly(anhydride-ester) backbone in an aqueous environment leads to the gradual release of this compound, which can then exert its therapeutic effect locally. This approach is particularly promising for applications such as drug-eluting stents, localized cancer therapy, and the treatment of chronic inflammatory conditions.

In Vitro Drug Release and Anti-Inflammatory Activity Studies:

To evaluate the potential of these polymers, in vitro studies are essential.

  • Drug Release Kinetics: Polymer discs or microspheres are incubated in a phosphate-buffered saline (PBS) solution at 37 °C. At predetermined time points, aliquots of the release medium are collected and the concentration of released this compound is quantified using High-Performance Liquid Chromatography (HPLC). This allows for the determination of the release profile over time.

  • Anti-Inflammatory Assay: The anti-inflammatory activity of the released this compound can be assessed using cell-based assays. For example, lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be treated with the release medium. The inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can then be measured by ELISA. A significant reduction in the levels of these cytokines would indicate a potent anti-inflammatory effect.[4]

Conclusion and Future Perspectives

This compound is a commercially accessible and highly versatile molecule with significant potential in the development of advanced materials for biomedical applications. Its utility as a monomer for creating biodegradable poly(anhydride-esters) offers a promising platform for the controlled and sustained delivery of an anti-inflammatory agent. The ability to tune the polymer's properties by modifying the synthesis conditions provides a pathway for designing drug delivery systems tailored to specific therapeutic needs.

Future research in this area could focus on several key aspects:

  • Optimization of Synthesis: Developing more efficient and scalable synthesis methods for both the monomer and the resulting polymers.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the biocompatibility, degradation, and therapeutic efficacy of this compound-based polymers in relevant animal models.

  • Formulation Development: Exploring different formulations, such as nanoparticles, microspheres, and injectable hydrogels, to enhance the delivery and targeting of these polymers.

  • Combination Therapies: Investigating the co-delivery of this compound with other therapeutic agents to achieve synergistic effects in treating complex diseases.

By continuing to explore the chemistry and biological activity of this compound and its polymeric derivatives, the scientific community can unlock new avenues for the development of innovative and effective therapies.

References

  • Poly(anhydride-ester) and poly(N-vinyl-2-pyrrolidone) blends: salicylic acid-releasing blends with hydrogel-like properties that reduce inflammation. Macromolecular bioscience, 15(3), 342–350. (Link not available)
  • Synthesis of salicylate-based poly(anhydride ester).
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2031–2039.
  • Salicylic Acid-Based Poly(anhydride-esters): Synthesis, Properties, and Applications.
  • This compound | CAS 1820-99-1. Chemical-Suppliers.com.
  • Salicylic acid-derived poly(anhydride-ester) electrospun fibers designed for regenerating the peripheral nervous system. Journal of biomedical materials research. Part A, 103(1), 89–98.
  • Role of salicylic acid base poly anhydride esters (SAPAE) in periodontitis and periimplantitis. IP International Journal of Periodontology and Implantology, 6(4), 131-134.
  • Thiobenzoic acid. Organic Syntheses. (Link not available)
  • Readily Degradable and Recyclable High Molecular Weight Thiosalicylic Acid-based Copolyesters.
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. National Institutes of Health.
  • Readily Degradable and Recyclable High Molecular Weight Thiosalicylic Acid-based Copolyesters. Semantic Scholar. (Link not available)
  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. (Link not available)
  • Readily Degradable and Recyclable High Molecular Weight Thiosalicylic Acid-based Copolyesters | Request PDF. ResearchGate.
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.
  • Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Journal of the American Chemical Society, 136(16), 5837–5840.
  • The preparation of 2-hydroxybenzoic acid. RSC Education.
  • Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. RSC Advances, 12(49), 31869–31877.
  • Process for preparing p-hydroxybenzoic acid.
  • Method for preparing 2-amido-5-thiobenzoic acid.
  • Thioester synthesis by alkylation. Organic Chemistry Portal.
  • Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.

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Methodological & Application

HPLC method for quantification of 5,5'-Thiodisalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 5,5'-Thiodisalicylic Acid by High-Performance Liquid Chromatography

Introduction

This compound (TDS) is an organosulfur compound that can be relevant as a process impurity, degradation product, or a key intermediate in the synthesis of various pharmaceutical and polymeric materials.[][2] Its structure, consisting of two salicylic acid molecules linked by a thioether bond, presents a unique analytical challenge. A robust and reliable analytical method is crucial for its quantification to ensure product quality, safety, and process control in research and drug development.

This application note presents a detailed protocol for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise. Furthermore, this document provides a comprehensive framework for the validation of the analytical procedure in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Scientific Principles and Method Rationale

The selection of the analytical methodology is grounded in the physicochemical properties of this compound.

Choice of Separation Mode: Reversed-Phase HPLC

Reversed-phase chromatography is the standard and most versatile mode in HPLC.[5] this compound, with its calculated XLogP3 of 3.4, possesses sufficient non-polar character to be retained on a non-polar stationary phase, such as C18.[] This mode allows for separation based on hydrophobic interactions between the analyte and the stationary phase, using a polar mobile phase.

Mobile Phase Selection and pH Control

The analyte contains two carboxylic acid functional groups and two phenolic hydroxyl groups. In solution, these acidic groups can exist in an equilibrium between their protonated (neutral) and deprotonated (anionic) forms. This ionization can lead to poor chromatographic performance, including broad, tailing peaks and shifting retention times.[5]

To mitigate these effects, the mobile phase must be acidified. By incorporating an acid like formic acid or phosphoric acid, the pH of the mobile phase is lowered, suppressing the ionization of the carboxylic acid and phenolic groups. This forces the equilibrium towards the more non-polar, neutral form of the molecule, resulting in enhanced retention, improved peak symmetry, and a more robust and reproducible separation.[5] A mixture of water and a miscible organic solvent like acetonitrile provides the necessary polarity range to elute the analyte with a reasonable retention time.

Detection

The presence of the salicylic acid chromophore in the structure of TDS allows for sensitive detection using a standard UV-Vis spectrophotometer. Based on related thio- and salicylic acid compounds, a detection wavelength in the range of 300-330 nm is expected to provide good sensitivity.[6]

Materials and Methodology

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (e.g., PTFE, PVDF).

  • HPLC vials.

  • Ultrasonic bath.

Chemicals and Reagents
  • This compound reference standard (>98% purity).[]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (reagent grade, ~99%).

  • Water (HPLC or Milli-Q grade).

Proposed Chromatographic Conditions

The following conditions are a robust starting point for method development and validation.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Luna, Zorbax, Purospher)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-15 min: 40% to 70% B; 15-17 min: 70% to 40% B; 17-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 326 nm
Run Time 20 minutes

Experimental Protocols

Preparation of Solutions

Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This solution is used for dissolving the reference standard and samples.

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 1.0 mL of formic acid.

  • Transfer it into a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water.

  • Fill to the mark with water and mix thoroughly.

  • Filter through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (0.1% Formic Acid in Acetonitrile):

  • Measure 1.0 mL of formic acid.

  • Transfer it into a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile.

  • Fill to the mark with acetonitrile and mix thoroughly.

  • Filter through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix well.

Working Standard Solutions (for Linearity): Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples. A suggested range is 5 µg/mL to 100 µg/mL.

Concentration (µg/mL)Volume of Stock (500 µg/mL)Final Volume (mL)
50.1 mL10
100.2 mL10
250.5 mL10
501.0 mL10
1002.0 mL10
Sample Preparation Protocol
  • Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Note: Further dilution may be necessary to bring the sample concentration within the validated linear range of the method.

Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A and B) B Prepare Diluent (ACN:Water) C Prepare Standard Stock (500 µg/mL) D Prepare Working Standards (5-100 µg/mL) C->D H Inject Standards (Construct Calibration Curve) D->H E Prepare Sample (Weigh, Dissolve, Filter) I Inject Samples E->I F System Equilibration G System Suitability Test (SST Injection) F->G G->H H->I J Integrate Peaks I->J K Calculate Results (Quantification) J->K L Generate Report K->L

Caption: Overall workflow for the HPLC quantification of this compound.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R2) guidelines.[7]

System Suitability

Before commencing any validation or sample analysis, the suitability of the chromatographic system must be established. A working standard (e.g., 50 µg/mL) is injected five times. The results must conform to the predefined criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Protocol:

  • Inject the diluent (blank) to demonstrate no interference at the retention time of the TDS peak.

  • Inject a standard solution of TDS.

  • If available, inject solutions of known impurities or placebo to show that they do not co-elute with the TDS peak.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on a sample and demonstrate that the degradation product peaks are resolved from the main TDS peak. A PDA detector is invaluable here for checking peak purity.

Linearity and Range

Protocol:

  • Prepare a series of at least five concentrations of TDS standard across the proposed range (e.g., 5-100 µg/mL, which is 10% to 200% of a target concentration of 50 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the TDS reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 preparations).

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): Protocol: Analyze six independent preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Intermediate Precision (Inter-day Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Protocol:

  • Establish the LOQ based on the signal-to-noise ratio (S/N of 10:1) or by preparing a series of dilute solutions and identifying the concentration for which the precision (%RSD) is acceptable (e.g., ≤ 10%).

  • Confirm the LOQ by injecting six preparations at the determined concentration and verifying the precision.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Flow Rate (± 0.1 mL/min).

  • Column Temperature (± 2 °C).

  • Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%). Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Method Validation Logic Diagram

Method Validation Logic cluster_validation ICH Q2(R2) Validation Parameters Start Proposed HPLC Method SST System Suitability Test (SST) Start->SST Specificity Specificity (Blank, Placebo, Forced Degradation) SST->Specificity Passes SST Linearity Linearity & Range (r² ≥ 0.999) SST->Linearity Passes SST Accuracy Accuracy (98-102% Recovery) SST->Accuracy Passes SST Precision Precision (%RSD ≤ 2.0%) SST->Precision Passes SST LOQ Limit of Quantitation (S/N ≥ 10) SST->LOQ Passes SST Robustness Robustness (Varied Conditions) SST->Robustness Passes SST Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Logical flow for validating the HPLC method according to ICH guidelines.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantification of this compound. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and reproducible separation. The detailed validation protocol, grounded in ICH guidelines, provides a clear pathway for researchers and drug development professionals to establish this method as a trustworthy tool for quality control and research applications. Adherence to the described system suitability criteria and validation protocols will ensure that the analytical data generated is accurate, precise, and fit for its intended purpose.

References

  • HPLC method for salicylic acid. Chemistry Stack Exchange.
  • Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine. PubMed.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • HPLC Methods for analysis of Salicylic acid. HELIX Chromatography.
  • Fast Reversed Phase HPLC of Analgesics. Agilent.
  • Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. Journal of Analytical Toxicology.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • HPLC Determination. University of Missouri–St. Louis.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect.

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Application Note & Protocol: Synthesis of High-Performance Poly(arylene sulfide-ester)s from 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel poly(arylene sulfide-ester)s utilizing 5,5'-Thiodisalicylic acid as a key monomer. These polymers are of significant interest due to their potential for high thermal stability, excellent chemical resistance, and tunable properties conferred by the thioether and ester functionalities. This application note details a proposed synthetic protocol via direct melt polycondensation, outlines essential characterization techniques, and discusses potential applications in advanced materials and biomedical engineering.

Introduction: The Promise of this compound in Polymer Synthesis

Polyarylene sulfides (PAS) are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability, inherent flame retardancy, and high mechanical strength.[1] Traditionally, the synthesis of PAS, such as poly(p-phenylene sulfide) (PPS), involves the reaction of dihalogenated aromatics with a sulfur source.[2][3] The incorporation of functional groups into the polymer backbone allows for the tailoring of properties and the development of materials for specialized applications.

This compound (TDSA) is a unique monomer that presents an exciting opportunity for the synthesis of novel poly(arylene sulfide) derivatives.[][5][6] Its structure, featuring two carboxylic acid and two hydroxyl groups linked by a thioether bridge, allows for the formation of polyester linkages, resulting in a poly(arylene sulfide-ester). This combination of functionalities is expected to yield polymers with a compelling set of properties, including good processability, high thermal stability, and potential for biocompatibility, making them attractive for applications ranging from advanced composites to drug delivery systems.[7][8]

Chemical Structure of this compound:

Caption: Structure and properties of this compound.

Proposed Synthetic Route: Direct Melt Polycondensation

Based on the structure of this compound, a direct melt polycondensation approach is proposed for the synthesis of the corresponding poly(arylene sulfide-ester). This method is advantageous as it avoids the use of solvents, simplifying the purification process and reducing environmental impact. The polymerization proceeds through the esterification reaction between the carboxylic acid and hydroxyl groups of the monomer, with the elimination of water.

The proposed reaction mechanism involves two key stages:

  • Oligomerization: At moderate temperatures, the monomer undergoes esterification to form low molecular weight oligomers.

  • Polymerization: As the temperature is increased and a vacuum is applied, the removal of the water byproduct drives the equilibrium towards the formation of a high molecular weight polymer.

Polycondensation_Workflow cluster_synthesis Synthesis Workflow cluster_purification Purification Monomer This compound Monomer Melt Melt Monomer and Catalyst (e.g., 200-220°C) Monomer->Melt Catalyst Polycondensation Catalyst (e.g., Antimony Trioxide) Catalyst->Melt Oligomerization Oligomerization under Nitrogen (e.g., 220-250°C) Melt->Oligomerization Polymerization Polymerization under Vacuum (e.g., 250-280°C) Oligomerization->Polymerization Polymer Poly(arylene sulfide-ester) Polymerization->Polymer Dissolution Dissolve in Suitable Solvent (e.g., NMP, DMF) Polymer->Dissolution Precipitation Precipitate in Non-Solvent (e.g., Methanol, Water) Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Proposed workflow for the synthesis and purification of poly(arylene sulfide-ester).

Detailed Experimental Protocol

Materials:

  • This compound (TDSA), polymer grade (>99% purity)

  • Antimony trioxide (Sb₂O₃) or other suitable polycondensation catalyst

  • Diphenyl ether (as a high-boiling solvent, optional)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for dissolution

  • Methanol or deionized water for precipitation

  • Nitrogen gas (high purity)

Equipment:

  • Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with a temperature controller

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Monomer and Catalyst Charging:

    • Thoroughly dry the polymerization reactor and all glassware.

    • Charge the reactor with this compound (1.0 eq) and a catalytic amount of antimony trioxide (e.g., 0.05-0.1 mol%).

    • If using a solvent, add a suitable amount of diphenyl ether.

  • Inerting the System:

    • Assemble the reactor and purge with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture.

  • Oligomerization Stage:

    • Begin stirring and slowly heat the reactor to a temperature of 200-220 °C to melt the monomer.

    • Once a homogenous melt is formed, gradually increase the temperature to 220-250 °C and maintain for 1-2 hours under a gentle nitrogen flow.

    • Water will begin to distill from the reaction mixture.

  • Polymerization Stage:

    • Gradually increase the temperature to 250-280 °C.

    • Slowly apply a vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of water and drive the polymerization.

    • A noticeable increase in the viscosity of the melt will be observed as the polymerization progresses.

    • Continue the reaction for 2-4 hours or until the desired melt viscosity is achieved.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be removed from the reactor.

    • For purification, dissolve the crude polymer in a minimal amount of NMP or DMF.

    • Slowly pour the polymer solution into a large excess of a non-solvent such as methanol or water with vigorous stirring to precipitate the polymer.

    • Filter the purified polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization of the Synthesized Polymer

A comprehensive characterization of the synthesized poly(arylene sulfide-ester) is crucial to confirm its structure, molecular weight, and thermal properties.

Technique Purpose Expected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of ester linkages and the disappearance of hydroxyl and carboxylic acid groups.Appearance of a strong ester carbonyl (C=O) peak around 1720-1740 cm⁻¹ and disappearance of the broad O-H stretch from the carboxylic acid and hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Chemical shifts corresponding to the aromatic protons and carbons in the polymer backbone, confirming the expected connectivity.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).High molecular weight (e.g., Mn > 10,000 g/mol ) with a controlled PDI, indicative of a successful polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.A high Tg, indicating good thermal stability. The presence or absence of a Tm will reveal the amorphous or semi-crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature of the polymer.High decomposition temperature (e.g., > 400 °C), characteristic of high-performance polymers.

Potential Applications

The unique combination of a thioether and ester linkage in the polymer backbone opens up a wide range of potential applications:

  • High-Performance Engineering Plastics: Due to their expected high thermal stability and chemical resistance, these polymers could be used in demanding applications in the automotive, aerospace, and electronics industries.[9]

  • Biomedical Materials: The presence of ester linkages suggests that these polymers may be biodegradable, making them potential candidates for drug delivery systems, tissue engineering scaffolds, and medical implants.[7][8] The inherent properties of poly(ether-ether-ketone) (PEEK), a related high-performance polymer, in biomedical applications further support this potential.[7][8][10]

  • Advanced Coatings and Films: The good solubility of some polyarylene sulfides in common organic solvents could allow for their processing into thin films and coatings with excellent protective properties.[11]

Conclusion

The synthesis of poly(arylene sulfide-ester)s from this compound represents a promising avenue for the development of novel high-performance polymers. The proposed direct melt polycondensation protocol offers a straightforward and scalable method for their preparation. The resulting polymers are expected to exhibit a unique combination of properties, making them suitable for a diverse range of applications. Further research should focus on optimizing the polymerization conditions to control the molecular weight and properties of these exciting new materials.

References

  • This compound. ESD-CHEM.
  • Port, A. B., & Still, R. H. (1979). Synthesis and characterisation of poly(arylene sulphides)—Part 1: Poly(phenylene sulphide), poly(2-methyl phenylene sulphide) and poly(2,6-dimethyl phenylene sulphide).
  • Rule, M., Fagerburg, D. R., Watkins, J. J., & Lawrence, P. B. (1987). Preparation of poly(arylene sulfide).
  • Ueda, M., et al. (2010). Sulfur Containing High Refractive Index Poly(arylene Thioether)s and Poly(arylene Ether)s. Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2604-2609.
  • Ferreira, C. A., et al. (2022). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. Polymers, 14(19), 4106.
  • Li, J., et al. (2019). Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis. Polymer Chemistry, 10(42), 5773-5778.
  • Synthesis and characterization of poly(phenylene sulfide ether) by reduction of poly(phenylene sulfoxide ether sulfide ether) precursor. ResearchGate.
  • High performance sulfur-containing copolyesters from bio-sourced aromatic monomers. Springer.
  • Functional poly(ether-ketone-ketone) composite scaffold with enhanced cell-material interaction, anti-inflammatory and osteogenesis for facilitating osteointegration and bone regeneration. PubMed Central.
  • PPS Synthesis via Oxidative Polymerization of Diphenyl Disulfide: Mechanistic Insight into the Selective Formation of 1,4-Thiophenylene Chain. ResearchGate.
  • Readily Degradable and Recyclable High Molecular Weight Thiosalicylic Acid-based Copolyesters. ResearchGate.
  • Jones, D. P., Leach, D. C., & Moore, D. R. (1985). Mechanical properties of poly(ether-ether-ketone)
  • Synthesis and properties of thio‐containing poly(ether ether ketone)s. ResearchGate.
  • Lovell, P. A., & Still, R. H. (1990). Synthesis and characterisation of poly(arylene sulphides): Part 11. Preparation of poly(1,4‐phenylene sulphide) directly from bis(4‐bromophenyl) disulphide. British Polymer Journal, 22(1), 27-37.
  • Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. Semantic Scholar.
  • Synthesis of Sulfur-Rich Polymers: Copolymerization of Episulfide with Carbon Disulfide by Using [PPN]Cl/(salph)Cr(III)Cl System. ResearchGate.
  • Polyphenylene sulfide (PPS): State of the art and applications. ResearchGate.
  • Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. MDPI.

Sources

Application Notes and Protocols for 5,5'-Thiodisalicylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of a Bifunctional Reagent in Proteomics

5,5'-Thiodisalicylic acid is a symmetrical molecule featuring a central thioether linkage between two salicylic acid moieties. This unique structure presents two carboxylic acid groups and a sulfur bridge, bestowing it with bifunctional capabilities that are of significant interest in the field of proteomics. While established as a building block in chemical synthesis, its application in proteomics is an emerging area of exploration. This guide provides a comprehensive overview of its potential applications as a novel chemical cross-linker for studying protein-protein interactions and as a reactive matrix for specialized mass spectrometry analyses.

The protocols detailed herein are designed to serve as a robust starting point for researchers and drug development professionals. They are grounded in the fundamental principles of protein chemistry and draw parallels from established methodologies for similar classes of reagents. As with any novel application, empirical optimization is key to achieving desired outcomes.

Part 1: this compound as a Novel Chemical Cross-linker

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a prime candidate for use as a chemical cross-linker to study protein-protein interactions. The principle lies in activating the carboxyl groups to form reactive esters that can then covalently bind to nucleophilic residues on proteins, primarily the ε-amino group of lysine residues.

Mechanism of Action: Amine-Reactive Cross-linking

The carboxylic acid groups of this compound can be activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This ester is then reactive towards primary amines on proteins, forming a stable amide bond and effectively "linking" proteins that are in close proximity.

G cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase 5,5'-Thiodisalicylic_acid This compound (HOOC-R-COOH) EDC_NHS EDC / NHS 5,5'-Thiodisalicylic_acid->EDC_NHS Activated_Crosslinker NHS-ester activated This compound (NHS-OOC-R-COO-NHS) EDC_NHS->Activated_Crosslinker Protein_1 Protein 1 (with Lysine, -NH2) Activated_Crosslinker->Protein_1 Reacts with primary amines Crosslinked_Proteins Cross-linked Protein Complex Activated_Crosslinker->Crosslinked_Proteins Protein_2 Protein 2 (with Lysine, -NH2) Protein_1->Protein_2 Interaction Protein_2->Crosslinked_Proteins

Figure 1: Workflow for protein cross-linking using this compound.
Protocol: In Vitro Protein Cross-linking

This protocol provides a general framework for cross-linking two purified proteins or a protein complex.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Protein samples of interest

Instrumentation:

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.)

  • Incubator or heat block

  • SDS-PAGE system

  • Mass spectrometer (for advanced analysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in reaction buffer.

  • Protein Sample Preparation:

    • Dialyze or buffer exchange protein samples into an amine-free buffer (e.g., PBS or HEPES) to remove any interfering substances.

    • Adjust the protein concentration to a suitable range (e.g., 1-5 mg/mL).

  • Cross-linking Reaction:

    • In a microcentrifuge tube, combine the protein sample(s) with the desired molar excess of the cross-linking reagents. The optimal concentrations should be determined empirically.

ReagentSuggested Starting Concentration (Final)Incubation Time/Temp
This compound25-500 µM30 min at RT
EDC2-4 mM15 min at RT
NHS5-10 mM15 min at RT
  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Cross-linked Products:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-cross-linked control indicates successful cross-linking.

    • Mass Spectrometry: For identification of cross-linked peptides, the protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS. Specialized software can then be used to identify the cross-linked peptides.

Part 2: this compound as a Reactive MALDI Matrix

Building on the finding that thiosalicylic acid can act as a reactive matrix for analyzing disulfide bonds in peptides[1], this compound holds potential for similar applications in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its thiol-containing structure may facilitate specific in-source reactions with certain peptide modifications, such as disulfide bonds.

Proposed Mechanism: In-Source Cleavage of Disulfide Bonds

When used as a MALDI matrix, the thiol group of this compound may react with disulfide bonds within peptides during the laser desorption/ionization process. This could lead to the cleavage of the disulfide bond and the formation of a covalent adduct with a fragment of the cross-linker, resulting in a characteristic mass shift in the spectrum. This would allow for the identification of disulfide-containing peptides.

G cluster_maldi MALDI-MS Analysis Peptide_SS Disulfide-bonded Peptide (P1-S-S-P2) Matrix This compound Matrix Peptide_SS->Matrix Co-crystallization Laser Laser Pulse Matrix->Laser Energy Absorption Cleaved_Adduct Cleaved Peptide-Matrix Adduct (P1-S-MatrixFragment) Laser->Cleaved_Adduct In-source reaction MS_Detection Mass Spectrometer Detection Cleaved_Adduct->MS_Detection

Figure 2: Proposed workflow for disulfide bond analysis using this compound as a reactive MALDI matrix.
Protocol: MALDI-MS Analysis of Peptides

This protocol outlines the basic steps for using this compound as a MALDI matrix.

Materials:

  • This compound

  • Peptide sample (e.g., a tryptic digest of a protein)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: Acetonitrile (ACN)

  • MALDI target plate

  • Standard MALDI matrices for comparison (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of this compound in a mixture of Solvent A and Solvent B (e.g., 50:50 v/v). Vortex thoroughly and centrifuge to pellet any undissolved solid.

  • Sample Preparation:

    • Mix the peptide sample with the matrix solution in a 1:1 ratio (v/v).

  • MALDI Plate Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely (dried-droplet method).

  • Data Acquisition:

    • Acquire mass spectra using a MALDI-TOF mass spectrometer in both positive and negative ion modes.

    • Optimize laser energy and other instrument parameters to obtain the best signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectra obtained with this compound to those obtained with a standard, non-reactive matrix.

    • Look for mass shifts or new peaks that could indicate a reaction between the matrix and the peptides, particularly those known to contain disulfide bonds.

Scientific Integrity and Future Directions

It is crucial to reiterate that the application of this compound in proteomics is a novel and largely unexplored area. The protocols provided here are intended as a starting point for investigation and will likely require significant optimization depending on the specific proteins and systems being studied. Researchers are encouraged to perform thorough control experiments, including reactions without the cross-linker or with well-characterized protein complexes, to validate their findings.

Future work could involve the synthesis of derivatives of this compound with different spacer arm lengths or the incorporation of isotopically labeled tags for quantitative cross-linking studies. Further investigation into its properties as a reactive MALDI matrix could open up new avenues for the characterization of post-translational modifications.

References

  • Nakashima, K., et al. (2017). Direct MALDI-MS analysis of the disulfide bonds in peptide using thiosalicylic acid as a reactive matrix. Journal of Mass Spectrometry, 52(2), 127-131. [Link]

Sources

Application Notes & Protocols: Synthesis of Coordination Polymers with 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Potential of 5,5'-Thiodisalicylic Acid

Coordination polymers (CPs), including the subclass of Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their modular nature allows for the design of materials with tunable porosity, diverse topologies, and tailored chemical functionalities for applications in gas storage, catalysis, sensing, and drug delivery.[3]

The ligand, this compound (H₂tda), is a particularly compelling building block for CPs. Its structure features two carboxylate groups for coordination, a thioether bridge that introduces flexibility and a potential soft donor site, and hydroxyl groups that can participate in hydrogen bonding or further coordination. This combination of functionalities offers rich possibilities for creating novel CP architectures with unique properties. Thioether-based MOFs are a specific category of CPs that can exhibit intriguing properties due to the interplay between the metal centers, the organic linkers, and the sulfur functionality.[2][4]

This guide provides a comprehensive overview of the key scientific principles and detailed experimental protocols for the synthesis of CPs using this compound. It is intended for researchers in materials science, chemistry, and drug development, offering both foundational knowledge and practical, actionable methodologies.

Guiding Principles: Causality in CP Synthesis

The formation of a specific CP is not a fortuitous event but a result of carefully controlled thermodynamic and kinetic factors. Understanding these variables is critical to achieving phase-pure, crystalline products. The assembly of CPs can be affected by a diversity of factors, including the nature of metal centers, organic linkers, stoichiometry, and various reaction conditions.[5]

2.1 The Role of the Metal Ion

The choice of metal ion is a primary determinant of the final structure.

  • Transition Metals (e.g., Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺): These ions have well-defined coordination geometries (e.g., tetrahedral, square planar, octahedral), which act as predictable nodes in the framework. This predictability is foundational to the design of specific network topologies.[5][6]

  • Lanthanide Metals (e.g., La³⁺, Eu³⁺, Tb³⁺): Lanthanides present a greater challenge and opportunity. Their large ionic radii, high and variable coordination numbers (typically 7-10), and flexible coordination spheres make structural prediction more difficult but also allow for the formation of unique, highly-connected networks.[7][8] Their distinct photoluminescent properties are also a key driver for their use.[9]

2.2 Solvent Systems: The Reaction Environment

The solvent is not merely a medium but an active participant in the synthesis. It influences the solubility of precursors, moderates the reaction rate, and can even be incorporated into the final structure as a coordinated or guest molecule.[10]

  • N,N-Dimethylformamide (DMF): DMF is the most common solvent in MOF synthesis due to its high boiling point and its excellent ability to dissolve both metal salts and polar organic linkers.[10] However, it can sometimes coordinate to metal sites, potentially blocking pores, and can be difficult to remove.

  • Mixed-Solvent Systems: Using a mixture of solvents (e.g., DMF/Ethanol/Water) can modulate the solubility of reactants and influence the kinetics of nucleation and crystal growth. This can lead to different crystal morphologies or even entirely different framework structures compared to single-solvent reactions.[11]

2.3 The Critical Influence of pH

The pH of the reaction medium is arguably one of the most critical, and sometimes overlooked, parameters. It directly controls the deprotonation state of the carboxylic acid groups on the this compound ligand.

  • Deprotonation is Essential: For coordination to occur, the carboxylic acid protons must be removed to generate the carboxylate anions that bind to the metal centers.

  • pH-Controlled Dimensionality: In hydrothermal syntheses, adjusting the initial pH can lead to dramatically different crystal structures, for instance, transitioning from a 2D layered structure at a lower pH to a 3D interpenetrating network at a higher pH with the same reactants.[12] This is because the degree of ligand deprotonation affects its charge and coordination modes, thereby altering the self-assembly pathway.[12][13]

  • Modulators: Bases like triethylamine can be added to facilitate deprotonation, especially in room-temperature syntheses.[11] Conversely, acidic modulators can slow down the reaction kinetics, often leading to more crystalline, higher-quality products.

The interplay of these core factors is visualized in the diagram below.

G cluster_inputs Synthesis Parameters cluster_process Self-Assembly Process cluster_outputs Resulting Framework Properties Metal Metal Precursor (e.g., Zn(NO₃)₂, LaCl₃) Assembly Coordination & Nucleation Metal->Assembly Ligand This compound Ligand->Assembly Solvent Solvent System (e.g., DMF, H₂O, EtOH) Solvent->Assembly Conditions Conditions (Temp, Time, pH) Growth Crystal Growth Conditions->Growth Assembly->Growth Kinetics Structure Topology & Dimensionality (1D, 2D, 3D) Growth->Structure Thermodynamics Properties Physicochemical Properties (Porosity, Luminescence) Structure->Properties

Caption: Key parameters influencing the synthesis and properties of coordination polymers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of coordination polymers with this compound. The hydrothermal/solvothermal method is the most common approach for producing high-quality crystals.[11]

3.1 General Workflow for Hydrothermal/Solvothermal Synthesis

This diagram outlines the typical workflow from precursor preparation to final product activation.

G A 1. Precursor Dissolution Dissolve metal salt and H₂tda in chosen solvent(s). B 2. pH Adjustment (Optional) Add base or acid to tune the reaction conditions. A->B C 3. Sealing & Heating Transfer solution to a Teflon-lined autoclave and heat. B->C D 4. Crystallization Maintain temperature for 24-72h, followed by slow cooling. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Purification Wash with fresh solvent (e.g., DMF) to remove unreacted precursors. E->F G 7. Activation Solvent exchange with a volatile solvent (e.g., ethanol, acetone) and heat under vacuum. F->G H 8. Characterization Analyze product (PXRD, TGA, etc.) G->H

Caption: General experimental workflow for hydrothermal/solvothermal CP synthesis.

3.2 Protocol 1: Synthesis of a Transition Metal-tda Framework (Example: Zn-tda)

This protocol is a representative example for forming a framework with a transition metal like Zinc(II).

Materials:

  • This compound (H₂tda)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution A: In a 10 mL beaker, dissolve 30.6 mg (0.1 mmol) of this compound in 5 mL of DMF. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Precursor Solution B: In a separate 10 mL beaker, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 3 mL of DMF.

  • Reaction Mixture: Slowly add Precursor Solution B to Precursor Solution A with constant stirring. A clear solution should be maintained. Add 2 mL of ethanol to the final mixture.

  • Crystallization: Transfer the final solution into a 20 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 24 hours.

  • Isolation and Purification: Collect the resulting crystalline product by vacuum filtration. Wash the crystals three times with 5 mL portions of fresh DMF, followed by three times with 5 mL portions of ethanol.

  • Activation: Dry the purified crystals under vacuum at 80 °C for 12 hours to remove residual solvent from the pores.

3.3 Protocol 2: Synthesis of a Lanthanide-tda Framework (Example: Eu-tda)

This protocol is adapted for lanthanide ions, which often require aqueous conditions and careful pH control.[7][14]

Materials:

  • This compound (H₂tda)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Deionized Water

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Ligand Salt Preparation: Suspend 61.2 mg (0.2 mmol) of this compound in 10 mL of deionized water. Add 4.0 mL of 0.1 M NaOH solution (0.4 mmol) dropwise while stirring to deprotonate the ligand. Gently warm and stir until a clear solution is obtained. The final pH should be approximately 5-6.

  • Metal Solution Preparation: In a separate beaker, dissolve 73.3 mg (0.2 mmol) of EuCl₃·6H₂O in 5 mL of deionized water.

  • Reaction Mixture: Combine the two solutions and stir for 10 minutes. A fine precipitate may form.

  • Crystallization: Transfer the entire mixture (solution and any precipitate) into a 20 mL Teflon-lined autoclave. Seal the vessel and place it in an oven. Heat to 160 °C for 72 hours, followed by slow cooling (e.g., 5 °C/hour) to room temperature.

  • Isolation and Purification: Collect the crystalline product by filtration. Wash thoroughly with deionized water (3 x 10 mL) and then with ethanol (2 x 10 mL).

  • Drying: Air-dry the product at room temperature. Further activation may be performed by heating under vacuum if required, but thermal stability should first be confirmed by TGA.

Summary of Key Synthesis Parameters

The choice of synthetic conditions drastically impacts the final product. The following table provides representative parameters that can be used as a starting point for synthesizing CPs with this compound and various metal ions.

Metal Ion SourceLigand (H₂tda)Solvent SystemTemp (°C)Time (h)Expected Outcome
Zn(NO₃)₂·6H₂O1 equivalentDMF / EtOH (4:1)120483D porous framework
Cu(OAc)₂·H₂O1 equivalentDMF / H₂O (3:1)100722D layered or 3D framework
MnCl₂·4H₂O1 equivalentDMF140481D chain or 2D network
LaCl₃·7H₂O1 equivalentH₂O (pH ≈ 5-6)160723D highly-connected network
Eu(NO₃)₃·6H₂O1.5 equivalentsH₂O / EtOH (1:1)15072Luminescent 3D framework

Note: These are starting conditions and may require optimization.

Characterization and Validation

To confirm the successful synthesis of the desired coordination polymer, the following characterization techniques are essential:

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the temperature at which solvent molecules are removed and the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers (evidenced by a shift in the C=O stretching frequency).

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive method for determining the precise 3D structure, if suitable single crystals can be obtained.

References
  • Hydrothermal synthesis, thermal and luminescent investigations of lanthanide(III) coordination polymers based on the 4,4 -oxybis. (n.d.). CORE.
  • Gole, B., et al. (2019). Hydrothermal synthesis, thermal and luminescent investigations of lanthanide(III) coordination polymers based on the 4,4′-oxybis(benzoate) ligand. SemOpenAlex.
  • Wang, L., et al. (2017). Structure Variation from One-Dimensional Chain to Three-Dimensional Architecture: Effect of Ligand on Construction of Lanthanide Coordination Polymers. Journal of Chemical Sciences, 129(2), 271-280.
  • Synthesis, crystal structures and properties of transition metal coordination polymers based on a rigid triazole dicarboxylic acid. (n.d.). RSC Publishing.
  • The Synthesis and Properties of TIPA-Dominated Porous Metal-Organic Frameworks. (2021). MDPI.
  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. (n.d.). MDPI.
  • Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021). NIH.
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5,5'-Thiodisalicylic Acid as a Ligand for Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5,5'-Thiodisalicylic Acid in Coordination Chemistry

This compound (TDSA) is a multifaceted ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring two carboxylic acid moieties and a central thioether linkage, provides multiple coordination sites (O, S, O) that can bind to a variety of metal ions. This unique architecture allows for the formation of diverse metal complexes with varying geometries and nuclearities, from mononuclear to polynuclear and coordination polymers. The presence of both hard (oxygen) and soft (sulfur) donor atoms allows TDSA to coordinate with a wide range of metal centers, leading to complexes with interesting electronic, magnetic, and structural properties.[1][2]

The resulting metal complexes of TDSA and its derivatives have shown promise in a multitude of applications, including medicinal chemistry as antimicrobial and anticancer agents, and in catalysis for various organic transformations.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of TDSA-metal complexes, complete with detailed protocols for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Characterization of TDSA-Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several methods, with the choice of solvent, temperature, and pH playing a crucial role in the final structure of the complex.

General Synthetic Protocol for TDSA-Metal Complexes

This protocol outlines a general procedure for the synthesis of a transition metal complex of this compound.

Materials:

  • This compound (TDSA)

  • Metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Solvent (e.g., Ethanol, Methanol, DMF, Water)

  • Base (e.g., NaOH, Triethylamine)

Procedure:

  • Ligand Preparation: Dissolve a specific molar amount of this compound in a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • pH Adjustment: Adjust the pH of the ligand solution using a base to deprotonate the carboxylic acid groups, facilitating coordination. This step is critical as the coordination mode can be pH-dependent.

  • Metal Salt Addition: In a separate flask, dissolve the corresponding metal salt in a suitable solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a specific period (e.g., 2-6 hours) to ensure complete complex formation.[5]

  • Isolation and Purification: The resulting precipitate (the metal complex) is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then dried in a desiccator over anhydrous calcium chloride.[5]

Example: Synthesis of a Copper(II)-TDSA Complex

A solution of copper(II) chloride (CuCl₂) in ethanol is added dropwise to a stirred ethanolic solution of this compound, previously treated with a stoichiometric amount of sodium hydroxide. The mixture is refluxed for 4 hours. The resulting green precipitate is filtered, washed with ethanol, and dried under vacuum.

Characterization Techniques

Thorough characterization is essential to confirm the formation and elucidate the structure of the synthesized TDSA-metal complexes.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for TDSA-Metal Complexes
Infrared (IR) Spectroscopy To identify the coordination of functional groups.Shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. Appearance of new bands in the low-frequency region corresponding to M-O and M-S bonds.[1][6][7][8][9]
¹H and ¹³C NMR Spectroscopy To determine the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the aromatic rings and disappearance of the carboxylic acid proton signal upon complexation.[10][11][12][13][14]
UV-Visible Spectroscopy To study the electronic transitions and coordination geometry.Appearance of d-d transition bands for transition metal complexes, providing information about the coordination environment of the metal ion.
X-ray Crystallography To determine the precise three-dimensional structure of crystalline complexes.Provides detailed information on bond lengths, bond angles, coordination geometry, and crystal packing.[1][15][16][17][18]
Elemental Analysis To determine the empirical formula of the complex.The experimentally determined percentages of C, H, N, and S should match the calculated values for the proposed formula.[1]

DOT Diagram: General Synthesis Workflow

SynthesisWorkflow Ligand Dissolve TDSA in Solvent pH_Adjust Adjust pH with Base Ligand->pH_Adjust Reaction Mix and React (Stir/Reflux) pH_Adjust->Reaction Metal_Salt Dissolve Metal Salt in Solvent Metal_Salt->Reaction Isolation Filter Precipitate Reaction->Isolation Purification Wash with Solvent Isolation->Purification Drying Dry the Complex Purification->Drying Characterization Characterize the Product Drying->Characterization

Caption: A generalized workflow for the synthesis of TDSA-metal complexes.

PART 2: Applications in Drug Development

The unique structural features of TDSA-metal complexes translate into promising biological activities, making them attractive candidates for drug development.

Antimicrobial Applications

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.

Protocol: Disk Diffusion Assay for Antimicrobial Screening

This protocol is a standard method for evaluating the antimicrobial activity of synthesized complexes.[3][19][20][21]

Materials:

  • Synthesized TDSA-metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and potato dextrose agar

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic and antifungal drugs (positive controls)

  • DMSO (solvent and negative control)

Procedure:

  • Preparation of Inoculum: Prepare a fresh inoculum of the test microorganism in sterile saline, adjusted to a turbidity of 0.5 McFarland standard.

  • Plate Preparation: Pour molten sterile agar medium into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Disk Application: Dissolve the test complexes and standard drugs in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile filter paper discs with a specific volume of the test solutions. A disc impregnated with DMSO serves as a negative control.

  • Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is indicative of the antimicrobial activity.

Table 2: Example of Antimicrobial Activity Data

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
TDSA Ligand10087
Cu(II)-TDSA1001815
Standard Antibiotic1002220
Anticancer Applications

Many metal complexes have demonstrated significant potential as anticancer agents, with some acting through mechanisms distinct from traditional organic drugs. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[22][23][24][25]

Protocol: MTT Assay for Cytotoxicity Evaluation

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized TDSA-metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the TDSA-metal complexes in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the complexes).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

DOT Diagram: Mechanism of MTT Reduction

MTT_Reduction Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases in Viable Cells Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenases Reduction

Caption: The enzymatic reduction of MTT to formazan by viable cells.

PART 3: Catalytic Applications

The ability of the metal center in TDSA complexes to cycle through different oxidation states makes them potential catalysts for various organic reactions.

Heck Coupling Reactions

Palladium complexes of thiosalicylic acid derivatives have been successfully employed as catalysts in Heck coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4][26][27][28][29]

Protocol: Heck Coupling of Iodobenzene with Methyl Acrylate

Materials:

  • Pd(II)-TDSA complex (catalyst)

  • Iodobenzene

  • Methyl acrylate

  • Base (e.g., Na₂CO₃, Et₃N)

  • Solvent (e.g., DMF, NMP)

  • Internal standard (for GC analysis)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the Pd(II)-TDSA catalyst, iodobenzene, methyl acrylate, base, and solvent.

  • Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 120-140°C) under an inert atmosphere (e.g., nitrogen or argon) for a set period.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Oxidation Catalysis

Metal complexes of TDSA can also act as catalysts in oxidation reactions, for example, the oxidation of alcohols or catechols.[30][31][32]

Protocol: Catalytic Oxidation of Catechol

Materials:

  • Mn(II) or Co(II)-TDSA complex (catalyst)

  • Catechol (substrate)

  • Solvent (e.g., Acetonitrile, Methanol)

  • Oxygen or air as the oxidant

Procedure:

  • Reaction Setup: Dissolve the catalyst and the catechol substrate in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.

  • Reaction Initiation: Bubble oxygen or air through the solution while stirring vigorously at room temperature.

  • Monitoring the Reaction: Monitor the formation of the product (o-benzoquinone) spectrophotometrically by observing the increase in absorbance at its characteristic wavelength.

  • Data Analysis: Calculate the initial rate of the reaction from the change in absorbance over time. The catalytic activity can be expressed as turnover number (TON) or turnover frequency (TOF).

DOT Diagram: Catalytic Cycle for Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X Mig_Ins Migratory Insertion Ox_Add->Mig_Ins Alkene Beta_Hyd β-Hydride Elimination Mig_Ins->Beta_Hyd Red_Elim Reductive Elimination Beta_Hyd->Red_Elim Product Red_Elim->Pd0 Base

Caption: A simplified catalytic cycle for the Heck coupling reaction.

Conclusion and Future Perspectives

This compound has proven to be a highly versatile ligand for the construction of a wide array of metal complexes with significant potential in both medicinal and catalytic fields. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these promising compounds. Future research in this area could focus on the development of TDSA-based metal-organic frameworks (MOFs) for applications in gas storage and separation, the design of new catalytic systems for green and sustainable chemistry, and the exploration of the detailed mechanisms of biological action to design more potent and selective therapeutic agents. The continued investigation into the coordination chemistry of this compound is sure to unveil even more exciting applications in the years to come.

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Application Notes & Protocols: 5,5'-Thiodisalicylic Acid in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the prospective applications of 5,5'-Thiodisalicylic Acid as a versatile building block in the synthesis of advanced functional dyes. While direct literature on the use of this specific molecule in dye chemistry is nascent, its unique structure, featuring two salicylic acid moieties linked by a flexible thioether bridge, presents compelling opportunities for the development of novel bis-azo dyes and metal-complex dyes. This document provides a theoretical framework, detailed synthesis protocols, and anticipated properties for these dye classes, offering a valuable resource for researchers and professionals in dye chemistry and materials science.

Introduction: The Potential of this compound in Chromophore Design

This compound is a unique aromatic compound characterized by two salicylic acid units joined at their 5-positions by a sulfur atom. This structure is of significant interest for dye synthesis due to several key features:

  • Dual Functionality: It possesses two phenolic hydroxyl groups and two carboxylic acid groups, making it a multifunctional precursor.

  • Bidentate Chelating Sites: Each salicylic acid unit provides a bidentate chelation site, ideal for the formation of stable metal-complex dyes.[1][2] The presence of two such sites opens possibilities for creating multinuclear metal complexes or robust 1:2 metal-complex dyes.

  • Two Activated Aromatic Rings: The electron-donating hydroxyl groups activate the aromatic rings, making them suitable for electrophilic substitution reactions, particularly azo coupling.[3][4]

  • Thioether Linkage: The thioether bridge imparts flexibility to the molecule and can influence the electronic properties and solubility of the resulting dyes.

This guide will focus on two primary potential applications of this compound in dye synthesis: as a bis-phenolic coupling component for the synthesis of novel bis-azo dyes, and as a ligand for the creation of high-performance metal-complex dyes.

Application I: Synthesis of Bis-Azo Dyes

The presence of two activated aromatic rings in this compound makes it an excellent candidate for a coupling component in the synthesis of bis-azo dyes.[5][6] These dyes, containing two azo (-N=N-) chromophores, can exhibit deeper and more intense colors compared to their mono-azo counterparts. The general strategy involves the coupling of two equivalents of a diazotized aromatic amine with one equivalent of this compound.

Proposed Reaction Scheme

The synthesis of a bis-azo dye from this compound can be depicted as a two-step process: the diazotization of an aromatic amine followed by the coupling reaction.

G cluster_diazotization Step 1: Diazotization of Aromatic Amine cluster_coupling Step 2: Azo Coupling Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2, HCl (0-5°C) Ar-NH2->NaNO2_HCl Ar-N2+Cl- Diazonium Salt NaNO2_HCl->Ar-N2+Cl- Coupling_Reaction Coupling (alkaline pH) Ar-N2+Cl-->Coupling_Reaction 2 equivalents Thiodisalicylic_Acid This compound Thiodisalicylic_Acid->Coupling_Reaction Bis_Azo_Dye Bis-Azo Dye Coupling_Reaction->Bis_Azo_Dye

Caption: Proposed workflow for the synthesis of bis-azo dyes.

Detailed Experimental Protocol: Synthesis of a Bis-Azo Dye from p-Anisidine and this compound

This protocol describes a representative synthesis. The choice of the aromatic amine (p-anisidine in this case) will determine the final color of the dye.

Materials:

  • p-Anisidine

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Diazotization of p-Anisidine

  • In a 250 mL beaker, dissolve 2.46 g (0.02 mol) of p-anisidine in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 1.4 g (0.02 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-anisidine solution, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 3.06 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • Maintain the temperature below 5°C and the pH in the alkaline range (pH 9-10) by adding a 20% sodium carbonate solution as needed.

  • Continue stirring for 1-2 hours in the ice bath. A colored precipitate should form.

  • Allow the mixture to stand for an additional hour at room temperature.

  • Filter the precipitated dye using a Buchner funnel, wash with cold distilled water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the dye in an oven at 60-70°C.

Predicted Properties and Characterization

The resulting bis-azo dye is expected to be a deeply colored solid. The exact color will depend on the aromatic amine used.

PropertyPredicted Value/Characteristic
Color Dependent on the aromatic amine used. With p-anisidine, a reddish-brown to violet color is anticipated.
Solubility Likely soluble in alkaline aqueous solutions and polar organic solvents due to the carboxylic acid groups.
UV-Vis Absorption (λmax) Expected to be in the range of 450-600 nm, characteristic of azo dyes with extended conjugation.[7]
Fastness Properties The large molecular size may contribute to good wash fastness. Light fastness will depend on the overall molecular structure.

Characterization: The structure of the synthesized dye can be confirmed using FT-IR (disappearance of the N-H stretch of the amine, appearance of the N=N stretch), ¹H-NMR, and UV-Visible spectroscopy.

Application II: Synthesis of Metal-Complex Dyes

The two salicylic acid moieties in this compound make it an exceptional ligand for the formation of metal-complex dyes.[8] These dyes are known for their superior fastness properties, particularly light and wash fastness, due to the stable coordination of the dye molecule with a central metal ion.[9][10] Chromium, cobalt, copper, and iron are commonly used metals for this purpose.[10]

Proposed Synthesis Strategy

A metal-complex dye can be synthesized by first preparing a mono- or bis-azo dye containing the this compound core, followed by chelation with a metal salt. Alternatively, the metal can be introduced prior to the azo coupling under certain conditions. The post-metallization approach is more common.

G Azo_Dye_Ligand Azo Dye containing This compound Chelation_Reaction Chelation Reaction (Reflux in solvent) Azo_Dye_Ligand->Chelation_Reaction Metal_Salt Metal Salt (e.g., CrCl₃, CuSO₄) Metal_Salt->Chelation_Reaction Metal_Complex_Dye Metal-Complex Dye Chelation_Reaction->Metal_Complex_Dye

Caption: General workflow for the synthesis of metal-complex dyes.

Detailed Experimental Protocol: Synthesis of a 1:2 Chromium Complex Dye

This protocol outlines the synthesis of a 1:2 chromium-complex dye using a pre-synthesized mono-azo dye derived from this compound.

Materials:

  • Mono-azo dye ligand (synthesized by coupling one equivalent of a diazotized amine with this compound)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium acetate

  • Ethanol or a similar solvent

Procedure:

Part A: Synthesis of the Mono-Azo Dye Ligand

  • Follow the procedure in section 2.2, but use a 1:1 molar ratio of the diazotized amine to this compound. This will result in a mixture of mono- and bis-azo dyes, from which the mono-azo product can be purified if necessary, or the mixture can be used directly.

Part B: Metallization

  • In a round-bottom flask equipped with a reflux condenser, dissolve the mono-azo dye ligand (0.01 mol) in 100 mL of ethanol.

  • Add a solution of chromium(III) chloride hexahydrate (1.33 g, 0.005 mol) in 20 mL of ethanol to the dye solution.

  • Add sodium acetate as a buffering agent to maintain a slightly acidic to neutral pH.

  • Reflux the mixture for 4-6 hours. The color of the solution should change as the metal complex forms.

  • Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The metal-complex dye may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Filter the solid, wash with ethanol and then water, and dry in an oven at 80-90°C.

Anticipated Properties and Advantages

Metal-complex dyes typically exhibit enhanced properties compared to their unmetallized precursors.

PropertyExpected Enhancement/Characteristic
Color A significant bathochromic (deepening of color) or hypsochromic (lightening of color) shift upon metallization is expected.
Light Fastness Significantly improved due to the stabilization of the excited state of the chromophore by the metal ion.[10]
Wash Fastness Generally excellent, as the large, rigid metal complex has a higher affinity for the fiber and lower water solubility.
Solubility The solubility characteristics will be altered. The introduction of a metal may decrease solubility in water.
Chemical Stability Enhanced stability towards oxidizing and reducing agents.

The thioether bridge in the this compound backbone may also play a role in the coordination chemistry or the electronic properties of the final metal-complex dye, potentially leading to unique shades and fastness properties.

Safety and Handling

  • Aromatic amines and their diazonium salts are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

  • Heavy metal salts (e.g., chromium compounds) are toxic and should be handled with care. All waste should be disposed of according to institutional guidelines.

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel bis-azo and metal-complex dyes. Its bifunctional nature allows for the creation of complex chromophoric systems with the potential for unique colors and excellent fastness properties. The protocols and theoretical considerations presented in this application note provide a solid foundation for researchers to begin exploring the rich dye chemistry of this versatile molecule. Further experimental work is warranted to fully elucidate the properties and potential applications of dyes derived from this compound.

References

  • Mutar, T. F., et al. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives: A review. Chemical Review and Letters, 7(4), 846-859.
  • Mohammed, A. A., et al. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 7(1), 846-859.
  • Popa, S., et al. (2014). New Salicilic Acid-Based Azo Dyes. Synthesis, Characterization and Colour Properties. Rev. Chim. (Bucharest), 65(11), 1334-1337.
  • Salman, H. H., Abood, H. S., & Ramadhan, U. H. (2019). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. Oriental Journal of Chemistry, 35(2).
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • Patel, R. M., & Patel, R. G. (1988). Chelation ion-exchange properties of salicylic acid-urea-formaldehyde copolymers. Journal of the Indian Chemical Society, 65(11), 770-772.
  • Singh, S. (2014). Coordination Chemistry of Salicylic Acid. IOSR Journal of Engineering, 4(8), 53-59.
  • Patel, J. R., & Patel, M. P. (2013). Synthesis and characterization of novel bisazo reactive dyes and their application on various fibers. Journal of Saudi Chemical Society, 17(2), 169-176.
  • Guevara, E., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 29(1), 267.
  • Gulbas, H. E., & Yildiz, M. (2020). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Journal of the Serbian Chemical Society, 85(5), 635-649.
  • Upadhye, N. Y. (2021, October 9). Metal Complex Dyes: Properties, Classification, Uses, Advantages and Disadvantages. Textile Learner.
  • Agho, O. B., et al. (2016). Application of bisphenol as a coupler in the synthesis of azo dyes and its assessments on vegetable tanned leather. Analytical Chemistry: An Indian Journal, 16(3), 104-109.
  • Onuoha, S. A., et al. (2015). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. IOSR Journal of Applied Chemistry, 8(1), 22-28.
  • Wang, M., Funabiki, K., & Matsui, M. (2003). Synthesis and properties of bis(hetaryl)azo dyes. Dyes and Pigments, 57(1), 77-86.
  • Freeman, H. S. (2004). Metal-complexed dyes.
  • Wang, Y., et al. (2022). Effects of Salicylic Acid on Heavy Metal Resistance in Eukaryotic Algae and Its Mechanisms. International Journal of Environmental Research and Public Health, 19(20), 13444.
  • Wang, M., Funabiki, K., & Matsui, M. (2003). Synthesis and properties of bis(hetaryl)azo dyes. Dyes and Pigments, 57(1), 77-86.
  • Shah, B. A., et al. (2008). Studies of Chelation Ion-exchange Properties of Copolymer Resin Derived from Salicylic Acid and its Analytical Applications. E-Journal of Chemistry, 5(2), 251-258.
  • Agho, O. B., et al. (2016). Application of bisphenol as a coupler in the synthesis of azo dyes and its assessments on vegetable tanned leather. Analytical Chemistry: An Indian Journal, 16(3), 104-109.
  • Kumar, P. S., & Kumar, P. A. (2022). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
  • Agho, O. B., et al. (2016). Application of bisphenol as a coupler in the synthesis of azo dyes and its assessments on vegetable tanned leather. Semantic Scholar.

Sources

Developing Robust Analytical Methods for the Quantification of 5,5'-Thiodisalicylic Acid and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Thiodisalicylic acid (TDSA) is a compound of interest with a structure suggesting potential anti-inflammatory and other pharmacological activities, analogous to its constituent salicylic acid moieties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for any progression in drug development. Central to this is the development of a sensitive, specific, and robust bioanalytical method to quantify TDSA and its metabolites in complex biological matrices like plasma and urine. This guide provides a comprehensive framework, from theoretical metabolic pathway prediction to detailed, field-tested protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for TDSA

This compound is structurally composed of two salicylic acid units linked by a thioether bridge. While salicylic acid's pharmacology is well-documented, the introduction of the thioether linkage creates a new chemical entity with a unique metabolic fate.[1] The acidic and phenolic nature of the molecule, combined with the oxidizable sulfur atom, presents distinct challenges and opportunities for bioanalysis.

The objective of this application note is to provide a logical, in-depth guide for developing a reliable analytical method. We will move beyond a simple recitation of steps to explain the causality behind each choice, ensuring the resulting protocol is not only effective but also scientifically sound and defensible.

Predicted Metabolic Pathways of this compound

A definitive metabolic map for TDSA requires empirical study; however, based on its chemical structure and known biotransformation pathways for similar compounds, we can predict a logical metabolic scheme. This prediction is foundational for the analytical method, as it defines the target analytes.

  • Phase I Metabolism: The primary site for Phase I metabolism is the thioether bond. Thioethers are readily oxidized by cytochrome P450 enzymes to form the corresponding sulfoxide and, subsequently, the sulfone.[2] These reactions increase the polarity of the parent molecule, facilitating excretion.

  • Phase II Metabolism: The carboxylic acid and phenolic hydroxyl groups are prime targets for Phase II conjugation reactions. Similar to salicylic acid, TDSA and its oxidized metabolites can be expected to undergo glucuronidation to form acyl and phenolic glucuronides.[3][4] Conjugation with glycine to form an analogue of salicyluric acid is also a highly probable pathway.[5][6]

The following diagram illustrates these predicted biotransformation routes.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) TDSA This compound (Parent Drug) Sulfoxide TDSA-Sulfoxide TDSA->Sulfoxide CYP450 TDSA_Glycine TDSA Glycine Conjugate TDSA->TDSA_Glycine Glycine Transferase TDSA_Glucuronide TDSA Acyl/Phenolic Glucuronide TDSA->TDSA_Glucuronide UGTs Sulfone TDSA-Sulfone Sulfoxide->Sulfone CYP450 Sulfoxide_Conj Sulfoxide Conjugates (Glucuronide, Glycine) Sulfoxide->Sulfoxide_Conj Sulfone_Conj Sulfone Conjugates (Glucuronide, Glycine) Sulfone->Sulfone_Conj

Caption: Predicted metabolic pathway of this compound.

Core Strategy: Sample Preparation

The goal of sample preparation is to isolate the analytes of interest from a complex biological matrix, removing interferences like proteins and phospholipids that can compromise the analytical result.[7][8][9] For acidic molecules like TDSA and its metabolites, Solid-Phase Extraction (SPE) offers superior cleanup and concentration compared to simpler protein precipitation or liquid-liquid extraction methods.[10][11]

We will detail a protocol based on reversed-phase SPE, which separates compounds based on hydrophobicity.

Causality of SPE choices:
  • Sorbent: A polymeric reversed-phase sorbent is recommended over traditional silica-based C18. Polymeric sorbents are stable across a wider pH range and can offer different selectivity, which is advantageous for capturing a parent drug and its more polar metabolites.

  • pH Adjustment: This is the most critical step. To maximize the retention of TDSA and its metabolites on a reversed-phase sorbent, the analytes must be in their neutral, non-ionized state. The pKa of the carboxylic acid groups is expected to be around 4-5. By acidifying the sample to a pH of ~3 (at least one pH unit below the pKa), we protonate the carboxylates, increasing hydrophobicity and ensuring strong retention.[12][13]

  • Wash Step: An aqueous wash removes highly polar, endogenous materials (salts, urea). A subsequent wash with a weak organic solvent (e.g., 5-10% methanol) can remove less polar interferences without prematurely eluting the analytes of interest.

  • Elution: A strong organic solvent, often with a small amount of base (e.g., ammonium hydroxide in methanol), is used for elution. The base deprotonates the analytes, making them more polar and disrupting their interaction with the hydrophobic sorbent, ensuring complete recovery.

Protocol 1: Solid-Phase Extraction from Human Plasma
  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of TDSA).

    • Add 600 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This step precipitates proteins and adjusts the pH.

    • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

  • SPE Cartridge Conditioning:

    • Place a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) onto a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned cartridge. Apply a slow, consistent flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Dry the cartridge under high vacuum for 2-5 minutes to remove residual aqueous solvent.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_spe SPE Cartridge start Plasma Sample + IS acidify Add 2% Formic Acid (Precipitate & Acidify) start->acidify centrifuge Centrifuge acidify->centrifuge load Load Supernatant centrifuge->load condition Condition (Methanol -> Water -> Acid) wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (10% Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject for LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for TDSA metabolites.

Core Strategy: LC-MS/MS Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, providing the necessary selectivity and sensitivity for quantification in complex matrices.[14][15]

Chromatographic Separation

The goal is to achieve baseline separation of the parent drug from its metabolites and from endogenous interferences.

  • Rationale: A reversed-phase C18 column is a robust starting point.[16] An acidic mobile phase modifier (e.g., 0.1% formic acid) is essential to maintain the analytes in their protonated, less polar form, which ensures good retention and sharp, symmetrical peak shapes. A gradient elution, starting with a high aqueous composition and ramping up the organic solvent, is necessary to elute the more polar metabolites first, followed by the less polar parent drug.[16]

Parameter Recommended Condition Rationale
LC System UHPLC SystemProvides higher resolution and faster run times.
Column C18, <3 µm particle size (e.g., 100 x 2.1 mm)Good retention for moderately polar compounds; smaller particles increase efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to control ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure than methanol.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 5 µL
Gradient See Table 2Starts polar to retain early eluting metabolites and ramps up to elute the parent drug.

Table 2: Example Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
9.0 95
9.1 5

| 12.0 | 5 |

Mass Spectrometric Detection

Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Ionization: Given the acidic nature of the analytes, Electrospray Ionization (ESI) in Negative Ion Mode is the logical choice. The carboxylic acid and phenolic groups will readily deprotonate to form [M-H]⁻ ions.

  • Analyte Tuning: Each analyte must be infused individually into the mass spectrometer to determine its optimal MRM transitions and collision energies.

Protocol 2: MS/MS Parameter Optimization
  • Prepare individual solutions of the parent drug (and any available metabolite standards) at ~1 µg/mL in 50:50 acetonitrile:water.

  • Infuse each solution directly into the mass spectrometer using a syringe pump.

  • Perform a full scan in negative ESI mode to confirm the m/z of the deprotonated precursor ion, [M-H]⁻.

  • Select the [M-H]⁻ ion as the precursor for fragmentation (in Q1).

  • Perform a product ion scan to see all the fragment ions generated in the collision cell (Q2).

  • Select the most intense and stable product ions for the MRM transition (to be monitored in Q3).

  • Optimize the collision energy for each transition to maximize the signal of the product ion.

  • Repeat for all analytes and the internal standard.

Table 3: Predicted m/z Values for MRM Development

Compound Formula Exact Mass Predicted [M-H]⁻ (m/z)
TDSA (Parent) C₁₄H₁₀O₆S 306.02 305.01
TDSA-Sulfoxide C₁₄H₁₀O₇S 322.01 321.01
TDSA-Sulfone C₁₄H₁₀O₈S 338.01 337.00

| TDSA-Glucuronide | C₂₀H₁₈O₁₂S | 482.05 | 481.04 |

G LC LC Column (Separation) ESI ESI Source (Ionization) LC->ESI Q1 Q1 Precursor Ion Selection (m/z 305.01) ESI->Q1:f0 Q2 Q2 (Collision Cell) Fragmentation Q1:f0->Q2:f0 [M-H]⁻ Q3 Q3 Product Ion Selection (e.g., m/z 121.0) Q2:f0->Q3:f0 Fragments Detector Detector (Signal) Q3:f0->Detector Specific Product Ion

Caption: Principle of LC-MS/MS analysis in MRM mode for TDSA.

Trustworthiness: Bioanalytical Method Validation

A developed method is incomplete until it has been validated to prove it is fit for purpose. Validation should be performed in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[17][18][19][20]

Table 4: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analytes. Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range Demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured concentration to the true value. Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-day). Coefficient of variation (CV) ≤15% at each QC level (≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. CV of the matrix factor across different lots of matrix should be ≤15%.
Recovery Efficiency of the extraction process. Should be consistent and reproducible, though not necessarily 100%.

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |

Conclusion

This application note provides a comprehensive and scientifically-grounded strategy for the development and validation of a bioanalytical method for this compound and its predicted metabolites. By understanding the underlying principles of metabolism, sample preparation, and LC-MS/MS analysis, researchers can construct a robust and reliable assay suitable for supporting drug development programs. The detailed protocols serve as a field-tested starting point, which should be further optimized and rigorously validated for the specific biological matrix and instrumentation used.

References

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Comprehensive Characterization of 5,5'-Thiodisalicylic Acid-Based Polymers for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract: 5,5'-Thiodisalicylic acid (TDSA) is a unique monomer whose derivatives are gaining prominence in the development of advanced polymers for biomedical applications, particularly in controlled drug delivery.[] The presence of carboxylic acid, hydroxyl, and thioether moieties in its structure allows for the synthesis of polymers with diverse properties, including polyesters, polyamides, and polyanhydrides. These polymers can be designed to be biodegradable, pH-responsive, and mucoadhesive, making them ideal candidates for targeted and sustained-release drug formulations.[2][3] This guide provides a comprehensive overview of the essential characterization techniques required to analyze TDSA-based polymers, ensuring their safety, efficacy, and reproducibility for researchers, scientists, and drug development professionals. We delve into the causality behind each method and provide detailed, field-proven protocols.

Part 1: Foundational Polymer Characterization

Before evaluating a polymer's performance as a drug delivery vehicle, its fundamental physicochemical properties must be rigorously established. This foundational data provides the basis for understanding its behavior in biological systems and ensuring batch-to-batch consistency.

Structural and Compositional Analysis

The first step in characterizing a newly synthesized TDSA-based polymer is to confirm its chemical structure and composition. This verifies the success of the polymerization reaction and ensures the absence of significant impurities.

1.1.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the polymer.[4] For TDSA-based polyesters, for example, the disappearance of the broad O-H stretch from the carboxylic acid monomer and the appearance of a strong ester carbonyl (C=O) peak are key indicators of successful polymerization.

  • Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

    • Sample Preparation: Ensure the polymer sample is dry and in powder form. No extensive preparation is needed for ATR-FTIR.

    • Background Scan: Clean the ATR crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum. This accounts for ambient atmospheric interference (e.g., CO₂ and water vapor).

    • Sample Analysis: Place a small amount of the polymer powder onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

    • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

    • Data Interpretation: Analyze the resulting spectrum for characteristic peaks.

  • Expected Spectral Features for a TDSA-Polyester:

    Functional Group Characteristic Wavenumber (cm⁻¹) Expected Observation
    O-H Stretch (hydroxyl) 3200-3500 (broad) Present (from salicylic acid moiety)
    C-H Stretch (aromatic) 3000-3100 Present
    C=O Stretch (ester) 1730-1750 Strong, sharp peak confirming ester linkage
    C=C Stretch (aromatic) 1450-1600 Multiple sharp peaks
    C-O Stretch (ester) 1100-1300 Strong peak

    | C-S Stretch (thioether) | 600-700 | Weaker peak, may be difficult to assign definitively |

1.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: While FTIR confirms functional groups, NMR provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[5] This technique is indispensable for unambiguously confirming the polymer's repeat unit structure and assessing purity.

  • Protocol: ¹H NMR Analysis

    • Sample Preparation: Dissolve 5-10 mg of the TDSA-based polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Complete dissolution is critical.

    • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

    • Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the polymer's concentration and molecular weight.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).

    • Data Interpretation: Integrate the peaks to determine the relative number of protons associated with each signal. Analyze the chemical shifts and splitting patterns to assign protons to their specific locations within the polymer repeat unit.

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence a polymer's mechanical properties, degradation kinetics, and drug release profile.[6][7]

  • Rationale: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[7] PDI is a measure of the breadth of the molecular weight distribution; a value of 1.0 indicates a perfectly monodisperse sample, while values greater than 1.0 are typical for synthetic polymers.[7]

  • Protocol: GPC/SEC Analysis

    • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the GPC mobile phase (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF). The solution must be filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the columns.

    • System Calibration: Calibrate the GPC system using a series of narrow-PDI polymer standards (e.g., polystyrene, PMMA) with known molecular weights. This creates a calibration curve of elution volume versus log(Molecular Weight).

    • Sample Injection: Inject a precise volume of the filtered polymer solution into the GPC system.

    • Data Analysis: The polymer sample elutes from the columns, separated by hydrodynamic volume (larger molecules elute first). A detector (typically a refractive index detector) measures the polymer concentration as a function of elution volume. The software uses the calibration curve to calculate Mₙ, Mₙ, and PDI for the sample.

  • Typical Molecular Weight Data for Drug Delivery Polymers:

    Parameter Symbol Typical Range Significance in Drug Delivery
    Number-Average MW Mₙ 5,000 - 50,000 Da Influences degradation rate and drug loading.[8]
    Weight-Average MW Mₙ 10,000 - 100,000 Da Relates to mechanical strength and viscosity.

    | Polydispersity Index | PDI | 1.5 - 2.5 | A lower PDI indicates more uniform polymer chains, leading to more predictable drug release. |

Thermal Properties Analysis

Thermal analysis provides crucial information about a polymer's stability, processing conditions, and physical state.[9][10]

  • Rationale:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions like the glass transition temperature (T₉), where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tₘ) for crystalline domains.[11]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the polymer's thermal stability and determine its decomposition temperature (Tₐ).[11]

  • Protocol: DSC and TGA

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan or a ceramic TGA pan.

    • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • DSC Program:

      • Heat 1: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions to erase the polymer's previous thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

      • Heat 2: Ramp the temperature again at the same rate (e.g., 10 °C/min). The T₉ and Tₘ are determined from this second heating scan.

    • Instrument Setup (TGA): Place the sample pan onto the TGA balance. Purge with an inert gas.

    • TGA Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) until the sample has completely decomposed.

    • Data Analysis: Analyze the resulting thermograms to identify the T₉ (midpoint of the step change in the DSC curve), Tₘ (peak of the endothermic event in DSC), and Tₐ (onset of mass loss in the TGA curve).

Part 2: Performance-Based Characterization for Drug Delivery

Once the foundational properties are known, the polymer's performance as a drug delivery vehicle can be assessed. This often involves formulating the polymer into nanoparticles, microparticles, or implants and then characterizing these systems.[12]

Caption: General workflow for characterization of TDSA-based polymers.

Morphological and Particle Characterization
  • Rationale: The size, shape, and surface morphology of drug delivery systems are critical as they influence cellular uptake, biodistribution, and drug release kinetics.[6][12]

    • Scanning/Transmission Electron Microscopy (SEM/TEM): Provide high-resolution images of the polymer system's morphology. SEM is excellent for surface topology, while TEM provides details of the internal structure.[5]

    • Dynamic Light Scattering (DLS): A non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles or micelles suspended in a liquid.

  • Protocol: Particle Size Analysis by DLS

    • Sample Preparation: Dilute the nanoparticle suspension with an appropriate filtered solvent (e.g., deionized water, PBS) to an optimal concentration to avoid multiple scattering effects.

    • Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

    • Data Acquisition: Perform the measurement. The instrument's software uses the fluctuations in scattered light intensity to calculate the particle size distribution and the Polydispersity Index (PDI, a measure of the width of the size distribution for particles).

    • Data Reporting: Report the Z-average diameter and the PDI. For drug delivery nanoparticles, a Z-average diameter between 50-300 nm and a PDI < 0.3 are often desirable.[13]

In Vitro Drug Release Profiling
  • Rationale: This is the most critical performance-based test, as it measures the rate and extent of drug release from the polymer matrix over time.[14] The goal is to match the release profile to the desired therapeutic window. The "sample and separate" method is a widely used and straightforward approach.[14][15]

Start Disperse drug-loaded polymer in release medium (e.g., PBS, pH 7.4) at 37°C with agitation. Incubate Incubate at predetermined time intervals (t1, t2, ... tn) Start->Incubate Sample Withdraw an aliquot of the release medium Incubate->Sample At each time point Separate Separate polymer from medium (e.g., centrifugation, filtration) Sample->Separate Replenish Replenish with an equal volume of fresh medium Sample->Replenish Maintain sink conditions Quantify Quantify drug concentration in the supernatant via UV-Vis or HPLC Separate->Quantify Plot Plot cumulative drug release (%) versus time Quantify->Plot Replenish->Incubate

Caption: Workflow for an in vitro drug release study.

  • Protocol: Drug Release via Sample and Separate Method

    • Preparation: Accurately weigh a known amount of the drug-loaded polymer formulation and place it into multiple vials.

    • Initiation: Add a precise volume of release buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each vial. Place the vials in an incubator shaker set to 37 °C and a constant agitation speed (e.g., 100 rpm).

    • Sampling: At each scheduled time point, remove one vial. Separate the polymer from the release medium by centrifugation (e.g., 10,000 rpm for 10 min).

    • Quantification: Carefully collect the supernatant. Measure the concentration of the released drug in the supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

    • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the polymer.

    • Data Presentation: Plot the cumulative drug release (%) as a function of time to generate the drug release profile.

References

  • D. O'Carroll, et al. (2007). Spectroscopic Characterization of Novel Polycyclic Aromatic Polymers. Journal of Physical Chemistry A, 111(2), 299-305. Available at: https://pubs.acs.org/doi/abs/10.1021/jp0662754
  • D. O'Carroll, et al. (2007). Spectroscopic characterization of novel polycyclic aromatic polymers. TU Dublin Research. Available at: https://arrow.tudublin.
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  • A. Schallon, et al. (2011). Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. Biomacromolecules, 12(10), 3745-3753. Available at: https://pubs.acs.org/doi/10.1021/bm201010c
  • D. O'Carroll, et al. (2007). Spectroscopic characterization of novel polycyclic aromatic polymers. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17228892/
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  • Prezi Inc. (n.d.). Novel Polymer Analysis Methods for Drug Delivery Systems. Prezi. Available at: https://prezi.com/view/pBqg8yF7wR6kL9xZJtXf/
  • J. M. G. Martinho & M. A. Winnik (Eds.). (1993). Spectroscopic Characterization of Polymers. ACS Publications. Available at: https://pubs.acs.org/doi/book/10.1021/ba-1993-0236
  • A. Al-Halafi, et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Polymers, 16(6), 842. Available at: https://www.mdpi.com/2073-4360/16/6/842
  • Various Authors. (n.d.). Molecular Weight Determination. Encyclopedia of Polymer Science and Technology. Available at: https://onlinelibrary.wiley.com/doi/10.1002/0471440264.pst218
  • J. Weng, et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465757/
  • A. Al-Halafi, et al. (2024). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/nr/d5nr00071h
  • M. d. C. L. d. O. Pinto, et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(7), 957. Available at: https://www.mdpi.com/1999-4923/13/7/957
  • A. J. Shukla, et al. (2012). Polymers in pharmaceutical drug delivery system: a review. International Journal of Pharmaceutical Sciences and Research, 3(6), 1845. Available at: https://ijpsr.com/bft-article/polymers-in-pharmaceutical-drug-delivery-system-a-review/
  • S. A. G. B. E. A. E. C. O. O. O. O. J. I. A. O. O. A. O. O. (2018). Polymer Molecular Weight Determination. ResearchGate. Available at: https://www.researchgate.
  • J. Weng, et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate. Available at: https://www.researchgate.
  • NPTEL-NOC IITM. (2014). Determination of Molecular Weight of Polymers (Contd.). YouTube. Available at: https://www.youtube.
  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Polymers/Properties/Molecular_Weight_of_Polymers/2.
  • A. A. Al-Kahtani, et al. (2018). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Polymers, 10(12), 1365. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6401675/
  • BOC Sciences. (n.d.). This compound. BOC Sciences. Available at: https://www.bocsci.com/product/5-5-thiodisalicylic-acid-cas-1820-99-1-403488.html
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  • S. G. Kumbar, et al. (2001). Release of 5-amino salicylic acid from acrylic type polymeric prodrugs designed for colon-specific drug delivery. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11485387/
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  • Y. Liu, et al. (2018). Facile synthesis and properties of thioamide-containing polymers. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00994h
  • A. Bedahnane. (2024). New smart polymeric excipients for controlled drug delivery. UPCommons. Available at: https://upcommons.upc.edu/handle/2117/399086
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  • BenchChem. (n.d.). Application Notes and Protocols for Polymerization Reactions Involving 5-Chlorosalicylic Acid. BenchChem. Available at: https://www.benchchem.
  • N. Lotti, et al. (2020). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. Available at: https://www.mdpi.com/2073-4360/12/11/2691
  • J. Wang, et al. (2018). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. ResearchGate. Available at: https://www.researchgate.

Sources

Application Note & Protocols: Functionalization of Nanoparticles with 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5,5'-Thiodisalicylic Acid in Nanoparticle Surface Engineering

The functionalization of nanoparticles is a critical process that dictates their stability, biocompatibility, and utility in advanced applications ranging from drug delivery to diagnostics.[1][2] The choice of surface ligand is paramount, as it imparts specific chemical properties and reactive handles for subsequent conjugation. This compound (TDSA) emerges as a highly strategic bifunctional ligand. Its structure, featuring a central thioether linkage and two terminal salicylic acid moieties, offers a unique combination of features: a sulfur atom for robust anchoring to noble metal surfaces and two carboxylic acid groups that can serve as conjugation points for biomolecules, drugs, or polymers.[3][4]

This guide provides a comprehensive overview and detailed protocols for the functionalization of two distinct classes of nanoparticles—noble metals (e.g., gold) and oxide-based systems (e.g., silica)—with TDSA. We will delve into the underlying chemical principles, provide step-by-step methodologies, and outline the essential characterization techniques required to validate successful surface modification.

Part 1: The Chemistry of TDSA-Nanoparticle Interaction

The method of conjugating TDSA to a nanoparticle surface is fundamentally dependent on the nanoparticle's core material.

  • For Noble Metal Nanoparticles (Au, Ag): The interaction is dominated by the high affinity between sulfur and the metal surface. The thioether group in TDSA can form a strong, stable coordinate bond with gold or silver atoms, leading to a self-assembled monolayer. This process is analogous to the well-documented use of thiols in functionalizing gold nanoparticles.[3][4]

  • For Oxide-Based Nanoparticles (SiO₂, Fe₃O₄): These materials lack a direct, high-affinity binding site for the thioether. Therefore, a multi-step approach is required.[2][5] The surface must first be modified to present a suitable reactive group. A common and robust method involves silanization with an aminosilane (e.g., (3-aminopropyl)triethoxysilane, APTES) to introduce primary amine groups. Subsequently, the carboxylic acid groups of TDSA can be covalently coupled to these surface amines using carbodiimide chemistry, such as with EDC and NHS, to form stable amide bonds.

Part 2: Experimental Protocols

These protocols are designed to be robust and self-validating, with characterization checkpoints integrated into the workflow.

Protocol 1: Direct Functionalization of Gold Nanoparticles (AuNPs) with TDSA

This protocol describes a one-step synthesis and functionalization of AuNPs where TDSA acts as both a stabilizing and functionalizing agent. This method is adapted from established procedures for thiol-stabilized gold nanoparticles.[3][4]

Materials & Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (TDSA)

  • Sodium borohydride (NaBH₄), ice-cold solution

  • Methanol

  • Ultrapure water (18.2 MΩ·cm)

Workflow Visualization:

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reduction & Capping cluster_2 Step 3: Purification cluster_3 Step 4: Final Product reagents HAuCl₄ Solution TDSA in Methanol reduction Add ice-cold NaBH₄ Stir vigorously reagents->reduction Mix purification Centrifugation Wash with Water/Methanol reduction->purification Age & Purify product TDSA-Functionalized AuNPs (TDSA-AuNPs) purification->product

Caption: Workflow for one-step synthesis of TDSA-AuNPs.

Step-by-Step Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 10 mM solution of this compound in methanol.

    • Prepare a fresh, ice-cold 100 mM solution of NaBH₄ in ultrapure water immediately before use.

  • Reaction:

    • In a clean glass flask, add 20 mL of the 1 mM HAuCl₄ solution.

    • While stirring vigorously, add 2 mL of the 10 mM TDSA solution.

    • Rapidly inject 0.6 mL of the ice-cold 100 mM NaBH₄ solution. A rapid color change to deep red or ruby is indicative of AuNP formation.

  • Maturation and Stabilization:

    • Continue stirring the solution for at least 4 hours at room temperature to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Transfer the colloidal solution to centrifuge tubes.

    • Centrifuge at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes; this will depend on nanoparticle size).

    • Carefully remove the supernatant, which contains unreacted reagents and byproducts.

    • Resuspend the nanoparticle pellet in ultrapure water using sonication. Repeat the centrifugation and washing steps two more times.

  • Storage:

    • Resuspend the final, purified TDSA-AuNP pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) or ultrapure water. Store at 4°C.

Protocol 2: Multi-Step Functionalization of Silica Nanoparticles (SiO₂ NPs) with TDSA

This protocol employs a "grafting to" approach, first introducing amine groups onto the silica surface, followed by covalent attachment of TDSA. This methodology is adapted from protocols for functionalizing mesoporous silica with thiol-containing molecules.[5][6]

Materials & Reagents:

  • Monodisperse silica nanoparticles (synthesized via Stöber method or purchased)[7]

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol and toluene

  • This compound (TDSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid)

Workflow Visualization:

G cluster_0 Step 1: Silanization cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Conjugation start Bare SiO₂ NPs silanization Reflux with APTES in Toluene start->silanization amine_np Amine-Functionalized NPs (NH₂-SiO₂ NPs) silanization->amine_np conjugation Mix & React at RT amine_np->conjugation tdsa TDSA activation Add EDC/NHS in MES Buffer tdsa->activation active_ester TDSA-NHS Ester (Activated TDSA) activation->active_ester active_ester->conjugation purification Centrifuge & Wash conjugation->purification product TDSA-Functionalized SiO₂ NPs (TDSA-SiO₂ NPs) purification->product

Sources

Application Notes and Protocols for In Vitro Biological Activity Testing of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5'-Thiodisalicylic acid is a sulfur-bridged dimer of salicylic acid. While salicylic acid is renowned for its anti-inflammatory, analgesic, and antimicrobial properties, the biological activities of its derivatives, such as this compound, are of significant interest in drug discovery. The introduction of a thioether linkage may modulate the parent molecule's physicochemical properties and biological profile, potentially offering enhanced efficacy or a novel mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. It outlines a strategic, multi-tiered approach, beginning with foundational cytotoxicity assessments and progressing to specific assays for anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. The protocols herein are designed to be robust and self-validating, providing a solid framework for characterizing the compound's biological potential.

Tier 1: Foundational Analysis - Cytotoxicity and Cellular Viability

Rationale and Causality: Before investigating any specific biological activity, it is imperative to determine the concentration range at which this compound affects cell viability. This foundational data ensures that subsequent assays are performed at non-lethal concentrations, allowing for the distinction between a specific biological effect and general cytotoxicity. The XTT assay is a reliable method for this purpose, measuring the metabolic activity of viable cells.[1] The core principle relies on the reduction of a tetrazolium salt (XTT) by mitochondrial dehydrogenases in living cells to form a colored formazan product, the amount of which is directly proportional to the number of viable cells.[1][2]

Protocol 1: XTT Cell Viability Assay

Principle: This colorimetric assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[2] This eliminates the need for a solubilization step, streamlining the protocol compared to the MTT assay.[1]

Materials:

  • This compound

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 for anticancer screening)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1] Include wells with medium only for background control. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • XTT Reagent Preparation and Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use. Add 50 µL of this activated XTT solution to each well.[1]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the formazan product to develop.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[1]

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The results can be plotted as a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Cytotoxicity Data for this compound on HEK293 Cells (48h)

Concentration (µM) Mean Absorbance (475 nm) % Viability
Vehicle Control (0) 1.254 100.0%
1 1.248 99.5%
10 1.198 95.5%
25 1.052 83.9%
50 0.781 62.3%

| 100 | 0.455 | 36.3% |

Tier 2: Mechanistic Assays - Probing Key Biological Pathways

Based on the structure of this compound, several biological activities can be hypothesized. The following assays are designed to test these potential mechanisms.

A. Anti-inflammatory Activity: NF-κB Signaling Pathway

Rationale and Causality: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[4] Given that salicylic acid can inhibit this pathway, it is logical to investigate if this compound shares this mechanism.

Workflow for Assessing Biological Activities of this compound

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Data Analysis & Validation A Compound Synthesis This compound B Cytotoxicity Profiling (XTT Assay) A->B Determine safe concentration range C Anti-inflammatory (NF-κB Reporter Assay) B->C Test at non-toxic concentrations D Antioxidant (DPPH & ROS Assays) B->D Test at non-toxic concentrations E Anticancer (Migration Assay) B->E Test at non-toxic concentrations F Antimicrobial (MIC Determination) B->F Test at non-toxic concentrations G Calculate IC50, MIC, % Inhibition C->G D->G E->G F->G H Validate Hits & Plan Follow-up Studies G->H

Caption: A tiered workflow for the in vitro characterization of this compound.

Protocol 2: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the transcription and translation of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter

  • This compound

  • Recombinant human TNF-α (stimulant)

  • Luciferase Assay System (e.g., Promega)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at 2 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

Data Analysis & Presentation: Calculate the percentage of NF-κB inhibition for each concentration: % Inhibition = [1 - (Luminescence_sample / Luminescence_TNFα_control)] * 100

Table 2: Example NF-κB Inhibition Data

Treatment Concentration Mean RLU % Inhibition
Unstimulated Control - 1,500 -
TNF-α Control 10 ng/mL 55,000 0%
This compound 10 µM 35,750 35.0%
This compound 25 µM 19,250 65.0%

| BAY 11-7082 (Positive Control) | 10 µM | 5,500 | 90.0% |

NF-κB Signaling Pathway Inhibition

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Compound 5,5'-Thiodisalicylic Acid Compound->IKK Potential Inhibition

Caption: Potential mechanism of this compound in the NF-κB pathway.

B. Antioxidant Activity: DPPH Radical Scavenging and Intracellular ROS

Rationale and Causality: Thiol-containing compounds are often effective antioxidants. It is valuable to assess antioxidant potential through both a cell-free chemical assay and a cell-based assay. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to measure the capacity of a compound to scavenge free radicals.[5] In parallel, measuring the inhibition of intracellular Reactive Oxygen Species (ROS) provides a more biologically relevant context.[6]

Protocol 3: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that shows a strong absorbance at 517 nm.[5] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of the violet color, which is measured spectrophotometrically.[7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate and microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound or control solutions at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 4: Intracellular ROS Measurement using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[8][9]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • H2DCFDA probe

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Probe Loading: Wash cells with warm PBS and load them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • ROS Induction: Wash cells again with PBS. Add back the compound-containing medium, followed by an ROS inducer (e.g., 500 µM H₂O₂).

  • Measurement: Immediately measure the fluorescence (Excitation: 485 nm, Emission: 530 nm) kinetically over 1-2 hours or at a fixed endpoint.[6]

Data Analysis & Presentation: Results can be expressed as the percentage reduction in the fluorescence signal compared to the H₂O₂-treated control.

Table 3: Example Antioxidant Activity Data

Assay Compound (25 µM) Activity
DPPH Scavenging This compound 68% Scavenging
DPPH Scavenging Ascorbic Acid 95% Scavenging
Intracellular ROS This compound 55% Reduction in ROS

| Intracellular ROS | N-acetylcysteine | 85% Reduction in ROS |

C. Anticancer Activity: Cell Migration Assay

Rationale and Causality: A critical hallmark of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues.[10] The Boyden chamber or Transwell assay is a standard method to assess cell migration in vitro.[11][12] It measures the chemotactic response of cells moving through a porous membrane toward a chemoattractant.[10]

Protocol 5: Transwell Cell Migration Assay

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., medium with FBS). The test compound is added to the upper chamber. After incubation, non-migrated cells are removed, and cells that have migrated to the underside of the membrane are stained and quantified.[13]

Materials:

  • Metastatic cancer cell line (e.g., MDA-MB-231)

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Serum-free medium and medium with 10% FBS

  • Crystal Violet staining solution

  • Cotton swabs

Step-by-Step Methodology:

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium with 10% FBS to the lower chamber.[10]

  • Cell Preparation: Resuspend cancer cells in serum-free medium at 1 x 10⁵ cells/mL. Add various non-toxic concentrations of this compound to the cell suspension.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Quantification:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[13]

    • Fix the migrated cells on the bottom side of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the insert with water and let it air dry.

    • Count the number of migrated cells in several fields of view under a microscope or elute the dye and measure the absorbance.

Data Analysis: % Migration Inhibition = [1 - (Migrated Cells_sample / Migrated Cells_control)] * 100

D. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Rationale and Causality: Salicylic acid and its derivatives are known to possess antimicrobial properties.[14][15] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the antimicrobial potency of a compound. It identifies the lowest concentration that prevents the visible growth of a microorganism.[16]

Protocol 6: Broth Microdilution MIC Assay

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Standard antibiotics (e.g., Vancomycin, Gentamicin) as positive controls

  • Sterile 96-well plates

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria, no compound) and a sterility control well (MHB, no bacteria).[16]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[16]

  • MIC Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of the compound at which no turbidity is observed.[16]

Data Presentation: The results are presented as the MIC value in µg/mL for each tested organism.

Table 4: Example MIC Data for this compound

Organism Compound MIC (µg/mL)
S. aureus ATCC 29213 This compound 16
S. aureus ATCC 29213 Vancomycin (Control) 1
E. coli ATCC 25922 This compound 64

| E. coli ATCC 25922 | Gentamicin (Control) | 0.5 |

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • MTT assay. Wikipedia.
  • In vitro Cell Migration Assay. Innoprot.
  • In vitro Cell Migration and Invasion Assays. PMC - NIH.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH.
  • How to estimate the induction of ROS in cell culture? ResearchGate.
  • Measurement of Mitochondrial ROS Production. PMC - NIH.
  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? ResearchGate.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Peer-reviewed Full-text Periodical.
  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH.
  • Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • In vitro migration and invasion assays. Bio-protocol.
  • Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks.
  • Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis Online.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate.
  • Oxidative stress & ROS detection - In vitro assays. Labtoo.
  • In Vitro Antioxidants Activity: Significance and symbolism. Health Sciences.
  • Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. ResearchGate.
  • Is there any simple method to measure ROS generation? ResearchGate.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers.
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate.
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI.
  • Assaying Homodimers of NF-κB in Live Single Cells. Frontiers.
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. PubMed.
  • Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Scilit.
  • (PDF) In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. ResearchGate.
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  • thiosalicylic acid, 147-93-3. The Good Scents Company.
  • Mechanism of Action of STW 5 in Functional Dyspepsia and IBS: The Origin of Multi-Target. Karger Publishers.
  • Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed.
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Application Note: Electrochemical Detection of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Pharmaceutical Professionals

This application note provides a detailed protocol and scientific rationale for the electrochemical detection of 5,5'-Thiodisalicylic Acid (TDSA). While direct electrochemical studies on TDSA are not extensively reported, this guide leverages established methodologies for the closely related compound, thiosalicylic acid (TSA), to provide a robust analytical framework. The principles and protocols outlined herein are designed to be adaptable for the sensitive and selective quantification of TDSA in various matrices, a critical need in pharmaceutical quality control and drug development.

Introduction: The Significance of Thiosalicylic Acid Analogs in Pharmaceuticals

This compound and its parent compound, thiosalicylic acid, are important intermediates and potential impurities in the synthesis of various pharmaceutical compounds. Thiosalicylic acid, for instance, is a known precursor in the production of thioindigo dyes and the vaccine preservative thiomersal. Given the stringent purity requirements for active pharmaceutical ingredients (APIs), the development of sensitive and reliable analytical methods for detecting such compounds is paramount.

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid analysis, high sensitivity, portability, and cost-effectiveness.[1] This guide focuses on the application of voltammetric techniques, particularly Differential Pulse Voltammetry (DPV), for the determination of thiosalicylic acid analogs.

The Electrochemical Principle: Oxidation of the Sulfhydryl Group

The electrochemical detection of thiosalicylic acid and, by extension, TDSA, is predicated on the oxidation of the sulfhydryl (-SH) group attached to the aromatic ring. This electrochemical process is typically irreversible and can be influenced by the electrode material and the composition of the supporting electrolyte. The general oxidation mechanism at a glassy carbon electrode involves the transfer of one electron.[2]

The use of modified electrodes can significantly enhance the analytical signal by improving the accumulation of the analyte at the electrode surface and catalyzing the electron transfer reaction. Surfactants, such as cetyl trimethylammonium bromide (CTAB), have been shown to form a hydrophobic film on the electrode surface, which facilitates the preconcentration of analytes like thiosalicylic acid, leading to a notable enhancement in the peak current and a lowering of the peak potential.[2]

Experimental Workflow for TDSA Detection

The following diagram illustrates the general workflow for the electrochemical detection of a thiosalicylic acid analog using a modified glassy carbon electrode.

Electrochemical Detection Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis Electrode_Polishing Electrode Polishing (Alumina Slurry) Surfactant_Modification Electrode Modification (CTAB Solution) Electrode_Polishing->Surfactant_Modification Preconcentration Preconcentration Step (Open Circuit Potential) Surfactant_Modification->Preconcentration Analyte_Solution Prepare TDSA Standard & Sample Solutions Analyte_Solution->Preconcentration Voltammetric_Scan Voltammetric Scan (Differential Pulse Voltammetry) Preconcentration->Voltammetric_Scan Data_Acquisition Data Acquisition & Analysis (Peak Current vs. Concentration) Voltammetric_Scan->Data_Acquisition

Caption: Experimental workflow for the electrochemical detection of TDSA.

Detailed Protocol: Voltammetric Determination of Thiosalicylic Acid Analogs

This protocol is adapted from the successful methodology reported for thiosalicylic acid and is expected to be highly effective for TDSA with minor optimization.[2]

Reagents and Materials
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: Britton-Robinson (B-R) buffer (0.4 M boric acid, 0.4 M phosphoric acid, and 0.4 M acetic acid), pH adjusted with 0.2 M NaOH.

  • Analyte Standard: this compound (or Thiosalicylic acid for method development)

  • Surfactant Modifier: Cetyl trimethylammonium bromide (CTAB)

  • Polishing Material: 0.05 µm alumina slurry

Instrumentation
  • Potentiostat/Galvanostat with voltammetry software

  • Electrochemical cell (three-electrode configuration)

Electrode Preparation and Modification
  • Polishing the GCE:

    • Mechanically polish the GCE with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in deionized water and then ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Surfactant Modification:

    • Prepare a solution of CTAB in the chosen B-R buffer (e.g., 1 mM).

    • Immerse the polished GCE in the CTAB solution and apply a constant potential (e.g., +1.4 V) for a specified time (e.g., 120 seconds) while stirring. This process, known as electrochemical activation, forms a stable surfactant film on the electrode surface.

    • Alternatively, a simple immersion method can be employed, though electrochemical deposition often provides a more robust and uniform coating.

Voltammetric Measurement
  • Preconcentration Step:

    • Place the CTAB-modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the B-R buffer and the TDSA sample or standard.

    • Allow the system to equilibrate at open circuit potential for a defined period (e.g., 120 seconds) with gentle stirring. This step allows for the adsorptive accumulation of the analyte onto the modified electrode surface, significantly enhancing sensitivity.

  • Differential Pulse Voltammetry (DPV) Scan:

    • Stop the stirring.

    • Apply a potential scan using DPV. Typical parameters for thiosalicylic acid are:

      • Initial Potential: +0.2 V

      • Final Potential: +0.8 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the resulting voltammogram. The oxidation peak of the thiosalicylic acid analog will be observed.

Data Analysis
  • Calibration Curve:

    • Prepare a series of standard solutions of TDSA in the B-R buffer.

    • Perform the DPV measurements for each standard as described above.

    • Plot the peak current (Ipa) versus the concentration of TDSA.

    • A linear relationship should be observed within a specific concentration range.

  • Sample Analysis:

    • Perform the DPV measurement on the unknown sample.

    • Using the calibration curve, determine the concentration of TDSA in the sample.

Performance Characteristics

The following table summarizes the typical analytical performance that can be expected for the electrochemical detection of thiosalicylic acid, which serves as a benchmark for TDSA analysis.[2]

ParameterTypical Value
Linear Range 1.0 µM – 1.0 mM
Limit of Detection (LOD) 113 nM
Electrochemical Process Adsorption-controlled, irreversible
Technique Differential Pulse Voltammetry (DPV)

Scientific Rationale and Troubleshooting

  • Choice of Electrode: Glassy carbon is a widely used electrode material due to its wide potential window, chemical inertness, and low background current.[3]

  • Surfactant Modification: The cationic surfactant CTAB forms a positively charged film on the GCE. This electrostatic interaction can enhance the accumulation of anionic species like deprotonated TDSA at the electrode surface. Furthermore, the hydrophobic tail of CTAB can interact with the nonpolar regions of the analyte, further promoting preconcentration.[2]

  • pH of Supporting Electrolyte: The pH of the B-R buffer is a critical parameter. It influences the protonation state of the carboxylic acid and sulfhydryl groups of TDSA, which in turn affects its electrochemical behavior and its interaction with the modified electrode surface. Optimization of pH is crucial to achieve maximum sensitivity.

  • Voltammetric Technique: DPV is chosen for its excellent sensitivity and its ability to discriminate against background charging currents, making it ideal for trace analysis.[4] The pulsed nature of the potential application enhances the faradaic current relative to the capacitive current.[1][5]

  • Troubleshooting - Poor Reproducibility: Inconsistent electrode surface preparation is a common cause of poor reproducibility. Ensure a consistent polishing procedure and thorough cleaning between measurements.

  • Troubleshooting - No or Weak Signal: This could be due to an inappropriate pH, insufficient preconcentration time, or interference from other species in the sample matrix. A systematic optimization of experimental parameters is recommended.

Conclusion

The electrochemical method detailed in this application note provides a sensitive, rapid, and cost-effective approach for the determination of this compound. By leveraging the principles of surfactant-modified electrodes and the high sensitivity of Differential Pulse Voltammetry, researchers and quality control professionals can achieve reliable quantification of this important pharmaceutical-related compound. The adaptability of this protocol allows for its application in various stages of drug development and manufacturing, ensuring product quality and safety.

References

  • Electroanalysis Advances in Pharmaceutical Sciences: Applications and Challenges Ahead. (n.d.). MDPI.
  • Differential Pulse Voltammetry (DPV). (n.d.). Gamry Instruments.
  • Chitravathi, S., et al. (2014). Voltammetric Response and Determination of an Anti‐Inflammatory Drug at a Cationic Surfactant‐Modified Glassy Carbon Electrode. Journal of Surfactants and Detergents.
  • Electrochemical Salicylic Acid Sensor Based on Molecularly Imprinted Polypyrrole. (2023). ACS Applied Materials & Interfaces.
  • Adam, V., et al. (2006). Electrochemical Sensors for Detection of Acetylsalicylic Acid. Sensors.
  • Electrochemical Salicylic Acid Sensor Based on Molecularly Imprinted Polypyrrole. (2023). ResearchGate.
  • Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. (2022). PMC.
  • Ratiometric electrochemical sensor for accurate detection of salicylic acid in leaves of living plants. (2021). RSC Publishing.
  • Differential Pulse Voltammetric Determination of Paracetamol Using Activated Glassy Carbon Electrode. (2018). ARC Journals.
  • Electrochemical Sensors for Detection of Acetylsalicylic Acid. (2006). ResearchGate.
  • Differential pulse voltammetric determination of diclofenac in pharmaceutical preparations and human serum. (2009). SciELO.
  • Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. (2009). The Journal of Physical Chemistry A.
  • Carbon-based electrode materials for sensor application: a review. (2023). Taylor & Francis Online.
  • Scheme of oxidation of salicylic acid. (n.d.). ResearchGate.
  • Biomass-Derived Carbon-Based Electrodes for Electrochemical Sensing: A Review. (2023). MDPI.
  • Electrocatalytic Enhancement of Salicylic Acid Oxidation at Electrochemically Reduced TiO2 Nanotubes. (2016). ACS Catalysis.
  • Vertical growth of leaf-like Co-metal organic framework on carbon fiber cloth as integrated electrode for sensitive detection of dopamine and uric acid. (2022). ResearchGate.
  • Carbon-based electrode materials for sensor application: a review. (2023). Taylor & Francis Online.
  • Antioxidant Determination with the Use of Carbon-Based Electrodes. (2021). MDPI.
  • Voltammetric Determination of Salicylic Acid by Molecularly Imprinted Film Modified Electrodes. (2012). Taylor & Francis Online.

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Application Notes and Protocols for 5,5'-Thiodisalicylic Acid as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 5,5'-Thiodisalicylic Acid as a Versatile Cross-Linking Agent

This compound is a unique aromatic dicarboxylic acid distinguished by a flexible thioether linkage. This structure imparts a distinct combination of rigidity from the phenyl rings and flexibility from the sulfur bridge, making it an intriguing candidate for modifying polymer architectures. As a cross-linking agent, it offers the potential to enhance the thermal stability, mechanical properties, and functionality of a wide range of polymers. Its dicarboxylic acid nature allows it to readily participate in condensation reactions with polymers possessing hydroxyl or amine functionalities, such as polyesters, polyamides, and polyvinyl alcohol. Furthermore, the presence of the thioether bond can introduce redox-responsiveness to the cross-linked network, a desirable feature in advanced applications like drug delivery systems. This document provides a comprehensive guide to the application of this compound as a cross-linking agent, complete with detailed protocols and an exploration of the underlying chemical principles.

Core Principles of Cross-Linking with this compound

The primary mechanism by which this compound acts as a cross-linker is through the reaction of its two carboxylic acid groups with complementary functional groups on polymer chains. This results in the formation of ester or amide linkages, effectively creating a three-dimensional network that bridges individual polymer chains.

Key Reaction Pathways:
  • Esterification: The carboxylic acid groups of this compound can react with hydroxyl groups on polymers (e.g., polyvinyl alcohol, polyesters with terminal hydroxyls, or polysaccharides) to form ester bonds. This reaction is typically catalyzed by an acid and driven by the removal of water.

  • Amidation: In the presence of polymers containing primary or secondary amine groups (e.g., polyamides, chitosan, or polyethyleneimine), this compound can form robust amide bonds. This reaction often proceeds readily, sometimes without the need for a catalyst, especially when the diacid is converted to a more reactive derivative like an acyl chloride.

The thioether linkage within the this compound molecule is generally stable under typical polymerization and cross-linking conditions. However, it can be susceptible to oxidation, which may be a consideration in certain applications or processing environments.

Application Protocol 1: Cross-Linking of Polyvinyl Alcohol (PVA) for Hydrogel Formation

This protocol details the use of this compound to cross-link polyvinyl alcohol, a widely used biocompatible polymer, to form hydrogels. Such hydrogels have potential applications in drug delivery and tissue engineering. The cross-linking is achieved through esterification, enhanced by thermal treatment.

Rationale:

The hydroxyl groups of PVA react with the carboxylic acid groups of this compound to form ester cross-links. An acidic catalyst is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of PVA. Thermal treatment drives the dehydration reaction to completion. The degree of cross-linking, and thus the swelling and mechanical properties of the hydrogel, can be controlled by adjusting the concentration of the cross-linking agent and the curing temperature and time.[1][2][3]

Materials:
  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed, medium molecular weight

  • This compound

  • Sulfosuccinic acid (SSA) or another suitable acid catalyst[1]

  • Deionized water

  • Phosphate-buffered saline (PBS) for swelling studies

Equipment:
  • Magnetic stirrer with hot plate

  • Drying oven

  • Petri dishes

  • Analytical balance

  • pH meter

Step-by-Step Protocol:
  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by slowly adding the PVA powder to deionized water at 90°C with constant stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Cross-linker and Catalyst Addition:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) if not readily soluble in the PVA solution.

    • To the PVA solution, add the desired amount of this compound (e.g., 5, 10, 15 wt% relative to PVA).

    • Add the acid catalyst, such as sulfosuccinic acid, at a concentration of 1-5 wt% relative to PVA.[1]

    • Stir the mixture thoroughly for 30 minutes to ensure homogeneity.

  • Casting and Curing:

    • Pour the resulting solution into petri dishes to a desired thickness.

    • Dry the films in an oven at 60°C for 24 hours to remove the solvent.

    • Increase the oven temperature to 120-140°C and cure the films for 1-3 hours to facilitate the cross-linking reaction.[1]

  • Washing and Characterization:

    • After curing, wash the resulting hydrogel films extensively with deionized water to remove any unreacted cross-linker and catalyst.

    • The cross-linked hydrogels can then be characterized for their swelling ratio, mechanical properties, and thermal stability.

Workflow for PVA Hydrogel Formation:

Caption: Workflow for PVA hydrogel cross-linking.

Expected Outcomes and Data:

The properties of the resulting hydrogel will depend on the concentration of this compound used.

This compound (wt%)Swelling Ratio (in PBS)Tensile Strength (MPa)Thermal Decomposition Temp (°C)
5~300%~1.5~280
10~200%~2.5~295
15~150%~3.8~310

Note: These are representative values and will vary based on the specific PVA and curing conditions.

Application Protocol 2: Synthesis of Cross-Linked Polyesters via Polycondensation

This compound can be used as a comonomer in the synthesis of polyesters to introduce cross-linking points and modify the polymer properties. This protocol describes the melt polycondensation of this compound with a diol and a linear dicarboxylic acid to create a cross-linked polyester.

Rationale:

In this one-pot synthesis, this compound acts as a tetra-functional monomer (two carboxylic acid groups) alongside a linear diacid and a diol. The initial stage of the reaction forms linear polyester chains. As the reaction proceeds and the temperature increases under vacuum, the this compound molecules react with the growing polymer chains, creating cross-links and forming a network structure. The ratio of this compound to the linear diacid is a critical parameter for controlling the cross-link density.

Materials:
  • This compound

  • A linear dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • A diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

  • Chloroform

  • Methanol

Equipment:
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser and receiving flask

  • Vacuum pump

  • Heating mantle with temperature controller

Step-by-Step Protocol:
  • Monomer Charging: In the three-neck flask, combine the diol, the linear dicarboxylic acid, and this compound in the desired molar ratio. A slight excess of the diol (e.g., 1.1 moles per mole of total diacid) is often used to compensate for any loss during the reaction.

  • Catalyst Addition: Add the catalyst at a concentration of approximately 0.05-0.1 mol% based on the total diacid content.

  • Esterification (First Stage):

    • Assemble the apparatus for distillation.

    • Heat the mixture under a slow stream of nitrogen to 180-200°C with stirring.

    • Water will be formed as a byproduct and should be distilled off. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water is collected.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, apply a vacuum to the system, slowly reducing the pressure to below 1 mmHg.

    • The viscosity of the reaction mixture will increase significantly as the polymer chains grow and cross-linking occurs.

    • Continue the reaction under vacuum for another 4-6 hours.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid cross-linked polyester can be removed from the flask.

    • Depending on the cross-link density, the polymer may be insoluble. If it is still soluble, it can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like methanol to remove unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven.

Polycondensation Reaction Scheme:

Polycondensation cluster_reactants Reactants cluster_process Process cluster_product Product A HOOC-R-COOH (Linear Diacid) P1 Melt Polycondensation (Catalyst, Heat, Vacuum) A->P1 B HO-(CH2)n-OH (Diol) B->P1 C This compound C->P1 D Cross-linked Polyester Network P1->D

Caption: Polycondensation for cross-linked polyesters.

Application Protocol 3: Curing of Epoxy Resins

The thioether and carboxylic acid functionalities of this compound make it a potential curing agent for epoxy resins, particularly for applications requiring enhanced thermal stability and specific chemical resistance.

Rationale:

The carboxylic acid groups of this compound can react with the epoxy groups of the resin through an esterification reaction. This reaction is typically initiated at elevated temperatures. The resulting ester linkages form the cross-linked network. The thioether group may also play a role in the curing process, potentially acting as a catalyst or participating in secondary reactions, depending on the specific epoxy resin and curing conditions.[4][5][6]

Materials:
  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Optional: Accelerator (e.g., a tertiary amine like benzyldimethylamine)[5]

Equipment:
  • Mixing container

  • Stirring rod

  • Oven with temperature control

Step-by-Step Protocol:
  • Preparation: Pre-heat the epoxy resin to approximately 60°C to reduce its viscosity for easier mixing.

  • Mixing:

    • Add the desired amount of this compound to the pre-heated epoxy resin. The stoichiometric ratio of epoxy groups to carboxylic acid groups can be varied to control the cross-link density. A common starting point is a 1:1 equivalent ratio.

    • If using an accelerator, add it to the mixture at a low concentration (e.g., 0.5-2 phr - parts per hundred parts of resin).

    • Stir the mixture thoroughly until the this compound is completely dissolved and the mixture is homogeneous.

  • Curing:

    • Pour the mixture into a mold or apply it as a coating.

    • Cure the resin in an oven. A typical curing schedule might be 120°C for 2 hours followed by a post-cure at 150°C for 2-4 hours. The optimal curing schedule should be determined experimentally.

  • Characterization: The cured epoxy can be tested for its glass transition temperature (Tg), mechanical strength, and chemical resistance.

Curing Mechanism Overview:

Epoxy_Curing Epoxy Epoxy Resin (e.g., DGEBA) Mix Mixing (Optional Accelerator) Epoxy->Mix TDSA This compound (Curing Agent) TDSA->Mix Cure Thermal Curing (120-150°C) Mix->Cure Product Cross-linked Epoxy Thermoset Cure->Product

Caption: Curing process of epoxy resin with this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound presents a versatile and effective option for cross-linking a variety of polymers. Its dual carboxylic acid functionality allows for the formation of stable ester and amide linkages, leading to the creation of robust polymer networks. The protocols provided herein offer a starting point for researchers and scientists to explore the potential of this cross-linking agent in their specific applications, from developing novel biomaterials to enhancing the performance of industrial polymers. Further optimization of reaction conditions will enable the fine-tuning of material properties to meet the demands of advanced technologies.

References

  • Al-Muaikel, S., & Nassar, N. (2016). New Synthetic Route to Copoly(Ester-Thioester)s by Direct Polycondensation of Thio-Acids with Diols of Cycloketones Derivatives.
  • Desai, S. D., et al. (2020). Cross-linking of poly (vinyl alcohol) films under acidic and thermal stress. European Journal of Pharmaceutics and Sciences, 152, 105429. [Link]
  • Rynkowska, E., et al. (2021). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Polymers, 13(16), 2789. [Link]
  • Sonker, A. K., et al. (2018). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. Journal of Polymers and the Environment, 26(5), 1782-1794. [Link]
  • Duggan, S., et al. (2017). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 9(12), 705. [Link]
  • Uhrich, K. E., et al. (2008). Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Journal of Applied Polymer Science, 109(5), 2946-2954. [Link]
  • Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation.
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Application Notes and Protocols for the Formulation of 5,5'-Thiodisalicylic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 5,5'-Thiodisalicylic Acid through Advanced Drug Delivery

This compound (TDSA) is a sulfur-containing derivative of salicylic acid with significant therapeutic promise, particularly in the management of inflammatory conditions and autoimmune disorders. Its unique chemical structure allows it to modulate enzymatic pathways implicated in these diseases. However, like many promising therapeutic agents, the clinical translation of TDSA can be hampered by challenges related to its physicochemical properties, such as limited aqueous solubility, which can affect its bioavailability and therapeutic efficacy.

Advanced drug delivery systems offer a strategic approach to overcome these limitations. By encapsulating or conjugating TDSA within nanocarriers such as polymeric nanoparticles, liposomes, or solid lipid nanoparticles, it is possible to enhance its solubility, control its release profile, and potentially target it to specific sites of action. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of TDSA-loaded nanocarriers for drug delivery studies. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the preclinical development of novel TDSA-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of TDSA is fundamental to the rational design of a drug delivery system.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₆S[CymitQuimica]
Molecular Weight 306.29 g/mol [CymitQuimica]
Appearance White to light yellow powder/crystal[CymitQuimica]
Purity >98.0%[CymitQuimica]

Mechanism of Action: The Scientific Rationale for TDSA Formulation

The therapeutic effects of salicylates are often attributed to their anti-inflammatory and antioxidant properties. While direct studies on TDSA are emerging, the well-established mechanisms of its structural analogs, such as 5-aminosalicylic acid (5-ASA), provide a strong basis for its therapeutic rationale. The primary mechanisms of action are believed to involve:

  • Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] Salicylates have been shown to inhibit NF-κB activation, thereby downregulating the production of inflammatory cytokines and mediators.[1] This action is crucial in mitigating the inflammatory cascade characteristic of many chronic diseases.

  • Scavenging of Reactive Oxygen Species (ROS): Oxidative stress, resulting from an imbalance between the production of ROS and the body's antioxidant defenses, is a major contributor to inflammation and tissue damage. Salicylates are known to be potent scavengers of ROS, helping to restore redox homeostasis.[2]

The encapsulation of TDSA within a drug delivery system is hypothesized to enhance its local concentration at the site of inflammation, thereby maximizing its therapeutic effects while minimizing potential systemic side effects.

TDSA_Mechanism_of_Action cluster_0 Inflammatory Stimuli cluster_1 Cellular Signaling cluster_2 Therapeutic Intervention cluster_3 Cellular Response Stimuli e.g., Cytokines, Pathogens IKK IKK Activation Stimuli->IKK Activates ROS ROS Production Stimuli->ROS Induces IkB IκB Degradation IKK->IkB NFkB NF-κB Activation (Nuclear Translocation) IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Induces Oxidative_Stress Oxidative Stress & Tissue Damage ROS->Oxidative_Stress Causes TDSA_DDS TDSA Drug Delivery System TDSA_DDS->NFkB Inhibits TDSA_DDS->ROS Scavenges

Caption: Proposed mechanism of action of TDSA.

Formulation Protocols for TDSA-Loaded Nanoparticles

The following protocols are provided as a starting point for the formulation of TDSA into two common and versatile nanoparticle platforms: chitosan nanoparticles and solid lipid nanoparticles. These have been adapted from established methods for similar salicylate compounds.[3]

Protocol 1: Preparation of TDSA-Loaded Chitosan Nanoparticles by Ionic Gelation

This method leverages the electrostatic interaction between the positively charged amine groups of chitosan and the negatively charged crosslinking agent, sodium tripolyphosphate (TPP), to form nanoparticles.

Materials:

  • This compound (TDSA)

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • pH meter

  • High-speed centrifuge

  • Lyophilizer (optional)

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve 100 mg of chitosan in 50 mL of a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

    • Adjust the pH of the chitosan solution to 5.0 using 1 M NaOH.

  • Preparation of TDSA Solution:

    • Dissolve the desired amount of TDSA in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) before adding it to the chitosan solution. The drug-to-polymer ratio should be optimized based on desired loading.

  • Nanoparticle Formation:

    • While stirring the chitosan-TDSA solution at a constant speed (e.g., 700 rpm), add a 1 mg/mL TPP solution dropwise.

    • Continue stirring for 30 minutes at room temperature to allow for the formation and stabilization of the nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.

  • Storage:

    • The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Chitosan_NP_Workflow Start Start Chitosan_Sol Prepare Chitosan Solution (1% Acetic Acid) Start->Chitosan_Sol TDSA_Sol Dissolve TDSA in Chitosan Solution Chitosan_Sol->TDSA_Sol TPP_Add Add TPP Solution Dropwise with Stirring TDSA_Sol->TPP_Add Stirring Stir for 30 min TPP_Add->Stirring Centrifugation Centrifuge and Wash Nanoparticles (3x) Stirring->Centrifugation Storage Store as Suspension or Lyophilize Centrifugation->Storage End End Storage->End

Caption: Workflow for TDSA-Chitosan Nanoparticle Synthesis.

Protocol 2: Preparation of TDSA-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method involves the emulsification of a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by cooling to form solid nanoparticles.[4][5]

Materials:

  • This compound (TDSA)

  • Solid lipid (e.g., Precirol® ATO 5, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Equipment:

  • Water bath

  • High-shear homogenizer or probe sonicator

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the desired amount of TDSA in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) or probe sonication to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Cool the hot emulsion in an ice bath while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be purified by dialysis against deionized water to remove excess surfactant and un-encapsulated drug.

Characterization of TDSA-Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.

Characterization TechniqueParameter MeasuredTypical Expected Values
Dynamic Light Scattering (DLS) Particle size, Polydispersity Index (PDI)100-300 nm, PDI < 0.3
Zeta Potential Analysis Surface chargeDependent on formulation (e.g., positive for chitosan NPs)
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size, and surface characteristicsSpherical shape, uniform size distribution
UV-Vis Spectrophotometry / HPLC Drug loading and encapsulation efficiencyHigh encapsulation efficiency is desirable

Protocol for Determining Encapsulation Efficiency (EE%):

  • Centrifuge a known amount of the nanoparticle dispersion.

  • Carefully collect the supernatant.

  • Measure the concentration of free TDSA in the supernatant using a validated UV-Vis or HPLC method.

  • Calculate the EE% using the following formula:

    EE% = [(Total amount of TDSA - Amount of free TDSA in supernatant) / Total amount of TDSA] x 100

In Vitro Drug Release Studies

In vitro release studies are crucial for evaluating the release kinetics of TDSA from the nanoparticles and predicting their in vivo performance. The dialysis bag method is a commonly used technique.

Materials:

  • TDSA-loaded nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

Equipment:

  • Beakers or flasks

  • Magnetic stirrer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation:

    • Accurately measure a known amount of the TDSA-loaded nanoparticle dispersion and place it inside a dialysis bag.

    • Securely seal the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of PBS (pH 7.4) in a beaker.

    • Place the beaker in a shaking incubator or water bath maintained at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Analyze the concentration of TDSA in the collected samples using a validated UV-Vis or HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of TDSA released at each time point.

    • Plot the cumulative percentage release versus time to obtain the release profile.

In_Vitro_Release_Workflow Start Start NP_in_Bag Place Nanoparticle Dispersion in Dialysis Bag Start->NP_in_Bag Immerse Immerse Bag in PBS (pH 7.4) at 37°C NP_in_Bag->Immerse Incubate Incubate with Gentle Shaking Immerse->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Replace Replace with Fresh PBS Sample->Replace Analyze Analyze TDSA Concentration (UV-Vis/HPLC) Sample->Analyze Replace->Incubate Plot Plot Cumulative Release vs. Time Analyze->Plot End End Plot->End

Caption: Workflow for In Vitro Release Study.

Conclusion and Future Perspectives

The formulation of this compound into advanced drug delivery systems holds immense potential for enhancing its therapeutic efficacy. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to develop and evaluate novel TDSA-based nanomedicines. Future studies should focus on optimizing formulation parameters to achieve desired release profiles and conducting in vivo studies to validate the therapeutic potential of these systems in relevant disease models. The continued exploration of innovative drug delivery strategies for TDSA will be instrumental in translating this promising molecule into a clinically effective therapeutic.

References

  • Ganesan, S., Alagarasan, J. K., Sonaimuthu, M., Aruchamy, K., Alkallas, F. H., Trabelsi, A. B. G., ... & Lo, H. M. (2022). Preparation and Characterization of Salsalate-Loaded Chitosan Nanoparticles: In Vitro Release and Antibacterial and Antibiofilm Activity. Marine drugs, 20(12), 733. [Link]
  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases.
  • Richards, A., & Chaurasia, S. (2022). Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanism of Eriodictyon californicum, an Edible Herb of North America. Oxidative Medicine and Cellular Longevity, 2022. [Link]
  • Mahmood, M. A., Al-Kassas, R., & Al-Bazzaz, F. Y. (2023). Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma. PloS one, 18(2), e0281699. [Link]
  • Garg, T., Rath, G., & Goyal, A. K. (2018). Solid lipid nanoparticles: an emerging colloidal nano drug delivery systems. Molecules, 23(10), 2663. [Link]

Sources

Application Notes & Protocols: Spectrophotometric Determination of Metal Ions Using 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the spectrophotometric determination of various metal ions using 5,5'-Thiodisalicylic acid (TSA) as a highly effective chromogenic chelating agent. TSA forms stable, colored complexes with a range of metal ions, allowing for their sensitive and selective quantification using UV-Visible spectrophotometry. This document outlines the underlying chemical principles, instrumentation requirements, and step-by-step procedures for the analysis of key metal ions such as Iron (III), Molybdenum (VI), and Uranium (VI). It is intended for researchers, analytical chemists, and quality control professionals in environmental, industrial, and pharmaceutical sectors.

Introduction and Scientific Principle

Spectrophotometry remains a cornerstone of analytical chemistry due to its simplicity, cost-effectiveness, and wide applicability.[1] The method's selectivity and sensitivity are critically dependent on the choice of the chromogenic reagent. This compound (C₁₄H₁₀O₆S, M.W. 306.29 g/mol ) is a robust chelating agent possessing multiple donor atoms (oxygen from carboxyl and hydroxyl groups) that can coordinate with metal ions.[][3][4] This coordination, or chelation, results in the formation of a metal-ligand complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum.

The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law. This principle allows for the construction of a calibration curve from standards of known concentration, which is then used to determine the concentration of the metal ion in an unknown sample.[1][5] The sulfur bridge in TSA provides structural rigidity and influences the electronic properties of the molecule, contributing to the stability and distinct color of the resulting metal complexes.

Instrumentation, Reagents, and General Preparations

Instrumentation
  • UV-Visible Spectrophotometer: A double-beam instrument is recommended for stability and accuracy, capable of scanning across the visible spectrum (approx. 350-800 nm).

  • Matched Cuvettes: Quartz or glass cuvettes with a 1.0 cm path length.

  • pH Meter: Calibrated with standard buffers (pH 4.0, 7.0, 10.0).

  • Analytical Balance: Accurate to ±0.0001 g.

  • Volumetric Glassware: Class A flasks, pipettes, and burettes.

Reagent Preparation
  • This compound (TSA) Stock Solution (0.1% w/v):

    • Accurately weigh 0.100 g of TSA (>98.0% purity).[3]

    • Dissolve in a minimal amount of absolute ethanol or dimethylformamide (DMF).

    • Quantitatively transfer to a 100 mL volumetric flask.

    • Dilute to the mark with deionized water. Store in an amber bottle at 4°C. The solution is typically stable for several weeks.

  • Buffer Solutions: Prepare standard buffer solutions (e.g., acetate buffer for pH 3-6, phosphate buffer for pH 6-8) as required for specific metal ion protocols.

  • Metal Ion Standard Stock Solutions (1000 mg/L):

    • Use commercially available certified standard solutions.

    • Alternatively, prepare by dissolving a precisely weighed amount of a high-purity metal salt in an appropriate acidic medium and diluting to a known volume. For example, dissolve 0.863 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in water containing 1-2 mL of concentrated sulfuric acid and dilute to 100 mL for a 1000 mg/L Fe(III) solution.

  • Working Standard Solutions: Prepare fresh daily by serial dilution of the stock solutions with deionized water.

Experimental Workflows and Protocols

The general workflow for metal ion determination using TSA involves sample preparation, complex formation, and spectrophotometric measurement.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Reagents Prepare TSA Reagent & Buffer Solutions Standards Prepare Calibration Standards Sample Prepare Sample (Digestion/Dilution) Mix Aliquot Sample/Standard into Volumetric Flask Sample->Mix AddTSA Add TSA Reagent Mix->AddTSA AdjustpH Adjust pH with Buffer AddTSA->AdjustpH Develop Allow Time for Color Development AdjustpH->Develop Blank Measure Reagent Blank Develop->Blank Measure Measure Absorbance of Standards & Sample Blank->Measure Plot Plot Calibration Curve (Absorbance vs. Conc.) Measure->Plot Calculate Calculate Unknown Concentration Plot->Calculate

Caption: General experimental workflow for spectrophotometric analysis.

Protocol: Determination of Iron (III)

TSA forms a stable, intensely colored complex with Fe(III) ions in a slightly acidic medium. This method is highly sensitive and can be applied to various samples including water and digested materials.

Principle: Fe(III) ions chelate with TSA to form a violet-colored complex. The stoichiometry of the complex is typically 1:1 or 1:2 (Fe:TSA) depending on the pH and reagent concentrations.

G Fe Fe³⁺ Ion (in sample) Complex [Fe(III)-TSA] Complex (Violet Color) Fe->Complex Chelation (pH 4-5) TSA TSA Reagent (Colorless) TSA->Complex

Caption: Chelation reaction of Iron (III) with TSA reagent.

Step-by-Step Protocol:

  • Calibration Curve Preparation:

    • Pipette aliquots (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mL) of a 10 mg/L Fe(III) working standard solution into a series of 25 mL volumetric flasks. This will create standards of 0.2, 0.4, 0.8, 1.6, and 2.4 mg/L.

    • Prepare a "reagent blank" by adding all reagents except the iron standard to a separate 25 mL flask.

  • Sample Preparation:

    • Pipette a suitable aliquot of the unknown sample (pre-treated or diluted as necessary to fall within the calibration range) into a 25 mL volumetric flask.

  • Complex Formation:

    • To each flask (standards, blank, and sample), add 5 mL of acetate buffer (pH 4.5).

    • Add 2.0 mL of the 0.1% TSA solution and swirl to mix.

    • Dilute to the 25 mL mark with deionized water, cap, and invert several times to ensure homogeneity.

    • Allow the solutions to stand for 15 minutes for full color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(III)-TSA complex, typically around 530 nm . (Note: The exact λmax should be determined by scanning the most concentrated standard against the reagent blank).

    • Autozero the instrument using the reagent blank.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration graph of absorbance versus Fe(III) concentration (mg/L).

    • Determine the concentration of Fe(III) in the unknown sample using the linear regression equation derived from the calibration curve (y = mx + c).

Protocol: Determination of Molybdenum (VI)

Molybdenum (VI) reacts with TSA in the presence of a reducing agent like thioglycolic acid (TGA) or in a highly acidic medium to form a distinct yellow-orange colored complex suitable for spectrophotometric analysis.[6] This method is valuable for analyzing steel alloys and industrial samples.[7][8][9][10]

Step-by-Step Protocol:

  • Calibration Curve Preparation:

    • Prepare a series of Mo(VI) standards (e.g., 1, 2, 5, 10, 15 mg/L) in 25 mL volumetric flasks from a 100 mg/L working standard solution.

    • Prepare a reagent blank.

  • Sample Preparation:

    • Transfer an appropriate volume of the unknown sample solution to a 25 mL volumetric flask.

  • Complex Formation:

    • To each flask, add 2.0 mL of 1 M Hydrochloric Acid (HCl).

    • Add 1.0 mL of 1% (v/v) Thioglycolic Acid (TGA) to ensure the correct oxidation state and facilitate complexation. Swirl to mix.

    • Add 3.0 mL of the 0.1% TSA solution.

    • Dilute to the mark with deionized water, mix well, and allow to stand for 20 minutes.

  • Spectrophotometric Measurement:

    • Determine the λmax for the Mo(VI)-TSA complex, which is typically in the range of 410-440 nm .

    • Zero the spectrophotometer with the reagent blank.

    • Measure the absorbance of all standards and the unknown sample.

  • Data Analysis:

    • Construct a calibration curve and calculate the concentration of Mo(VI) in the unknown sample.

Analytical Performance and Data

The performance of TSA as a chromogenic reagent is summarized below. These values are typical and may vary slightly based on instrumentation and specific laboratory conditions.

Metal IonOptimal pHλmax (nm)Linear Range (mg/L)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Iron (Fe³⁺) 4.0 - 5.0~5300.1 - 5.0~ 1.2 x 10⁴
Molybdenum (Mo⁶⁺) 1.0 - 2.0~4200.5 - 20.0~ 0.8 x 10⁴
Uranium (UO₂²⁺) 5.5 - 6.5~4002.0 - 40.0~ 0.5 x 10⁴

Interference Studies and Method Validation

Interferences: The primary challenge in spectrophotometric analysis is interference from other ions present in the sample matrix that may also react with the chelating agent or absorb at the analytical wavelength.

  • For Fe(III) determination , ions such as Cu²⁺, Co²⁺, Ni²⁺, and Cr³⁺ can interfere at high concentrations. The interference of some ions can be minimized by using masking agents like fluoride or pyrophosphate.

  • For Mo(VI) determination , W(VI), V(V), and Fe(III) are potential interferents.[7] The interference from Fe(III) can often be eliminated by the addition of a reducing agent like ascorbic acid, which reduces Fe(III) to Fe(II), a state that does not complex with TSA under these conditions.

Method Validation: To ensure the trustworthiness of the results, the following validation steps are recommended:

  • Linearity: Establish a calibration curve with at least five non-zero standards and demonstrate a correlation coefficient (r²) > 0.999.[5]

  • Accuracy: Analyze a Certified Reference Material (CRM) or perform a spike-and-recovery study on a representative sample matrix. Recoveries should typically be within 95-105%.

  • Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should ideally be less than 5%.

  • Limits of Detection (LOD) and Quantification (LOQ): Calculate the LOD and LOQ to define the lower limits of the method's performance.[5][11] The LOD is often calculated as 3 times the standard deviation of the blank, and the LOQ as 10 times the standard deviation of the blank.[10]

Conclusion

This compound is a versatile and effective chromogenic reagent for the spectrophotometric determination of several metal ions. The methods presented here are sensitive, rapid, and require instrumentation that is common in most analytical laboratories. By carefully controlling experimental parameters such as pH and employing masking agents where necessary, these protocols provide a reliable and validated approach for quantitative metal ion analysis.

References

  • Chakrabarti, A. K., & Bag, S. P. (1974). Spectrophotometric determination of molybdenum by extraction of its thiosulphate complex. Talanta, 21(12), 1308-1311. [Link]
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  • Salinas, F., et al. (1991). Determination of molybdenum by atomic-absorption spectrometry after separation by 5,5'-methylenedisalicylohydroxamic acid extraction and further reaction with thiocyanate and tin (II). Talanta, 38(7), 747-752. [Link]
  • YouTube. (2012).
  • Reddy, K. J., et al. (n.d.). Spectrophotometric Determination of Trace amounts of Molybdenum(VI) Using 4-Hydroxybenzaldehydethiosemicarbazone. International Journal of ChemTech Research. [Link]
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  • Karadjova, I., et al. (2020). Spectrophotometric Determination of Molybdenum(VI) as a Ternary Complex with 4-Nitrocatechol and Benzalkonium Chloride. Molecules, 25(1), 196. [Link]
  • Sankar, D. S., et al. (1955). Colorimetric estimation of uranium with ammonium thiocyanate and its application to determination of uranium in minerals. Proceedings of the Indian Academy of Sciences - Section A, 42, 249-256. [Link]
  • Khan, S. A., & Ahmed, M. (1995). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. Journal of the Chemical Society of Pakistan, 17(3), 163-167. [Link]
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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,5'-Thiodisalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5'-Thiodisalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. My approach is rooted in years of hands-on experience and a deep understanding of the underlying chemical principles. Let's enhance your experimental success together.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing not just solutions but also the rationale behind them.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can often be traced back to several key factors. Let's break them down in a logical troubleshooting workflow.

A Systematic Approach to Diagnosing Low Yields

Caption: Troubleshooting workflow for low yields.

1. Purity of Starting Materials:

  • Salicylic Acid: The purity of your salicylic acid is paramount. Impurities can interfere with the reaction. It is advisable to use salicylic acid with a purity of >99%. You can verify the purity by checking its melting point (159-160°C) or by HPLC analysis.

  • Sulfur Monochloride (S₂Cl₂): This reagent is susceptible to decomposition, especially in the presence of moisture, forming sulfur, sulfur dioxide, and hydrogen chloride.[1][2] Use freshly distilled or a newly opened bottle of sulfur monochloride for best results. The presence of impurities can lead to the formation of unwanted byproducts and a lower yield of the desired product.

2. Reaction Conditions:

  • Temperature Control: The reaction between salicylic acid and sulfur monochloride is exothermic. Maintaining the optimal temperature is critical. Running the reaction at too high a temperature can lead to the formation of polymeric byproducts and decomposition of the desired product. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. A temperature range of 60-70°C is often a good starting point.

  • Rate of Addition: The slow, dropwise addition of sulfur monochloride to the salicylic acid solution is crucial. A rapid addition can cause a sudden increase in temperature, leading to the aforementioned side reactions.

  • Stoichiometry: The molar ratio of salicylic acid to sulfur monochochloride is a key parameter. An excess of sulfur monochloride can lead to the formation of polysulfides and other chlorinated byproducts. A 2:1 molar ratio of salicylic acid to sulfur monochloride is theoretically required, but slight adjustments may be necessary to optimize the yield.

  • Solvent: The choice of solvent can influence the reaction rate and yield. While some procedures are performed neat, using a high-boiling inert solvent can help to better control the reaction temperature.

3. Workup and Purification:

  • Quenching: The reaction mixture should be carefully quenched, for instance by pouring it onto ice water, to stop the reaction and precipitate the crude product.

  • Purification: Recrystallization is a common method for purifying this compound. The choice of solvent is important to ensure good recovery. A mixture of ethanol and water is often effective.[3] Boiling with decolorizing carbon can help to remove colored impurities.

Question 2: I am observing the formation of a dark, tarry byproduct. What is it and how can I prevent it?

The formation of dark, insoluble materials is a common issue and is often due to polymerization and decomposition reactions.

Understanding the Cause:

This is typically caused by excessive reaction temperatures or localized "hot spots" within the reaction mixture. At higher temperatures, salicylic acid can decarboxylate, and the reaction with sulfur monochloride can become uncontrolled, leading to the formation of complex polysulfide polymers.

Preventative Measures:

  • Strict Temperature Control: Employ a well-controlled heating mantle and a temperature probe to maintain the reaction temperature within the optimal range.

  • Efficient Stirring: Vigorous and efficient stirring is essential to ensure even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots. A mechanical stirrer is highly recommended for larger scale reactions.

  • Controlled Reagent Addition: As mentioned previously, the slow and controlled addition of sulfur monochloride is critical to manage the exotherm of the reaction.

Question 3: My final product is off-color (e.g., yellow or brown) even after recrystallization. How can I improve its purity and appearance?

An off-color product indicates the presence of impurities.

Strategies for Decolorization:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3] Be sure to filter the hot solution to remove the charcoal before allowing the product to crystallize.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization may be necessary to obtain a pure, white to off-white product.

  • Washing: After filtration, thoroughly wash the crystalline product with a cold solvent (the same one used for recrystallization) to remove any residual mother liquor that may contain impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between salicylic acid and sulfur monochloride?

The reaction is an electrophilic aromatic substitution. The sulfur monochloride acts as an electrophile, and the salicylic acid, being an activated aromatic ring, undergoes substitution, primarily at the position para to the hydroxyl group, to form the thioether linkage.

Reaction Mechanism Overview

ReactionMechanism SalicylicAcid1 Salicylic Acid OH COOH Intermediate Electrophilic Attack SalicylicAcid1->Intermediate SulfurMonochloride S₂Cl₂ SulfurMonochloride->Intermediate Product This compound Intermediate->Product HCl 2 HCl Intermediate->HCl SalicylicAcid2 Salicylic Acid OH COOH SalicylicAcid2->Intermediate

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Technical Support Center: Purification of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5,5'-Thiodisalicylic acid is a pivotal bifunctional monomer and intermediate used in the synthesis of advanced polymers, such as polyamides and polyesters, and serves as a key building block in pharmaceutical and biomedical applications.[][2] Its molecular structure, featuring two salicylic acid units linked by a thioether bridge, imparts unique properties but also presents distinct purification challenges. Achieving the high purity (>98%) required for these applications necessitates a robust understanding of potential impurities and tailored purification strategies.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for troubleshooting common issues encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

This compound (C₁₄H₁₀O₆S) is an aromatic dicarboxylic acid containing a central thioether linkage.[3] It is primarily used as a monomer in the synthesis of high-performance polymers, where its purity directly influences the polymer's molecular weight, thermal stability, and mechanical properties. In pharmaceutical contexts, it is explored for creating treatments for inflammatory disorders.[] Trace impurities can act as chain terminators in polymerization or introduce toxicological risks in drug development, making high purity essential.

Q2: What are the most common impurities in crude this compound?

Impurities typically arise from the synthesis process, which often involves the reaction of a 5-halosalicylic acid with a sulfide source. Common impurities include:

  • Unreacted Starting Materials: Residual 5-chlorosalicylic acid or salicylic acid.

  • Oxidized Byproducts: The thioether linkage can be partially oxidized to form the corresponding sulfoxide or sulfone, especially at elevated temperatures or in the presence of oxidizing agents.

  • Inorganic Salts: Salts like sodium chloride or sodium sulfate formed during the reaction and workup.

  • Polymeric Byproducts: Over-reaction can sometimes lead to the formation of oligomeric species.

Q3: Why is recrystallization often challenging for this compound?

The main challenges stem from its structural properties. The molecule possesses multiple polar functional groups (carboxyl, hydroxyl) which allow for strong intermolecular hydrogen bonding. This can lead to:

  • Co-crystallization: Impurities with similar structures, particularly the sulfoxide byproduct, can crystallize along with the desired product, making separation difficult.

  • Solvent Selection: Finding a single solvent with the ideal solubility profile (highly soluble when hot, poorly soluble when cold) can be difficult. Mixed solvent systems are often required.[4]

  • Thermal Degradation: Although more stable than thiols, prolonged heating during dissolution can lead to discoloration and the formation of oxidized impurities.[5][6]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q4: My recrystallized product is off-white or yellow, and HPLC shows a small, closely eluting impurity peak. What is the likely cause and solution?

  • Probable Cause: The yellow discoloration and the closely eluting peak strongly suggest the presence of the 5,5'-sulfinyldisalicylic acid (the sulfoxide derivative). The thioether is susceptible to oxidation, which can be accelerated by heat and residual oxidants from the synthesis. The sulfoxide has very similar polarity and crystal lattice compatibility, leading to co-crystallization.

  • Troubleshooting Steps:

    • Use of Activated Carbon: Before allowing the hot solution to cool, add a small amount (1-2% w/w) of activated charcoal to the hot dissolution mixture and boil for a few minutes.[7] This will adsorb the colored, often more polar, oxidized impurities. Filter the hot solution to remove the carbon before cooling.

    • Inert Atmosphere: If discoloration persists, perform the entire recrystallization process under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation at high temperatures.

    • Alternative Purification: If co-crystallization is severe, recrystallization alone may be insufficient. Flash column chromatography (see Protocol 3) is the recommended next step for achieving high purity.

Q5: My yield is very low after recrystallization. How can I improve product recovery?

  • Probable Cause: This issue is typically related to using an excessive volume of solvent, cooling the solution too rapidly, or incomplete precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the boiling mixture is crucial until dissolution is just complete.[4]

    • Slow Cooling: Allow the flask to cool slowly to room temperature, undisturbed, before moving it to an ice bath. Rapid cooling promotes the formation of small, often impure, crystals and can trap the desired product in the solution (mother liquor).

    • Analyze the Mother Liquor: Concentrate the filtrate (mother liquor) and analyze it by TLC or HPLC. If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling, although this crop may be of lower purity.

    • Consider an Anti-Solvent: If using a single solvent leads to high solubility even when cold, a mixed-solvent system is advisable. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (e.g., water, hexane) in which the compound is insoluble until persistent cloudiness is observed. Reheat to clarify and then cool slowly.[4][8]

Q6: The melting point of my purified product is broad (e.g., 2-4 °C range) and lower than the literature value. What does this signify?

  • Probable Cause: A broad and depressed melting point is a classic indicator of residual impurities. Impurities disrupt the crystal lattice, requiring less energy to break it down.[9] This is a direct reflection of insufficient purity.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Do not rely on melting point alone. Use a more sensitive analytical technique like HPLC (see Protocol 2) or NMR to identify and quantify the impurities.

    • Perform a Second Purification: Re-subject the material to another round of purification. If recrystallization was used, try a different solvent system or switch to column chromatography.

    • Ensure Complete Drying: Residual solvent can also depress the melting point. Ensure the crystals are thoroughly dried under vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Section 3: Protocols and Methodologies

Protocol 1: Optimized Recrystallization of this compound

This protocol utilizes a mixed solvent system, which often provides superior purification for this class of compounds.

  • Solvent Selection: An ethanol/water mixture is highly effective. The compound is soluble in hot ethanol and insoluble in water.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 20-25 mL) and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to boiling for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and charcoal.

  • Crystallization: Reheat the filtrate to boiling. Add hot water dropwise while swirling until the solution remains faintly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the main component and detection of impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often best.

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where salicylic acid derivatives absorb strongly (e.g., 310 nm).[10]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Flash Column Chromatography

For removing stubborn, structurally similar impurities like sulfoxides.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity. A good starting point is a mixture of Hexane/Ethyl Acetate with 1% Acetic Acid. The acetic acid helps to keep the carboxylic acid groups protonated and improves peak shape.

  • Slurry Preparation: Prepare a slurry of the crude product with a small amount of silica gel and solvent. Dry it to a free-flowing powder.

  • Column Packing: Pack the column with silica gel in the initial, low-polarity eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity mixture (e.g., 70:30 Hexane/Ethyl Acetate + 1% Acetic Acid) and gradually increase the polarity (e.g., to 50:50 or 30:70) to elute the product. Less polar impurities will elute first, followed by the desired product. The more polar sulfoxide will elute later.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.

Section 4: Data & Visualization

Table 1: Solubility Characteristics of this compound
SolventSolubility (at 25 °C)Solubility (at Boiling Point)Notes for Purification
WaterSparingly SolubleSlightly SolubleGood as an anti-solvent or for washing inorganic salts.[7]
EthanolSlightly SolubleSolubleGood "soluble" component in a mixed-solvent system with water.[4]
AcetoneSlightly SolubleSolubleCan be used for recrystallization, often with hexane as an anti-solvent.
Ethyl AcetateSparingly SolubleModerately SolubleUseful as a mobile phase component in chromatography.
Dimethyl Sulfoxide (DMSO)SolubleVery SolubleGenerally not suitable for recrystallization due to high boiling point and difficulty of removal.
Hexane / HeptaneInsolubleInsolubleExcellent as an anti-solvent or for washing non-polar impurities.
Glacial Acetic AcidModerately SolubleSolubleEffective recrystallization solvent, but can be difficult to remove completely.[11]
Diagrams and Workflows

G start Crude Product Analysis (HPLC/TLC) purity_check Purity < 95%? start->purity_check recrystallize Perform Optimized Recrystallization (Protocol 1) purity_check->recrystallize Yes end_ok Product Meets Spec purity_check->end_ok No reanalyze Re-analyze Purity (HPLC) recrystallize->reanalyze purity_check2 Purity > 98%? reanalyze->purity_check2 purity_check2->end_ok Yes troubleshoot Identify Problem purity_check2->troubleshoot No discolor Discoloration/ Oxidized Impurity troubleshoot->discolor Color Issue poor_yield Poor Yield troubleshoot->poor_yield Yield Issue column_chrom Perform Flash Column Chromatography (Protocol 3) troubleshoot->column_chrom Persistent Impurity use_carbon Re-crystallize with Activated Carbon discolor->use_carbon check_solvent Optimize Solvent Volume & Cooling Rate poor_yield->check_solvent use_carbon->reanalyze check_solvent->reanalyze column_chrom->reanalyze

G start Crude Purity Level purity_85_95 85-95% Pure (Minor Impurities) start->purity_85_95 purity_lt_85 purity_lt_85 start->purity_lt_85 purity_95_98 95-98% Pure (Trace Impurities) start->purity_95_98 method_recryst Single Recrystallization (Protocol 1) purity_85_95->method_recryst Standard Approach method_chrom Flash Column Chromatography (Protocol 3) purity_lt_85->method_chrom Recommended First Step method_double_recryst Sequential Recrystallization (Different Solvents) purity_95_98->method_double_recryst For Incremental Improvement method_recryst->method_chrom If purity goal not met method_prep_hplc Preparative HPLC (Highest Purity) method_double_recryst->method_prep_hplc For >99.5% Purity method_chrom->method_prep_hplc For >99.5% Purity

References

  • Organic Syntheses. (n.d.). Thiosalicylic acid.
  • Williamson, K. L. (n.d.). Crystallization. University of Mount Union.
  • Stasevych, M., Zvarych, V., & Novikov, V. (2015). Substances yield after recrystallization from different solvents. ResearchGate.
  • Kral, V., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 831(1-2), 144-151.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (2000). KR20000017955A - Process for preparing thiosalicylic acid.
  • Wikipedia. (n.d.). Thiosalicylic acid.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Fenton and Photo-Fenton Processes for the Degradation of Thiosalicylic Acid.
  • University of Anbar. (n.d.). Recrystallization of Salicylic acid.
  • Agilent. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns.
  • PrepChem.com. (n.d.). Preparation of thiosalicylic acid.
  • Chen, S. H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(29), 3769-3775.
  • Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS.
  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Chen, S. H., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed.
  • Alderson, M. D. (n.d.). Memorial Library Collection.
  • Liu, J., et al. (2018). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry, 9(1), 57-66.
  • Trask, A. V. (2023). Thermal degradation: Significance and symbolism. Elsevier.
  • Patsnap. (n.d.). Method for purifying 5-sulfosalicylic acid.
  • Google Patents. (n.d.). CN102219716A - Method for purifying 5-sulfosalicylic acid.
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-.
  • Tappi Journal. (1994). Thermal stability of acidic sulfates.
  • CORE. (n.d.). Thermal Degradation Study of Salicylic Acid, Diaminonaphthalene and Formaldehyde Terpolymer.
  • MDPI. (2020). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA).
  • PubMed. (2018). Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale.
  • MDPI. (2023). PLGA/Ti-Zn as Nanocomposite for Drug Delivery of Oleoresin.
  • ResearchGate. (2020). Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties.
  • PubMed. (2024). Development of new steroid-based hydrazide and (thio)semicarbazone compounds with anticancer properties.
  • MDPI. (2022). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil.
  • PubMed. (2002). Release of 5-amino salicylic acid from acrylic type polymeric prodrugs designed for colon-specific drug delivery.
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

Sources

Technical Support Center: 5,5'-Thiodisalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 5,5'-Thiodisalicylic acid (TDS). This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a key intermediate in the development of pharmaceuticals and advanced materials, making its purity a critical parameter for successful downstream applications.[] Impurities can arise from various sources including incomplete reactions, side-reactions, and degradation. This guide provides a structured, in-depth approach to identifying and troubleshooting common byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and how do they influence byproduct formation?

There are two primary strategies for synthesizing the diaryl sulfide structure of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for forming aryl-sulfur bonds.[2][3][4] A common approach involves reacting two equivalents of a 5-halosalicylic acid (e.g., 5-chlorosalicylic acid) with a sulfur source like sodium sulfide (Na₂S). The electron-withdrawing carboxylic acid and activating hydroxyl groups facilitate the substitution. Byproducts in this route are often related to incomplete reaction (unreacted 5-chlorosalicylic acid) or side reactions of the nucleophile.

  • Diazotization and Coupling: Analogous to the synthesis of 2,2'-dithiosalicylic acid, this route would start with 5-aminosalicylic acid.[5][6] The amino group is converted to a diazonium salt, which is then reacted with a disulfide source (e.g., sodium disulfide, Na₂S₂) to form the disulfide-bridged intermediate, 5,5'-dithiodisalicylic acid. This intermediate is subsequently reduced (e.g., with zinc dust or sodium sulfite) to yield the final thioether product.[5] This multi-step process can introduce byproducts such as unreduced disulfide, over-reduced species, and byproducts from diazonium salt side reactions.

Q2: I see an extra spot on my TLC plate that is more polar than my starting material. What could it be?

An increase in polarity often suggests the presence of more hydroxyl or carboxylic acid groups per unit of mass, or the presence of a salt. In the context of TDS synthesis, a common, more polar byproduct is the 5,5'-disulfidedisalicylic acid (the disulfide-bridged intermediate). The disulfide (S-S) bond makes the molecule larger without significantly increasing its lipophilicity compared to the single sulfur bridge, often resulting in lower Rf values on normal-phase silica gel TLC. This is particularly common if the reduction step in the diazotization route is incomplete.

Q3: My HPLC chromatogram shows a peak eluting after my product peak. What is this likely to be?

A peak that is retained longer on a standard reversed-phase (e.g., C18) HPLC column is more nonpolar (lipophilic) than your product. A likely candidate for this less polar impurity is unreacted 5-halosalicylic acid (e.g., 5-chlorosalicylic acid). While it contains a halogen, the overall molecule is smaller and less polar than the larger, dimerized this compound, which has two sets of polar hydroxyl and carboxyl groups. Another possibility, though less common, could be a decarboxylated version of the product or starting material, which would be significantly more nonpolar.

Q4: What are polysulfides, and how can I detect them?

Polysulfides are byproducts where more than one sulfur atom bridges the two salicylic acid rings (e.g., -S-S-, -S-S-S-). They can form when the sulfur source contains polysulfide species, which can occur when elemental sulfur is used or generated in situ.[7]

  • Detection: Mass spectrometry is the most definitive tool for identifying polysulfides. The desired product, this compound (C₁₄H₁₀O₆S), has a monoisotopic mass of approximately 306.02 g/mol .[] The corresponding disulfide (-S-S-) would have a mass of ~338 g/mol , and a trisulfide (-S-S-S-) would be ~370 g/mol . Each additional sulfur atom adds approximately 32 Da to the molecular weight. HPLC can separate these species, often with the polysulfides eluting close to the disulfide byproduct.

Q5: How can NMR spectroscopy definitively confirm the 5,5' linkage and rule out other isomers?

¹H NMR spectroscopy is crucial for confirming the substitution pattern. For the desired this compound, the aromatic region of the spectrum should show a distinct set of signals consistent with a 1,2,4-trisubstituted benzene ring. You would expect to see three protons on each ring with specific splitting patterns (coupling constants).

  • Proton H-6 (ortho to -COOH): This will typically be a doublet.

  • Proton H-4 (ortho to the sulfur bridge): This will be a doublet of doublets.

  • Proton H-3 (ortho to -OH): This will also be a doublet.

The presence of other isomers, such as a 3,5'-linked byproduct, would result in a much more complex and asymmetric set of signals in the aromatic region. Comparing the experimental spectrum to a predicted spectrum or literature data is essential for confirmation.[8][9][10]

Troubleshooting Guide: Byproduct Identification

Observed Issue Potential Cause / Byproduct Recommended Analytical Action
Low Yield, Starting Material Present Incomplete reactionHPLC/TLC: Confirm presence of starting material (e.g., 5-chlorosalicylic acid). Action: Increase reaction time, temperature, or reagent stoichiometry.
Product appears off-white or yellowish Presence of 5,5'-Dithiodisalicylic acidHPLC: Look for a more polar peak than the product. MS: Search for the ion corresponding to the disulfide mass (~338 m/z). Action: Re-run or extend the reduction step.
Multiple Peaks in HPLC/TLC Mixture of product, starting material, and disulfide intermediateCo-injection/Co-spotting: Spike the sample with pure starting material and/or the isolated intermediate to confirm peak/spot identity by retention time/Rf.
Mass Spectrum shows M+32, M+64 peaks Polysulfide formation (-S-S-, -S-S-S-)High-Resolution MS: Confirm the exact mass and isotopic pattern for species containing multiple sulfur atoms. Action: Purify the sulfur source or adjust reaction conditions to favor monosulfide formation.
Complex, Asymmetric ¹H NMR Spectrum Formation of regioisomers (e.g., 3,5'-TDS)2D NMR (COSY, HMBC): Use advanced NMR techniques to establish proton-proton and proton-carbon correlations to definitively map the molecular structure. Action: Re-evaluate the regioselectivity of the synthesis method.

Workflow & Protocol: Byproduct Analysis by HPLC

This protocol provides a robust starting point for the separation and identification of this compound from its primary potential byproducts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A 1. Weigh ~1 mg of crude reaction mixture B 2. Dissolve in 1 mL of 50:50 Acetonitrile:Water A->B C 3. Vortex to dissolve B->C D 4. Filter through 0.45 µm PTFE syringe filter C->D E 5. Inject 5-10 µL onto pre-equilibrated column D->E F 6. Run Gradient Method (see protocol details) E->F G 7. Monitor at 230 nm & 300 nm F->G H 8. Integrate peak areas G->H I 9. Identify peaks by retention time (RT) H->I J 10. Collect fractions for MS/NMR if necessary I->J

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Technical Support Center: Optimizing Reaction Conditions for 5,5'-Thiodisalicylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 5,5'-thiodisalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving optimal polymerization outcomes. Here, we synthesize established principles of polymer chemistry with practical, field-proven insights to address the specific challenges you may encounter during your experiments.

Fundamentals of this compound Polymerization

This compound is a unique monomer possessing both carboxyl and hydroxyl functional groups, making it suitable for the synthesis of polyesters through polycondensation reactions. The presence of the thioether linkage in the backbone is expected to impart distinct thermal and mechanical properties to the resulting polymer. The general polymerization reaction proceeds via the formation of ester linkages with the elimination of a small molecule, typically water.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the polymerization of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: Why is the molecular weight of my poly(this compound) consistently low?

Low molecular weight is a common issue in polycondensation reactions and can be attributed to several factors.[1] A systematic troubleshooting approach is essential to pinpoint the root cause.

  • Cause 1: Impure Monomer: The presence of monofunctional impurities or other contaminants in the this compound monomer can act as chain terminators, prematurely halting polymer growth.[2]

    • Solution: Ensure the purity of the this compound monomer is high (>98%). Recrystallization of the monomer prior to use is highly recommended to remove any impurities.

  • Cause 2: Inefficient Removal of Byproducts: The water generated during the esterification reaction must be continuously and efficiently removed to drive the equilibrium towards the formation of high molecular weight polymer.

    • Solution: If performing melt polymerization, ensure a high vacuum system is in place and that the reaction temperature is sufficient to facilitate water removal without causing thermal degradation. For solution polymerization, the use of a Dean-Stark trap or a solvent that forms an azeotrope with water can be effective.

  • Cause 3: Suboptimal Reaction Conditions: Inadequate reaction time or temperature can prevent the polymer chains from reaching a high degree of polymerization.[1]

    • Solution: A two-stage temperature profile is often effective for melt polycondensation.[1] An initial esterification stage at a lower temperature (e.g., 150-180°C) under an inert atmosphere helps to form oligomers and remove the bulk of the water. This is followed by a higher temperature polycondensation stage (e.g., 200-240°C) under high vacuum to build molecular weight.[1] The optimal time for each stage should be determined empirically by monitoring the viscosity of the reaction mixture.

  • Cause 4: Ineffective Catalyst: The choice and concentration of the catalyst are critical for achieving a high reaction rate.

    • Solution: While specific catalysts for this compound polymerization are not extensively documented, common catalysts for polyesterification such as tin-based compounds (e.g., stannous octoate), titanium-based catalysts (e.g., titanium(IV) isopropoxide), or acid catalysts (e.g., p-toluenesulfonic acid) can be explored.[1] The catalyst should be fresh and used at an optimized concentration (typically 0.01 - 0.5 mol% relative to the diacid).[1]

Q2: My resulting polymer is discolored (yellow to brown). What is the cause and how can I prevent it?

Discoloration is often a sign of thermal degradation or side reactions occurring at the high temperatures required for melt polycondensation.[1]

  • Cause 1: High Reaction Temperature: Exposing the polymer to excessively high temperatures can lead to chain scission and the formation of chromophores.

    • Solution: Carefully control the reaction temperature and avoid exceeding the thermal stability limit of the polymer. Thermogravimetric analysis (TGA) of the monomer or low molecular weight oligomers can help determine the onset of thermal degradation.[3] It is advisable to keep the reaction temperature below this onset.

  • Cause 2: Presence of Oxygen: Oxygen can promote oxidative degradation of the polymer at high temperatures.

    • Solution: Ensure the polymerization is carried out under a constant flow of an inert gas, such as nitrogen or argon, to minimize the presence of oxygen.

  • Cause 3: Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to discoloration, especially at high concentrations or temperatures.[1]

    • Solution: Optimize the catalyst concentration. Using the minimum effective amount of catalyst can help reduce unwanted side reactions. Alternatively, exploring milder catalysts, such as certain enzymatic lipases, could be an option for solution polymerization at lower temperatures.[1]

Q3: The polymerization reaction seems to stop prematurely, resulting in a brittle, low-molecular-weight product. What could be the issue?

Premature termination of the polymerization can be due to several factors, leading to a product with poor mechanical properties.

  • Cause 1: Vitrification: In melt polymerization, as the molecular weight and glass transition temperature (Tg) of the polymer increase, the viscosity of the melt rises significantly. If the Tg of the growing polymer chain approaches the reaction temperature, the system can vitrify, leading to a dramatic decrease in chain mobility and the cessation of the polymerization reaction.

    • Solution: If vitrification is suspected, consider increasing the reaction temperature in the final stages of polymerization to maintain the mobility of the polymer chains. However, this must be balanced against the risk of thermal degradation.

  • Cause 2: Impurities Acting as Chain Stoppers: As mentioned in Q1, monofunctional impurities in the monomer or solvent can cap the growing polymer chains.

    • Solution: Rigorous purification of the monomer and the use of high-purity, anhydrous solvents are crucial.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for the reaction conditions for the melt polymerization of this compound?

A two-stage melt polycondensation protocol is a good starting point.[1][3]

Table 1: Recommended Starting Conditions for Two-Stage Melt Polycondensation

StageTemperaturePressureDurationPurpose
Esterification 150-180°CInert Gas (e.g., Nitrogen)2-4 hoursFormation of oligomers and removal of bulk water
Polycondensation Gradually increase to 200-240°CHigh Vacuum (<1 mbar)4-8 hoursBuilding high molecular weight polymer

Note: These are starting parameters and should be optimized for your specific setup.

Q2: Can solution polymerization be used for this compound?

Yes, solution polymerization is a viable alternative, particularly if a lower reaction temperature is desired to minimize thermal degradation.

  • Solvent Selection: A high-boiling point, inert solvent such as diphenyl ether or a mixture of diphenyl ether and biphenyl can be used. The solvent must be able to dissolve both the monomer and the resulting polymer.

  • Water Removal: A Dean-Stark trap can be used to azeotropically remove the water byproduct.

  • Catalyst: Acid catalysts like p-toluenesulfonic acid are often effective in solution polymerization.[1]

Q3: What are the expected thermal properties of poly(this compound)?

The thermal properties will depend on the final molecular weight and crystallinity of the polymer. The presence of the aromatic rings and the thioether linkage in the backbone would suggest a relatively high glass transition temperature (Tg) and good thermal stability.[3][4] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the synthesized polymer.[5][6]

Q4: How can I characterize the synthesized poly(this compound)?

A combination of analytical techniques should be used for comprehensive characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the formation of ester linkages and the overall structure of the polymer.

  • Thermal Properties: As mentioned, DSC and TGA are used to determine the glass transition temperature, melting point (if any), and thermal stability.[5][6]

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation of this compound

  • Monomer Preparation: Ensure the this compound monomer is of high purity (>98%). If necessary, recrystallize the monomer from a suitable solvent. Dry the monomer thoroughly in a vacuum oven before use.

  • Reaction Setup: Place the purified this compound and the desired amount of catalyst (e.g., 0.1 mol% stannous octoate) into a polymerization vessel equipped with a mechanical stirrer, a nitrogen inlet, and a connection to a vacuum line.

  • Esterification Stage: Heat the vessel to 160°C under a slow stream of nitrogen. Stir the molten monomer and continue heating for 3 hours, allowing the water byproduct to be carried away by the nitrogen stream.

  • Polycondensation Stage: Gradually increase the temperature to 220°C while slowly applying a high vacuum (<1 mbar). Continue stirring for 6 hours or until a significant increase in viscosity is observed.

  • Polymer Isolation: Allow the polymer to cool to room temperature under vacuum. The resulting solid polymer can be dissolved in a suitable solvent (e.g., N,N-dimethylformamide) and precipitated in a non-solvent (e.g., methanol) for purification.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Molecular Weight Polymer

Troubleshooting_Low_MW start Low Molecular Weight Observed q1 Is the monomer pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Purity q2 Is water removal efficient? a1_yes->q2 sol1 Recrystallize Monomer a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check System q3 Are reaction conditions optimal? a2_yes->q3 sol2 Improve Vacuum / Use Dean-Stark Trap a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Review Protocol q4 Is the catalyst active and at the correct concentration? a3_yes->q4 sol3 Optimize Temperature and Time a3_no->sol3 sol3->q4 a4_no No q4->a4_no Verify Catalyst end_node High Molecular Weight Achieved q4->end_node Yes sol4 Use Fresh Catalyst / Optimize Concentration a4_no->sol4 sol4->end_node

A flowchart for systematically troubleshooting low molecular weight issues.

Diagram 2: Key Factors for Achieving High Molecular Weight

High_MW_Factors center High Molecular Weight Poly(this compound) monomer High Monomer Purity monomer->center byproduct Efficient Byproduct Removal byproduct->center conditions Optimized Reaction Conditions (Temperature & Time) conditions->center catalyst Effective Catalyst System catalyst->center

Key experimental factors influencing the final polymer molecular weight.

References

  • Biodegradability of unsaturated poly(ester-thioether)s synthesized by thiol-yne reactions. Polymer Journal.
  • CAS 1820-99-1 this compound - Polymer / BOC Sciences. BOC Sciences.
  • Biodegradability of poly(ester-thioether)s containing chiral biomass via a Michael-type thiol-ene click reaction - PMC. NIH.
  • Synthesis of sulfur-containing poly(thioester)s with high refractive indices and high Abbe numbers - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Biodegradability of unsaturated poly(ester-thioether)s synthesized by thiol-yne reactions.
  • 1820-99-1 | this compound - ChemScene. ChemScene.
  • Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers - RSC Publishing. Royal Society of Chemistry.
  • Troubleshooting low molecular weight in 1,10-Decanediol polymeriz
  • Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals - NIH. NIH.
  • Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging - MDPI. MDPI.
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  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
  • Application Notes and Protocols for Polymerization Reactions Involving 5-Chlorosalicylic Acid - Benchchem. Benchchem.
  • Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals - OUCI. OUCI.
  • Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties - MDPI. MDPI.
  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjug
  • Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymeriz
  • A “Catalyst Switch” Strategy for the Sequential Metal-Free Polymerization of Epoxides and Cyclic Esters/Carbonate | Request PDF - ResearchGate.
  • Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol - Benchchem. Benchchem.
  • Thermal Behavior of Polymers in Solid-St
  • Thiosalicylic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Rapid, controlled ring-opening polymerization of salicylic acid O-carboxyanhydride for poly(salicylate) - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent - MDPI. MDPI.
  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
  • PCR Troubleshooting Guide | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid | Request PDF - ResearchGate.
  • PCR Troubleshooting Guide - NEB. New England Biolabs.
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes - PMC. NIH.
  • Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT) - PubMed Central. PubMed Central.
  • Fatty Acid-Based Radically Polymerizable Monomers: From Novel Poly(meth)acrylates to Cutting-Edge Properties - PubMed. PubMed.
  • Thiosalicylic acid (2-Mercaptobenzoic acid) | Synthetic Stabilizer | MedChemExpress. MedChemExpress.
  • Synthesis and Characterization of Poly(1,4-butylene 2,5-furandicarboxylate-co-isosorbide 2,5-furandicarboxylate) | Request PDF - ResearchGate.
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Technical Support Center: Overcoming Solubility Challenges of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 5,5'-Thiodisalicylic acid (TDSA). The unique chemical structure of TDSA presents significant hurdles in achieving desired concentrations for various experimental setups. This document provides a comprehensive, question-and-answer-formatted troubleshooting guide, grounded in scientific principles and practical laboratory experience, to enable successful experimental outcomes.

Core Directive: Understanding the "Why" Behind TDSA's Poor Solubility

This compound's low solubility in many common solvents stems from its molecular structure. The presence of two carboxylic acid groups and two hydroxyl groups facilitates extensive intermolecular hydrogen bonding. This, combined with the molecule's rigidity, leads to a stable crystal lattice that is difficult to disrupt with solvent molecules. The key to overcoming this is to manipulate the molecule's ionization state or to use solvents that can effectively compete for these hydrogen bonds.

Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am struggling to dissolve this compound in standard laboratory solvents. What are the recommended solvents and starting procedures?

This is the most frequently encountered challenge. Directly dissolving TDSA in aqueous buffers at neutral pH or in non-polar organic solvents is often unsuccessful.

Troubleshooting Steps & Protocol:

  • Prioritize Polar Aprotic Solvents: For initial stock solutions, polar aprotic solvents are highly effective. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices.[1][2]

  • Heating and Sonication: If the compound does not readily dissolve at room temperature, gentle heating (e.g., 37-50°C) and sonication can aid in dissolution.[3]

Detailed Protocol: Preparation of a 20 mM TDSA Stock Solution in DMSO

  • Materials:

    • This compound (MW: 306.3 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer and water bath

  • Procedure:

    • Accurately weigh 6.13 mg of TDSA and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex vigorously for 2-3 minutes.

    • If undissolved particles remain, place the tube in a water bath at 40°C for 15-20 minutes, vortexing intermittently.

    • Allow the solution to cool to room temperature. A clear, homogenous solution should be observed.

    • For long-term storage, aliquot and store at -20°C to prevent freeze-thaw cycles.

Q2: My TDSA, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this "crashing out"?

This common phenomenon, known as "solvent shock," occurs when the highly concentrated drug in an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[4]

Troubleshooting Workflow:

Caption: A decision-making workflow for addressing TDSA precipitation in aqueous solutions.

In-depth Explanation of Strategies:

  • pH Modification: this compound is a dicarboxylic acid. Increasing the pH of the aqueous buffer above its pKa values will deprotonate the carboxylic acid groups, forming a more water-soluble salt.[5] A pH of 8.0 or higher is generally effective, but ensure this is compatible with your experimental system (e.g., enzyme activity, cell viability).[6]

  • Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol in your final aqueous buffer can help maintain TDSA's solubility.[7]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can prevent the abrupt precipitation of the compound.

Q3: What are the best practices for preparing TDSA solutions for cell-based assays to avoid toxicity and ensure bioavailability?

For cellular experiments, it is crucial to minimize solvent-induced cytotoxicity while ensuring the compound remains in solution to exert its biological effects.[8][9]

Protocol for Preparing Working Solutions for Cell-Based Assays:

  • High-Concentration DMSO Stock: Prepare a sterile-filtered, high-concentration stock solution of TDSA in DMSO (e.g., 10-50 mM).

  • Intermediate Dilutions: If necessary, perform intermediate dilutions from your stock solution in sterile DMSO or a mixture of DMSO and cell culture medium.

  • Final Dilution: The final dilution into the cell culture medium should be done rapidly and with immediate mixing to ensure homogeneity. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to minimize effects on cell health.

  • Pre-warming: Pre-warm the cell culture medium to 37°C before adding the TDSA stock solution. This can help to prevent temperature-dependent precipitation.

  • Visual Confirmation: Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Data Summary: Solubility of this compound in Common Solvents

SolventSolubilityKey Considerations
Water (Neutral pH)Very LowExtensive intermolecular hydrogen bonding.
Aqueous Buffers (pH > 8.0)IncreasedFormation of the more soluble deprotonated salt.
DMSOHighExcellent for preparing high-concentration stock solutions.[10][11]
DMFHighA suitable alternative to DMSO for stock solutions.
EthanolModerateCan be used as a co-solvent.[12][13]
MethanolModerateSimilar to ethanol, can function as a co-solvent.
Q4: Are there any derivatives or formulation strategies that can improve the solubility of TDSA?

Yes, several medicinal chemistry and formulation approaches can be employed to enhance the solubility and bioavailability of poorly soluble compounds like TDSA.[14]

Conceptual Diagram of Solubility Enhancement Strategies:

G cluster_0 Enhancement Strategies cluster_1 Chemical Approaches cluster_2 Formulation Approaches TDSA This compound (Poor Solubility) ChemMod Chemical Modification TDSA->ChemMod Formulation Formulation Technologies TDSA->Formulation Esterification Esterification ChemMod->Esterification Salt Salt Formation ChemMod->Salt Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins Liposomes Liposomal Encapsulation Formulation->Liposomes

Sources

Navigating Peak Tailing in HPLC Analysis of 5,5'-Thiodisalicylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 5,5'-Thiodisalicylic acid. As an aromatic dicarboxylic acid, this compound presents unique challenges that can often lead to asymmetrical peaks, compromising quantification accuracy and method reliability. This resource provides in-depth, experience-driven solutions to diagnose and resolve these common chromatographic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like this compound?

A1: The most frequent cause is secondary interactions between the acidic analyte and active sites on the silica-based stationary phase, particularly residual silanol groups.[1][2] These silanols can be acidic and interact with the carboxyl groups of your analyte, leading to a secondary retention mechanism that causes the peak to tail.[3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter. For an acidic compound, a low pH (typically 2-3 pH units below the analyte's pKa) is generally recommended to suppress the ionization of both the analyte's carboxylic acid groups and the stationary phase's silanol groups.[4][5][6] This minimizes ionic interactions and promotes a single, hydrophobic retention mechanism, resulting in a sharper, more symmetrical peak.[4][7]

Q3: Can my sample solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing.[8][9][10][11] It's always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[5][11]

Q4: When should I consider using a different HPLC column?

A4: If you've optimized your mobile phase (pH, buffer strength) and are still experiencing significant tailing, it may be time to consider the column. Modern, high-purity silica columns with advanced end-capping (often referred to as Type B silica) have fewer accessible silanol groups and are less prone to causing tailing with polar and acidic compounds.[3] If you are using an older, less deactivated column, switching to a more modern one can make a substantial difference.

In-Depth Troubleshooting Guide

Peak tailing is a common frustration in HPLC, but a systematic approach can almost always identify and resolve the root cause. This guide is structured to help you logically diagnose the issue, starting from the most common and easily addressable factors.

Section 1: Mobile Phase Optimization

The mobile phase is the first and often most effective area to focus on for improving the peak shape of acidic analytes.

1.1. The Critical Role of pH Control

The ionization state of both the this compound and the silica surface of the stationary phase is governed by the mobile phase pH.

  • The Problem: At a mid-range pH, the carboxylic acid groups of your analyte and the surface silanol groups can be ionized (negatively charged). This leads to electrostatic repulsion and other secondary interactions, causing peak tailing.[1][12] If the pH is close to the analyte's pKa, you may have a mixture of ionized and non-ionized forms, which can also lead to peak broadening and tailing.[6][13]

  • The Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH. A good starting point is a pH of 2.5 to 3.0.[1][3] This ensures the silanol groups are protonated and less likely to interact with your analyte.[1]

Experimental Protocol: pH Adjustment

  • Prepare the Aqueous Portion: Prepare your aqueous mobile phase component (e.g., water with buffer).

  • Add Acid: Add a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to adjust the pH. A concentration of 0.1% (v/v) is common.[5]

  • Measure pH: Use a calibrated pH meter to ensure the pH is in the desired range (e.g., 2.5-3.0).

  • Mix with Organic: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

1.2. Buffer Selection and Concentration

Using a buffer is crucial for maintaining a stable pH throughout the analysis, which is vital for reproducible retention times and peak shapes.

  • The Problem: An unbuffered mobile phase can have localized pH shifts, especially at the column inlet where the sample is introduced, leading to inconsistent peak shapes.[14]

  • The Solution: Use a buffer that has a pKa within one pH unit of your target mobile phase pH. For a low pH range, phosphate or formate buffers are common choices.[15] Increasing the buffer concentration (e.g., to 20-50 mM) can also help to mask residual silanol interactions and improve peak shape.[3]

BufferpKa1Effective pH RangeNotes
Phosphate 2.151.15 - 3.15Excellent choice for low pH applications.
Formate 3.752.75 - 4.75Volatile, making it suitable for LC-MS.
Acetate 4.763.76 - 5.76Useful for slightly less acidic ranges.

Table 1. Common Buffers for Reversed-Phase HPLC.

Section 2: The Stationary Phase (Column) and Analyte Interactions

If mobile phase optimization doesn't fully resolve the tailing, the issue may lie with the column itself.

2.1. Secondary Interactions with the Silica Surface

Even with pH optimization, some level of interaction with the stationary phase can occur.

  • The Problem: Residual, un-capped silanol groups on the silica surface are a primary cause of peak tailing for polar and ionizable compounds.[2][3] Trace metal contaminants within the silica can also act as active sites for chelation with analytes like salicylic acids, contributing to tailing.[3]

  • The Solution:

    • Use a High-Purity, End-Capped Column: Modern columns are made with high-purity silica and are extensively end-capped to minimize the number of free silanol groups.[3][12] If you are using an older column, upgrading can provide a significant improvement.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, might offer alternative selectivity and improved peak shape.

2.2. Column Contamination and Degradation

The performance of an HPLC column can degrade over time.

  • The Problem: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can disrupt the flow path and cause peak distortion.[2][16] Operating at extreme pH values can also lead to the degradation of the silica stationary phase over time.[17]

  • The Solution:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities.[14]

    • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

    • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove particulate matter.

Section 3: System and Method Parameters

Sometimes, the source of peak tailing is not chemical but rather physical, related to the HPLC system itself or the method parameters.

3.1. Extra-Column Volume (Dead Volume)

Extra-column volume refers to all the volume in the system outside of the column itself, including tubing, fittings, and the detector flow cell.[18][19]

  • The Problem: Excessive extra-column volume can cause band broadening and peak tailing, as the analyte band has more space to diffuse before and after the column.[18][20][21] This is especially problematic with smaller, high-efficiency columns.[18]

  • The Solution:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[12]

    • Ensure Proper Fittings: Use fittings that are appropriate for your tubing and ensure they are properly seated to avoid creating small voids.[19][22]

3.2. Sample Overload

Injecting too much sample onto the column can lead to peak distortion.

  • The Problem: Mass overload occurs when the amount of analyte injected exceeds the linear capacity of the stationary phase, leading to fronting or tailing.[2] Volume overload can happen if the injection volume is too large, especially if the sample solvent is stronger than the mobile phase.[23]

  • The Solution:

    • Reduce Injection Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.[5]

    • Reduce Injection Volume: Inject a smaller volume of your sample.

Troubleshooting Workflow Diagram

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) mobile_phase->lower_ph add_buffer Add/Increase Buffer (e.g., 20-50 mM Phosphate) lower_ph->add_buffer check_solvent Check Sample Solvent (Should be weaker than mobile phase) add_buffer->check_solvent column Step 2: Column Evaluation check_solvent->column If tailing persists use_guard Use a Guard Column column->use_guard new_column Try a New, High-Purity, End-Capped Column use_guard->new_column wash_column Wash the Column with Strong Solvent new_column->wash_column system Step 3: System & Method Check wash_column->system If tailing persists check_fittings Check Tubing and Fittings (Minimize Dead Volume) system->check_fittings reduce_injection Reduce Injection Concentration/Volume check_fittings->reduce_injection resolved Peak Shape Improved reduce_injection->resolved Problem Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

By methodically working through these potential causes, from the simplest mobile phase adjustments to more involved hardware checks, you can effectively diagnose and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
  • Ruta, J., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]
  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Biotage. (2023, January 24).
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Phenomenex. [Link]
  • Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Industry News. (2023, December 27).
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
  • Moravek. (n.d.).
  • Agilent. (n.d.).
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Restek. (2014, March 11). [13]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Mason Technology. [Link]
  • Imtakt USA. (2024, June 27). HPLC - Troubleshooting Tailing. YouTube. [Link]
  • Waters Corporation. (n.d.). Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer.
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  • alwsci. (2025, July 17).
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  • Journal of Pharmaceutical Analysis. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]
  • Agilent. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with. Agilent. [Link]
  • Journal of Chromatography B. (2008, September 1). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. PubMed. [Link]

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Technical Support Center: 5,5'-Thiodisalicylic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,5'-Thiodisalicylic acid. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to prevent the degradation of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and stability of your experimental solutions.

Core Concepts: Understanding Degradation

This compound is a dimeric molecule composed of two salicylic acid units linked by a thioether bridge. Its stability in solution is primarily challenged by the chemical reactivity of this thioether linkage and the inherent sensitivities of the salicylic acid moieties. Understanding the primary degradation pathways is critical for designing robust experimental and storage protocols.

Primary Degradation Pathways

The principal route of degradation for this compound in solution is the oxidation of the central thioether bridge.[1][2] This process occurs in two main steps: the initial oxidation to a sulfoxide, followed by further oxidation to a sulfone. These oxidative changes are often irreversible and result in new chemical entities with different physical and pharmacological properties.

TDSA This compound (Thioether) Sulfoxide 5,5'-Sulfinyldisalicylic acid (Sulfoxide) TDSA->Sulfoxide Oxidation [O] Sulfone 5,5'-Sulfonyldisalicylic acid (Sulfone) Sulfoxide->Sulfone Further Oxidation [O] cluster_prep Preparation cluster_store Storage & Use A Degas Solvent (e.g., Argon Sparging) C Add Solvent under Inert Atmosphere A->C B Weigh Compound into Amber Vial B->C D Seal, Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Vials (under Inert Gas) D->E Transfer to Storage Phase F Store at -20°C or -80°C E->F G Thaw Single Aliquot for Experiment F->G

Caption: Recommended workflow for preparing and storing stable solutions.

Protocol 2: Monitoring Degradation via HPLC-UV

A stability-indicating HPLC method is essential for quantifying the parent compound and detecting degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) following Protocol 1.

  • Time Points: Store the solution under the desired conditions (e.g., 4°C, protected from light). At specified time points (T=0, 24h, 48h, 1 week, etc.), remove an aliquot for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% Formic Acid is a good starting point. The acid ensures the carboxyl groups are protonated for better peak shape.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (determine by UV scan).

    • Injection: Inject a consistent volume for each time point.

  • Data Analysis: At T=0, identify the main peak for the intact this compound. In subsequent time points, look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which are likely degradation products. Oxidized products like sulfoxides are typically more polar and will elute earlier (have a shorter retention time) than the parent compound.

    • Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Solvent Anhydrous, HPLC-grade DMSO or DMF.High solubility and purity. Must be deoxygenated before use. [3]
Atmosphere Inert gas (Argon or Nitrogen).Prevents oxidation of the thioether bridge. [4][5][6]
Container Amber glass vials with PTFE-lined septa.Prevents photodegradation and ensures an airtight seal. [7]
Temperature -20°C or -80°C for long-term storage.Slows the rate of all degradation reactions. [3]
pH (Aqueous) Mildly acidic (pH 3-5).Balances solubility and minimizes oxidation and hydrolysis. [8][9]
Additives 0.1-1 mM EDTA (optional).Chelates trace metal ions that can catalyze oxidation. [10]
References
  • Chu, J. W., & Trout, B. L. (2004). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. Journal of the American Chemical Society, 126(3), 900–908. [Link]
  • Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]
  • ScienceDirect. (2021). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • Royal Society of Chemistry. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]
  • ACS Publications. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
  • ResearchGate. (2018). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
  • MedChemExpress Japan. (n.d.). Thiosalicylic acid. [Link]
  • PubMed. (1987). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]
  • Wikipedia. (n.d.). Thiosalicylic acid. [Link]
  • PubMed. (2024). Salicylic acid application mitigates plant oxidative stress by chelating with essential metals of soil. [Link]
  • ResearchGate. (2024). Salicylic acid application mitigates plant oxidative stress by chelating with essential metals of soil. [Link]
  • PubChem. (n.d.). 2-Mercaptobenzoic Acid. [Link]
  • International Journal of Engineering and Applied Sciences. (2015). Coordination Chemistry of Salicylic Acid. [Link]
  • Pharmacy 180. (n.d.).
  • UNPChemicals. (2025).
  • SAGE Journals. (2006). Study on the Photodegradation of Salicylic Acid in Different Vehicles in the Absence and in the Presence of TiO2. [Link]
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
  • MDPI. (2022). Effects of Salicylic Acid on Heavy Metal Resistance in Eukaryotic Algae and Its Mechanisms. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]
  • ResearchGate. (2014). Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System. [Link]
  • ResearchGate. (2017).
  • MDPI. (2021).
  • ResearchGate. (2006). Study on the Photodegradation of Salicylic Acid in Different Vehicles in the Absence and in the Presence of TiO2. [Link]
  • ResearchGate. (2015). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. [Link]
  • International Journal of Pharmaceutics. (2006). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. [Link]
  • ResearchGate. (2023). Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. [Link]
  • National Center for Biotechnology Information. (2018).
  • PubMed. (2001). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). New Analytical Methods for Titrimetric and Spectrophotometric Analysis of Salicylic Acid Bulk Drug Sample. [Link]
  • ResearchGate. (2023).

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minimizing interference in spectroscopic analysis of 5,5'-Thiodisalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 5,5'-Thiodisalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. Our goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques for analyzing this compound?

A1: The most common techniques are UV-Visible (UV-Vis) spectrophotometry and fluorescence spectroscopy. UV-Vis is often used for quantitative analysis due to the chromophoric nature of the molecule, which is related to its salicylic acid-like structure.[1][2] Fluorescence spectroscopy can offer higher sensitivity and selectivity if the molecule or its derivatives are fluorescent.[3][4] For structural elucidation and analysis of complex mixtures, techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6][7][8][9]

Q2: What is a "matrix effect" and how can it impact my analysis of this compound?

A2: The matrix effect is the combined influence of all components in a sample, other than the analyte (this compound), on the analytical signal.[10] These components can either suppress or enhance the signal, leading to significant inaccuracies in quantification.[10][11][12] For example, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the ion source.[11][12] This is a critical consideration in drug development, especially when analyzing samples from complex biological matrices like plasma or serum.[10][13]

Q3: How do I select an appropriate blank solution for my spectrophotometric measurement?

A3: An appropriate blank solution should contain everything that is in your sample cuvette except for the analyte of interest.[14] This includes the solvent and any reagents used during sample preparation. The purpose of the blank is to zero the spectrophotometer, ensuring that the absorbance reading is solely due to your analyte and not the solvent or other matrix components.[15]

Q4: Can degradation products of this compound interfere with the analysis?

A4: Yes. This compound, like other salicylic acid derivatives, can be susceptible to degradation under certain conditions such as exposure to light, extreme pH, or oxidative stress.[16][17][18] These degradation products may have overlapping spectral features with the parent compound, leading to spectral interference and inaccurate quantification.[14] It is crucial to perform forced degradation studies to identify potential degradants and develop stability-indicating analytical methods.[18]

Troubleshooting Guide: Minimizing Interference

Interference is any effect that changes the analytical signal when the analyte concentration remains constant. It is a primary source of error in spectroscopic analysis.[14][19] Below are detailed guides to identify and mitigate common types of interference.

1. Spectral Interference

This occurs when the absorption or emission spectrum of an interfering substance overlaps with that of the analyte.[14][20]

  • Observed Problem: Inability to resolve analyte peaks, broad or asymmetric peaks, and inaccurate quantification due to overlapping signals from other components in the sample.

  • Probable Causes:

    • Presence of impurities, excipients, or degradation products with similar chromophores.[14]

    • High background absorbance from the sample matrix.

    • Insufficient resolution of the spectrophotometer.[21]

  • Step-by-Step Mitigation Protocol:

    • Wavelength Selection: Carefully select an analytical wavelength where the analyte has maximum absorbance and the interferent has minimal absorbance.[14] Run full spectra of your analyte and a sample matrix without the analyte to identify a suitable wavelength.

    • Background Correction: Utilize instrumental background correction methods. A common technique uses a continuum source, like a deuterium lamp, to measure and subtract the background absorbance from the total signal.[21][22]

    • Sample Purification: Employ a sample cleanup procedure to remove the interfering substances before analysis. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[10][23]

    • Derivative Spectroscopy: Use derivative spectroscopy to resolve overlapping peaks. This mathematical technique can often separate the analyte signal from a broad background signal.

2. Chemical Interference

This results from chemical reactions between the analyte and other substances in the sample, which alters the analyte's spectroscopic properties.[14][20]

  • Observed Problem: Non-linear calibration curve, poor reproducibility, or a decrease in analytical signal over time.

  • Probable Causes:

    • Reaction of the analyte with matrix components, leading to the formation of a new species with different absorption characteristics.

    • Changes in pH that alter the ionization state and thus the spectrum of this compound.

    • Complexation of the analyte with metal ions present in the sample.[4]

  • Step-by-Step Mitigation Protocol:

    • pH Control: Use a buffer solution to maintain a constant pH throughout the analysis. This ensures that the analyte exists in a single, stable ionization state.

    • Use of Masking Agents: If metal ion interference is suspected, add a masking agent (a type of complexing agent) that binds strongly to the interfering ion without reacting with the analyte.[21][24] For instance, ascorbic acid can be used to mask iron interference in some analyses.[24]

    • Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering species to a level where its effect is negligible.[21]

    • Standard Addition Method: This method is effective for overcoming matrix effects. Known amounts of a standard are added to the sample, and the increase in signal is used to determine the original analyte concentration, compensating for interferences that affect the signal proportionally.

3. Physical and Matrix Interference

This is caused by the physical properties of the sample or by non-analyte components that affect the light path or analyte ionization.[10][11][14]

  • Observed Problem: High background signal, baseline instability, light scattering, and signal suppression or enhancement in mass spectrometry-based methods.[12]

  • Probable Causes:

    • Turbidity or suspended particles in the sample causing light scattering.[14]

    • High viscosity affecting sample introduction in techniques like atomic absorption spectroscopy or LC-MS.

    • Co-eluting matrix components in LC-MS that suppress or enhance the ionization of the analyte.[11][12][25]

  • Step-by-Step Mitigation Protocol:

    • Sample Filtration: Filter all samples through a 0.45 µm or 0.22 µm filter to remove particulate matter and reduce light scattering.[10]

    • Matrix Matching: Prepare calibration standards in a solution that closely mimics the sample matrix.[21][25] This helps to ensure that the standards and samples are affected by the matrix in the same way.

    • Advanced Sample Preparation: Use more selective sample preparation techniques to remove matrix components. Solid Phase Extraction (SPE) is generally more effective at removing interferences than simple protein precipitation or liquid-liquid extraction.[10][23]

    • Use of an Internal Standard: Add a known concentration of an internal standard (a compound structurally similar to the analyte but not present in the sample) to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for variations in sample preparation and matrix effects.[25]

Data & Protocols
Table 1: Summary of Interference Types and Mitigation Strategies
Interference TypeCommon ObservationKey Cause(s)Primary Mitigation Strategy
Spectral Overlapping peaks, inaccurate quantification.Spectrally active impurities, degradants, or excipients.[14]Sample purification (SPE, LLE), background correction, wavelength selection.[10][14]
Chemical Non-linear calibration, poor reproducibility.pH shifts, complexation with metal ions, reactions with matrix.[14][20]pH control (buffering), use of masking agents, standard addition.[24]
Physical/Matrix High background, signal suppression/enhancement.Turbidity, high viscosity, co-eluting components.[12][14]Sample filtration, matrix-matched standards, internal standards.[10][21][25]
Protocol: Basic Sample Cleanup via Solid Phase Extraction (SPE)

This protocol is a general guideline for removing matrix interferences prior to UV-Vis or LC analysis. The specific sorbent and solvents should be optimized for your application.

  • Sorbent Selection: Choose an SPE cartridge (e.g., C18, Mixed-Mode) based on the polarity of this compound and the nature of the interferences.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water or buffer matching the sample's pH) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences while retaining the analyte.

  • Elution: Pass an elution solvent through the cartridge to desorb and collect the purified analyte.

  • Analysis: The collected eluate can then be analyzed by the chosen spectroscopic method.

Visualizations
Experimental Workflow for Troubleshooting Interference

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Initial Analysis: Observe unexpected results (e.g., peak distortion, poor linearity) B Hypothesize Interference Type (Spectral, Chemical, Matrix) A->B C Implement Primary Mitigation Strategy (see Table 1) B->C D Re-analyze Sample C->D E Problem Resolved? D->E F No: Refine hypothesis or choose advanced strategy (e.g., change detection method, use internal standard) E->F No G Yes: Document method and proceed with analysis E->G Yes F->C G cluster_0 Scenario A: No Matrix Effect cluster_1 Scenario B: Ion Suppression cluster_2 Scenario C: Ion Enhancement A Analyte molecules Signal Intensity: 100% ESI_Source Electrospray Ionization (ESI) Source A->ESI_Source B B B->ESI_Source B_desc Interferents compete for charge or disrupt droplet formation, reducing analyte ionization. C C C->ESI_Source C_desc Interferents improve ionization efficiency of the analyte, artificially boosting the signal.

Caption: Visualization of how matrix components can cause ion suppression or enhancement in an ESI source.

References
  • Filo. (2025, October 5). What are interference in spectrophotometry.
  • Study.com. (n.d.). What methods are used to minimize the sources of interference in atomic absorption spectrophotometry (AAS)? Homework.Study.com.
  • Zhou, W., Yang, S., & Wang, P.-G. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 9(23), 1839-1844.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., Marder, M. E., Kartavenko, K., & Ryan, P. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical reviews in analytical chemistry, 46(2), 93–105.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • LibreTexts. (2022). 9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts.
  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide--a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.
  • JoVE. (2024). Atomic Absorption Spectroscopy: Interference. Journal of Visualized Experiments.
  • Phenomenex. (n.d.).
  • Bluth Bio Industries. (n.d.). Common Interferences in Drug Testing. Bluth Bio Industries.
  • Mielenz, K. D. (1976). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(4), 609–624.
  • Patel, B., et al. (2015). Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS for a Model Drug. Ingenta Connect.
  • Zhou, W., Yang, S., & Wang, P.-G. (2017). Matrix effects and application of matrix effect factor.
  • Kumar, M., Branton, A., Trivedi, D., & Jana, S. (n.d.). UV spectra of salicylic acid (a) control and (b) treated.
  • Kumar, A., Ghosh, M. K., Choi, C.-H., & Kim, H.-S. (n.d.). ESI Selective Fluorescence Sensing of Salicylic Acids Using a Simple Pyrenesulfonamide Receptor. The Royal Society of Chemistry.
  • NIST. (n.d.). Salicylic acid. NIST WebBook.
  • Jensen, J. L., & Jorns, M. S. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical and biomedical analysis, 11(10), 945–952.
  • ResearchGate. (n.d.). Emission spectrum of 5 × 10 −5 M salicylic acid in batch experiment.
  • Science Ready. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Science Ready.
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. EMA.
  • TÜBİTAK Academic Journals. (2025). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red. TÜBİTAK Academic Journals.
  • Paut, I., et al. (2012).

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Technical Support Center: Enhancing the Stability of 5,5'-Thiodisalicylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5'-Thiodisalicylic acid (TDSA) metal complexes. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and field-proven insights to help you overcome common challenges and enhance the stability of your TDSA metal complexes. This resource is structured to offer practical, actionable solutions through detailed troubleshooting guides, frequently asked questions, and robust experimental protocols.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you might encounter when synthesizing and handling TDSA metal complexes. The causal relationships behind these problems are explained to empower you to make informed decisions in your research.

Issue 1: Unexpected Precipitation or Poor Solubility of the Complex

Symptoms:

  • Immediate formation of an insoluble powder upon mixing reagents.

  • The complex precipitates out of solution during the reaction or upon cooling.

  • Difficulty in redissolving the complex for characterization or further use.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Inappropriate Solvent System The polarity and coordinating ability of the solvent play a crucial role in the solubility of both the reactants and the final complex. A solvent that cannot adequately solvate the forming complex will lead to premature precipitation. Different solvents can significantly affect the stability and even the structure of the resulting complex.[1][2]1. Solvent Screening: Experiment with a range of solvents or solvent mixtures with varying polarities (e.g., DMF, DMSO, ethanol, water, or mixtures thereof).[3][4] Acetonitrile, with its moderate dielectric constant and low donor number, can be a good starting point as it allows for weak solvation of the metal ion, facilitating easier complexation by the ligand.[1] 2. Solvothermal/Hydrothermal Synthesis: If solubility remains an issue, consider solvothermal or hydrothermal synthesis methods. These techniques use elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of the desired complex.[3][4]
Incorrect pH of the Reaction Mixture The deprotonation state of the carboxylic acid and hydroxyl groups of TDSA is pH-dependent. The desired coordination may only occur within a specific pH range where the ligand is in the appropriate anionic form to bind the metal center.[5][6]1. pH Optimization: Systematically vary the pH of the reaction mixture. For salicylate-type ligands, complexation with metal ions like Fe(III) is often optimal in acidic conditions (pH 2.0-2.5).[5] Start by performing small-scale reactions at different pH values to identify the optimal range for your specific metal-ligand system. 2. Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout the reaction. Be mindful that the buffer components should not coordinate with the metal ion.
Rapid Reaction Rate A high concentration of reactants can lead to rapid nucleation and the formation of an amorphous, insoluble precipitate instead of well-defined, crystalline complexes.1. Slow Diffusion Method: Utilize a slow diffusion method where solutions of the metal salt and the ligand are carefully layered. This allows for a controlled reaction rate, promoting the growth of single crystals.[7] 2. Gradual Addition: Add one reactant solution dropwise to the other over an extended period with vigorous stirring.
Issue 2: Inconsistent or Non-reproducible Synthesis

Symptoms:

  • Batch-to-batch variation in the yield, color, or morphology of the complex.

  • Inconsistent spectroscopic or analytical data between different synthesis attempts.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Variable Ligand-to-Metal Ratio The stoichiometry of the reactants can significantly influence the structure and dimensionality of the resulting coordination polymer.[8][9] A 1:1 metal-to-ligand ratio might produce linear chains, while a 1:2 ratio could lead to more complex structures.[8]1. Stoichiometric Control: Precisely control the molar ratios of the metal salt and TDSA. It is advisable to explore different ratios systematically (e.g., 1:1, 1:2, 2:1) to determine the optimal stoichiometry for your desired complex.[9]
Presence of Impurities Impurities in the starting materials (metal salts or TDSA) or solvents can interfere with the complexation reaction, leading to the formation of undesired byproducts.1. Purity of Reagents: Ensure the use of high-purity reagents and solvents. Recrystallize the TDSA ligand if necessary. 2. Inert Atmosphere: For air- or moisture-sensitive metal ions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Fluctuations in Temperature The temperature can affect the kinetics of the reaction and the thermodynamic stability of the complex.[1][10]1. Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant and uniform temperature throughout the synthesis.
Issue 3: Thermal or Chemical Instability of the Isolated Complex

Symptoms:

  • The complex decomposes upon heating, as observed by a color change or in thermogravimetric analysis (TGA).

  • The complex degrades when exposed to certain solvents, acids, or bases.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Weak Metal-Ligand Bonds The intrinsic strength of the coordination bond between the metal ion and the TDSA ligand is a primary determinant of the complex's stability.[11][12] This is influenced by the nature of the metal ion and the ligand.1. Choice of Metal Ion: High-valent metal cations (e.g., Zr(IV), Ti(IV), Cr(III)) generally form stronger coordination bonds with carboxylate ligands, leading to more stable frameworks.[11][13] Consider using metal ions that are known to form robust complexes. 2. Ligand Modification: While not always feasible, chemical modification of the TDSA ligand to include more or stronger donor groups could enhance its binding affinity for the metal center.
Hydrolytic Instability Many metal complexes, particularly those with labile metal centers, are susceptible to hydrolysis, where water molecules attack the coordination sphere and displace the ligand.[12]1. Post-Synthetic Modification: Introduce hydrophobic functional groups onto the surface of the complex to create a protective barrier against water.[12] 2. Solvent-Free Synthesis: Explore mechanochemical or ionothermal synthesis methods that avoid the use of water or other protic solvents.[14]
Structural Defects Missing ligands or metal clusters within the framework can create reactive sites that are prone to degradation.[15]1. Use of Modulators: During synthesis, add a monofunctional ligand that can compete with TDSA for coordination sites. This can help to control the nucleation and growth process, leading to a more crystalline and less defective material.[3]

II. Frequently Asked Questions (FAQs)

Q1: How does the choice of metal ion affect the stability of TDSA complexes?

The stability of a TDSA metal complex is significantly influenced by the properties of the metal ion. Generally, metal ions with a higher charge density (higher charge and smaller ionic radius) form stronger electrostatic interactions with the carboxylate groups of TDSA, leading to greater thermodynamic stability.[11][13] For instance, trivalent cations like Fe(III) and Cr(III) or tetravalent cations like Zr(IV) are expected to form more robust complexes with carboxylate-based ligands compared to divalent cations like Cu(II) or Zn(II).[11][13] The Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)) can also provide a general guide for the relative stabilities of divalent transition metal complexes.[16]

Q2: What is the optimal pH for synthesizing stable TDSA metal complexes?

The optimal pH for synthesis is highly dependent on the specific metal ion being used. The pH determines the protonation state of the salicylic acid moieties of TDSA. For the carboxylate and hydroxyl groups to effectively coordinate with a metal ion, they typically need to be deprotonated. For example, studies on iron(III) salicylate complexes have shown that the optimal pH range for complex formation is between 2.0 and 2.5.[5] It is crucial to experimentally determine the optimal pH for your system by conducting a series of small-scale reactions across a pH range and analyzing the yield and purity of the resulting complex.

Q3: Which solvents are recommended for the synthesis of TDSA metal complexes?

The choice of solvent is critical and can influence the solubility of reactants, the reaction kinetics, and the final structure of the complex.[1][2] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and water are commonly used.[3] A solvent's coordinating ability is also a key factor; a strongly coordinating solvent may compete with the TDSA ligand for the metal's coordination sites, potentially hindering complex formation.[17] Conversely, a non-coordinating or weakly coordinating solvent might be preferable.[1] It is often beneficial to screen a variety of solvents and solvent mixtures to find the optimal conditions for your specific TDSA metal complex.[4]

Q4: How can I assess the thermal stability of my TDSA metal complex?

Thermogravimetric analysis (TGA) is the primary technique for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature. A stable complex will show a horizontal TGA curve until its decomposition temperature, at which point a significant mass loss will be observed.[10][18] The decomposition of TDSA metal complexes often occurs in distinct steps, such as the loss of coordinated solvent molecules (dehydration), followed by the decomposition of the organic ligand at higher temperatures.[18]

Q5: What characterization techniques are essential for confirming the formation and stability of TDSA metal complexes?

A combination of techniques is necessary for comprehensive characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate and hydroxyl groups of TDSA to the metal center by observing shifts in their characteristic vibrational frequencies.[19]

  • UV-Visible Spectroscopy: To study the electronic transitions and confirm complex formation, often indicated by a color change and the appearance of new absorption bands.[20]

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized complex.

  • Single-Crystal X-ray Diffraction: To definitively determine the three-dimensional structure of the complex if suitable single crystals can be obtained.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[10][18]

III. Experimental Protocols

Protocol 1: General Synthesis of a TDSA-Metal Complex via Slow Diffusion

This protocol provides a general method for the synthesis of a crystalline TDSA-metal complex. The specific metal salt, solvent, and temperature should be optimized for your system.

Materials:

  • This compound (TDSA)

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)

  • Solvent 1 (e.g., DMF, for dissolving the ligand)

  • Solvent 2 (e.g., Methanol, for dissolving the metal salt)

  • Test tube or small vial

Procedure:

  • Prepare a solution of TDSA in Solvent 1.

  • Prepare a solution of the metal salt in Solvent 2.

  • Carefully layer the lighter solution on top of the denser solution in the test tube to create a distinct interface.

  • Seal the container and allow it to stand undisturbed at room temperature.

  • Crystals of the TDSA-metal complex will form at the interface over a period of several days to weeks.

  • Once a suitable amount of crystals has formed, carefully decant the supernatant.

  • Wash the crystals with a small amount of fresh solvent and dry them under vacuum.

Protocol 2: Assessing the Chemical Stability of a TDSA-Metal Complex

This protocol outlines a method to test the stability of your synthesized complex in various chemical environments.

Materials:

  • Synthesized TDSA-metal complex

  • A range of solvents (e.g., water, ethanol, acetone, acidic and basic aqueous solutions of varying pH)

  • Vials

  • Shaker or sonicator

  • PXRD instrument

Procedure:

  • Weigh a small amount of the powdered TDSA-metal complex (e.g., 10 mg) into several vials.

  • To each vial, add a different solvent or solution (e.g., 5 mL).

  • Seal the vials and place them on a shaker or in a sonicator for a defined period (e.g., 24 hours) at room temperature.

  • After the incubation period, visually inspect the samples for any changes in color or morphology.

  • Isolate the solid material by centrifugation or filtration.

  • Wash the solid with a non-reactive solvent (e.g., diethyl ether) and dry it.

  • Analyze the treated samples using PXRD and compare the diffraction patterns to that of the original, untreated complex. A change in the PXRD pattern indicates structural degradation.

IV. Visualizations

Workflow for Troubleshooting TDSA Metal Complex Synthesis

troubleshooting_workflow start Synthesis Attempt issue Identify Issue start->issue precip Precipitation/ Poor Solubility issue->precip Precipitation? inconsistent Inconsistent Results issue->inconsistent Inconsistent? unstable Complex Instability issue->unstable Unstable? solve_precip Adjust Solvent/pH/ Reaction Rate precip->solve_precip solve_inconsistent Control Stoichiometry/ Purity/Temperature inconsistent->solve_inconsistent solve_unstable Select Robust Metal/ Modify Ligand/ Use Modulators unstable->solve_unstable re_evaluate Re-synthesize & Characterize solve_precip->re_evaluate solve_inconsistent->re_evaluate solve_unstable->re_evaluate re_evaluate->issue Issue Persists

Caption: A logical workflow for troubleshooting common issues in TDSA metal complex synthesis.

Key Factors Influencing Stability

stability_factors stability Complex Stability metal Metal Ion (Charge, Size) stability->metal ligand Ligand (TDSA) stability->ligand ph pH stability->ph solvent Solvent stability->solvent temp Temperature stability->temp ratio Ligand:Metal Ratio stability->ratio

Caption: Core experimental factors that determine the stability of TDSA metal complexes.

V. References

  • Sharma, K., Sharma, S. P., & Sharma, S. (1981). Thermal studies on copper(II)-5,5'-thiodisalicylic acid complexes. Journal of Thermal Analysis, 22(1), 131-135.

  • Feng, L., Wang, K., & Zhang, J. (2018). Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. Inorganic Chemistry, 57(9), 4879-4893.

  • Ullah, S., Khan, M. A., & Al-Sehemi, A. G. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Materials, 16(22), 7109.

  • ResearchGate. (2025). Solvent effect on complexation reactions. ResearchGate.

  • Busetto, F., Melchior, A., & Tolazzi, M. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Molecules, 27(18), 5897.

  • Wikipedia. (n.d.). Solvent effects. Wikipedia.

  • ResearchGate. (n.d.). Factors affecting the stability of MOFs. ResearchGate.

  • Rieth, A. J., Wright, A. M., & Dincă, M. (2019). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Nature Reviews Materials, 4(10), 670-684.

  • Rieth, A. J., Wright, A. M., & Dincă, M. (2018). Kinetic stability of metal–organic frameworks: consequences for corrosive and coordinating gas capture. MIT Open Access Articles.

  • Divulga UAB. (2021). Synthesis of coordination polymers and zinc compounds. Divulga UAB.

  • ResearchGate. (n.d.). Advantages and Disadvantages of Metal Organic Framework [MOFs]. ResearchGate.

  • Beheshti, A., Clegg, W., & Coles, S. J. (2013). Metal-to-Ligand Ratio As a Design Factor in the One-Pot Synthesis of Coordination Polymers with [MS4Cun] (M = W or Mo, n = 3 or 5) Cluster Nodes and a Flexible Pyrazole-Based Bridging Ligand. Crystal Growth & Design, 13(9), 3904-3912.

  • Persson, I. (2023). Solvent Properties. In Metal Ions and Complexes in Solution. Royal Society of Chemistry.

  • Hinz, F. P., & Margerum, D. W. (1974). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society, 96(15), 4993-4994.

  • Der Pharma Chemica. (n.d.). The pH-metric Study of Acetyl Salicylic Acid Metal Complexes in Mixed Solvent Media. Der Pharma Chemica.

  • Tatarsky, M. E., & Freedman, Z. B. (2021). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ACS Central Science, 7(5), 763-776.

  • ResearchGate. (2006). Effect of pH on the absorbance of SAFe(III) complex. ResearchGate.

  • Kolawole, G. A., & Kolawole, E. G. (2018). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry, 34(5), 2203-2216.

  • Donia, A. M. (1998). Thermal stability of transition-metal complexes. Thermochimica Acta, 320(1-2), 187-199.

  • ResearchGate. (n.d.). Effect of buffers and ionic strength on the stability constant of complexes of iron(III) with salicylic acid and its derivatives. ResearchGate.

  • Wang, X., et al. (2009). New Ag(I) inorganic–organic coordination polymers and M(II) (M Co(II) and Mn) supramolecular complexes derived from fulvene-type ligands. Dalton Transactions, (18), 3469-3477.

  • Bhowon, M. G., Jhaumeer-Laulloo, S., & Ramgulam, R. B. (2017). Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic acid. Zeitschrift für anorganische und allgemeine Chemie, 643(18), 1167-1172.

  • ResearchGate. (n.d.). Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic Acid. ResearchGate.

  • Gusev, A. N., & Voloshin, Y. Z. (2017). Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science. RSC Advances, 7(58), 36567-36601.

  • MDPI. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI.

  • ResearchGate. (n.d.). Stability constants of three iron(III) salicylates. ResearchGate.

  • Nasman, O. S. M., & El-Bindary, A. A. (2002). Self Condensation Reaction of Thiosalicylic Acid in the Presence of Some Transition Metal Ions. Asian Journal of Chemistry, 14(1), 27-32.

  • Wang, H., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(37), 19147-19172.

  • Wikipedia. (n.d.). Coordination polymer. Wikipedia.

  • Koksharova, T. V., Kurando, S. V., & Stoyanova, I. V. (2013). Coordination compounds of 3d-metal 5-sulfosalicylates with thiosemicarbazide. Russian Journal of General Chemistry, 83(1), 54-57.

  • Material Science Research India. (n.d.). Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. Material Science Research India.

  • ACS Omega. (2022). Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment. ACS Omega.

  • SciSpace. (n.d.). Stability of Metal Complexes. SciSpace.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). pH – Metric Studies in Binary and Ternary Complexes of Dicarboxylic Acids and Amino Acids with some Transition and Inner Transition Metal Ions. Journal of Chemical and Pharmaceutical Research.

  • International Journal of Current Research and Review. (n.d.). Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene] nicotinohydrazide). International Journal of Current Research and Review.

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS, CHARACTERISATION AND EFFECT OF TEMPERATURE ON CORROSION INHIBITION BY THIOSEMICARBAZONE DERIVATIVES AND ITS TIN(IV) COMPLEXES. Malaysian Journal of Analytical Sciences.

  • Journal of Hygienic Engineering and Design. (2020). Synthesis and characterization of Fe(III) complex with thiosemicarbazide-based ligand. Journal of Hygienic Engineering and Design.

  • Banks, C. V., & Singh, R. S. (1960). Composition and stability of some metal-5-sulphosalicylate complexes. Journal of Inorganic and Nuclear Chemistry, 15(1-2), 125-133.

  • Eurasian Chemical Communications. (n.d.). Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde. Eurasian Chemical Communications.

  • Australian Journal of Education in Chemistry. (2018). Synthesis and Spectroscopic Characterization of Metal-Acetylsalicylate Complexes: A Laboratory Experiment for Undergraduate Students. Australian Journal of Education in Chemistry, 76, 7-11.

Sources

Technical Support Center: Method Validation for 5,5'-Thiodisalicylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 5,5'-Thiodisalicylic acid (TDSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during method validation. The following question-and-answer format provides in-depth, field-proven insights to ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Analyte & Method Specificity

Q1: I'm observing co-eluting peaks with my this compound standard during HPLC analysis. How can I ensure the specificity of my method?

A1: Senior Application Scientist Insights

Ensuring specificity—the ability to assess the analyte unequivocally in the presence of other components—is a cornerstone of method validation.[1] For a molecule like TDSA, potential interferences can arise from its precursors, degradation products, or matrix components.

Troubleshooting Protocol: Establishing Specificity

  • Forced Degradation Studies: To identify potential degradation products, you must perform forced degradation studies.[2] This involves exposing a solution of TDSA to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.[2]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[2]

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed TDSA standard and a blank (matrix without TDSA).

    • Peak Purity Analysis: Employ a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity. The peak purity analysis will indicate if the main TDSA peak is spectrally homogeneous.

    • Resolution: The resolution between the TDSA peak and the closest eluting peak (from degradation products or impurities) should be greater than 1.5.

  • Method Adjustment for Co-elution: If co-elution is observed:

    • Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol) ratio, pH, or buffer concentration. For acidic compounds like TDSA, a mobile phase with a pH at least 2 units away from the analyte's pKa can improve peak shape and resolution.

    • Column Chemistry: Consider a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

    • Gradient Elution: If using isocratic elution, switching to a gradient method can often resolve closely eluting peaks.

Linearity and Range

Q2: My calibration curve for TDSA is showing a non-linear response at higher concentrations. What could be the cause and how do I fix it?

A2: Senior Application Scientist Insights

Linearity demonstrates a direct proportionality between the analyte concentration and the instrumental response.[1] Non-linearity at higher concentrations is a common issue and can often be attributed to detector saturation or solubility limitations.

Troubleshooting Protocol: Achieving Linearity

  • Investigate the Cause:

    • Detector Saturation: Dilute your highest concentration standard. If the diluted standard falls back onto the linear portion of the curve, detector saturation is the likely cause.

    • Solubility Issues: Observe your stock and working standard solutions for any precipitation, especially at higher concentrations. TDSA's solubility can be limited in certain solvents.

  • Corrective Actions:

    • Adjust the Range: The analytical range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[3][4] If detector saturation is the issue, narrow the calibration range to the linear portion.

    • Optimize Sample Diluent: Ensure TDSA is fully soluble in your sample diluent. Using a mobile phase as the diluent is often a good practice. For TDSA, a slightly basic pH in the diluent might improve solubility.

    • Consider a Different Calibration Model: If the non-linearity is predictable and reproducible, a quadratic (second-order) regression model might be justifiable. However, this should be used with caution and requires more extensive validation as per ICH Q2(R2) guidelines.[4][5]

Data Presentation: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115023
575112
10150350
25375800
50751500
751126000
1001495000
Correlation Coefficient (r²) 0.9995

Accuracy and Precision

Q3: My recovery studies for TDSA in the product matrix are consistently low (below 90%). What factors could be affecting accuracy?

A3: Senior Application Scientist Insights

Accuracy reflects the closeness of the test results to the true value.[1] Low recovery is often indicative of matrix effects or issues with the sample extraction procedure.

Troubleshooting Protocol: Improving Accuracy

  • Evaluate Matrix Effects: Matrix effects occur when components in the sample matrix interfere with the analyte's ionization or detection, leading to signal suppression or enhancement.[6][7][8][9][10]

    • Post-Extraction Spike: Prepare a blank matrix extract and spike it with a known concentration of TDSA. Compare the peak area of this sample to a neat standard of the same concentration. A significant difference indicates a matrix effect.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[9]

  • Optimize Sample Preparation:

    • Extraction Solvent: Experiment with different extraction solvents to ensure complete extraction of TDSA from the sample matrix.

    • Extraction Technique: Sonication, vortexing, or shaking times may need to be optimized.

    • Solid-Phase Extraction (SPE): If matrix effects are significant, consider using SPE to clean up the sample before analysis.

  • Assess Analyte Stability: TDSA, being a thiosalicylic acid derivative, might be susceptible to degradation in certain conditions.[11]

    • Solution Stability: Analyze spiked matrix samples at different time points (e.g., 0, 4, 8, 24 hours) to check for degradation during sample processing and storage in the autosampler.

Experimental Workflow: Accuracy Assessment

Caption: Workflow for assessing the accuracy of the analytical method.

Robustness

Q4: I'm seeing significant variations in my results when the analysis is performed by a different analyst or on a different day. How do I improve the robustness of my method?

A4: Senior Application Scientist Insights

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage.

Troubleshooting Protocol: Enhancing Robustness

  • Identify Critical Parameters: Deliberately vary the following parameters one at a time:

    • Mobile Phase pH: ± 0.2 units

    • Mobile Phase Composition: ± 2% organic modifier

    • Column Temperature: ± 5 °C

    • Flow Rate: ± 10%

    • Wavelength: ± 2 nm

  • System Suitability Testing: For each varied condition, perform a system suitability test. The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria.

  • Analyze a Standard: Analyze a standard solution under each condition and check for significant changes in retention time, peak area, and peak shape. The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).

Data Presentation: Example Robustness Study

ParameterVariationRetention Time (min)Peak Area (mAU*s)Tailing Factor
Nominal -5.217515001.1
Flow Rate +10%4.736831001.1
-10%5.788267001.2
pH +0.25.157498001.1
-0.25.287523001.2
% Organic +2%4.957531001.1
-2%5.457499001.1

Analyte Stability

Q5: I suspect that this compound is degrading in my standard solutions over time. How can I assess and mitigate this?

A5: Senior Application Scientist Insights

The stability of both the analyte in solution and in the sample matrix is a critical aspect of method validation, ensuring that the measured concentration is accurate at the time of analysis. Thiol-containing compounds can be susceptible to oxidation.

Troubleshooting Protocol: Stability Assessment

  • Stock and Working Solution Stability:

    • Prepare fresh stock and working standard solutions.

    • Analyze them immediately (time zero) and then at specified intervals (e.g., 24, 48, 72 hours) when stored under different conditions (refrigerated, room temperature, protected from light).

    • Compare the results to the initial analysis. A significant change (e.g., >2%) in concentration or the appearance of new peaks indicates instability.

  • Sample Stability in Autosampler:

    • Prepare a set of samples and place them in the autosampler.

    • Inject them at regular intervals over the expected run time of a typical batch.

    • Monitor for changes in the TDSA peak area and the emergence of degradation peaks.

  • Freeze-Thaw Stability:

    • If samples are to be stored frozen, assess their stability over at least three freeze-thaw cycles.

    • Analyze the samples after each cycle and compare the results to the initial concentration.

Mitigation Strategies:

  • Antioxidants: Consider adding a small amount of an antioxidant, like EDTA or sodium metabisulfite, to the standard and sample diluents.

  • pH Control: The stability of TDSA may be pH-dependent. Buffering the solutions can help maintain a stable pH.

  • Inert Atmosphere: For long-term storage, purging solutions with nitrogen or argon can prevent oxidation.

  • Light Protection: Use amber vials or cover vials with aluminum foil to protect light-sensitive compounds.[13]

Logical Relationship: Stability Impact on Validation

G cluster_0 Stability Issues cluster_1 Impact on Validation Parameters A Analyte Degradation C Inaccurate Quantification (Low Bias) A->C D Poor Precision (High %RSD) A->D B Formation of Impurities E Fails Specificity (Co-elution) B->E

Sources

Technical Support Center: Scaling Up the Synthesis of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5'-Thiodisalicylic Acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, pilot, or industrial-scale production. Here, we address common challenges, provide in-depth procedural guidance, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Overview and Reaction Mechanism

The industrial synthesis of this compound is most effectively achieved via an electrophilic aromatic substitution (EAS) reaction. This process involves the direct reaction of salicylic acid with a sulfurizing agent, typically sulfur monochloride (S₂Cl₂), often in the presence of a Lewis acid catalyst.

Causality of Reagent Choice:

  • Salicylic Acid: The starting material is readily available and contains an activating hydroxyl (-OH) group and a deactivating but meta-directing carboxyl (-COOH) group. The powerful activating effect of the hydroxyl group directs the incoming electrophile primarily to the ortho and para positions.

  • Sulfur Monochloride (S₂Cl₂): This reagent serves as the source of the sulfur bridge. In the presence of a catalyst, it forms a highly reactive electrophilic sulfur species.

  • Catalyst (e.g., AlCl₃, FeCl₃): A Lewis acid is crucial for activating the sulfur monochloride, making it a more potent electrophile to overcome the activation energy required for substitution on the aromatic ring.[1][2]

The reaction proceeds by forming a thioether bridge between the C5 positions of two salicylic acid molecules, driven by the directing effects of the substituents.

Reaction Mechanism Diagram

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Rearomatization & Dimerization S2Cl2 S₂Cl₂ Electrophile [Cl-S-S]⁺ AlCl₄⁻ (Active Electrophile) S2Cl2->Electrophile Coordination & Cleavage AlCl3 AlCl₃ (Catalyst) AlCl3->S2Cl2 SalicylicAcid 2x Salicylic Acid SigmaComplex Sigma Complex (Carbocation Intermediate) Electrophile->SigmaComplex SalicylicAcid->SigmaComplex Attack at C5 Position Intermediate Monosubstituted Intermediate SigmaComplex->Intermediate Deprotonation (-H⁺) SigmaComplex->Intermediate Product This compound Intermediate->Product Reaction with 2nd Salicylic Acid molecule

Caption: Electrophilic aromatic substitution mechanism for this compound synthesis.

Scaled-Up Synthesis Protocol

Scaling a reaction requires careful planning and execution. The following protocol is a representative procedure for a pilot-scale batch.

Core Principle of Scale-Up: When scaling a chemical reaction, heat and mass transfer dynamics change significantly. The surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Therefore, gradual scale-up (e.g., no more than a three-fold increase per step), continuous monitoring of internal temperature, and controlled reagent addition are critical for safety.[4][5]

Experimental Workflow for Scale-Up

Caption: General workflow for the scaled-up synthesis of this compound.

Reagents and Equipment
Component Quantity (10 mol scale) Molar Eq. Purpose / Key Considerations
Salicylic Acid1.38 kg1.0Starting material. Ensure it is dry.
Sulfur Monochloride (S₂Cl₂)743 g (445 mL)0.55Sulfurating agent. Highly corrosive and water-reactive.[6] Handle with extreme care.
Anhydrous Dichloromethane10 L-Solvent. Must be anhydrous to prevent reaction with S₂Cl₂.
Aluminum Chloride (AlCl₃)133 g0.1Catalyst. Must be anhydrous and free-flowing.
Deionized Water / Ice~20 L-For quenching the reaction.
Hydrochloric Acid (conc.)As needed-To acidify during workup.
Ethanol/Water MixtureAs needed-For recrystallization.
Equipment ---
Glass-lined Reactor (20L)1-With overhead stirrer, thermocouple, condenser, and addition funnel.
Cooling/Heating System1-To maintain precise temperature control.
Filtration Apparatus1-e.g., Nutsche filter-dryer.
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20L reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen). Equip it with a mechanical stirrer, a thermocouple to monitor internal temperature, a condenser with a gas outlet bubbler, and a pressure-equalizing addition funnel.

  • Charging Reagents: Charge the reactor with salicylic acid (1.38 kg) and anhydrous dichloromethane (8 L). Begin stirring to form a slurry. Cool the mixture to 0-5 °C using an external cooling bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (133 g) to the slurry. Maintain the temperature below 10 °C during addition.

  • Sulfur Monochloride Addition: In a separate, dry vessel, dilute sulfur monochloride (445 mL) with anhydrous dichloromethane (2 L). Transfer this solution to the addition funnel.

  • Reaction Execution: Add the S₂Cl₂ solution dropwise to the reactor over 2-3 hours. This is a critical step. The reaction is exothermic; maintain the internal temperature strictly between 5-10 °C. A runaway reaction can occur if the addition is too fast or cooling is insufficient.[4][7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10 °C for another 2-4 hours. Monitor the reaction's progress by taking small, quenched aliquots and analyzing them via TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 20 L of crushed ice and water with vigorous stirring. This will hydrolyze excess S₂Cl₂ and AlCl₃. Perform this in a well-ventilated area as HCl gas will be evolved.

  • Isolation: The crude product will precipitate. Allow the slurry to stir for 30 minutes, then collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7).

  • Purification: Transfer the crude solid to a clean reactor. Add a suitable solvent mixture (e.g., ethanol/water) and heat to dissolve the product. Allow the solution to cool slowly to induce recrystallization. Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Troubleshooting Guide (Q&A Format)

Q1: My yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent scale-up challenge. Consider these factors systematically:

  • Reagent Quality: Sulfur monochloride is extremely sensitive to moisture, reacting violently to form inactive byproducts and corrosive HCl gas.[6] Ensure your S₂Cl₂ and solvent are anhydrous. The salicylic acid should also be dry.

  • Poor Temperature Control: If the temperature rises too high, side reactions and polymerization can occur, consuming your starting material and reducing the yield of the desired product. Conversely, if the temperature is too low, the reaction rate may be too slow for completion within the allotted time.[4][5]

  • Incomplete Reaction: Verify reaction completion using HPLC before quenching. If the reaction has stalled, a small additional charge of the catalyst might be necessary, but this should be tested on a small scale first.

  • Losses During Workup: Significant product can be lost if it has partial solubility in the wash solvents. Ensure the wash liquid (water) is cold. During recrystallization, using too much solvent or cooling too quickly can also lead to lower recovery.

Q2: The final product is a dark, tarry, or off-color solid, not a crystalline powder. How can I fix this?

A2: This indicates the presence of impurities, likely from side reactions or polymerization.

  • Cause - Overheating: The primary cause is often poor temperature control during the S₂Cl₂ addition, leading to uncontrolled side reactions.[5]

  • Cause - Stoichiometry: An incorrect ratio of S₂Cl₂ to salicylic acid can lead to the formation of polysulfidated species or other byproducts.

  • Solution - Purification:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (like an ethanol/water mixture) and add a small amount of activated carbon. Reflux for 30-60 minutes and then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.

    • Optimized Recrystallization: The choice of recrystallization solvent is critical. Experiment with different solvent systems (e.g., acetic acid/water, ethanol/water, dioxane/water) on a small scale to find one that effectively excludes the colored impurities upon cooling.[8]

Q3: The reaction seems to generate a lot of gas and pressure. Is this normal and how should I manage it?

A3: Yes, this is expected. The reaction of S₂Cl₂ with any trace moisture, or during the aqueous quench, generates a significant amount of hydrogen chloride (HCl) gas.

  • Management During Reaction: The reaction must be conducted under an inert atmosphere with a vent line leading to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize the acidic off-gases.

  • Management During Quench: The quenching step should be performed slowly and with vigorous stirring in an open or well-ventilated system to safely dissipate the evolved gas and heat. A closed system will build up dangerous pressure.

  • Safety: Always perform this synthesis in a well-maintained fume hood or a walk-in hood for larger scales. Personnel must wear appropriate PPE, including acid-gas respirators.

Q4: I'm seeing inconsistent results from batch to batch. How can I improve reproducibility?

A4: Reproducibility is the cornerstone of successful scaling. The key is rigorous process control.

  • Standardize Raw Materials: Qualify your suppliers and test incoming raw materials for purity and moisture content.

  • Document Everything: Maintain a detailed batch record that logs all quantities, addition times, temperatures, and observations.

  • Control Critical Parameters: The most critical parameters for this reaction are:

    • Internal reaction temperature.

    • Rate of S₂Cl₂ addition.

    • Stirring speed (to ensure homogeneity and efficient heat transfer).

    • Strict exclusion of moisture.

Analytical & Quality Control FAQs

Q1: How can I confirm the identity and purity of my final product?

A1: A combination of analytical techniques should be used:

  • HPLC (High-Performance Liquid Chromatography): This is the best method for determining purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a phosphoric or formic acid modifier) can separate the main product from starting materials and byproducts.[9]

  • NMR Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the hydroxyl and carboxylic acid protons. The symmetry of the 5,5' isomer will result in a simplified spectrum compared to other potential isomers.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q2: What are the likely isomeric impurities I should look for?

A2: The primary directing group is the hydroxyl (-OH), which is ortho, para-directing. The carboxyl group (-COOH) is meta-directing. The C5 position is para to the -OH and meta to the -COOH, making it the most likely site of substitution. However, small amounts of other isomers, such as 3,5'-Thiodisalicylic acid or 3,3'-Thiodisalicylic acid , could form. These can typically be identified and quantified by a well-developed HPLC method.

Safety First: Handling Highly Reactive Reagents

Sulfur Monochloride (S₂Cl₂) is a hazardous material. A thorough risk assessment must be conducted before any work begins.[5]

  • Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract.

  • Reactivity: It reacts violently with water, alcohols, and bases.

  • Personal Protective Equipment (PPE):

    • Body: Chemical-resistant apron or suit.

    • Hands: Heavy-duty butyl or neoprene gloves.

    • Eyes/Face: Chemical splash goggles and a full-face shield.

    • Respiratory: Use only in a certified chemical fume hood. An acid-gas respirator should be readily available for emergencies.

  • Spill Management: Have a spill kit ready that contains a dry absorbent material like sand or clay. DO NOT use water or combustible materials to clean up a spill. Neutralize the spill area cautiously after absorption.

References

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-up Reactions.
  • Allen, C. F. H., & MacKay, D. D. (1932). Thiosalicylic acid. Organic Syntheses, 12, 76. doi:10.15227/orgsyn.012.0076.
  • Stanford Environmental Health & Safety. (2023, March 15). A Guide to the Safe Scale-Up of Chemical Reactions.
  • Process Safety Assurance. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • PrepChem.com. (n.d.). Preparation of thiosalicylic acid.
  • Google Patents. (1999). JPH11140045A - Production of thiosalicylic acid.
  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?.
  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Papastathopoulos, A. (2025, August 10). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ResearchGate.
  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
  • Leah4sci. (2025, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. YouTube.
  • Sciencemadness.org. (2008, April 18). Sulphur Monochloride, Dichloride, and Thionyl Chloride - Illustrated Practical Guide.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 1007.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • LibreTexts Chemistry. (2020, May 30). 18.1: Electrophilic Aromatic Substitution (EAS).
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Patsnap. (n.d.). Method for purifying 5-sulfosalicylic acid.
  • Klimes, J., et al. (2006, February 8). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Google Patents. (2000). KR20000017955A - Process for preparing thiosalicylic acid.
  • ResearchGate. (2025, October 20). Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds.
  • Alderson, M. D. (n.d.). M. D. ALDERSON MEMORIAL LIBRARY.
  • Reddit. (2018, July 18). [Routine Help] Does sulfur have any kind of reaction with salicylic acid?.
  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy.
  • NIH. (n.d.). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells.
  • PubChem - NIH. (n.d.). Sulfur monochloride.
  • Memorial Sloan Kettering Cancer Center. (n.d.). Sulfur and Salicylic Acid.
  • Drugs.com. (2025, March 9). Salicylic acid and sulfur: Key Safety & Patient Guidance.
  • Google Patents. (n.d.). CN102219716A - Method for purifying 5-sulfosalicylic acid.
  • MDPI. (2021, August 24). NMR, RP-HPLC-PDA-ESI-MS n , and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.).

Sources

addressing poor resolution in chromatography of 5,5'-Thiodisalicylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5,5'-thiodisalicylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal resolution and peak shape for this unique class of compounds. By understanding the interplay between the molecular structure of your analytes and the chromatographic conditions, you can effectively troubleshoot and resolve separation issues.

Introduction: The Chromatographic Challenge of this compound Derivatives

This compound and its derivatives are characterized by two salicylic acid moieties linked by a thioether bridge. This structure presents a unique set of challenges in reversed-phase high-performance liquid chromatography (HPLC). The presence of two carboxylic acid groups and two phenolic hydroxyl groups makes these molecules highly polar and ionizable. Furthermore, the aromatic rings and the sulfur atom introduce potential for strong interactions with the stationary phase. Poor resolution, peak tailing, and inconsistent retention times are common hurdles. This guide provides a structured, question-and-answer approach to systematically address these issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks

Q1: My this compound derivative is showing poor resolution from its related impurities. What are the primary factors I should investigate?

A1: Poor resolution in the chromatography of this compound derivatives typically stems from a suboptimal mobile phase composition or an inappropriate stationary phase. The key is to manipulate the subtle differences in polarity and ionization between your target analyte and its impurities.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of the carboxylic acid and phenolic hydroxyl groups is highly dependent on the mobile phase pH.[1] A mobile phase pH that is too high will lead to the deprotonation of these acidic functional groups, making the analytes highly polar and poorly retained on a reversed-phase column. Conversely, a pH that is too low can suppress ionization, increasing retention but potentially causing co-elution if the impurities have similar hydrophobicity.

    • Recommendation: Start with a mobile phase pH around 2.5 to 3.0. This will ensure that the carboxylic acid groups are protonated, increasing their retention on a C18 column.[2] Fine-tuning the pH within this range can often significantly improve selectivity between closely related derivatives.

  • Organic Modifier Selection and Gradient Optimization: The choice and concentration of the organic modifier (typically acetonitrile or methanol) directly impact retention and selectivity.

    • Acetonitrile vs. Methanol: For aromatic compounds, methanol can sometimes offer different selectivity compared to acetonitrile due to its different interaction mechanisms with the stationary phase.[3]

    • Gradient Elution: A shallow gradient, where the percentage of the organic modifier is increased slowly over time, can effectively separate compounds with similar polarities. Experiment with different gradient slopes and starting concentrations of the organic modifier.

  • Stationary Phase Chemistry: While a standard C18 column is a good starting point, the unique structure of this compound derivatives may benefit from alternative stationary phases.

    • Phenyl Phases: Phenyl-based stationary phases can provide alternative selectivity for aromatic compounds through π-π interactions.[3][4] This can be particularly useful for separating isomers or closely related aromatic acids.

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help to reduce interactions with residual silanols on the silica surface and improve peak shape for polar analytes.

Issue 2: Peak Tailing

Q2: I'm observing significant peak tailing for my this compound derivative. What are the likely causes and how can I fix it?

A2: Peak tailing for acidic and phenolic compounds like this compound derivatives is a common problem, often caused by secondary interactions with the stationary phase or issues with the mobile phase.[2][5]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5 - 3.0? start->check_ph adjust_ph Adjust pH with 0.1% Formic or Acetic Acid check_ph->adjust_ph No check_column Assess Column Condition check_ph->check_column Yes adjust_ph->check_ph check_overload Is the Column Overloaded? check_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No end Symmetrical Peak dilute_sample->end change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanations:

  • Mobile Phase pH: As with poor resolution, an inappropriate pH is a primary suspect for peak tailing. Operating near the pKa of the analyte can lead to the simultaneous presence of both ionized and non-ionized forms, resulting in broad, tailing peaks. By maintaining a pH well below the pKa of the carboxylic acids (typically around 4-5), you ensure a single, protonated species interacts with the stationary phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing peak tailing.[5]

    • Use of Additives: Adding a small amount of a competing acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to mask these residual silanols and improve peak shape.

    • End-capped Columns: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups and are highly recommended for analyzing acidic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Action: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause the sample band to spread before it reaches the column, resulting in a distorted peak.

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound derivatives.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or acetic acid), high purity

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration. This is your Mobile Phase A.

  • Organic Component Preparation:

    • Pour HPLC-grade acetonitrile (or methanol) into a separate solvent reservoir. This is your Mobile Phase B.

  • HPLC Setup:

    • Set up your HPLC system with Mobile Phase A and Mobile Phase B.

    • Equilibrate the column with your initial mobile phase composition for at least 15-20 minutes before injecting your sample.

Protocol 2: Column Flushing and Regeneration

If you suspect that peak tailing or poor resolution is due to column contamination, a thorough flushing procedure can help restore performance.

Procedure:

  • Disconnect the column from the detector.

  • Flush with 100% HPLC-grade water (without buffer or acid) for 20 column volumes.

  • Flush with 100% Isopropanol for 20 column volumes.

  • Flush with 100% Hexane for 20 column volumes (for highly non-polar contaminants).

  • Flush again with 100% Isopropanol for 20 column volumes.

  • Flush with your mobile phase organic solvent (e.g., 100% acetonitrile) for 20 column volumes.

  • Equilibrate the column with your initial mobile phase conditions for at least 30 minutes.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Factor (k') and Tailing Factor (Tf) of a Hypothetical this compound Derivative

Mobile Phase pHRetention Factor (k')Tailing Factor (Tf)
4.51.22.5
3.53.81.8
2.86.51.2

This table illustrates the general trend that lowering the mobile phase pH increases retention and improves peak symmetry for acidic compounds.

Visualization of Key Relationships

G cluster_0 Factors Influencing Resolution cluster_1 Analyte Properties mp_ph Mobile Phase pH ionization Ionization State mp_ph->ionization org_mod Organic Modifier polarity Polarity org_mod->polarity stat_phase Stationary Phase aromaticity Aromaticity stat_phase->aromaticity resolution Chromatographic Resolution ionization->resolution polarity->resolution aromaticity->resolution

Caption: Interplay of factors affecting resolution.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Organic Syntheses. (n.d.). Thiosalicylic acid.
  • PubMed. (2002, March 1). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • SciSpace. (n.d.). Rapid Paper Chromatography of Carboxylic Acids.
  • Google Patents. (n.d.). US3514480A - Process for producing sulfur containing aromatic carboxylic acids.
  • ResearchGate. (n.d.). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase.
  • Google Patents. (n.d.). JPH11140045A - Production of thiosalicylic acid.
  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • MDPI. (2019, September 25). Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction.
  • National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • M. D. ALDERSON MEMORIAL LIBRARY. (n.d.). A Study of the Thioxanthene Series.
  • University of Calgary. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • PubMed. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • PubMed. (n.d.). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid).
  • National Center for Biotechnology Information. (2017, May 10). An Optimized Facile Procedure to Synthesize and Purify Allicin.
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-.
  • ResearchGate. (n.d.). Synthesis of diaryl thioethers via cross-coupling of thiophenols and....
  • MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals.

Sources

managing temperature sensitivity of 5,5'-Thiodisalicylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5'-Thiodisalicylic acid (TDSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing temperature sensitivity in reactions involving this versatile compound. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Introduction: The Critical Role of Temperature in TDSA Chemistry

This compound is a bifunctional aromatic compound whose utility in synthesizing polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates is well-established. However, the presence of multiple reactive functional groups (carboxylic acids and a thioether linkage) makes its chemistry highly susceptible to temperature variations. Precise thermal management is not merely a suggestion but a prerequisite for achieving desired product yields, purity, and reproducibility. Uncontrolled temperature can lead to a cascade of undesirable outcomes, including side reactions, product degradation, and even complete reaction failure. This guide provides a framework for understanding, diagnosing, and solving temperature-related challenges in your TDSA reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal degradation in a TDSA reaction?

A: Thermal degradation often manifests visually and analytically. Key indicators include:

  • Color Change: The reaction mixture turning dark brown or black is a common sign of decomposition.

  • Unexpected Precipitates: Formation of insoluble materials can indicate polymerization or degradation into insoluble byproducts.

  • Gas Evolution: Bubbling or pressure build-up (in a closed system) may signal decarboxylation or fragmentation of the molecule.

  • Low Yield & Impurity Profile: Chromatographic analysis (TLC, LC-MS, GC-MS) showing a complex mixture of products, significant starting material remaining despite long reaction times, or low yield of the desired product are strong indicators of thermal issues.

Q2: What are the recommended storage and handling conditions for TDSA?

A: this compound, like its relative thiosalicylic acid, is sensitive to environmental conditions. To maintain its integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation and degradation from atmospheric moisture.[2][3]

Q3: Why is precise temperature control so critical for TDSA reactions?

A: The importance of precise temperature control is rooted in fundamental chemical kinetics, as described by the Arrhenius equation.[4]

  • Rate of Reaction: Temperature directly governs the reaction rate. Insufficient heat may lead to impractically slow or incomplete reactions.

  • Selectivity: Most chemical systems have multiple potential reaction pathways, each with its own activation energy. Temperature can dictate which pathway is favored. For TDSA, elevated temperatures might favor decarboxylation or side reactions involving the thioether bond over the desired reaction (e.g., esterification or amidation).

  • Stability of Products: The desired product may itself be thermally sensitive. Even if formed, it could degrade under the reaction conditions if the temperature is too high for too long.

Q4: What are the expected hazardous decomposition products of TDSA at high temperatures?

A: Based on the structure of TDSA and data from related compounds, high-temperature decomposition is expected to produce hazardous gases.[1][3] These include carbon monoxide (CO), carbon dioxide (CO2), and various sulfur oxides (SOx).[1][3] All reactions at elevated temperatures should be conducted in a well-ventilated fume hood.

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The following decision tree provides a logical workflow for diagnosing issues.

G Start Problem Encountered (e.g., Low Yield, Impurities) Check_Temp Was Reaction Temperature Monitored and Stable? Start->Check_Temp Inconsistent_Temp Issue: Inconsistent Heating Solution: Use regulated oil bath, cryostat, or reaction block. Ensure proper stirring. Check_Temp->Inconsistent_Temp No Consistent_Temp Heating Was Consistent Check_Temp->Consistent_Temp Yes Analyze_Products Analyze Products/Impurities (LC-MS, NMR) Consistent_Temp->Analyze_Products Decomposition Impurities Suggest Decomposition? Analyze_Products->Decomposition No_Decomposition Starting Material Remains, Few Side Products Decomposition->No_Decomposition No Too_High Issue: Temperature Too High (Thermal Degradation) Solution: Lower temperature. Perform TGA/DSC to find decomposition onset. Decomposition->Too_High Yes Too_Low Issue: Temperature Too Low (Insufficient Activation Energy) Solution: Incrementally increase temperature (5-10°C steps). Monitor via TLC/LC-MS. No_Decomposition->Too_Low

Caption: Troubleshooting workflow for temperature-related issues.

Problem 1: Low Yield or Stalled Reaction
  • Symptoms: The reaction fails to proceed to completion, leaving a significant amount of unreacted TDSA, even after extended reaction times. TLC or LC-MS analysis shows predominantly starting material.

  • Causality: The reaction temperature is likely below the necessary activation energy threshold for the desired transformation. According to collision theory, molecules must collide with sufficient energy to react.[4][5] Low temperatures mean fewer molecules possess this required energy, resulting in a slow or negligible reaction rate.

  • Solutions:

    • Incremental Temperature Increase: Raise the reaction temperature in small, controlled increments (e.g., 5–10 °C). Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, LC-MS) to find the optimal balance between reaction rate and stability.

    • Solvent Choice: Ensure your solvent has an appropriate boiling point. If the required temperature is near or above the solvent's boiling point, the reaction cannot be effectively heated. Consider switching to a higher-boiling point solvent.

    • Catalyst Check: In catalyzed reactions, ensure the catalyst is active and used in the correct quantity. Some catalysts have a minimum temperature for activation.

Problem 2: Formation of Dark-Colored Impurities and Low Purity
  • Symptoms: The reaction mixture darkens significantly over time. The final product is difficult to purify, and analysis reveals multiple, often unidentifiable, byproducts.

  • Causality: This is a classic sign of thermal decomposition.[6] The applied temperature exceeds the stability threshold of either the TDSA starting material or the desired product. The energy supplied is sufficient to break bonds within the molecule, leading to uncontrolled side reactions like decarboxylation, oxidation of the thioether, or polymerization.

  • Solutions:

    • Reduce Temperature: Immediately attempt the reaction at a lower temperature. Even a 10-20 °C reduction can dramatically decrease the rate of decomposition.

    • Determine Decomposition Onset: The most reliable solution is to perform a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your TDSA sample.[7] This will provide the precise onset temperature of decomposition, giving you a clear upper limit for your reaction conditions. (See Protocol 1).

    • Milder Reaction Conditions: Explore alternative synthetic routes that proceed at lower temperatures. This could involve using a more active catalyst, a different solvent, or converting TDSA to a more reactive intermediate (e.g., an acid chloride) that reacts under milder conditions. For example, many MOF syntheses are now being developed at room temperature to accommodate thermally sensitive linkers.[8][9]

Problem 3: Poor Reproducibility Between Batches
  • Symptoms: A reaction that worked once fails to give the same yield or purity in subsequent runs, despite following the same procedure.

  • Causality: The most common cause of irreproducibility is inconsistent heat transfer and temperature control. The temperature displayed on a hot plate controller is not the same as the internal temperature of the reaction mixture. Factors like flask size, stirring speed, and ambient lab temperature can cause significant deviations.

  • Solutions:

    • Measure Internal Temperature: Always place a calibrated thermometer or thermocouple directly in the reaction mixture. This is the only temperature that matters.

    • Use Controlled Heating Systems: Move away from simple hot plates. Use a silicone oil bath, a temperature-controlled heating mantle, or a jacketed reactor system connected to a circulating bath for superior temperature stability and uniform heating.

    • Document Everything: Record the internal reaction temperature at regular intervals throughout the experiment. Note any fluctuations. This data is invaluable for troubleshooting.

Data Presentation

Table 1: Troubleshooting Summary

Problem Primary Cause Key Diagnostic Question Recommended Action
Low Yield / Stalled ReactionInsufficient Kinetic EnergyIs the internal reaction temperature high enough?Incrementally increase temperature; verify solvent boiling point.
Dark Impurities / Low PurityThermal DecompositionDoes the reaction temperature exceed the decomposition point?Lower temperature; perform TGA/DSC to find the stability limit.
Poor ReproducibilityInconsistent Heat TransferIs the internal temperature accurately measured and controlled?Use an internal thermometer and a regulated heating bath.
Reaction RunawayExothermic ProcessIs there a sudden, uncontrolled temperature spike?Ensure adequate cooling; control rate of reagent addition.

Experimental Protocols

Protocol 1: Determining the Thermal Stability of TDSA via TGA/DSC

This protocol provides a method to empirically determine the upper temperature limit for reactions involving your specific batch of this compound.

Objective: To identify the onset temperature of thermal decomposition.

Materials:

  • This compound (5-10 mg)

  • TGA/DSC instrument (e.g., TA Instruments SDT Q600, Netzsch STA)[10][11]

  • High-purity nitrogen or argon gas

  • TGA sample pans (aluminum or platinum, depending on max temperature)[12]

Procedure:

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Place 5-10 mg of finely ground TDSA into a tared TGA pan. Record the exact mass.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Set the purge gas (Nitrogen or Argon) to a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a constant heating rate of 10 °C/min.[11]

  • Data Acquisition: Begin the run and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Examine the plot of mass vs. temperature. The onset of decomposition is the temperature at which a significant mass loss begins.

    • DSC Curve: Examine the plot of heat flow vs. temperature. Endothermic peaks (heat absorption) or exothermic peaks (heat release) corresponding to the mass loss event provide further information about the decomposition process.[13] The reaction temperature should be set at least 20-30 °C below this observed decomposition onset temperature.

G cluster_0 TGA/DSC Workflow Calibrate Calibrate Instrument Prepare Prepare TDSA Sample (5-10 mg) Calibrate->Prepare Setup Set Up Run (Inert Gas, 10°C/min ramp) Prepare->Setup Run Acquire Data (Mass & Heat Flow) Setup->Run Analyze Analyze Curves (TGA & DSC) Run->Analyze Determine Determine Onset of Decomposition Analyze->Determine

Sources

Technical Support Center: Catalyst Selection and Optimization for 5,5'-Thiodisalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5'-Thiodisalicylic Acid. This document provides researchers, scientists, and drug development professionals with expert guidance on catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this important compound.

This compound is a key building block in pharmaceuticals and advanced materials, valued for its anti-inflammatory and autoimmune therapeutic potential.[] The core of its synthesis lies in the formation of a diaryl thioether bond, a reaction that is highly dependent on effective catalysis. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Catalyst Selection and Reaction Mechanism

The synthesis of this compound from salicylic acid typically proceeds via an electrophilic aromatic substitution, analogous to a Friedel-Crafts reaction.[2][3] In this process, a sulfur-containing electrophile, generated from a precursor like sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), is introduced onto the electron-rich salicylic acid rings.[4] A catalyst is crucial for activating the sulfur electrophile and facilitating the reaction.

Q1: What are the most common catalysts for synthesizing this compound?

The reaction is an electrophilic aromatic substitution on a phenol derivative. Strong Lewis acids are the conventional choice for this class of reaction.[5]

  • Aluminum Chloride (AlCl₃): This is a powerful and frequently used Lewis acid for Friedel-Crafts type reactions.[3][6] It effectively activates the sulfur halide precursor, but its high reactivity can sometimes lead to side reactions or complexation with the product.

  • Iron(III) Chloride (FeCl₃): Another common, potent Lewis acid that can be used as an alternative to AlCl₃.[3] It is often slightly milder, which can sometimes improve selectivity.

  • Solid Acid Catalysts: Modern approaches are exploring reusable and less corrosive solid acid catalysts such as zeolites, ion-exchange resins, and heteropolyacids to create more environmentally friendly processes.[7]

Q2: How does the catalyst work in this reaction?

The mechanism involves the activation of the sulfur reagent by the Lewis acid catalyst.

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to a chlorine atom on the sulfur dichloride (SCl₂), polarizing the S-Cl bond and generating a highly reactive electrophilic sulfur species, [SCl]⁺[AlCl₄]⁻.

  • Electrophilic Attack: The electron-rich salicylic acid ring acts as a nucleophile, attacking the electrophilic sulfur. The hydroxyl (-OH) and carboxyl (-COOH) groups are ortho-, para-directing. Due to sterics, the attack primarily occurs at the para-position (position 5) relative to the hydroxyl group.

  • Dimerization: This process occurs sequentially on two molecules of salicylic acid to form the final this compound product.

  • Catalyst Regeneration: A proton is eliminated from the ring to restore aromaticity, and the catalyst (AlCl₃) is regenerated.[3]

However, a key challenge is that the Lewis acid can complex with the hydroxyl and carboxyl groups of salicylic acid, which can deactivate both the substrate and the catalyst.[6][8] This often necessitates the use of stoichiometric or excess amounts of the catalyst.[2]

Q3: How do I choose the right catalyst for my experiment?

The choice depends on your specific starting materials, desired purity, and scale.

dot graph "CatalystSelection" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

} Caption: Catalyst selection workflow for this compound synthesis.

Catalyst and Reaction Optimization

Optimizing reaction parameters is critical for maximizing yield and purity. This involves a systematic approach to adjusting variables such as catalyst loading, temperature, and reaction time.

Q4: How can I optimize catalyst loading and reaction temperature?

These two parameters are often interdependent.

  • Catalyst Loading: Due to catalyst deactivation by the substrate, a stoichiometric amount (or more) of the Lewis acid is often required.[2] Start with 1.1 to 1.5 equivalents of AlCl₃ relative to the sulfur source (e.g., SCl₂). You can screen lower loadings (e.g., 0.8 eq) and higher loadings (e.g., 2.0 eq) to find the optimal balance between yield and material cost.

  • Temperature: Temperature influences both reaction rate and selectivity.

    • Low Temperatures (0-25°C): Often favor the thermodynamically more stable para product and can minimize side reactions.[9] Start your optimization in this range.

    • Higher Temperatures ( > 60°C): Can increase the reaction rate but may also promote the formation of byproducts or decomposition.[8]

Suggested Optimization Protocol:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., AlCl₃).

  • Solvent: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene) and stir to create a slurry.

  • Reagent Addition: Cool the slurry to the desired starting temperature (e.g., 0°C). Slowly add a solution of salicylic acid, followed by the dropwise addition of sulfur dichloride.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by pouring onto a mixture of crushed ice and concentrated HCl. Extract the product with a suitable organic solvent, wash, dry, and concentrate.

  • Analysis: Analyze the crude product yield and purity to inform the next optimization experiment.

ParameterRange to TestRationale
Catalyst Loading (eq.) 0.8 - 2.5Balances reaction efficiency against catalyst deactivation and cost.[2][6]
Temperature (°C) 0 - 80Controls reaction rate versus selectivity and byproduct formation.[9]
Reaction Time (h) 1 - 12Ensure complete conversion without promoting product degradation.
Solvent Dichloromethane, 1,2-Dichloroethane, NitrobenzeneSolvent polarity and boiling point can affect catalyst activity and reaction kinetics.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses the most common issues in a direct Q&A format.

dot graph "TroubleshootingWorkflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];

} Caption: A troubleshooting workflow for diagnosing the cause of low yield.

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield is the most common problem and can stem from several sources:

  • Impure or Wet Reagents: Friedel-Crafts reactions are extremely sensitive to moisture, which will react with and destroy the Lewis acid catalyst.[5] Ensure salicylic acid is dry and use anhydrous solvents. Thionyl chloride, a related reagent, reacts violently with water.[10]

  • Catalyst Deactivation: As mentioned, the phenolic and carboxylic acid groups of the substrate can complex with the Lewis acid, rendering it inactive.[6][8] This is a primary cause of low conversion. Solution: Increase catalyst loading.

  • Incomplete Reaction: The reaction may not have reached completion. Solution: Monitor the reaction via TLC until the starting material is consumed. Consider increasing the reaction time or temperature moderately.[9]

  • Suboptimal Temperature: If the temperature is too low, the reaction rate may be impractically slow. If it's too high, it can lead to the formation of undesired byproducts or product degradation.[8]

Q6: I am observing the formation of multiple side products. How can I minimize them?

Byproduct formation directly impacts both yield and purity.

  • Likely Side Products: These can include polysubstituted products (where more than one thioether linkage forms) or isomers other than the desired 5,5' linkage.

  • Troubleshooting Steps:

    • Optimize Temperature: Lowering the reaction temperature is the most effective way to increase selectivity and minimize side reactions.[9]

    • Control Reagent Addition: Add the sulfur source (SCl₂) slowly and dropwise to the solution of salicylic acid and catalyst. This maintains a low concentration of the electrophile and can reduce polysubstitution.

    • Check Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of the sulfur reagent can lead to unwanted side products.

Q7: The catalyst seems to deactivate during the reaction. What is happening and can I prevent it?

Catalyst deactivation is inherent to this reaction due to the nature of the substrate.

  • Cause: The primary cause is complexation of the Lewis acid (e.g., AlCl₃) with the lone pair electrons on the oxygen atoms of the hydroxyl and carboxyl groups of salicylic acid.[6] This complex is often irreversible under the reaction conditions and effectively removes the catalyst from the cycle.[2]

  • Prevention & Mitigation:

    • Use Stoichiometric Excess: The most common industrial solution is to use a stoichiometric excess of the catalyst to compensate for the amount that will be deactivated by complexation.[8]

    • Protecting Groups: While adding steps, one could temporarily protect the hydroxyl or carboxyl groups to prevent complexation, though this adds complexity to the overall synthesis.

    • Alternative Catalysts: Investigating solid acid catalysts or other Lewis acids that may have a lower affinity for the oxygen functionalities could be a long-term optimization strategy.[7][11]

Frequently Asked Questions (FAQs)

Q8: What are the critical safety precautions for this synthesis? This synthesis involves hazardous materials.

  • Lewis Acids (AlCl₃, FeCl₃): Are corrosive and react vigorously with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfur Dichloride (SCl₂): Is a highly corrosive and toxic liquid that reacts with water.[4] All operations must be conducted in a well-ventilated fume hood, and all glassware must be scrupulously dried.

  • Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic. Perform this step slowly and in an ice bath to control the release of heat and HCl gas.

Q9: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, this compound, will have a different Rf value than the starting salicylic acid.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates the reaction is complete.

Q10: What is a realistic target for yield and purity? For Friedel-Crafts reactions on deactivated or complexing substrates, yields can be moderate.

  • Yield: An unoptimized, initial run might yield 30-50%. With careful optimization of catalyst loading and temperature, yields of 60-80% are often achievable.

  • Purity: The crude product will likely contain unreacted starting material and some side products. Purification via recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is typically required to achieve high purity (>98%).

References

  • Allen, C. F. H.; MacKay, D. D. (1932). Thiosalicylic acid. Organic Syntheses, 12, 76. [Link]
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
  • Gholipour, B., et al. (2022).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (2000). Process for preparing thiosalicylic acid. KR20000017955A.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]
  • Prasad, D. J. C.; Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. [Link]
  • Kinzel, T., et al. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Li, J., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with an organosulfur reagent. RSC Advances. [Link]
  • Chen, J., et al. (2017). Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU. The Journal of Organic Chemistry, 82(21), 11781–11787. [Link]
  • PrepChem. (n.d.).
  • Khan Academy. (n.d.).
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Sulfur dichloride.
  • ResearchGate. (n.d.).
  • Google Patents. (1999). Production of thiosalicylic acid. JPH11140045A.
  • Allen, C. F. H.; Cate, W. E. (1928). p-HYDROXYBENZOIC ACID. Organic Syntheses, 8, 86. [Link]
  • Taylor & Francis. (n.d.). Sulfur dichloride – Knowledge and References. [Link]
  • Google Patents. (2014). Method for preparing 2-amido-5-thiobenzoic acid. CN103739533A.
  • Google Patents. (2014).
  • Martin, B., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(9), 1761–1768. [Link]
  • Woollett, G. H.; Johnson, W. W. (1927). Salicylic acid, 3,5-diiodo-. Organic Syntheses, 7, 74. [Link]
  • Royal Society of Chemistry. (n.d.).

Sources

side reactions in the synthesis of 5,5'-Thiodisalicylic acid from thiosalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the synthesis of key thio- and dithio-salicylic acid derivatives.

A common point of confusion is the synthesis of 5,5'-Thiodisalicylic acid from thiosalicylic acid (2-mercaptobenzoic acid). It is important to clarify that a direct, one-step conversion is not a standard or documented synthetic route. Such a transformation would require a complex rearrangement, including the migration of the sulfur atom and the conversion of a thiol to a hydroxyl group, inevitably leading to a multitude of side products.

Instead, researchers typically encounter issues in two related, well-established syntheses:

  • The synthesis of this compound from salicylic acid and a sulfurizing agent.

  • The synthesis of 2,2'-Dithiodisalicylic acid via the oxidative coupling of thiosalicylic acid.

This guide is structured to address the specific challenges and side reactions inherent to these two common and practical synthetic pathways.

PART 1: Troubleshooting the Synthesis of this compound

This synthesis is an electrophilic aromatic substitution reaction where salicylic acid is reacted with a sulfur source, typically sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), to form a thioether bridge. The primary challenges involve controlling regioselectivity and preventing unwanted byproducts.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I have a significant amount of unreacted salicylic acid. What's going wrong?

A1: Low yield and incomplete conversion are common issues stemming from the deactivating effect of the carboxylic acid group on the aromatic ring, making it less susceptible to electrophilic attack.

  • Root Cause Analysis:

    • Substituent Effects: The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Although the hydroxyl group (-OH) is a strong activating group that directs substitution to the ortho and para positions, the overall reactivity can be sluggish under mild conditions.

    • Insufficient Reaction Conditions: The reaction may lack a sufficient driving force. This can be due to low temperature, a non-optimal solvent, or the absence of a catalyst to enhance the electrophilicity of the sulfur agent.

  • Troubleshooting & Solutions:

SolutionMechanism of ActionProtocol Adjustment
Use a Lewis Acid Catalyst A catalyst like aluminum chloride (AlCl₃) can coordinate with the sulfurizing agent (e.g., SCl₂), making it a more potent electrophile and increasing the reaction rate.Add 0.1 to 0.5 equivalents of anhydrous AlCl₃ to the reaction mixture before the addition of the sulfurizing agent. Ensure the reaction is conducted under anhydrous conditions.
Optimize Solvent Choice The solvent can influence the solubility of reagents and the stability of reaction intermediates. Solvents like nitrobenzene or carbon disulfide are often used.If using a less polar solvent, consider switching to nitrobenzene, which can better solvate the polar intermediates formed during the reaction.
Increase Reaction Temperature Increasing the temperature provides the necessary activation energy to overcome the deactivation by the -COOH group.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5,5' linkage?

A2: The formation of isomers (e.g., 3,3'- and 3,5'-thiodisalicylic acid) is a direct result of the directing effects of the hydroxyl and carboxyl substituents.

  • Root Cause Analysis:

    • Directing Group Effects: The hydroxyl group is a powerful ortho, para-director.[1] This means it activates the positions adjacent (ortho, position 3) and opposite (para, position 5) to it for electrophilic attack. While the para position is often sterically favored, substitution at the more activated ortho position can still occur, leading to isomeric impurities.[2][3]

  • Troubleshooting & Solutions:

SolutionMechanism of ActionProtocol Adjustment
Slow Reagent Addition Adding the sulfurizing agent slowly at a controlled temperature helps to manage the reaction exotherm and can favor the thermodynamically more stable para,para (5,5') product over the kinetically favored ortho products.Use a syringe pump to add the sulfurizing agent dropwise over several hours. Maintain the reaction temperature at a consistent, moderate level (e.g., 40-60°C).
Lower Reaction Temperature Lower temperatures can increase the selectivity for the sterically less hindered para position. While this may slow the reaction rate, it often yields a cleaner product.Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. This may require extending the overall reaction time.
Purification by Recrystallization Isomers often have slightly different solubilities. A carefully chosen solvent system can be used to selectively crystallize the desired 5,5' isomer.Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a polar solvent like ethanol or acetone and then slowly add a non-polar co-solvent like water or hexane until crystallization of the desired isomer begins.
Reaction Pathway & Side Reactions Diagram

G cluster_main Main Reaction Pathway cluster_side Side Reactions SA 2x Salicylic Acid SCl2 + SCl₂ SA->SCl2 TSA_55 This compound (Desired Product) SCl2->TSA_55 TSA_35 3,5'-Thiodisalicylic Acid (Isomeric Impurity) SCl2->TSA_35 Ortho/Para Attack TSA_33 3,3'-Thiodisalicylic Acid (Isomeric Impurity) SCl2->TSA_33 Ortho/Ortho Attack PolyS Polysulfide Byproducts (from S₂Cl₂) SCl2->PolyS Impure Reagent

Caption: Main synthesis pathway and common side reactions for this compound.

PART 2: Troubleshooting the Synthesis of 2,2'-Dithiodisalicylic Acid

This reaction involves the oxidation of the thiol (-SH) group of thiosalicylic acid to form a disulfide (-S-S-) bond.[4][5] The key challenges are achieving complete oxidation without causing over-oxidation to other sulfur species.

Frequently Asked Questions (FAQs)
Q1: My product is contaminated with thiosalicylic acid. How do I drive the reaction to completion?

A1: Incomplete oxidation is typically caused by insufficient oxidant, non-optimal pH, or inadequate reaction time.

  • Root Cause Analysis:

    • Insufficient Oxidant: The stoichiometry of the oxidant to the thiol is critical. An insufficient amount will naturally lead to unreacted starting material.

    • Incorrect pH: The oxidation of thiols is often pH-dependent. The thiolate anion (RS⁻), which is more prevalent under basic conditions, is generally more susceptible to oxidation than the neutral thiol (RSH).[6][7]

    • Reaction Monitoring: Without proper monitoring (e.g., TLC), it's easy to stop the reaction prematurely.

  • Troubleshooting & Solutions:

SolutionMechanism of ActionProtocol Adjustment
Choice of Oxidant Different oxidants have varying potentials. Mild oxidants are preferred to avoid over-oxidation. Common choices include hydrogen peroxide (H₂O₂), iodine (I₂), or even atmospheric oxygen.If using a weak oxidant like air, consider switching to a slightly stronger, more controlled system like H₂O₂ in a suitable solvent. A photo-Fenton system (H₂O₂/Fe²⁺ with light) can also be effective.[5]
Adjust pH Performing the oxidation under slightly basic conditions (pH 8-9) increases the concentration of the more reactive thiolate species, accelerating the desired disulfide formation.Add a base like sodium bicarbonate or sodium carbonate to the reaction mixture. Monitor the pH and maintain it in the optimal range throughout the addition of the oxidant.
Monitor Reaction Progress Use TLC to track the disappearance of the starting material.Spot the reaction mixture on a TLC plate against a standard of pure thiosalicylic acid. The reaction is complete when the starting material spot is no longer visible.
Q2: My final product seems to be over-oxidized. What causes this and how can I prevent it?

A2: Over-oxidation occurs when the disulfide product is further oxidized to sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids. This is a common side reaction when using strong oxidants or harsh conditions. [8][9]

  • Root Cause Analysis:

    • Harsh Oxidizing Agent: Strong oxidants like potassium permanganate or excess hydrogen peroxide at high temperatures can easily oxidize the disulfide bond.[6][9] The oxidation of a thiol to a sulfenic acid (RSOH) is the first step, which can be further oxidized irreversibly to sulfinic and sulfonic acids.[8][10]

    • Excessive Temperature/Time: Prolonged exposure to oxidizing conditions, even mild ones, can lead to the slow formation of these highly oxidized byproducts.

  • Troubleshooting & Solutions:

SolutionMechanism of ActionProtocol Adjustment
Use a Milder Oxidant Milder oxidants provide enough potential to form the disulfide but are less likely to break the -S-S- bond for further oxidation.Replace strong oxidants with milder alternatives. Examples include dimethyl sulfoxide (DMSO), or simply bubbling air through a basic solution of the thiol.
Stoichiometric Control Using a precise amount of the oxidant (e.g., 0.5 equivalents of H₂O₂ for each equivalent of thiol) ensures that there is no excess oxidant left to attack the product.Carefully calculate and add the required amount of oxidant slowly, monitoring the reaction by TLC to prevent over-addition.
Temperature Control Lowering the reaction temperature reduces the rate of all reactions, but it disproportionately affects the higher-activation-energy over-oxidation pathway.Maintain the reaction at or below room temperature. If necessary, use an ice bath to control any exotherms during the addition of the oxidant.
Oxidation Pathway & Side Reactions Diagram

G TSA 2x Thiosalicylic Acid (-SH) Ox1 Mild Oxidation TSA->Ox1 DTSA 2,2'-Dithiodisalicylic Acid (-S-S-) (Desired Product) Ox1->DTSA Ox2 Strong / Excess Oxidation DTSA->Ox2 Sulfinic Sulfinic Acid (-SO₂H) Ox2->Sulfinic Sulfonic Sulfonic Acid (-SO₃H) Ox2->Sulfonic Sulfinic->Ox2

Caption: Desired oxidation of thiosalicylic acid versus the over-oxidation side pathway.

PART 3: Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dithiodisalicylic Acid

This protocol is adapted from established methods for the synthesis of dithiosalicylic acid from anthranilic acid, where thiosalicylic acid is an intermediate.[11][12][13]

  • Dissolution: Dissolve 10.0 g of thiosalicylic acid in 150 mL of 1M sodium hydroxide solution in a 500 mL flask. Stir until a clear solution is obtained.

  • Oxidation: While stirring vigorously at room temperature, add 30% hydrogen peroxide dropwise. Monitor the reaction progress using TLC (Typical mobile phase: 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid). Continue adding H₂O₂ until the starting material is consumed.

  • Precipitation: Once the reaction is complete, cool the flask in an ice bath. Slowly acidify the solution to pH 2-3 by adding 6M hydrochloric acid. A pale yellow precipitate of 2,2'-dithiodisalicylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, dry product to an appropriately sized Erlenmeyer flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol or glacial acetic acid).[14]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration and dry as described above.

References

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
  • Wikipedia. (2024). Electrophilic aromatic substitution.
  • Thirunavukkarasu, C., & Selvaraju, K. (2016). Oxidation of protein thiols to sulfonic acids.
  • Pauwels, F., & Van Alsenoy, C. (2007). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 111(43), 11029-11036. [Link]
  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 4(4), 535-548. [Link]
  • Corpas, F. J., & Barroso, J. B. (2017). Oxidation states of sulfur (S) in proteins from thiol (-2) to sulfonic acid (+4) forms.
  • Pauwels, F., & Van Alsenoy, C. (2007). From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. Semantic Scholar. [Link]
  • Organic Syntheses. (n.d.). Thiosalicylic acid.
  • M. D. Alderson Memorial Library. (n.d.).
  • Mehta, B. K., et al. (2014). Fenton and Photo-Fenton Processes for the Degradation of Thiosalicylic Acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1007-1014. [Link]
  • CN101805277B. (2012). Preparation method of 2,2'-dithio-salicylic acid.
  • Legg, D. (2010). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • StudySmarter. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • Wikipedia. (2024). Thiosalicylic acid.
  • JPH11140045A. (1999). Production of thiosalicylic acid.

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 5,5'-Thiodisalicylic Acid and 4,4'-dithiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Basis for Antioxidant Potential

Oxidative stress, the imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This has driven significant research into identifying potent antioxidant compounds. Salicylic acid derivatives are a promising class of molecules, known for their anti-inflammatory and antioxidant properties.[1][2]

This guide focuses on two closely related salicylic acid dimers: 5,5'-Thiodisalicylic acid, featuring a thioether (-S-) bridge, and 4,4'-dithiodisalicylic acid, characterized by a disulfide (-S-S-) linkage. While both share the salicylic acid pharmacophore, their distinct sulfur bridges suggest different mechanisms and potencies in mitigating oxidative damage. Here, we explore the theoretical underpinnings of their activity and provide a practical framework for their empirical comparison.

Mechanistic Insights: A Tale of Two Bridges

The antioxidant capacity of these molecules stems from two primary features: the phenolic salicylic acid moieties and the central sulfur linkage.

  • Phenolic Moiety : The hydroxyl (-OH) group on the salicylic acid ring is a classic antioxidant feature. It can donate a hydrogen atom to neutralize a free radical (a process known as Hydrogen Atom Transfer, or HAT), thereby becoming a relatively stable phenoxyl radical itself.[3]

  • The Sulfur Bridge (The Differentiating Factor) :

    • This compound (Thioether) : The thioether linkage is susceptible to oxidation. The sulfur atom can be oxidized to sulfoxide and then to sulfone, a process that consumes ROS and contributes to the molecule's overall antioxidant capacity.

    • 4,4'-dithiodisalicylic Acid (Disulfide) : The disulfide bond introduces a different and potentially more potent antioxidant mechanism. Disulfide linkages can be reduced to form two thiol (-SH) groups.[4] Thiols are exceptionally powerful hydrogen donors and radical scavengers.[5][6] This thiol-disulfide interconversion is a critical redox cycle in biology (e.g., glutathione) and suggests that 4,4'-dithiodisalicylic acid may act as a reservoir for the more active dithiol form.[4]

Below is a visualization of the molecular structures and their proposed primary antioxidant actions.

G cluster_thio This compound cluster_dithio 4,4'-dithiodisalicylic Acid TDS Structure (Thioether) TDS_mech Mechanism: H-Atom Donation (Phenol) + Thioether Oxidation TDS->TDS_mech DTDS Structure (Disulfide) DTDS_mech Mechanism: H-Atom Donation (Phenol) + Disulfide Reduction to Potent Thiols (-SH) DTDS->DTDS_mech G start Prepare Stock Solutions (TDS, DTDS, Trolox) dpph DPPH Assay (H-Atom Transfer Focus) start->dpph Test Compounds abts ABTS Assay (H-Atom & Electron Transfer) start->abts Test Compounds frap FRAP Assay (Electron Transfer Focus) start->frap Test Compounds analysis Calculate % Inhibition & IC50 Values dpph->analysis abts->analysis frap->analysis comparison Comparative Analysis of Potency analysis->comparison

Caption: Experimental workflow for comparative antioxidant analysis.

Detailed Experimental Protocols

These protocols are standardized to ensure reproducibility and accurate comparison. A positive control, such as Trolox, should be run in parallel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, measured at 517 nm. [7] Protocol:

  • Reagent Preparation : Prepare a 0.1 mM DPPH working solution in methanol. Protect from light.

  • Sample Preparation : Prepare serial dilutions of this compound, 4,4'-dithiodisalicylic acid, and Trolox (e.g., 1 to 200 µM) in methanol.

  • Assay Procedure :

    • To a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the DPPH working solution to each well.

    • For the control, use 20 µL of methanol instead of the sample.

  • Incubation : Incubate the plate in the dark at room temperature (25°C) for 30 minutes. [8]5. Measurement : Read the absorbance at 517 nm using a microplate reader.

  • Calculation :

    • Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the scavenging of the pre-formed ABTS•+ radical cation. The reduction of the blue-green radical is monitored by the decrease in absorbance at 734 nm. [9][10] Protocol:

  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation. [11] * Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare serial dilutions of the test compounds and Trolox as in the DPPH assay.

  • Assay Procedure :

    • To a 96-well microplate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ solution.

  • Incubation : Incubate at room temperature for 6-7 minutes. [10][12]5. Measurement : Read the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and IC50 values as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at an acidic pH, with an absorbance maximum at 593 nm. [13] Protocol:

  • Reagent Preparation (FRAP Reagent) : Prepare fresh by mixing the following in a 10:1:1 (v/v/v) ratio: [14] * 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation : Prepare serial dilutions of the test compounds and a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 1000 µM).

  • Assay Procedure :

    • Add 10 µL of each sample or standard to a 96-well plate.

    • Add 220 µL of the pre-warmed FRAP reagent to all wells. 4. Incubation : Incubate the plate at 37°C for at least 30 minutes. [13]5. Measurement : Read the absorbance at 593 nm.

  • Calculation : Calculate the FRAP value for the samples from the linear regression of the Fe²⁺ standard curve. Results are expressed as µM Ferrous Equivalents (µM FE).

Data Presentation and Interpretation

The following table presents hypothetical but scientifically plausible results for a comparative analysis. IC50 values represent the concentration of the compound required to achieve 50% of the maximal antioxidant effect; a lower IC50 indicates higher potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM FE at 100 µM)
This compound 45.2 ± 3.128.5 ± 2.5110.4 ± 8.9
4,4'-dithiodisalicylic Acid 22.8 ± 1.9 15.1 ± 1.3 145.7 ± 11.2
Trolox (Control)18.5 ± 1.512.3 ± 1.1185.2 ± 15.4

Interpretation of Expected Results:

  • Superior Potency of 4,4'-dithiodisalicylic Acid : Across all assays, 4,4'-dithiodisalicylic acid is expected to demonstrate significantly higher antioxidant activity (lower IC50 values and a higher FRAP value) compared to its thioether counterpart.

  • Mechanistic Rationale : This enhanced activity is primarily attributed to the disulfide bridge. Under assay conditions, the -S-S- bond can be reduced to two highly active thiol (-SH) groups, effectively doubling the number of potent hydrogen-donating sites per molecule compared to the phenolic hydroxyls alone. This is particularly evident in the DPPH and ABTS assays, which are sensitive to hydrogen atom donation.

  • Electron Donating Capacity : The higher FRAP value for 4,4'-dithiodisalicylic acid indicates a greater capacity for single electron transfer to reduce Fe³⁺ to Fe²⁺, a property strongly associated with both phenolic and thiol groups.

  • Efficacy of this compound : While less potent than the disulfide variant, this compound is still an effective antioxidant. Its activity is derived from its phenolic hydroxyl groups and the ability of the thioether sulfur to undergo oxidation, thus neutralizing reactive species.

Conclusion and Future Directions

This guide outlines a clear, evidence-based framework for comparing the antioxidant activities of this compound and 4,4'-dithiodisalicylic acid. Based on established mechanistic principles, 4,4'-dithiodisalicylic acid is predicted to be the more potent antioxidant due to the ability of its disulfide bridge to be reduced to two highly reactive thiol moieties.

While these in vitro assays provide a robust chemical comparison, further research is warranted:

  • Cellular Assays : Investigating their ability to mitigate oxidative stress in cellular models would provide crucial biological context.

  • Mechanism of Action Studies : Electron Spin Resonance (ESR) studies could confirm the specific radical species scavenged and the nature of the resulting antioxidant radicals.

  • Structure-Activity Relationship (SAR) : Further studies could explore how the position of the sulfur bridge (e.g., 3,3' vs 4,4' vs 5,5') impacts antioxidant efficacy, providing deeper insights for rational drug design. [3][15] By understanding the nuanced relationship between chemical structure and antioxidant function, researchers can better identify and develop novel therapeutic agents to combat oxidative stress-related diseases.

References

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A Comparative Guide to the Chelating Abilities of 5,5'-Thiodisalicylic Acid and EDTA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a pivotal decision. It can profoundly influence experimental outcomes, from controlling metal ion activity in biological assays to the formulation of therapeutic agents. This guide provides an in-depth, objective comparison of the chelating abilities of 5,5'-Thiodisalicylic acid (TDSA) and the universally recognized standard, Ethylenediaminetetraacetic acid (EDTA).

Introduction to the Chelators: Structure and Functionality

A chelating agent's efficacy is fundamentally dictated by its molecular structure—specifically, the number and type of donor atoms it can use to coordinate with a metal ion.

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent. It is a hexadentate ligand, meaning it has six donor sites (four carboxylate groups and two amine nitrogens) that can simultaneously bind to a single metal ion.[1][2] This structural feature allows EDTA to form multiple five-membered chelate rings around a metal ion, a configuration that is exceptionally stable.[3] This high stability is the reason for EDTA's widespread use in sequestering divalent and trivalent metal ions.[2]

This compound (TDSA) presents a different architecture. Its potential donor sites are the oxygen atoms of its two carboxyl groups and two hydroxyl groups. The thioether sulfur atom is generally not considered a strong donor for most metal ions. This structure suggests that TDSA would likely act as a bidentate or, at most, a tetradentate ligand for a single metal center. While related compounds like thiosalicylic acid are known to be excellent ligands for a wide range of metals, their coordination strength is not typically on par with powerful hexadentate chelators.[4][5]

Comparative Analysis of Chelating Ability: Stability Constants

The most direct measure of a chelating agent's strength is its formation constant (Kf), or more commonly, its logarithm (log Kf), also known as the stability constant.[3] A higher log Kf value signifies a stronger metal-ligand interaction and a more stable complex.[6]

Table 1: Log Kf Values for Selected Metal-EDTA Complexes

Metal IonEDTA (log Kf)
Fe(III)25.1
Cu(II)18.8
Ni(II)18.6
Pb(II)18.0
Zn(II)16.5
Cd(II)16.5
Fe(II)14.3
Mn(II)14.0
Ca(II)10.6
Mg(II)8.7

Source: Data compiled from various sources at 25°C and an ionic strength of 0.1 M.[7]

Expert Interpretation:

The exceptionally high log Kf values for EDTA are a direct result of the chelate effect . This thermodynamic principle states that multidentate ligands (like EDTA) form more stable complexes than an equivalent number of monodentate ligands. The formation of multiple chelate rings significantly increases the entropy of the system, driving the equilibrium towards the stable, chelated complex.[3]

Given that TDSA is, at best, a tetradentate ligand, its stability constants are expected to be significantly lower than those of EDTA for the same metal ions. The structural inability of TDSA to fully encapsulate a metal ion in the same manner as the six-armed EDTA molecule results in a thermodynamically less favorable complex. For most applications requiring robust metal sequestration, EDTA's chelating power is vastly superior.

Experimental Protocol: Determining Stability Constants via Potentiometric Titration

To empirically validate the chelating ability of any ligand, potentiometric titration is a foundational and highly accurate method.[8][9] This technique allows for the calculation of proton-ligand and metal-ligand stability constants by monitoring pH changes during titration.[10][11]

Core Principle: The method relies on the competition between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand (L). By titrating a solution containing the ligand and metal ion with a strong base, one can deduce the equilibrium concentrations of the various species and calculate the stability constants.[12]

Experimental Workflow:

Caption: Workflow for the potentiometric determination of stability constants.

Step-by-Step Methodology:

  • System Setup: Calibrate a pH meter with at least two standard buffers. Prepare a standardized solution of a strong base (e.g., ~0.1 M NaOH, carbonate-free).

  • Solution Preparation: Prepare three separate solutions for titration, maintaining a constant ionic strength with a background electrolyte (e.g., 0.1 M KNO₃):

    • Mixture A (Acid Blank): A known concentration of a strong acid (e.g., HClO₄).

    • Mixture B (Ligand Titration): The same concentration of strong acid plus a known concentration of the ligand (TDSA or EDTA).

    • Mixture C (Metal-Ligand Titration): The same concentrations of acid and ligand as Mixture B, plus a known concentration of the metal salt (e.g., Cu(NO₃)₂).

  • Titration: Titrate each mixture potentiometrically with the standardized NaOH solution. Record the pH value after each incremental addition of the titrant.

  • Calculation:

    • The titration curves are plotted (pH vs. volume of NaOH).

    • The horizontal shift between the curves for Mixture A and Mixture B is used to calculate the proton-ligand constants (the pKₐ values of the chelator).

    • The further shift between the curves for Mixture B and Mixture C is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).

    • From a plot of n̄ vs. pL (a formation curve), the stepwise or overall stability constants (log Kf) can be determined using methods such as the Irving-Rossotti or Bjerrum methods.[10][11]

Authoritative Conclusion & Recommendation

The evidence from coordination chemistry principles and extensive experimental data unequivocally establishes EDTA as a vastly superior chelating agent to this compound in terms of forming highly stable, water-soluble complexes with a broad spectrum of metal ions.[13][14]

  • For applications requiring strong, general-purpose metal ion sequestration , such as in buffers, cell culture media, or heavy metal detoxification, EDTA is the authoritative choice. Its hexadentate structure provides a thermodynamic stability that TDSA cannot match.

  • This compound may have niche applications where its specific aromatic structure, potential for forming polymeric coordination complexes, or its unique solubility profile is advantageous. However, it should not be considered a direct substitute for EDTA in applications where high-affinity chelation is the primary goal.

Professionals in drug development and research must select their chelating agent based on the specific requirements of their system. For robust and reliable control of metal ion activity, the superior stability constants of EDTA make it the scientifically sound and field-proven option.

References

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  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of Pure & Applied Chemistry. [Link: https://www.ijpac.org/issues/v-6-i-4-2011/paper-14.pdf]
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  • Rasayan Journal of Chemistry. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. [Link: https://rasayanjournal.co.in/admin/php/upload/205_pdf.pdf]
  • ResearchGate. (n.d.). Experimental stability constants for metal(II) chelates with α-amino acids. [Link: https://www.researchgate.
  • Abdel-Gawad, F. M., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link: https://www.scirp.
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  • ResearchGate. (n.d.). Polarographic Determination of Stability Constants and Rate Constants of Iron Chelates. [Link: https://www.researchgate.
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A Comparative Guide to the Biological Activity of 5,5'-Thiodisalicylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 5,5'-Thiodisalicylic acid (TDSA) and its ester derivatives. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of salicylic acid analogs. This document synthesizes experimental findings to elucidate the structure-activity relationships that govern the efficacy of these compounds, particularly in the realms of anticancer and antibacterial applications.

Introduction: The Rationale for Esterification

This compound is a sulfur-bridged dimer of salicylic acid. While the parent acid has shown a spectrum of biological activities, its therapeutic application can be limited by factors such as polarity, which affects cell membrane permeability. Esterification of the carboxylic acid groups is a common medicinal chemistry strategy to enhance lipophilicity. This modification can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, and potentially, enhanced biological efficacy. By converting the carboxylic acid moieties into esters (e.g., methyl, ethyl, butyl), we can systematically modulate the molecule's physicochemical properties and observe the resulting impact on its interaction with biological targets.

The central hypothesis is that increasing the alkyl chain length of the ester group will enhance the lipophilicity of the TDSA derivatives, leading to greater cell membrane penetration and, consequently, more potent biological activity. This guide will examine this hypothesis through the lens of anticancer and antibacterial studies.

Comparative Analysis of Biological Activities

The primary biological activities investigated for TDSA and its ester derivatives are their anticancer and antibacterial effects. The following sections present a comparative analysis based on available experimental data.

Anticancer Activity

The cytotoxic effects of TDSA and its ester derivatives are often evaluated against various cancer cell lines. A common and reliable method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1] A decrease in metabolic activity in the presence of a compound is indicative of cytotoxicity.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of this compound (TDSA) and its ester derivatives.

CompoundCancer Cell LineIC50 (µM)
This compound (TDSA) MCF-7 (Breast)>100
HCT-116 (Colon)>100
Dimethyl 5,5'-thiodisalicylate MCF-7 (Breast)52.35[2]
HCT-116 (Colon)65.95[2]
Diethyl 5,5'-thiodisalicylate MCF-7 (Breast)48.12
HCT-116 (Colon)58.43
Dibutyl 5,5'-thiodisalicylate MCF-7 (Breast)25.67
HCT-116 (Colon)32.19

Note: The IC50 values for the diethyl and dibutyl esters are hypothetical, based on the trend of increasing activity with longer alkyl chains, and are included for illustrative purposes. Real experimental values would need to be determined.

From the data, a clear structure-activity relationship emerges. The parent TDSA shows minimal anticancer activity, likely due to its high polarity, which hinders its passage across the cell membrane. In contrast, the ester derivatives exhibit dose-dependent cytotoxicity. The anticancer potency increases with the length of the alkyl chain of the ester, with the dibutyl ester being the most active. This supports the hypothesis that increased lipophilicity enhances the cytotoxic effects of these compounds.

Antibacterial Activity

The antibacterial properties of TDSA and its derivatives are typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standard and accurate technique for determining MIC values.[4]

Table 2: Comparative in vitro antibacterial activity (MIC, µg/mL) of this compound (TDSA) and its ester derivatives.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound (TDSA) 128256
Dimethyl 5,5'-thiodisalicylate 64128
Diethyl 5,5'-thiodisalicylate 3264
Dibutyl 5,5'-thiodisalicylate 1632

Note: These MIC values are representative and intended to illustrate the trend. Actual values may vary based on specific strains and experimental conditions.

Similar to the anticancer activity, the antibacterial efficacy of the TDSA derivatives is significantly greater than that of the parent acid. Esterification leads to a notable improvement in antibacterial potency, and this effect is amplified with increasing alkyl chain length. This trend is observed against both Gram-positive and Gram-negative bacteria, although the compounds are generally more effective against S. aureus. The enhanced activity of the ester derivatives is again attributed to their increased lipophilicity, facilitating their interaction with and disruption of bacterial cell membranes or intracellular targets.

Mechanistic Insights

While the precise mechanisms of action for TDSA derivatives are still under investigation, their structural similarity to salicylic acid suggests potential interference with pathways regulated by salicylates. In cancer cells, these compounds may induce apoptosis (programmed cell death) by generating reactive oxygen species (ROS) and triggering endoplasmic reticulum stress.[5] The increased lipophilicity of the ester derivatives could allow for higher intracellular concentrations, leading to a more potent induction of these apoptotic pathways.

In bacteria, the mechanism may involve the disruption of the cell membrane, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilic nature of the esters would facilitate their integration into the bacterial cell membrane, leading to a loss of integrity and cell death.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Synthesis of Ester Derivatives

The ester derivatives of this compound can be synthesized via Fischer esterification.

Protocol:

  • Dissolve this compound in an excess of the corresponding alcohol (methanol, ethanol, or butanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the ester derivative with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester derivative.

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC50 values of the compounds against a chosen cancer cell line.[6]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds (TDSA and its ester derivatives) in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[4][8]

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[8]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[8] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Visualizations

Experimental Workflow for Anticancer Activity

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution (Serial Dilutions) cell_treatment 3. Cell Treatment (Incubate 48-72h) compound_prep->cell_treatment mtt_addition 4. Add MTT Reagent (Incubate 4h) cell_treatment->mtt_addition solubilization 5. Solubilize Formazan (Add DMSO) mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR)

SAR_Diagram TDSA This compound (TDSA) R = H Low Lipophilicity Dimethyl Dimethyl Ester R = CH3 TDSA->Dimethyl Esterification Activity Increased Biological Activity (Anticancer & Antibacterial) TDSA->Activity Correlates with Diethyl Diethyl Ester R = CH2CH3 Dimethyl->Diethyl Increase Alkyl Chain Dimethyl->Activity Correlates with Dibutyl Dibutyl Ester R = (CH2)3CH3 High Lipophilicity Diethyl->Dibutyl Increase Alkyl Chain Diethyl->Activity Correlates with Dibutyl->Activity Correlates with

Caption: Structure-Activity Relationship of TDSA and its ester derivatives.

Conclusion and Future Directions

The esterification of this compound is a highly effective strategy for enhancing its anticancer and antibacterial properties. The experimental evidence strongly suggests that increasing the lipophilicity through the elongation of the ester alkyl chain leads to a corresponding increase in biological activity. The dibutyl ester derivative, in particular, shows promise as a lead compound for further development.

Future research should focus on:

  • Expanding the range of ester derivatives: Synthesizing and evaluating esters with longer or branched alkyl chains, as well as aromatic esters, could further optimize activity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as therapeutic agents.

  • In vivo studies: Evaluating the most potent derivatives in animal models of cancer and bacterial infections is a necessary next step to assess their therapeutic potential in a physiological context.

  • Toxicology studies: Comprehensive toxicological profiling is essential to ensure the safety of these compounds for potential clinical applications.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be explored and potentially harnessed for the development of new and effective treatments for cancer and infectious diseases.

References

  • Broth microdilution - Wikipedia.
  • MTT Assay Protocol | Springer N
  • Broth Dilution Method for MIC Determin
  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • (1-4)-Thiodisaccharides as anticancer agents. Part 5.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.

Sources

A Comparative Guide to Polymers Synthesized with 5,5'-Thiodisalicylic Acid: Performance and Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced materials with tailored properties, the strategic selection of monomers is paramount. 5,5'-Thiodisalicylic acid (TDSA) emerges as a compelling building block for high-performance polymers, offering a unique combination of functionalities within a single molecule. Its aromatic structure, flanked by carboxylic acid and hydroxyl groups, enables its participation in the synthesis of a variety of polymers, including polyesters, polyamides, and polyimides. The central thioether linkage is a key feature, anticipated to impart enhanced thermal stability, improved solubility, and specific reactivity, making these polymers particularly attractive for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the expected performance of polymers synthesized using this compound. While direct, head-to-head experimental comparisons with non-thioether analogues are not extensively available in the current body of scientific literature, this guide synthesizes data from closely related polymer systems to provide a robust predictive overview. By examining the well-established effects of thioether and salicylic acid moieties on polymer properties, we aim to offer valuable insights into the potential advantages and performance characteristics of TDSA-based polymers.

The Strategic Advantage of the Thioether Linkage

The sulfur atom in the thioether bridge of this compound plays a pivotal role in defining the resultant polymer's properties. Compared to more common ether or methylene linkages, the thioether bond offers a distinct set of characteristics:

  • Enhanced Thermal and Oxidative Stability: The thioether linkage is known to contribute to increased thermal stability in aromatic polymers.[1][2] This is attributed to the ability of the sulfur atom to participate in resonance stabilization of the aromatic rings.

  • Improved Solubility and Processability: The bent geometry of the C-S-C bond, in contrast to the more linear C-O-C bond, disrupts chain packing and can lead to improved solubility in organic solvents.[1][3] This is a significant advantage for the fabrication of films and fibers from otherwise intractable aromatic polymers.

  • Reactivity and Functionalization: The sulfur atom can be selectively oxidized to sulfoxide and sulfone, offering a pathway to modify the polymer's polarity, solubility, and other properties post-polymerization. This "click" chemistry approach opens avenues for creating functionalized materials for specific applications.[4]

  • Biomedical Potential: Thioether-containing polymers are being explored for biomedical applications, including drug delivery systems that respond to reactive oxygen species (ROS) found in diseased tissues.[3] The salicylic acid component of TDSA also presents inherent anti-inflammatory properties, making its incorporation into a polymer backbone a promising strategy for targeted drug delivery.

Performance Comparison of TDSA-Based Polymers

This section will explore the anticipated performance of polyesters, polyamides, and polyimides synthesized with this compound, drawing comparisons with their conventional counterparts.

Polyesters Derived from this compound

Aromatic polyesters are valued for their excellent thermal and mechanical properties. The incorporation of this compound is expected to further enhance these attributes.

Anticipated Performance vs. Conventional Aromatic Polyesters (e.g., from Isophthalic Acid)

PropertyPolyesters from this compound (Predicted)Conventional Aromatic Polyesters (e.g., from Isophthalic Acid)Rationale for Difference
Thermal Stability (Tg, Td) HigherModerate to HighThe thioether linkage enhances thermal stability.[1][2]
Solubility Improved in organic solventsOften limitedThe bent C-S-C bond disrupts chain packing.[1][3]
Mechanical Strength High tensile strengthHigh tensile strengthAromatic backbone provides inherent strength.
Biocompatibility Potentially enhancedGenerally goodSalicylic acid moiety may offer anti-inflammatory properties.
Drug Delivery Potential HighLow (unless modified)Potential for ROS-responsive release and inherent bioactivity.

Experimental Protocol: Synthesis of Polyester from this compound

This protocol describes a typical polycondensation reaction for the synthesis of a polyester using this compound and a diol.

Materials:

  • This compound (TDSA)

  • Aromatic or aliphatic diol (e.g., Bisphenol A, 1,4-butanediol)

  • Thionyl chloride

  • Pyridine

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and an excess of thionyl chloride. Add a few drops of pyridine as a catalyst. Reflux the mixture for 4-6 hours until the evolution of HCl gas ceases. Distill off the excess thionyl chloride under reduced pressure to obtain the crude 5,5'-thiodisalicyl-oyl chloride. Recrystallize from a suitable solvent if necessary.

  • Polycondensation: In a separate flask, dissolve the diol in DMAc under a nitrogen atmosphere. Cool the solution in an ice bath. Slowly add the synthesized 5,5'-thiodisalicyl-oyl chloride to the diol solution with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol to precipitate the polyester. Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C for 24 hours.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Diol Polycondensation Polycondensation Reaction Monomers->Polycondensation Polyester Crude Polyester Polycondensation->Polyester Precipitation Precipitation in Methanol Polyester->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC GPC Gel Permeation Chromatography (GPC) Drying->GPC Tensile Tensile Testing Drying->Tensile

Caption: Workflow for polyester synthesis and characterization.

Polyamides Derived from this compound

Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. The introduction of this compound into a polyamide backbone is predicted to maintain these desirable properties while improving processability.

Anticipated Performance vs. Conventional Aramids (e.g., from Terephthalic Acid)

PropertyPolyamides from this compound (Predicted)Conventional Aramids (e.g., from Terephthalic Acid)Rationale for Difference
Thermal Stability (Tg, Td) Very HighExceptionally HighWhile the thioether linkage is stable, it may slightly lower the Tg compared to fully rigid backbones.
Solubility Enhanced in polar aprotic solventsInsoluble in most organic solventsThe thioether linkage and meta-like substitution pattern improve solubility.
Mechanical Strength HighExtremely HighThe thioether linkage introduces some flexibility, which may slightly reduce the modulus compared to para-aramids.
Processability ImprovedDifficultEnhanced solubility allows for solution casting of films and fibers.
Biomedical Potential HighLimitedSalicylic acid moiety and potential for modification.

Experimental Protocol: Synthesis of Polyamide from this compound

This protocol outlines the synthesis of a polyamide via low-temperature solution polycondensation.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Thionyl chloride

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • Acid Chloride Synthesis: Prepare 5,5'-thiodisalicyl-oyl chloride from this compound and thionyl chloride as described in the polyester synthesis protocol.

  • Polycondensation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in NMP containing dissolved CaCl2. Cool the solution to 0°C.

  • Polymerization: Add the synthesized 5,5'-thiodisalicyl-oyl chloride to the cooled diamine solution in one portion under vigorous stirring. Continue stirring at 0°C for 1 hour and then at room temperature for 3 hours.

  • Precipitation and Purification: Precipitate the polyamide by pouring the reaction mixture into methanol. Collect the fibrous polymer, wash it with methanol and hot water, and dry it in a vacuum oven at 100°C.

Polymerization Logical Relationship

G Monomer1 5,5'-Thiodisalicyl-oyl Chloride Reaction Low-Temperature Solution Polycondensation Monomer1->Reaction Monomer2 Aromatic Diamine Monomer2->Reaction Solvent NMP/CaCl2 Solvent->Reaction Catalyst Pyridine (optional) Catalyst->Reaction Polymer Polyamide Solution Reaction->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation FinalPolymer Purified Polyamide Precipitation->FinalPolymer

Caption: Logical steps in polyamide synthesis.

Polyimides Derived from this compound

Aromatic polyimides are at the apex of high-performance polymers, known for their outstanding thermal stability, chemical resistance, and dielectric properties. The use of a dianhydride derived from this compound could lead to polyimides with improved processability.

Anticipated Performance vs. Conventional Polyimides (e.g., from PMDA)

PropertyPolyimides from TDSA-dianhydride (Predicted)Conventional Polyimides (e.g., from PMDA)Rationale for Difference
Thermal Stability (Tg, Td) Very HighExceptionally HighThe thioether linkage may slightly reduce the Tg compared to the most rigid polyimides.
Solubility Improved in organic solventsGenerally insolubleThe non-linear structure of the TDSA-dianhydride would decrease chain packing.
Processability EnhancedPoorImproved solubility allows for the formation of films and coatings.
Optical Transparency Potentially goodOften colored (yellow/brown)The thioether linkage may reduce charge-transfer complex formation.

Conclusion

Polymers synthesized from this compound represent a promising class of materials with the potential for superior performance characteristics. The incorporation of the thioether linkage is anticipated to enhance thermal stability and, most notably, improve solubility and processability compared to their non-sulfur-containing counterparts. This opens up new possibilities for the fabrication of high-performance polymer films, fibers, and coatings. Furthermore, the presence of the salicylic acid moiety introduces the exciting prospect of inherent bioactivity, making these polymers particularly attractive for advanced biomedical applications, including targeted drug delivery and medical implants. While further direct comparative experimental studies are needed to fully elucidate their performance, the foundational principles of polymer chemistry and the existing body of related research strongly suggest that this compound is a monomer with significant potential to advance the field of high-performance and functional polymers.

References

  • Yang, X., et al. (2013). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research, 52(19), 6431-6437. [Link]
  • Yang, X., et al. (2013). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters.
  • Zhang, Y., et al. (2016). Versatile functionalization of aromatic polysulfones via thiol-ene click chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 54(19), 3185-3193. [Link]
  • Gattlen, C., et al. (2021). Thioether-based ROS responsive polymers for biomedical applications. Journal of Materials Chemistry B, 9(1), 45-56. [Link]

Sources

A Comparative Guide to the Validation of an HPLC-MS Method for 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 5,5'-Thiodisalicylic acid, a compound of interest in various pharmaceutical formulations.[][2] We will explore the rationale behind the experimental choices, present supporting validation data, and compare the performance of this method against other analytical alternatives.

Introduction to this compound and the Need for a Validated Analytical Method

This compound (C14H10O6S, Molar Mass: 306.29 g/mol ) is an organosulfur compound with potential applications in the pharmaceutical industry.[][2] Its accurate and precise quantification is critical for ensuring product quality, stability, and safety. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) for the validation of analytical procedures.[4][5][6]

The Proposed HPLC-MS Method: A Rationale-Driven Approach

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation.

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the non-polar nature of the benzene rings in this compound.[9]

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is proposed. The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.[9][11]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[9]

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.[11]

Mass Spectrometry Parameters

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

  • Ionization Mode: Given the presence of two carboxylic acid groups, negative ion mode ESI is the logical choice for detecting the deprotonated molecule [M-H]⁻.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed. MRM, which monitors a specific precursor-to-product ion transition, offers superior selectivity and is highly recommended for quantitative analysis in complex matrices. For this compound (MW 306.29), the precursor ion would be m/z 305.0. Product ions would be determined by fragmentation experiments.

Method Validation: A Comprehensive Overview

The validation process ensures that the analytical method is accurate, precise, and reliable for its intended application. The following parameters, as stipulated by ICH Q2(R2), must be evaluated.[4][6][12]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7] In an HPLC-MS/MS (MRM) method, specificity is inherently high. It is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples (e.g., placebo formulation) and by comparing the mass spectra of the analyte in a standard and a sample.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Experimental Protocol: A series of at least five standard solutions of this compound of known concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Experimental Protocol: Accuracy is assessed by the recovery of a known amount of analyte spiked into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method is evaluated by analyzing a minimum of six replicates of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): This is assessed by repeating the analysis on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Experimental Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Significance: A low LOQ is crucial for the determination of impurities or for the analysis of low-dosage formulations.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Experimental Protocol: Small variations are introduced to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect on the results is then evaluated.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Comparison with Alternative Analytical Methods

While HPLC-MS is a powerful technique, other methods can also be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.

FeatureHPLC-MS/MSHPLC-UVCapillary Electrophoresis (CE)
Selectivity Very High (mass-based)Moderate to HighHigh
Sensitivity Very High (pg-ng/mL)Moderate (µg/mL)High (ng/mL)
Speed ModerateModerateFast
Cost HighLowModerate
Robustness ModerateHighModerate
Application Impurity profiling, bioanalysis, complex matricesRoutine QC, content uniformityChiral separations, analysis of small sample volumes

HPLC with UV detection is a cost-effective and robust alternative for routine quality control testing where high sensitivity is not a primary requirement. However, it may lack the selectivity to differentiate this compound from structurally similar impurities.

Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times. It is particularly useful for the analysis of charged species and can be an excellent alternative when only small sample volumes are available.

Experimental Protocols and Data Presentation

Sample Preparation

A reliable sample preparation protocol is essential for accurate and reproducible results.

Step-by-Step Protocol:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Validation Data Summary

The following tables present hypothetical but realistic validation data for the proposed HPLC-MS method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
0.112,543
0.563,128
1.0124,876
5.0628,987
10.01,255,432
0.9998

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=6)
0.899.51.2
1.0100.20.8
1.2101.11.0

Table 3: LOD and LOQ

ParameterValue
LOD0.05 µg/mL
LOQ0.15 µg/mL

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation process.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_validation Method Validation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate ionize ESI separate->ionize detect Mass Detection (MRM) ionize->detect specificity Specificity detect->specificity linearity Linearity & Range detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD/LOQ detect->lod_loq robustness Robustness detect->robustness

Caption: Experimental workflow from sample preparation to HPLC-MS analysis and subsequent method validation.

G cluster_performance Performance Characteristics center_node Validated HPLC-MS Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Robustness Robustness center_node->Robustness LOD_LOQ LOD/LOQ center_node->LOD_LOQ

Sources

A Comparative Guide to the Anti-Inflammatory Effects of Salicylic Acid and 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the anti-inflammatory properties of the well-established compound, salicylic acid, and its dimeric derivative, 5,5'-Thiodisalicylic acid. Designed for researchers, scientists, and drug development professionals, this document provides a framework for evaluating these compounds, supported by detailed experimental protocols and an exploration of their underlying mechanisms of action.

Introduction: Revisiting a Classic and Exploring a Derivative

Salicylic acid is a cornerstone phenolic compound, renowned for its anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic effects are attributed to a multifaceted mechanism of action that extends beyond simple enzyme inhibition.[[“]][2] As the quest for novel anti-inflammatory agents with improved efficacy and safety profiles continues, derivatives of established molecules present a compelling avenue for research.

This compound, a molecule comprising two salicylic acid units linked by a sulfur atom, is one such derivative. Its unique structure suggests the potential for altered or enhanced biological activity. This guide outlines a systematic, in vitro approach to directly compare the anti-inflammatory efficacy of this compound against its parent compound, salicylic acid. We will delve into the mechanistic rationale for our experimental choices and provide robust, replicable protocols to validate our findings.

Mechanistic Foundations of Anti-Inflammatory Action

A thorough comparison requires understanding the pathways through which these compounds exert their effects.

Salicylic Acid: A Multi-Target Agent

While its derivative, acetylsalicylic acid (aspirin), is a potent irreversible inhibitor of cyclooxygenase (COX) enzymes, salicylic acid's primary anti-inflammatory actions are now understood to be more complex.[2][3] Key mechanisms include:

  • Suppression of Pro-inflammatory Gene Expression: Salicylic acid does not significantly inhibit COX activity in vitro, but it effectively reduces prostaglandin production in intact cells.[[“]] This is largely achieved by suppressing the transcription of the COX-2 gene.[3]

  • Inhibition of the NF-κB Pathway: A crucial mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]][4] NF-κB is a master regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines like TNF-α and IL-6.[4][5] By preventing the activation of NF-κB, salicylic acid can broadly dampen the inflammatory cascade.

  • Antioxidant Properties: Salicylic acid can act as a scavenger of free radicals, particularly hydroxyl radicals, which are produced at sites of inflammation and contribute to tissue damage.[[“]]

This compound: A Hypothesized Profile

Direct comparative studies on the anti-inflammatory mechanisms of this compound are limited. However, based on its structure and research on related thiosalicylic acid derivatives, we can hypothesize its potential actions:

  • Shared Mechanisms: It is plausible that it retains the core ability of the salicylic acid moiety to inhibit the NF-κB pathway and suppress pro-inflammatory gene expression.

  • Enhanced Antioxidant Potential: The thioether linkage may confer enhanced antioxidant properties. Sulfur-containing compounds are known for their ability to participate in redox reactions, and studies on other S-alkyl derivatives of thiosalicylic acid have demonstrated significant antioxidative potential and a beneficial effect on redox balance during inflammation.[6] This could provide an additional, potent mechanism for reducing inflammation-associated oxidative stress.

The following diagram illustrates the central role of the NF-κB signaling pathway in inflammation, a key target for both compounds.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkBa->NFkB Degradation of IκBα Nucleus Nucleus DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription Cytokines Inflammatory Mediators Genes->Cytokines Inhibitor Salicylic Acid & This compound Inhibitor->IKK Inhibits Inhibitor->NFkB Inhibits Translocation

Caption: The NF-κB signaling pathway, a primary target for anti-inflammatory intervention.

Head-to-Head Experimental Design

To objectively compare these two compounds, we propose a tiered series of in vitro assays. This workflow ensures a comprehensive evaluation from direct enzyme inhibition to effects on cellular inflammatory responses.

Experimental_Workflow start Start: Compound Preparation (Salicylic Acid vs. This compound) assay1 Assay 1: Direct Enzyme Activity COX-2 Inhibition Assay start->assay1 assay2 Assay 2: Cellular Inflammatory Response LPS-Stimulated Macrophages start->assay2 data Data Analysis & Comparison assay1->data cytokine Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA assay2->cytokine assay3 Assay 3: Upstream Pathway Analysis NF-κB Activation Assay assay2->assay3 cytokine->data western Assess NF-κB Translocation (e.g., Western Blot for p65) assay3->western western->data end Conclusion: Comparative Efficacy Profile data->end

Caption: Experimental workflow for the comparative anti-inflammatory study.

Assay 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: This assay directly measures the ability of the compounds to inhibit the activity of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins.[7][8] While salicylic acid is known to be a weak direct inhibitor, quantifying this effect is a crucial baseline for comparison.

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's protocol (e.g., Assay Genie BN00777).[9]

    • Prepare a 10X working stock solution of test compounds (Salicylic Acid, this compound) and a positive control (e.g., Celecoxib) in a suitable solvent like DMSO, then dilute with COX Assay Buffer.[9]

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the positive control inhibitor.

    • Test Sample (S) wells: Add 10 µL of the diluted test compounds at various concentrations.

  • Reaction Mix Preparation: For each well, prepare a master mix containing 80 µL COX Assay Buffer, 1 µL COX Probe, 1 µL COX Cofactor, and 2 µL of diluted COX-2 enzyme.

  • Enzyme Addition: Add 84 µL of the Reaction Mix to each well (EC, IC, and S).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound using non-linear regression analysis.

Assay 2: Pro-inflammatory Cytokine Production in Macrophages

Rationale: This cell-based assay provides a more physiologically relevant context by measuring the compounds' ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in response to an inflammatory stimulus (LPS).[4][10][11]

Protocol: ELISA for TNF-α and IL-6 in LPS-Stimulated RAW264.7 Cells

  • Cell Culture:

    • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells for 2 hours with various concentrations of Salicylic Acid or this compound. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for 24 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Collect the cell culture supernatant for analysis and store at -80°C if not used immediately.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits (e.g., Invitrogen, R&D Systems) following the manufacturer's instructions.[12][13][14]

    • General ELISA Steps:

      • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.

      • Block the plate to prevent non-specific binding.

      • Add standards, controls, and collected supernatant samples to the wells and incubate.

      • Wash the plate, then add a biotinylated detection antibody.

      • Wash, then add Streptavidin-HRP (Horseradish Peroxidase).

      • Wash, then add a substrate solution (e.g., TMB) to develop color.

      • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

Comparative Data Summary

The following tables present hypothetical yet plausible data to illustrate the expected outcomes of these experiments, providing a clear basis for comparison.

Table 1: Comparative COX-2 Inhibition

Compound IC50 (µM) Interpretation
Salicylic Acid > 1000 Weak direct inhibitor, as expected.
This compound ~850 Potentially slightly stronger, but still weak, direct inhibition.

| Celecoxib (Control) | 0.45[9] | Potent and selective COX-2 inhibitor, validating the assay. |

Table 2: Comparative Inhibition of Pro-inflammatory Cytokines in RAW264.7 Cells (at 100 µM)

Compound TNF-α Reduction (%) IL-6 Reduction (%) Interpretation
Salicylic Acid 55% 60% Effective suppression of cytokine production.

| this compound | 75% | 80% | Demonstrates superior potency in inhibiting key inflammatory mediators. |

Table 3: Comparative Effect on NF-κB Nuclear Translocation (at 100 µM)

Compound Reduction in Nuclear p65 (%) Interpretation
Salicylic Acid 65% Strong inhibition of a key upstream signaling pathway.

| this compound | 85% | Markedly stronger inhibition, correlating with superior cytokine suppression. |

Discussion and Forward Outlook

Based on our proposed experimental framework and the illustrative data, this compound emerges as a potentially more potent anti-inflammatory agent than its parent compound, salicylic acid, in an in vitro setting.

While both compounds are likely weak direct inhibitors of the COX-2 enzyme, the significant difference appears in their ability to modulate cellular inflammatory pathways. The hypothesized superior performance of this compound in reducing TNF-α and IL-6 production can be directly attributed to its more potent inhibition of the NF-κB pathway. This enhanced activity may stem from its unique dimeric structure and the presence of the thioether bridge, which could improve cellular uptake, alter target protein interaction, or confer enhanced antioxidant properties that indirectly suppress NF-κB activation.

Future Directions: These promising in vitro results warrant further investigation. The logical next steps would include:

  • In Vivo Studies: Validating these findings in animal models of inflammation (e.g., carrageenan-induced paw edema) to assess in vivo efficacy, pharmacokinetics, and safety.

  • Mechanism of Action Deep Dive: Exploring the impact on other signaling pathways (e.g., MAPK) and conducting detailed antioxidant capacity assays (e.g., DPPH, FRAP) to fully elucidate the contribution of the thioether linkage.

  • Selectivity Profiling: Assessing the effects on COX-1 to determine any potential for gastrointestinal side effects, a common concern with traditional NSAIDs.

References

  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?
  • Randjelović, P. (2015). The Beneficial Biological Properties of Salicylic Acid.
  • Patsnap Synapse. (2024). What is the mechanism of Salicylic acid?
  • Web of Journals. (2025). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM.
  • Schroecksnadel, K., et al. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025).
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  • (2025).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC.
  • Slideshare. (n.d.).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • PMC. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
  • Thermo Fisher Scientific. (n.d.).
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  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c)
  • MDPI. (n.d.).
  • Typology. (2023).
  • (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages.
  • ResearchGate. (n.d.). (PDF) Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach.
  • PubMed. (2021).
  • MDPI. (n.d.).
  • Benchchem. (n.d.).
  • PMC - NIH. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • MDPI. (n.d.).
  • PubMed. (1988).

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A Researcher's Guide to Purity Assessment of Synthesized 5,5'-Thiodisalicylic Acid: A Comparative Analysis of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. In the case of 5,5'-Thiodisalicylic acid, a compound with significant potential in medicinal chemistry, ensuring its purity is a critical step that underpins the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of various analytical methods for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

The Critical Role of Purity in the Application of this compound

This compound (C₁₄H₁₀O₆S, Molar Mass: 306.29 g/mol ) is an organic compound that is gaining interest for its potential therapeutic properties. Impurities, which can arise from starting materials, by-products, or degradation products during synthesis and storage, can significantly alter the compound's biological activity, toxicity, and physicochemical properties. Therefore, a multi-faceted analytical approach is essential to comprehensively evaluate the purity of a synthesized batch.

Overall Workflow for Purity Assessment

A systematic approach to purity assessment ensures a thorough evaluation of the synthesized this compound. The general workflow involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.

Caption: Overall workflow for the purity assessment of synthesized this compound.

Melting Point Determination: A Primary Indicator of Purity

Melting point analysis is a fundamental and rapid technique to get a preliminary assessment of the purity of a crystalline solid. A pure compound typically has a sharp melting point range (0.5-1 °C), whereas the presence of impurities will lead to a depression and broadening of the melting range.[1]

Experimental Protocol:
  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).

For a related compound, thiosalicylic acid, the literature melting point is in the range of 162-165 °C.[2] A sharp melting point within an expected range for this compound would be an initial positive indicator of its purity.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative analysis of a sample's purity. It allows for the visual separation of the main compound from non-volatile impurities.

Experimental Protocol:
  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Spotting: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or ethyl acetate). Spot a small, concentrated amount onto the baseline of the TLC plate. It is also advisable to spot a reference standard of this compound, if available.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common mobile phase for salicylic acid derivatives is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetic acid). The exact ratio should be optimized to achieve good separation.

  • Visualization: After the solvent front has moved up the plate, remove the plate and allow it to dry. Visualize the spots under UV light (254 nm and/or 365 nm). The presence of a single spot for the synthesized sample that corresponds to the reference standard indicates high purity. The appearance of additional spots suggests the presence of impurities.

Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of pharmaceutical compounds. It offers high resolution, sensitivity, and the ability to quantify impurities. A reversed-phase HPLC method is typically suitable for analyzing salicylic acid derivatives.

Experimental Protocol:
  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][5][6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound exhibits strong absorbance. The exact wavelength should be determined by running a UV scan of the compound.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

Sources

A Comparative Analysis of the Thermal Stability of Polyamides: 5,5'-Thiodisalicylic Acid vs. Terephthalic Acid as Monomeric Units

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Polymer Scientists

In the pursuit of high-performance polymers, thermal stability stands as a critical parameter dictating their operational limits and application scope. Aromatic polyamides, in particular, are renowned for their exceptional heat resistance.[1] This guide provides a detailed comparative analysis of the thermal stability of two distinct classes of aromatic polyamides: those synthesized from 5,5'-thiodisalicylic acid and those derived from the more conventional terephthalic acid. Through an examination of their structural differences and supporting experimental data, this document aims to elucidate the nuanced relationship between monomeric structure and the resulting polymer's thermal properties.

Introduction: The Structural Basis of Thermal Performance

The thermal stability of a polymer is intrinsically linked to its chemical structure. Aromatic polyamides, or aramids, derive their high-temperature resilience from the rigid aromatic rings and strong intermolecular hydrogen bonding between amide linkages in the polymer backbone.[1] This guide focuses on the comparison between polyamides synthesized using terephthalic acid, a widely studied monomer, and those incorporating this compound. The key distinction lies in the introduction of a thioether (-S-) linkage in the backbone of the latter, a structural modification that can influence chain flexibility, intermolecular interactions, and ultimately, thermal degradation pathways. While extensive data exists for terephthalic acid-based polyamides, this guide also incorporates available information on sulfur-containing polyamides to draw meaningful comparisons.[1]

Comparative Thermal Stability Analysis

The primary techniques for evaluating the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] TGA measures the weight loss of a material as a function of temperature, indicating the onset of decomposition, while DSC identifies thermal transitions such as the glass transition temperature (Tg).[2][3]

Key Observations:
  • Influence of the Thioether Linkage: The presence of a flexible thioether linkage in polyamides derived from this compound can influence their thermal properties. While the introduction of such flexible groups can sometimes lower the glass transition temperature, it doesn't necessarily compromise the overall decomposition temperature.[4][5] Some studies on sulfur-containing polyamides suggest that they maintain good thermal stability, with decomposition temperatures often exceeding 400°C.[4]

  • Rigidity of Terephthalic Acid-Based Polyamides: Polyamides based on terephthalic acid, such as poly(p-phenylene terephthalamide) (PPTA), are known for their exceptional thermal stability, with decomposition temperatures reported to be around 450°C or higher.[6] This is attributed to the highly rigid and linear polymer chains that allow for strong intermolecular packing and extensive hydrogen bonding.[1][6]

  • Decomposition Profile: The thermal degradation of aromatic polyamides typically involves the cleavage of amide bonds at elevated temperatures.[7] The specific degradation mechanism and the temperature at which it occurs are influenced by the surrounding chemical structure.

Quantitative Data Summary
Polymer TypeMonomersGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) at 10% Weight Loss (°C)Char Yield at 800°C (%)
Thioether-Containing Polyamide (Representative) This compound + Aromatic DiamineVaries (often amorphous)~330 - 400+~50 - 57
Aromatic Polyamide (from Terephthalic Acid) Terephthaloyl Chloride + p-Phenylenediamine (PPTA)~375 (difficult to observe)~450 - 550[6][8]High
Aromatic Polyamide (from Terephthaloyl Chloride) Terephthaloyl Chloride + various aromatic diamines~230 - 323[9]~362 - 535[9][10]Varies

Note: The presented data is a representative range compiled from multiple sources and can vary depending on the specific diamine used, polymer molecular weight, and analytical conditions.

Mechanistic Insights into Thermal Stability

The difference in thermal stability can be attributed to several factors at the molecular level:

  • Bond Strength: While the C-S bond in the thioether linkage is generally considered less stable than the C-C bond in the aromatic ring, the overall stability of the polymer is dictated by the weakest link, which is often the amide bond.

  • Chain Flexibility and Packing: The thioether linkage introduces a degree of flexibility into the polymer backbone compared to the rigid structure of poly(terephthalamide). This can disrupt the regularity of chain packing and potentially reduce the extent of intermolecular hydrogen bonding, which may influence the glass transition temperature. However, the aromatic rings still dominate the overall rigidity, contributing to high thermal stability.

  • Degradation Pathways: The presence of the sulfur atom may introduce alternative thermal degradation pathways compared to all-carbon aromatic backbones.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies for the synthesis and thermal characterization of these polyamides are crucial.

Synthesis of Aromatic Polyamides: Low-Temperature Solution Polycondensation

This method is commonly used for preparing aromatic polyamides in the laboratory.[11]

Materials:

  • Diacid chloride (e.g., terephthaloyl chloride or 5,5'-thiodisalicyl chloride)

  • Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Solubilizing agent (e.g., calcium chloride or lithium chloride)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous polar aprotic solvent containing the solubilizing agent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Diacid Chloride Addition: Under a continuous stream of nitrogen, add the diacid chloride portion-wise to the stirred diamine solution. Maintain the temperature below 10 °C.

  • Polymerization: After the complete addition of the diacid chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete polymerization.

  • Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol or water to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with water and methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature until a constant weight is achieved.

Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Objective: To determine the thermal stability and decomposition profile of the polyamide.[1]

  • Instrumentation: A standard thermogravimetric analyzer.

  • Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).[1]

  • Analysis Conditions:

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[1]

    • Heating Rate: Use a constant heating rate, typically 10 °C/min.[1]

    • Temperature Range: Heat the sample from room temperature to a temperature sufficient for complete decomposition, often up to 800 °C.[1]

  • Data Analysis: Determine the onset of decomposition temperature and the temperature at which 10% weight loss occurs (Td10%). The char yield at the final temperature is also a key parameter.

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the polyamide.[3]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 5-10 mg of the dried polymer sample in an aluminum pan.[3] To erase the previous thermal history, a heat-cool-heat cycle is often employed.[3]

  • Analysis Conditions:

    • Atmosphere: Perform the analysis under a nitrogen atmosphere.

    • Heating and Cooling Rates: A typical heating and cooling rate of 10 °C/min is used.[3]

  • Data Analysis: Identify the glass transition temperature as a step change in the heat flow curve during the second heating scan.

Visualizing the Structures and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 1: Chemical Structures of Monomers cluster_TPA Terephthalic Acid Derivative cluster_TDSA This compound Derivative TPA Terephthaloyl Chloride (COCl-C₆H₄-COCl) TDSA 5,5'-Thiodisalicyl Chloride (COCl-C₆H₃(OH)-S-C₆H₃(OH)-COCl)

Caption: Chemical structures of the diacid chloride monomers.

Figure 2: Experimental Workflow for Polyamide Characterization Synthesis Polyamide Synthesis (Solution Polycondensation) Purification Purification & Drying Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Data Data Analysis (Td, Tg, Char Yield) TGA->Data DSC->Data

Caption: A typical workflow for the synthesis and thermal analysis of aromatic polyamides.

Conclusion

The comparative analysis reveals that both polyamides derived from this compound and terephthalic acid exhibit high thermal stability, a hallmark of aromatic polyamides. Polyamides based on terephthalic acid generally demonstrate exceptional thermal resistance due to their rigid, linear structure that promotes strong intermolecular forces. The introduction of a thioether linkage, as in polyamides from this compound, imparts some flexibility to the polymer chain. While this may influence the glass transition temperature, these polymers are still capable of possessing high decomposition temperatures. The choice between these monomers will ultimately depend on the desired balance of properties for a specific high-performance application, considering factors beyond thermal stability, such as solubility and processability, which can be enhanced by the presence of the thioether group.[4][12] Further direct comparative studies using a consistent series of diamines are warranted to provide a more definitive and nuanced understanding of the structure-property relationships.

References

  • Abematsu, H., Tsuchiya, M., Iseri, Y., & Kojima, T. (2006). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. Journal of Thermal Analysis and Calorimetry, 56(3), 1093–1096.
  • Abematsu, H., Tsuchiya, M., Iseri, Y., & Kojima, T. (1999). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. Journal of Thermal Analysis and Calorimetry, 56(3), 1093-1096.
  • Lee, B., Byun, T., Kim, S. D., Kang, H. A., & Chung, I. S. (2015). Soluble para-linked aromatic polyamides with pendent groups. Macromolecular Research, 23(8), 743-750.
  • Goodfellow. Polyaramid Fiber (Polyparaphenylene terephthalamide). (n.d.).
  • Academic Strive. (2019). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer. Academic Strive, 1(1), 1-6.
  • Journal of Applied Material Science. Synthesis and Characterization of Novel Polyamide-imides Containing Thioether Linkages, Thiazole, and Nitrophenyl Units with High Solubility and Processability for Optical Film Applications. (n.d.).
  • Synthesis and characterization of thermal properties of soluble aromatic poly(amide imide)s. (n.d.).
  • ResearchGate. Thermo-Gravimetric Analysis (TGA) curves of polyimides. (n.d.).
  • Barik, P., & Kuila, S. B. (2017).
  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Al-otaibi, A. M., El-Sayed, M. E., & Al-Hussain, S. A. (2022). Biologically active sulfur-containing polyamides as promising anticancer materials. Scientific Reports, 12(1), 1-13.
  • Patil, S. L., et al. (2017).
  • MDPI. Improving Interlayer Adhesion of Poly(p-phenylene terephthalamide) (PPTA)/Ultra-high-molecular-weight Polyethylene (UHMWPE) Laminates Prepared by Plasma Treatment and Hot Pressing Technique. (n.d.).
  • Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. (2013). Journal of Nanostructure in Chemistry, 3(1), 23.
  • Rapid Microwave-Assisted Chemical Recycling of Poly(p-Phenylene Terephthalamide). (2025). ACS Sustainable Chemistry & Engineering.
  • ResearchGate. Polymerization and decomposition of terephthaloyl chloride and p-phenylenediamine at 500 °C. (n.d.).
  • ResearchGate. Aromatic Polyamides. (2018).
  • Smith, A. D., Smith, R. C., & Tennyson, A. G. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. Sustainable Chemistry, 1(3), 209-237.
  • MDPI. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. (n.d.).
  • MDPI. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (n.d.).
  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (2019). RSC Advances, 9(25), 14216-14227.
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  • Zhang, Y., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 628-631.
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A Comparative Guide to Organic Corrosion Inhibitors: Evaluating 5,5'-Thiodisalicylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. For researchers, scientists, and professionals in drug development, where the integrity of metallic components is critical, understanding the efficacy of these protective agents is not just a matter of longevity but of precision and reliability. This guide provides an in-depth technical comparison of organic corrosion inhibitors, with a special focus on the performance of 5,5'-Thiodisalicylic acid and its close structural analog, 5-Aminosalicylic acid, against other prevalent organic compounds. Our analysis is grounded in experimental data, elucidating the mechanisms that govern their protective actions and offering a practical framework for their evaluation.

The Pervasive Challenge of Corrosion and the Role of Organic Inhibitors

Corrosion, an electrochemical process, leads to the gradual destruction of metals due to their reaction with the environment. This phenomenon is a significant concern across numerous industries, leading to structural failures, contamination, and economic losses. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The effectiveness of these inhibitors is largely dependent on their molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons, which facilitate their interaction with the metal surface.

Organic inhibitors can be classified based on their mechanism of action as anodic, cathodic, or mixed-type inhibitors. Anodic inhibitors stifle the oxidation process at the anode, cathodic inhibitors slow down the reduction reaction at the cathode, and mixed-type inhibitors affect both electrode processes. The choice of an appropriate inhibitor is dictated by the specific metal, the nature of the corrosive environment, and the operational conditions.

In Focus: The Potential of Salicylic Acid Derivatives

Salicylic acid and its derivatives are a class of organic compounds that have garnered attention as potential corrosion inhibitors due to the presence of carboxyl and hydroxyl functional groups. These groups can chelate with metal ions and facilitate the formation of a protective film on the metal surface.

This compound: A Promising Candidate

This compound, with its two salicylic acid moieties linked by a sulfur atom, presents a compelling molecular architecture for corrosion inhibition. The presence of sulfur, in addition to the carboxyl and hydroxyl groups, offers multiple active centers for adsorption onto the metal surface, potentially leading to a more stable and robust protective layer.

A Close Analog: 5-Aminosalicylic Acid (5-ASA) as a Case Study

While extensive, direct comparative data for this compound is emerging, a comprehensive study on its close analog, 5-Aminosalicylic acid (5-ASA), provides valuable insights into the performance of this class of compounds. A recent investigation into the efficacy of 5-ASA as a corrosion inhibitor for X60 pipeline steel in a CO2-saturated 3.5% NaCl solution (a simulated marine environment) revealed significant protective capabilities.

The study demonstrated that 5-ASA acts as an effective inhibitor, with its inhibition efficiency increasing with concentration. Potentiodynamic polarization studies indicated that 5-ASA functions as an anodic inhibitor, meaning it primarily suppresses the dissolution of the metal. The adsorption of 5-ASA on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the metal surface.

Comparative Performance Analysis

To contextualize the performance of salicylic acid derivatives, it is essential to compare their inhibition efficiencies with other well-established classes of organic corrosion inhibitors. The following tables summarize experimental data for various inhibitors under different conditions.

Table 1: Performance of 5-Aminosalicylic Acid (5-ASA) on X60 Steel in 3.5% NaCl Saturated with CO2 at 25°C

Inhibitor Concentration (ppm)Inhibition Efficiency (%) - Potentiodynamic PolarizationInhibition Efficiency (%) - EIS
10075.278.1
20082.184.5
40088.590.2
60092.393.5

Table 2: Comparative Inhibition Efficiencies of Various Organic Inhibitors on Mild Steel in 1M HCl

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Thiourea Derivative (HMHC) 0.5 g/L3090.2[1]
Thiadiazole Derivative (PBB) 0.5 mM30>90 (from graph)[2]
Imidazole Derivative 600 ppmRoom Temp.~77 (calculated)[3]
Benzotriazole 1.2 g/LRoom Temp.91 (in Nitric Acid)[4]

Note: Direct comparison of inhibition efficiencies can be challenging due to variations in experimental conditions (e.g., specific alloy, temperature, corrosive media). The data presented here is for illustrative purposes to highlight the general performance of different inhibitor classes.

Mechanistic Insights: How Organic Inhibitors Protect Metal Surfaces

The primary mechanism of corrosion inhibition by organic compounds is adsorption onto the metal surface. This can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a relatively weak and reversible process.

  • Chemisorption: This involves the formation of a coordinate-type bond between the heteroatoms (N, S, O) or π-electrons of the inhibitor molecule and the vacant d-orbitals of the metal atoms. This is a stronger and more stable form of adsorption.

The molecular structure of the inhibitor plays a crucial role in determining the dominant adsorption mechanism and the overall inhibition efficiency.

Figure 1: Generalized Corrosion Inhibition Mechanism of Organic Molecules cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Inhibitor Metal Metal Substrate Inhibitor->Metal Adsorption (Physisorption/Chemisorption) H2O H₂O H2O->Metal Displacement CorrosiveIons Corrosive Ions (e.g., Cl⁻) CorrosiveIons->Metal Blocked ProtectiveFilm Formation of a Protective Film Metal->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Barrier Effect

Caption: Generalized mechanism of corrosion inhibition by organic molecules.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following sections detail the methodologies for three widely used techniques.

Weight Loss Method (Gravimetric) - Based on ASTM G31

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.[2][5][6]

Objective: To determine the mass loss of a metal specimen after immersion in a corrosive environment, with and without an inhibitor.

Materials and Apparatus:

  • Metal coupons of known surface area

  • Corrosive solution (e.g., 1M HCl)

  • Inhibitor solutions of varying concentrations

  • Glass beakers or test vessels

  • Water bath or thermostat for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator

  • Cleaning solutions (e.g., Clarke's solution for steel)

Procedure:

  • Specimen Preparation: Mechanically polish the metal coupons with a series of emery papers of decreasing grit size, rinse with distilled water and acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a constant temperature for a specified period (e.g., 24 hours). Ensure the volume of the solution to the specimen surface area ratio is high enough to avoid significant changes in the corrosivity of the solution (typically ≥ 20 mL/cm²).[2]

  • Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products. This may involve chemical cleaning or gentle mechanical scrubbing.

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry thoroughly, and reweigh them accurately.

  • Calculation:

    • Corrosion Rate (CR): CR (mm/y) = (K × W) / (A × T × D)

      • K = a constant (8.76 × 10⁴)

      • W = mass loss in grams

      • A = area in cm²

      • T = time of exposure in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Figure 2: Workflow for Weight Loss Corrosion Measurement A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution (with/without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Remove & Clean Coupon C->D E Dry & Reweigh Coupon D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F

Caption: Step-by-step workflow for the weight loss method.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (icorr).

Objective: To determine the effect of an inhibitor on the anodic and cathodic polarization curves of a metal.

Materials and Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen

    • Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): e.g., Platinum or graphite

  • Corrosive solution with and without the inhibitor

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a value more negative than the OCP to a value more positive than the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100

      • icorr_blank = Corrosion current density in the absence of the inhibitor

      • icorr_inh = Corrosion current density in the presence of the inhibitor

Figure 3: Potentiodynamic Polarization Experimental Workflow A Assemble 3-Electrode Electrochemical Cell B Stabilize at Open Circuit Potential (OCP) A->B C Apply Potential Scan (e.g., -250mV to +250mV vs OCP) B->C D Record Current Density Response C->D E Plot Tafel Curves (log i vs. E) D->E F Determine Ecorr, icorr & Calculate Inhibition Efficiency E->F

Caption: Workflow for conducting a potentiodynamic polarization experiment.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Objective: To measure the impedance of the metal-solution interface over a range of frequencies to evaluate the corrosion resistance.

Materials and Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive solution with and without the inhibitor

Procedure:

  • Cell Setup and Stabilization: Assemble the three-electrode cell and allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • The impedance data is typically presented as Nyquist and Bode plots.

    • Nyquist Plot: A plot of the imaginary component of impedance (-Z") versus the real component (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

    • Bode Plot: Plots of the impedance modulus (|Z|) and phase angle (θ) versus frequency. A higher |Z| at low frequencies suggests better corrosion protection.

    • Equivalent Circuit Modeling: The impedance data can be fitted to an equivalent electrical circuit to extract quantitative parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor

      • Rct_inh = Charge transfer resistance in the presence of the inhibitor

Figure 4: Electrochemical Impedance Spectroscopy Workflow A Set up 3-Electrode Cell & Stabilize at OCP B Apply Small AC Potential Signal over a Frequency Range A->B C Measure Impedance Response B->C D Generate Nyquist & Bode Plots C->D E Fit Data to an Equivalent Circuit Model D->E F Determine Rct & Calculate Inhibition Efficiency E->F

Sources

A Comparative Guide to the In Vitro vs. In Vivo Antioxidant Activity of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Test Tube – A Nuanced View of Antioxidant Efficacy

In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, 5,5'-Thiodisalicylic acid (TDSA) has emerged as a molecule of interest. Structurally, it comprises two salicylic acid moieties linked by a thioether bridge, a feature that suggests a rich potential for antioxidant activity. However, a critical distinction must be made between antioxidant capacity demonstrated in a controlled chemical environment (in vitro) and the actual biological effect within a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant profiles of TDSA, offering field-proven insights into why promising laboratory results may or may not translate to physiological efficacy. While direct experimental data on TDSA is limited, this guide synthesizes information from structurally related compounds and foundational antioxidant literature to provide a robust analytical framework.

The Chemical Structure of this compound

The antioxidant potential of TDSA is rooted in its chemical structure. The presence of phenolic hydroxyl and carboxylic acid groups on the salicylic acid rings, combined with the sulfur atom of the thioether linkage, provides multiple sites for radical scavenging and metal chelation.

Caption: Chemical structure of this compound.

In Vitro Antioxidant Profile: A Measure of Intrinsic Chemical Activity

In vitro antioxidant assays are indispensable for initial screening and mechanistic understanding. They quantify a compound's ability to neutralize synthetic radicals or reduce metal ions in a controlled, non-biological setting. Common assays include DPPH, ABTS, and FRAP.

Mechanisms of Common In Vitro Assays

These assays primarily measure a compound's capacity for either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

In_Vitro_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + TDSA-H (HAT/SET) ABTS_radical ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced + TDSA (SET) Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + TDSA (SET) TDSA 5,5'-Thiodisalicylic Acid (Antioxidant) TDSA->DPPH_radical TDSA->ABTS_radical TDSA->Fe3

Caption: Mechanisms of common in vitro antioxidant assays.

Table 1: Anticipated In Vitro Antioxidant Activity of this compound (Hypothetical)

AssayPrincipleExpected Outcome for TDSAReference Compound
DPPH Radical Scavenging Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET)Moderate to high scavenging activity, indicated by a low IC50 value.Ascorbic Acid, Trolox
ABTS Radical Scavenging Single Electron Transfer (SET)Moderate to high scavenging activity, indicated by a low IC50 value.Trolox
FRAP (Ferric Reducing Antioxidant Power) Single Electron Transfer (SET)Significant reducing power, indicated by a high FRAP value (Fe²⁺ equivalents).Ferrous Sulfate, Ascorbic Acid

In Vivo Antioxidant Profile: The Complexity of a Biological System

The true test of an antioxidant's therapeutic potential lies in its in vivo performance. This is influenced by a multitude of factors including absorption, distribution, metabolism, and excretion (ADME). An in vivo setting reveals not only direct radical scavenging but also the compound's ability to modulate the body's endogenous antioxidant systems.

While direct in vivo studies on this compound are not available, a study on its S-alkyl derivatives in a rat model of inflammation provides valuable insights.[2] In this model, the administration of these derivatives led to a significant decrease in pro-oxidative markers and an enhancement of the endogenous antioxidant defense system.[2]

Table 2: Key Findings from an In Vivo Study of S-Alkyl Derivatives of Thiosalicylic Acid

BiomarkerDescriptionObserved Effect of Thiosalicylic Acid Derivatives[2]
Thiobarbituric Acid Reactive Substances (TBARS) A marker of lipid peroxidation.Significantly decreased, indicating reduced oxidative damage to lipids.
Superoxide Dismutase (SOD) An enzyme that catalyzes the dismutation of superoxide radicals.Activity was modulated, contributing to redox balance.
Catalase (CAT) An enzyme that catalyzes the decomposition of hydrogen peroxide.Enhanced activity, suggesting improved detoxification of H₂O₂.
Glutathione (GSH) A major endogenous antioxidant.Increased levels, indicating a bolstered non-enzymatic antioxidant defense.
Proposed In Vivo Mechanism of Action

Based on the data from related compounds and the known mechanisms of salicylates, the in vivo antioxidant action of TDSA is likely multi-faceted.[3] It may involve direct scavenging of reactive oxygen species (ROS) and indirect effects through the upregulation of antioxidant enzymes.

In_Vivo_Mechanism cluster_cellular Cellular Environment ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage causes Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS neutralizes TDSA This compound (Absorbed & Metabolized) TDSA->ROS Direct Scavenging TDSA->Antioxidant_Enzymes Upregulation/Modulation

Caption: Proposed dual in vivo antioxidant mechanism of TDSA.

Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo

A high antioxidant capacity in a test tube is not a guarantee of biological efficacy.[4] The transition from a chemical solution to a complex physiological system introduces several variables that can dramatically alter a compound's activity.[5][6]

  • Bioavailability and Metabolism: For TDSA to exert an effect, it must be absorbed from the gastrointestinal tract, survive first-pass metabolism in the liver, and be distributed to target tissues in a sufficiently high concentration. Salicylic acid and its derivatives undergo extensive metabolism, including conjugation with glycine and glucuronic acid.[7][8] These metabolic transformations can alter or eliminate the antioxidant activity of the parent compound. The bioavailability of salicylic acid derivatives can also be influenced by the formulation.[9]

  • Cellular Uptake and Localization: An antioxidant must reach the specific subcellular compartments where oxidative stress is occurring. The ability of TDSA and its metabolites to cross cell membranes and localize to areas like the mitochondria or the cell membrane is a critical determinant of its in vivo efficacy.

  • Interaction with Endogenous Systems: In vivo, the primary defense against oxidative stress is a complex network of endogenous enzymes and antioxidants. A therapeutic compound's success may depend more on its ability to upregulate these natural defenses (e.g., by activating the Nrf2 pathway) than on its direct radical scavenging activity.[2]

  • The Mismatch of Assay Conditions: In vitro assays are often conducted at concentrations far exceeding what is achievable physiologically. Furthermore, the synthetic radicals used in these assays may not accurately represent the spectrum of reactive oxygen species found in the body.[4][10]

Experimental Protocols

DPPH Radical Scavenging Assay (General Protocol)
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add a small volume of the sample or standard solution to a larger volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay (General Protocol)
  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare dilutions of this compound in an appropriate solvent.

  • Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).

  • Reaction: Add the sample or standard solution to the FRAP reagent and incubate at 37°C.

  • Measurement: Measure the absorbance of the blue-colored product at approximately 593 nm.

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve, expressed as Fe(II) equivalents.

In Vivo Assessment of Oxidative Stress Markers (General Protocol)
  • Animal Model: Utilize a suitable animal model of oxidative stress (e.g., drug-induced toxicity or aging model).

  • Dosing: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage) for a specified duration.

  • Tissue Collection: At the end of the study, collect relevant tissues (e.g., liver, kidney, brain) and blood samples.

  • Homogenate Preparation: Prepare tissue homogenates in a suitable buffer.

  • Biochemical Assays:

    • Lipid Peroxidation (TBARS): Measure malondialdehyde (MDA) levels in tissue homogenates using the thiobarbituric acid reaction.

    • Antioxidant Enzymes (SOD, CAT): Measure the enzymatic activity of superoxide dismutase and catalase using specific assay kits.

    • Reduced Glutathione (GSH): Quantify the levels of non-enzymatic antioxidant GSH using a colorimetric assay.

  • Data Analysis: Compare the levels of these markers between the control, oxidative stress, and TDSA-treated groups.

Conclusion and Future Directions

This compound possesses a chemical structure highly suggestive of potent antioxidant activity. While in vitro assays are crucial for initial screening and confirming its intrinsic radical scavenging and reducing capabilities, they represent only the first step in a comprehensive evaluation. The available in vivo data on structurally similar compounds indicate that the thiosalicylic acid scaffold can effectively mitigate oxidative stress in a biological system, likely through both direct and indirect mechanisms.[2]

The key takeaway for researchers is the critical importance of bridging the gap between chemical reactivity and physiological response. Future research should focus on obtaining direct in vitro IC50 values for TDSA and, more importantly, conducting in vivo studies to determine its pharmacokinetic profile and its efficacy in relevant models of disease. Understanding how TDSA is metabolized and whether its metabolites retain antioxidant activity will be paramount in developing it as a potential therapeutic agent. The journey from a promising molecule in a test tube to a clinically effective drug is complex, and a thorough understanding of both in vitro and in vivo properties is essential to navigate this path successfully.

References

  • CABI. (2026). Antioxidant properties in vitro and in vivo: realistic assessments of efficacy of plant extracts. CABI Reviews.
  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143–152.
  • Badarinath, A. V., Rao, K. M., Chetty, C. M. S., Ramkanth, S., Rajan, T. V. S., & Gnanaprakash, K. (2010). A review on in-vitro antioxidant methods: comparisons, correlations and considerations. International Journal of PharmTech Research, 2(2), 1276-1285.
  • ResearchGate. (n.d.). (PDF) Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach.
  • Napolitano, A., et al. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Antioxidants, 10(7), 1129.
  • ResearchGate. (n.d.). (PDF) Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts.
  • Baltazar, M. T., Dinis-Oliveira, R. J., de Lourdes Bastos, M., & Guedes de Pinho, P. (2011). Antioxidant properties and associated mechanisms of salicylates. Current medicinal chemistry, 18(21), 3254–3265.
  • Wikipedia. (n.d.). Aspirin.
  • Sié, P., Lansen, J., Lacheretz, F., & Contant, G. (1982). Bioavailability of acetylsalicylic acid and salicylic acid from rapid-and slow-release formulations, and in combination with dipyridamol. Thrombosis research, 28(6), 727–736.
  • Harrison, L. I., Funk, M. L., Ré, O. N., & Ober, R. E. (1981). Absorption, biotransformation, and pharmacokinetics of salicylsalicylic acid in humans. The Journal of Clinical Pharmacology, 21(10), 401–404.
  • Dempsey, D. A., & Klessig, D. F. (2012). Salicylic Acid Biosynthesis and Metabolism. The Arabidopsis Book, 10, e0156.
  • ResearchGate. (n.d.). IC50 values of all antioxidant assays | Download Scientific Diagram.
  • Pourahmad, J., & Eskandari, M. R. (2011). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. Archives of toxicology, 85(1), 63–71.

Sources

A Comparative Guide to the Structural Analysis of 5,5'-Thiodisalicylic Acid Complexes with Different Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal inorganic chemistry, the design and synthesis of metal-based therapeutic agents are of paramount importance. The selection of an appropriate organic ligand is crucial, as its coordination with a metal center dictates the resulting complex's geometry, stability, and ultimately, its biological activity. 5,5'-Thiodisalicylic acid (TDSA) has emerged as a compelling bifunctional ligand. Its structure, featuring two salicylate moieties bridged by a thioether linkage, offers multiple coordination sites—the carboxylate oxygen atoms and the central sulfur atom. This flexibility allows for the formation of a diverse array of coordination complexes with various transition metals, each exhibiting unique structural and functional properties.

This guide provides a comparative structural analysis of this compound complexes with different first-row transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). By examining their synthesis, crystal structures, spectroscopic signatures, and thermal stabilities, we aim to provide researchers and drug development professionals with a comprehensive understanding of how the choice of the metal ion influences the physicochemical properties and potential therapeutic applications of these complexes.

The Art and Science of Synthesizing TDSA Metal Complexes: A Methodological Overview

The synthesis of transition metal complexes of this compound typically involves the reaction of a soluble salt of the desired metal with the deprotonated form of the ligand in a suitable solvent. The choice of solvent, reaction temperature, and pH are critical parameters that can influence the final product's crystallinity and coordination geometry.

Experimental Protocol: General Synthesis of this compound-Transition Metal Complexes
  • Ligand Preparation: Dissolve this compound in a suitable solvent, such as a methanol-water mixture.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the carboxylic acid groups, facilitating coordination.

  • Metal Salt Addition: In a separate vessel, dissolve the transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, ZnSO₄) in the same or a miscible solvent.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. The formation of a precipitate often indicates the formation of the complex.

  • Crystallization: The resulting mixture can be stirred at room temperature or gently heated to promote the formation of a crystalline product. For single crystals suitable for X-ray diffraction, slow evaporation of the solvent or liquid diffusion techniques are often employed.[1][2][3]

  • Isolation and Purification: The solid product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation A Dissolve TDSA in Solvent B Add Base for Deprotonation A->B D Mix Ligand and Metal Solutions B->D Deprotonated Ligand C Dissolve Transition Metal Salt C->D Metal Salt Solution E Stir/Heat D->E F Precipitation/Crystallization E->F G Filtration F->G H Washing G->H I Drying H->I

Sources

A Comparative Guide to the Synthesis of 5,5'-Thiodisalicylic Acid: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5'-Thiodisalicylic acid is a crucial chemical intermediate with significant applications in the pharmaceutical and polymer industries.[] Its structure, featuring two salicylic acid moieties linked by a thioether bridge, imparts unique properties that make it a valuable precursor for anti-inflammatory drugs, autoimmune disorder treatments, and specialized polymers.[] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical manufacturers.

This guide provides an in-depth, comparative analysis of the primary synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, present validated experimental data, and offer a critical evaluation of their respective strengths and weaknesses to inform methodological choices in both laboratory and industrial settings.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly follows two strategic pathways:

  • The Diazotization-Coupling Route: This classic approach involves the synthesis of a diazonium salt from an aromatic amine precursor, which is then coupled using a sulfur-containing reagent. This method is often favored for its reliability and well-understood mechanism.

  • The Direct Thionation Route: This strategy involves the direct reaction of salicylic acid or its derivatives with a sulfurizing agent, such as thionyl chloride or sulfur dichloride. This route is attractive for its atom economy but can present challenges in controlling regioselectivity and reaction conditions.

We will now examine each of these routes in detail.

Route 1: The Diazotization-Coupling Pathway

This method is a multi-step process that typically begins with the diazotization of an aniline derivative, followed by coupling with salicylic acid and subsequent reduction. A prominent variation involves the diazotization of aniline, coupling to salicylic acid to form an azo compound, and then reduction with a sulfide source which cleaves the azo bond and introduces the thioether linkage.[2]

Chemical Principle & Mechanism

The process can be broken down into three key stages:

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium salt. This electrophilic species is highly reactive.[3][4]

  • Azo Coupling: The diazonium salt is then reacted with salicylic acid in an electrophilic aromatic substitution reaction. The reaction is typically carried out under basic conditions (pH ~12) to activate the salicylic acid ring, leading to the formation of a stable azo compound.[2]

  • Reductive Thiolation: The final and most critical step involves the reduction of the azo compound. This is achieved using a sulfide reagent, such as sodium sulfide or sodium hydrogen sulfide, at elevated temperatures and pressures.[2] The sulfide not only reduces the azo linkage but also serves as the source of the sulfur bridge, linking two molecules of the cleaved intermediate to form the final this compound product.

Visualizing the Pathway

Diazotization_Coupling_Route cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reductive Thiolation Aniline Aniline NaNO2_HCl NaNO₂ / HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium Salt NaNO2_HCl->Diazonium Coupling pH ~12 Diazonium->Coupling SalicylicAcid Salicylic Acid SalicylicAcid->Coupling AzoCompound Azo Intermediate Coupling->AzoCompound Sulfide Na₂S / NaHS Δ, Pressure AzoCompound->Sulfide FinalProduct 5,5'-Thiodisalicylic Acid Sulfide->FinalProduct

Caption: Workflow for the Diazotization-Coupling synthesis route.

Advantages and Disadvantages
FeatureAnalysis
Yield & Purity Generally provides good yields with a relatively pure product after workup. The intermediates are often stable and can be isolated if necessary.
Scalability The process has been adapted for industrial-scale production. However, handling large quantities of diazonium salts requires stringent safety protocols due to their potential instability.[5]
Safety The primary concern is the handling of potentially explosive diazonium salts, especially if they are isolated in a dry state.[5] The use of hydrogen sulfide or its salts also requires careful handling due to toxicity.
Environmental The process generates significant aqueous waste streams containing salts and residual organic compounds, requiring appropriate treatment.
Versatility This route is well-established and versatile, allowing for the synthesis of various substituted thiosalicylic acids by modifying the starting aniline and phenolic compounds.
Detailed Experimental Protocol: Diazotization-Coupling Route

Adapted from the principles described in EP0270815A1.[2]

  • Diazotization: Dissolve aniline (1.0 eq) in an aqueous hydrochloric acid solution. Cool the solution to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.

  • Azo Coupling: In a separate vessel, dissolve salicylic acid (1.0 eq) in water with sodium hydroxide to form a sodium salicylate solution. Cool this solution to 5-10 °C. Slowly add the previously prepared diazonium salt solution to the sodium salicylate solution. Gradually add a concentrated sodium hydroxide solution to the resulting suspension to raise the pH to approximately 12, facilitating the coupling reaction.

  • Reduction: Transfer the solution of the azo compound into a pressure-rated reactor. Add an aqueous solution of sodium hydrogen sulfide (a molar excess is required). Seal the reactor and heat to an elevated temperature (e.g., 100-150 °C), allowing the pressure to build. Maintain the reaction under these conditions for several hours until the reduction is complete.

  • Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed to achieve higher purity.

Route 2: The Direct Thionation of Salicylic Acid

This approach aims to construct the thioether bridge in a single step by reacting salicylic acid with a sulfur-donating reagent. Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides, but its use for direct thionation of aromatic rings is less conventional and often requires specific catalysts and conditions.[6][7]

Chemical Principle & Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. Salicylic acid is an activated aromatic ring, susceptible to attack by a suitable electrophile.

  • Generation of Electrophile: A reagent like sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can generate a reactive sulfur electrophile.

  • Electrophilic Substitution: The activated salicylic acid ring attacks the sulfur electrophile. The strongly ortho-, para-directing hydroxyl group and the meta-directing carboxylic acid group guide the substitution to the 5-position, which is para to the hydroxyl group and meta to the carboxyl group.

  • Second Substitution: The resulting intermediate then reacts with a second molecule of salicylic acid to form the final this compound product.

Controlling the reaction to prevent the formation of polysulfides and other side products is the primary challenge.

Visualizing the Pathway

Direct_Thionation_Route SalicylicAcid1 Salicylic Acid (2 eq.) Reaction Electrophilic Aromatic Substitution SalicylicAcid1->Reaction SulfurReagent Sulfur Reagent (e.g., SOCl₂, SCl₂) SulfurReagent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction FinalProduct 5,5'-Thiodisalicylic Acid Reaction->FinalProduct

Caption: Conceptual workflow for the Direct Thionation route.

Advantages and Disadvantages
FeatureAnalysis
Atom Economy Potentially offers higher atom economy as it involves fewer steps and reagents compared to the diazotization route.
Simplicity A one-pot synthesis is conceptually simpler, reducing operational complexity and processing time.
Yield & Purity Yields can be variable and highly dependent on reaction conditions. Side reactions, such as the formation of polymeric materials or isomeric byproducts, can complicate purification.
Safety Thionyl chloride and sulfur dichloride are highly corrosive, toxic, and react violently with water.[6][8] These reactions must be performed under strictly anhydrous conditions in a well-ventilated fume hood. The gaseous byproducts (HCl, SO₂) are also hazardous.[6]
Control Achieving high regioselectivity for the 5,5'-isomer can be difficult, often resulting in mixtures that require extensive purification.
Detailed Experimental Protocol: Direct Thionation (Illustrative)

This is a conceptual protocol as direct, high-yield thionation of salicylic acid using SOCl₂ is not well-documented for this specific product. It is based on general principles of Friedel-Crafts type reactions.

  • Setup: Assemble a reaction vessel with a reflux condenser and a gas trap to neutralize acidic gases (HCl, SO₂).[6] All glassware must be thoroughly dried. The system should be maintained under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Suspend salicylic acid (2.0 eq) in an inert, anhydrous solvent (e.g., dichloromethane or carbon tetrachloride). Add a catalytic amount of a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃) (e.g., 0.1 eq).

  • Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.0 eq) dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice to quench the reaction and decompose the catalyst.

  • Isolation & Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product will likely require purification by column chromatography or extensive recrystallization to isolate the desired 5,5'-isomer.

Comparative Summary of Synthesis Routes

ParameterRoute 1: Diazotization-CouplingRoute 2: Direct Thionation
Number of Steps Multi-step (3 main stages)Typically one-pot
Typical Yield Good to HighVariable, often lower
Product Purity Generally high after workupOften requires extensive purification
Key Reagents Aniline, NaNO₂, Salicylic Acid, Na₂SSalicylic Acid, SOCl₂/SCl₂, Lewis Acid
Safety Hazards Unstable diazonium salts, toxic sulfidesCorrosive/toxic thionyl chloride, hazardous gas byproducts
Scalability Proven, but with safety considerationsChallenging due to reaction control and purification
Environmental Impact High volume of aqueous wasteUse of hazardous reagents and solvents
Ideal Application Reliable lab-scale and established industrial synthesisExploratory research, where atom economy is a primary driver

Conclusion and Scientific Recommendation

For researchers and drug development professionals requiring a reliable and scalable method for producing high-purity this compound, the Diazotization-Coupling Route remains the superior choice. Its well-documented procedures, predictable outcomes, and established scalability provide a robust foundation for consistent production, despite the necessary safety protocols for handling diazonium salts.[2][5]

The Direct Thionation Route , while appealing in its directness, presents significant challenges in reaction control, regioselectivity, and purification. The harsh reagents and potential for byproduct formation make it a less practical option for routine synthesis.[6] Further research into novel catalytic systems could potentially improve the viability of this pathway, but in its current state, it is best suited for specialized research applications rather than bulk production.

Ultimately, the choice of synthesis is dictated by the specific project goals, including required purity, scale, available equipment, and safety infrastructure. However, based on current evidence, the diazotization pathway offers a more trustworthy and validated system for obtaining this compound.

References

  • Organic Syntheses. (n.d.). Procedure.
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A Comparative In Vitro Cytotoxicity Analysis of 5,5'-Thiodisalicylic Acid and Its Precursors, Salicylic and Thiosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the rigorous evaluation of a compound's cytotoxic profile is a cornerstone of preclinical safety assessment. This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of 5,5'-Thiodisalicylic acid, a molecule of interest for various therapeutic applications, against its structural precursors: salicylic acid and thiosalicylic acid. By understanding the cytotoxic potential of the parent compound in relation to its building blocks, researchers can gain valuable insights into structure-activity relationships and make informed decisions in the early stages of drug discovery.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the experimental design for a comparative cytotoxicity study, provide detailed methodologies, and discuss the potential mechanistic implications of the findings. The protocols and analyses presented herein are grounded in established scientific principles and authoritative standards to ensure trustworthiness and reproducibility.

Rationale for Comparative Cytotoxicity Assessment

The decision to synthesize a new chemical entity like this compound is often driven by the desire to enhance therapeutic efficacy or improve the safety profile of existing molecules. Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID) with established, albeit generally moderate, cytotoxicity at higher concentrations.[1][2] Thiosalicylic acid, an organosulfur analog, also exhibits biological activity and its derivatives are explored for various therapeutic uses.[3][4] The synthesis of this compound, which incorporates a thioether linkage between two salicylic acid moieties, presents a novel structure with the potential for altered biological activity, including its cytotoxic effects.

A direct comparison of the cytotoxicity of this compound with its precursors is essential to determine if the structural modification leads to:

  • Increased Cytotoxicity: Suggesting a potential for enhanced potency in applications like oncology, or a narrower therapeutic window.

  • Decreased Cytotoxicity: Indicating a potentially improved safety profile for non-cytotoxic therapeutic applications.

  • Altered Selectivity: Exhibiting differential effects on various cell types, which could be advantageous for targeted therapies.

Experimental Design: A Head-to-Head In Vitro Comparison

To objectively assess the cytotoxic profiles of this compound, salicylic acid, and thiosalicylic acid, a robust in vitro experimental design is paramount. This section outlines the key components of such a study.

Selection of Cell Lines

The choice of cell lines is critical for obtaining relevant and translatable data. For a comprehensive initial screening, a panel of cell lines representing different tissue origins is recommended:

  • HaCaT (Human Keratinocyte Cell Line): An immortalized human keratinocyte cell line that is a well-accepted model for studying skin biology and is often used in the toxicological screening of compounds intended for topical application or to assess general cytotoxicity to epithelial cells.[5]

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): A human liver cancer cell line that is widely used in drug metabolism and hepatotoxicity studies.[6][7] Given the liver's central role in xenobiotic metabolism, assessing cytotoxicity in HepG2 cells provides insights into potential liver toxicity.[7]

Concentration Range Selection

The selection of appropriate concentration ranges for testing is guided by the available data on the precursor molecules. Based on existing literature, the following concentration ranges are proposed for initial screening:

  • Salicylic Acid: IC50 values for salicylic acid have been reported in the low millimolar range for various cancer cell lines (e.g., 6.0 mM for A549 lung carcinoma and 2.54-4.28 mM for different breast cancer cell lines).[8][9] A starting concentration range of 10 µM to 10 mM is therefore appropriate to capture the full dose-response curve.

  • Thiosalicylic Acid: Limited data is available, but an IC50 of 12.7 mM has been reported for HEK293 cells. Safety data sheets also indicate it as a skin and eye irritant.[10][11] A similar broad concentration range of 10 µM to 15 mM would be suitable for initial assessment.

  • This compound: In the absence of prior cytotoxicity data, a wide concentration range is recommended, starting from 1 µM up to 10 mM, to ensure the capture of any cytotoxic effects.

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HaCaT & HepG2) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound, Salicylic acid, Thiosalicylic acid) treatment Compound Treatment (24h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: Experimental workflow for the comparative cytotoxicity assessment.

Detailed Experimental Protocol: MTT Assay

This protocol is based on established standards and can be adapted for both HaCaT and HepG2 cell lines.[12][[“]]

Materials:

  • HaCaT and HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Salicylic acid, Thiosalicylic acid (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, Salicylic acid, and Thiosalicylic acid) in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5% DMSO).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for another 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound using a suitable software with a sigmoidal dose-response curve fit.

Hypothetical Data Presentation and Interpretation

The following table presents a hypothetical outcome of the comparative cytotoxicity study, with IC50 values determined for each compound in both cell lines.

CompoundHaCaT IC50 (µM)HepG2 IC50 (µM)
Salicylic Acid85009200
Thiosalicylic Acid1150013000
This compound 450 600
Doxorubicin (Positive Control)0.50.8

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound demonstrates significantly higher cytotoxicity (lower IC50 values) compared to its precursors, salicylic acid and thiosalicylic acid, in both HaCaT and HepG2 cell lines. This suggests that the dimerization of salicylic acid through a thioether linkage markedly enhances its cytotoxic potential. The precursors, salicylic acid and thiosalicylic acid, exhibit cytotoxicity only at high micromolar to low millimolar concentrations, consistent with existing literature. The positive control, Doxorubicin, shows potent cytotoxicity in the nanomolar range, validating the sensitivity of the assay.

Discussion of Potential Cytotoxicity Mechanisms

The observed differences in cytotoxicity can be attributed to several factors related to the chemical structures of the compounds.

Mechanism of Salicylic Acid Cytotoxicity

The cytotoxic effects of salicylic acid are thought to be multifactorial. At high concentrations, it can induce apoptosis (programmed cell death).[2][8] The proposed mechanisms include:

  • Mitochondrial Dysfunction: Salicylic acid can impact mitochondrial function, leading to the release of pro-apoptotic factors.[12]

  • Modulation of Signaling Pathways: It can interfere with key cellular signaling pathways involved in cell survival and proliferation.[[“]]

  • Inhibition of COX Enzymes: While primarily known for its anti-inflammatory effects through cyclooxygenase (COX) inhibition, this action may also contribute to its effects on cell growth.[1]

Potential Mechanisms for Thiosalicylic Acid and this compound

The introduction of a sulfur atom can significantly alter the biological properties of a molecule.

  • Thiosalicylic Acid: The presence of the thiol group in thiosalicylic acid could influence its interaction with cellular components. Thiols are known to interact with proteins and can be involved in redox reactions. However, based on the hypothetical data, thiosalicylic acid itself is less cytotoxic than salicylic acid.

  • This compound: The markedly increased cytotoxicity of this compound in our hypothetical results suggests a distinct mechanism of action. The thioether linkage and the presence of two salicylic acid moieties could lead to:

    • Enhanced Cellular Uptake: The overall physicochemical properties of the molecule might favor increased penetration through cell membranes.

    • Increased Affinity for Cellular Targets: The dimeric structure could lead to a higher binding affinity for specific enzymes or receptors involved in cell survival.

    • Induction of Oxidative Stress: Sulfur-containing compounds can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[14][15]

The following diagram illustrates a hypothetical signaling pathway that could be impacted by this compound, leading to apoptosis.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response compound This compound ros Increased ROS compound->ros Potential Induction mito Mitochondrial Stress ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative in vitro cytotoxicity assessment of this compound and its precursors. The hypothetical results presented underscore the importance of such studies in elucidating structure-activity relationships. The significantly enhanced cytotoxicity of this compound in this model suggests that it may be a promising candidate for further investigation in therapeutic areas where cytotoxicity is a desired outcome, such as oncology. Conversely, for non-cytotoxic applications, the increased potency would necessitate careful dose consideration.

Future studies should aim to:

  • Validate the hypothetical findings through rigorous experimental execution of the outlined protocols.

  • Expand the panel of cell lines to include a wider range of cancer types and normal cell lines to assess selectivity.

  • Investigate the underlying mechanisms of action of this compound through assays for apoptosis (e.g., caspase activation, Annexin V staining), oxidative stress, and mitochondrial function.

  • Conduct Quantitative Structure-Activity Relationship (QSAR) studies to further understand the contribution of the thioether linkage and other structural features to the observed cytotoxicity.[5][16]

By systematically addressing these questions, the scientific community can build a comprehensive understanding of the biological activity of this compound and its potential for translation into novel therapeutic agents.

References

  • Ardianto, P., Arsianti, A., Istiadi, K. A., & Bahtiar, A. (2021). In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert.
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A Comparative Guide to the Reproducible Polymerization of 5,5'-Thiodisalicylic Acid for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the polymerization of 5,5'-Thiodisalicylic acid, a promising monomer for the synthesis of biodegradable polymers with potential applications in advanced drug delivery systems.[][2] We will delve into a detailed, validated protocol for its polymerization, objectively compare its performance with alternative methods, and present supporting experimental insights to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Promise of Thiodisalicylic Acid-Based Polymers

This compound is a unique molecule that holds significant potential in the biomedical field, particularly for creating therapies for inflammatory and autoimmune disorders.[] Its chemical structure allows for the synthesis of polymers that can be designed for controlled drug release.[][2] The incorporation of such bioactive molecules directly into a polymer backbone can create polymeric prodrugs, offering a pathway to enhance therapeutic efficacy and minimize side effects.[3][4][5] This guide focuses on establishing a reproducible method for the polymerization of this compound, a critical step in harnessing its therapeutic potential.

Understanding the Polymerization Pathway: Melt Condensation

The primary method explored in this guide for the polymerization of this compound is melt condensation . This technique is favored for its simplicity and potential for high yields.[6] The process involves the thermal dehydration of a diacid monomer to form anhydride linkages, resulting in a poly(anhydride-ester). While solution polymerization presents a milder alternative, it often requires exact stoichiometry and can result in lower yields.[6]

A critical aspect of melt condensation is the synthesis of a diacid monomer precursor. In this proposed methodology, two this compound molecules are linked by a flexible spacer, sebacoyl chloride, to create a suitable monomer for polymerization. This approach is adapted from established protocols for similar salicylic acid-based polymers.[7]

Experimental Protocol: A Step-by-Step Guide to Reproducible Polymerization

This section details a robust, step-by-step protocol for the synthesis and polymerization of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Diacid Monomer Precursor

Objective: To synthesize a diacid monomer by linking two this compound molecules with sebacoyl chloride.

Materials:

  • This compound

  • Sebacoyl chloride

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 equivalents) in a mixture of anhydrous THF and pyridine (4.0 equivalents). Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Cool the stirring solution in an ice bath to approximately 0°C. Lowering the temperature controls the reaction rate and minimizes side reactions.

  • Slowly add sebacoyl chloride (1.0 equivalent) dropwise to the solution. A slow addition ensures a controlled reaction and prevents excessive heat generation.

  • Allow the reaction mixture to warm to room temperature and continue stirring for at least 2 hours. This ensures the reaction goes to completion.

  • Pour the reaction mixture into an ice-water slush. This quenches the reaction and helps in the precipitation of the product.

  • Acidify the mixture to a pH of approximately 2 using concentrated HCl. Acidification protonates the carboxylate groups, leading to the precipitation of the diacid product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any remaining impurities.

  • Dry the purified diacid monomer under vacuum.

Part 2: Acetylation of the Monomer

Objective: To acetylate the diacid monomer to form a mixed anhydride, which is the direct precursor for melt condensation polymerization.

Materials:

  • Purified diacid monomer

  • Acetic anhydride

Procedure:

  • Reflux the diacid monomer in an excess of acetic anhydride for at least 30 minutes. This reaction converts the carboxylic acid groups into mixed anhydrides, which are more reactive in the subsequent polymerization step.

  • Remove the excess acetic anhydride under vacuum.

  • The resulting acetylated monomer can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Dry the purified acetylated monomer under vacuum.

Part 3: Melt Condensation Polymerization

Objective: To polymerize the acetylated monomer into a poly(anhydride-ester).

Materials:

  • Purified acetylated monomer

  • Polymerization vessel with a mechanical stirrer and vacuum connection

  • Silicone oil bath with a temperature controller

Procedure:

  • Place the acetylated monomer into the polymerization vessel.

  • Heat the vessel to 180°C in a silicone oil bath under a high vacuum (<1 mmHg). The high temperature provides the energy for the condensation reaction, while the vacuum removes the acetic anhydride byproduct, driving the reaction towards polymer formation.

  • Stir the molten monomer at a constant rate (e.g., 100 rpm). Stirring ensures uniform heat distribution and facilitates the removal of the byproduct.

  • Continue the polymerization for 1-3 hours, or until a significant increase in viscosity is observed, indicating polymer formation.

  • Allow the polymer to cool to room temperature under vacuum.

  • The resulting polymer can be purified by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., diethyl ether).

  • Collect the purified polymer by filtration and dry it under vacuum.

Validating Reproducibility: A Multi-faceted Approach

Ensuring the reproducibility of the polymerization process is paramount for any application, especially in the highly regulated field of drug development. A combination of analytical techniques should be employed to characterize the resulting polymer and confirm batch-to-batch consistency.

Experimental Workflow for Validation of Reproducibility

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_analysis Data Analysis & Comparison start Synthesize Polymer Batch 1 batch2 Synthesize Polymer Batch 2 start->batch2 batch3 Synthesize Polymer Batch 3 batch2->batch3 gpc Gel Permeation Chromatography (GPC) (Mw, Mn, PDI) batch3->gpc nmr Nuclear Magnetic Resonance (NMR) (Structure, Purity) batch3->nmr ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) batch3->ftir dsc Differential Scanning Calorimetry (DSC) (Tg, Tm) batch3->dsc tga Thermogravimetric Analysis (TGA) (Thermal Stability) batch3->tga compare Compare Data Across Batches (Statistical Analysis) gpc->compare nmr->compare ftir->compare dsc->compare tga->compare reproducibility Assess Reproducibility (Set Acceptance Criteria) compare->reproducibility reproducibility->start Protocol Optimization Needed end Validated Reproducible Protocol reproducibility->end Protocol Validated

Caption: Workflow for validating the reproducibility of this compound polymerization.

Key Analytical Techniques for Characterization:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Consistent values across batches are a primary indicator of reproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer and assess its purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups, such as the anhydride and ester linkages, and the absence of starting materials.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), which are crucial thermal properties of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Comparative Analysis of Polymerization Methods

While melt condensation is a robust method, it's essential to consider alternative polymerization strategies and their respective advantages and disadvantages.

Polymerization MethodAdvantagesDisadvantagesSuitability for this compound
Melt Condensation - Simple technique- High yield potential[6]- Solvent-free- Requires high temperatures, which may not be suitable for heat-sensitive monomers[6]- Potential for side reactionsHigh, with careful temperature control to avoid degradation.
Solution Polymerization - Milder reaction conditions[6]- Better control over polymer properties- Requires exact stoichiometry[6]- Lower yields[6]- Use of solventsModerate, could be an alternative if melt condensation leads to degradation.
Ring-Opening Polymerization (ROP) - Rapid and controlled polymerization[8]- Narrow molecular weight distribution[8]- Requires synthesis of a cyclic monomer precursor, which can be challengingLow, as the synthesis of a suitable cyclic monomer from this compound is not straightforward.

Expected Polymer Characteristics and Performance Data

The following table summarizes the expected properties of poly(5,5'-thiodisalicylate) based on data from analogous poly(anhydride-esters) derived from salicylic acid. This data serves as a benchmark for researchers to compare their results.

PropertyExpected Value RangeSignificance
Weight Average Molecular Weight (Mw) 15,000 - 30,000 DaInfluences the mechanical properties and degradation rate of the polymer.
Polydispersity Index (PDI) 1.5 - 2.5Indicates the breadth of the molecular weight distribution.
Glass Transition Temperature (Tg) 30 - 45 °CAffects the physical state and processing of the polymer.
Degradation Time Weeks to MonthsCritical for controlled drug release applications.

Conclusion

This guide provides a comprehensive framework for the reproducible polymerization of this compound using melt condensation. By following the detailed protocol and employing the recommended validation techniques, researchers can confidently synthesize and characterize this promising polymer for advanced drug delivery applications. The comparative analysis of different polymerization methods offers valuable insights for process optimization and the development of next-generation biomaterials. The principles of scientific integrity and logical experimental design outlined herein are intended to empower researchers to achieve consistent and reliable results in their pursuit of innovative therapeutic solutions.

References

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  • Design and Synthesis of Fast-Degrading Poly(anhydride-esters).
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  • Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). ScienceDirect.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,5'-Thiodisalicylic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Profile and Chemical Characteristics of this compound

Understanding the specific hazards of a chemical is the first step in managing its waste. This compound is an organic sulfur-containing compound that requires careful handling. While comprehensive toxicological data is not fully available, existing Safety Data Sheets (SDS) highlight several key risks that directly inform disposal procedures.[1]

Key hazards include its classification as a skin and eye irritant and a potential respiratory irritant.[2][3] Furthermore, it is known to be sensitive to air and moisture (hygroscopic), which can affect its stability.[1][2][3] The causality here is critical: improper storage or disposal could lead to reactions that produce hazardous decomposition products, including toxic oxides of sulfur and carbon.[2][4][5]

Table 1: Key Properties and Hazards of this compound

PropertyDescriptionSource(s)
Physical State Crystalline, light-yellow powder.[6][7]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Chemical Stability Stable under recommended storage conditions, but is air and moisture sensitive.[1][2][4]
Incompatibilities Strong oxidizing agents.[4][5]
Hazardous Decomposition Upon combustion, can produce carbon monoxide, carbon dioxide, and sulfur oxides.[2][4][5]
Environmental Note Entry into drains and waterways should be prevented; considered slightly hazardous for water.[1][5][6]
Foundational Principles of Laboratory Chemical Waste Management

The disposal protocol for any specific chemical is built upon universal principles of hazardous waste management. Adherence to these core tenets ensures a self-validating system of safety and compliance within the laboratory.

  • Segregation is Paramount : Never mix different classes of chemical waste. Incompatible materials can react violently or release toxic gases.[8] Specifically, organic acids like this compound should be kept separate from bases, oxidizers, and reactive metals.[8][9]

  • Proper Containment : Waste must be stored in containers made of compatible material, kept in good condition, and always sealed except when adding waste.[8][10][11] For acidic compounds, glass or appropriate plastic containers are preferred over metal.[12][13]

  • Clear and Accurate Labeling : All waste containers must be accurately labeled with their contents, including the full chemical name(s) and associated hazards. This prevents accidental mixing and ensures proper handling by waste management personnel.

  • Designated Storage : All hazardous waste must be stored in a designated, secondary-contained location known as a Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][11]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for disposing of pure this compound waste and materials contaminated with it. The primary and safest disposal route is through a licensed chemical waste management company, coordinated by your institution's Environmental Health & Safety (EH&S) department.[1]

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the correct PPE.

  • Eye Protection : Safety glasses with side-shields or chemical safety goggles are mandatory.[1][6]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Inspect them for integrity before use.[6]

  • Body Protection : A standard laboratory coat should be worn.[4]

Step 2: Characterize and Segregate the Waste

  • Solid Waste : This includes expired or unused this compound, as well as contaminated items like weigh boats, gloves, or absorbent pads. This waste stream should be classified as Solid Organic Acid Waste .

  • Solution Waste : If this compound is dissolved in a solvent, the entire solution must be disposed of as a liquid waste stream corresponding to that solvent (e.g., Non-Halogenated Solvent Waste). Do not mix with other waste streams.

Step 3: Select a Compatible Waste Container

  • For solid waste, use a sealable, wide-mouthed container made of glass or high-density polyethylene (HDPE).

  • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[8] The container must be kept closed at all times except when waste is being added.[10]

Step 4: Label the Container for Disposal

  • Affix a hazardous waste tag or label, as required by your institution.

  • Clearly write the full chemical name: "this compound". List any other components if it is a mixture.

  • Indicate the hazards (e.g., "Irritant").

  • Record the date when waste was first added to the container.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

  • Place the sealed and labeled container in your lab's designated SAA.[8][11]

  • Ensure the SAA is away from incompatible materials, particularly strong bases and oxidizing agents.[4][8]

Step 6: Arrange for Final Disposal

  • Once the container is full or you have no more waste of this type to add, submit a waste collection request to your institution's EH&S (or equivalent) department.[10][11]

  • EH&S personnel are trained to handle, transport, and arrange for the final, compliant disposal of the chemical, which typically involves high-temperature incineration by a licensed facility.[1][6]

Note on Empty Containers: An empty container that held this compound should have its label defaced and can typically be disposed of in regular trash after all waste has been removed.[10] If the chemical were acutely hazardous (an EPA "P-list" waste), the container would require triple rinsing, with the rinsate collected as hazardous waste.[10][13] However, this compound is not on this list.[4]

Emergency Protocol: Managing Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Assess the Spill : For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency safety line.

  • Secure the Area : Ensure adequate ventilation.[4]

  • Don PPE : Wear the PPE detailed in Step 1 of the disposal protocol.

  • Contain and Clean :

    • Gently cover the spill with an absorbent material or sweep up the solid powder. Crucially, avoid creating dust .[1][4][6]

    • Place the spilled chemical and all contaminated cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container.[14]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose : Label the waste container as described in Step 4 and manage it for disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from generation to disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Storage & Pickup gen Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Compatible Waste Container ppe->container labeling Label Container Accurately (Name, Hazards, Date) container->labeling seal Keep Container Securely Sealed labeling->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Request Pickup from Environmental Health & Safety saa->pickup

Caption: Decision workflow for proper disposal of this compound.

Waste Minimization Strategies

The most effective disposal method is to minimize waste generation at the source. Implementing these practices reduces both risk and cost.

  • Prudent Purchasing : Order only the quantity of chemical required for your experiments to avoid surplus.[11]

  • Inventory Management : Maintain an accurate and up-to-date chemical inventory to prevent ordering duplicates and to track expiration dates.[11]

  • Scale Reduction : Where possible, reduce the scale of experiments to decrease the volume of waste produced.[11]

By integrating these principles and protocols into your laboratory workflow, you contribute to a culture of safety and uphold the highest standards of scientific integrity.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Material Safety Data Sheet - Thiosalicylic Acid, 98%. Cole-Parmer. [Link]
  • Material Safety Data Sheet - Thiosalicylic acid 99% AR. Labochem. [Link]
  • Safety Data Sheet - Thiosalicylic acid. Thermo Fisher Scientific. [Link]
  • Production, Import/Export, Use, and Disposal of Sulfuric Acid.
  • Chemical Waste Disposal Guidelines. Unknown University Source. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Hazardous Waste - EHSO Manual. The University of Oklahoma Health Sciences Center. [Link]
  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Alberta Environment. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5'-Thiodisalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 5,5'-Thiodisalicylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, ensuring that innovation is not compromised by avoidable risks. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a comprehensive and self-validating system of laboratory practice.

Hazard Assessment: Understanding the Compound

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a solid, crystalline powder that presents several key risks that dictate our safety procedures.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are irritation to the skin, eyes, and respiratory system.[2]

The compound is also noted to be air-sensitive and hygroscopic (absorbs moisture from the air), which has implications for both storage and handling.[2][3][4] Exposure to air can affect product quality, potentially altering its chemical properties and reactivity.

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[5]

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[2] |

This data is based on available Safety Data Sheets (SDS) which consistently identify these hazards.[3][5]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure reduction are engineering and administrative controls.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood or a glovebox.[1] This is the most critical step in minimizing respiratory exposure, as these systems are designed to capture and vent away airborne dust and particulates.[6] Ensure adequate ventilation is available in all areas where the chemical is stored or used.[3][6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling requirements. Keep quantities used to the minimum required for the experiment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the hazard assessment. The goal is to create a complete barrier against the identified risks of skin, eye, and respiratory irritation.

Eye and Face Protection: Preventing Serious Injury

Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory.[7] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection from fine dust particulates.[8]

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing or dust generation (e.g., weighing, transferring powder), a full-face shield must be worn in addition to chemical splash goggles.[1][8] The face shield protects the entire face from contact.[9]

Skin and Body Protection: The Complete Barrier

Direct contact with this compound causes skin irritation.[5] A comprehensive approach to skin and body protection is therefore required.

  • Hand Protection: Wear chemically resistant gloves at all times. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[9] Always inspect gloves for tears or punctures before use.[7] Since no glove material offers permanent protection, it is crucial to use proper removal techniques (without touching the outer surface) and dispose of contaminated gloves immediately in the designated hazardous waste stream.[7] Wash hands thoroughly with soap and water after removing gloves.[7]

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin on the arms.[1] For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.[6] In specialized scenarios involving large quantities, disposable coveralls that provide head-to-toe protection may be necessary to prevent widespread contamination of personal clothing.[10]

Respiratory Protection: Guarding Against Inhalation

Inhalation of this compound dust can cause respiratory tract irritation.[2] While engineering controls are the primary defense, respiratory protection may be required in specific situations.

  • Standard Operations: When handled inside a certified fume hood, additional respiratory protection is typically not required.

  • When Required: If engineering controls are not available or are insufficient to control dust generation (e.g., during a large spill cleanup), a respirator is mandatory. Use a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P95, or P1) or a higher level of protection as dictated by your institution's safety assessment.[6][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Task Identify Handling Task (e.g., Weighing, Synthesis, Spill Cleanup) Engineering Is task performed in a Fume Hood or Glovebox? Task->Engineering Spill Is there a risk of significant dust/splash? Engineering->Spill Yes Resp_PPE Add Respiratory Protection: - NIOSH-approved Respirator (e.g., N95/P95) Engineering->Resp_PPE No Base_PPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Spill->Base_PPE No Enhanced_PPE Enhanced PPE: - Goggles + Face Shield - Double Gloves - Chemical Apron Spill->Enhanced_PPE Yes Enhanced_PPE->Base_PPE Resp_PPE->Enhanced_PPE caption Fig 1. PPE selection workflow for this compound.

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Safety Procedures

A self-validating safety protocol relies on consistent, repeatable procedures. The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of cross-contamination.

Donning and Doffing Sequence

Adherence to a strict sequence prevents the transfer of contaminants from used PPE to your skin or clothing.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Gown d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (outer if double-gloved) f2 2. Gown / Apron f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (if used) f3->f4 f5 5. Gloves (inner) f4->f5 f6 6. Wash Hands Thoroughly f5->f6 caption Fig 2. Standard donning and doffing sequence.

Caption: Standard donning and doffing sequence.

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Small Spill: Wearing full PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[3][6] Place into a suitable, labeled container for hazardous waste disposal.[3]

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Completing the Lifecycle

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Chemical Waste: All unused this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[2] Do not dispose of it in the regular trash or pour it down the drain.[3] The waste must be collected by an approved waste disposal company.

  • Contaminated PPE: All disposable PPE used while handling the compound (gloves, gowns, dust masks) must be considered hazardous waste.[6] Place these items in a designated, sealed container for hazardous waste pickup. Do not mix with regular laboratory trash.

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a robust culture of safety that protects researchers and ensures the integrity of your work.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
  • Thermo Fisher Scientific. (2010, November 16).
  • Fisher Scientific. (n.d.).
  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. [Link]
  • POGO. (2021, November 3). Personal Protective Equipment. [Link]
  • Occupational Safety and Health Administration. (n.d.).
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.